molecular formula C37H67NO14 B13392814 Erythromycin A N-oxide

Erythromycin A N-oxide

Cat. No.: B13392814
M. Wt: 749.9 g/mol
InChI Key: LUIPOVCSQJTWHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Erythromycin A N-oxide is a macrolide.

Properties

IUPAC Name

2-[[14-ethyl-7,12,13-trihydroxy-4-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-3,5,7,9,11,13-hexamethyl-2,10-dioxo-oxacyclotetradec-6-yl]oxy]-3-hydroxy-N,N,6-trimethyloxan-4-amine oxide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H67NO14/c1-14-25-37(10,45)30(41)20(4)27(39)18(2)16-35(8,44)32(52-34-28(40)24(38(11,12)46)15-19(3)48-34)21(5)29(22(6)33(43)50-25)51-26-17-36(9,47-13)31(42)23(7)49-26/h18-26,28-32,34,40-42,44-45H,14-17H2,1-13H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUIPOVCSQJTWHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)[N+](C)(C)[O-])O)(C)O)C)C)O)(C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H67NO14
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

749.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Synthesis of Erythromycin A N-oxide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Erythromycin (B1671065) A N-oxide, a prominent metabolite of the macrolide antibiotic erythromycin A, is of significant interest in drug development and metabolism studies. It is recognized as a metabolite, a potential impurity in erythromycin formulations, and a synthetic precursor to other important macrolides like clarithromycin.[1][2] This technical guide provides a comprehensive overview of the primary synthesis pathways for Erythromycin A N-oxide, detailing both chemical and enzymatic methodologies. This document offers in-depth experimental protocols, quantitative data summaries, and visual representations of the synthesis workflows to support researchers in the fields of medicinal chemistry, pharmacology, and drug manufacturing.

Introduction

Erythromycin A is a widely used macrolide antibiotic that inhibits bacterial protein synthesis.[2] Its metabolic fate in vivo is of critical importance for understanding its efficacy, potential drug-drug interactions, and overall safety profile. One of the key metabolic transformations is the N-oxidation of the tertiary amine on the desosamine (B1220255) sugar moiety, leading to the formation of this compound. This biotransformation is primarily mediated by cytochrome P450 enzymes, with CYP3A4 being the major contributor.[2]

Beyond its role as a metabolite, this compound is a valuable synthetic intermediate. Its synthesis is a key step in the semi-synthesis of clarithromycin, a widely prescribed macrolide antibiotic with improved acid stability and pharmacokinetic properties.[1] Therefore, efficient and well-characterized methods for the synthesis of this compound are essential for both research and industrial applications. This guide will explore the two main approaches to its synthesis: direct chemical oxidation and enzymatic conversion.

Chemical Synthesis Pathway

The chemical synthesis of this compound is typically achieved through the direct oxidation of the tertiary amine of erythromycin A. This approach offers high yields and straightforward scalability. The most common oxidizing agents employed for this transformation are peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), and hydrogen peroxide (H₂O₂).

Oxidation with meta-Chloroperoxybenzoic Acid (m-CPBA)

The use of m-CPBA is a classic and effective method for the N-oxidation of tertiary amines. The reaction is generally clean and proceeds under mild conditions.

G Erythromycin_A Erythromycin A Reaction Reaction Mixture Erythromycin_A->Reaction mCPBA m-CPBA mCPBA->Reaction Solvent Dichloromethane (or other inert solvent) Solvent->Reaction Byproduct m-Chlorobenzoic Acid Reaction->Byproduct Purification Purification (e.g., Chromatography) Reaction->Purification Crude Product Erythromycin_A_N_oxide This compound Final_Product Purified this compound Purification->Final_Product

Fig. 1: Chemical synthesis workflow with m-CPBA.
Oxidation with Hydrogen Peroxide

Hydrogen peroxide is another effective and more environmentally benign oxidizing agent for the synthesis of this compound. This method is often carried out in a protic solvent like methanol (B129727). A patent describes a procedure where erythromycin derivatives are dissolved in a mixture of methanol and water, to which a 30% aqueous solution of hydrogen peroxide is added. The reaction is stirred at room temperature for 24 hours.[3]

G Erythromycin_A Erythromycin A Reaction Reaction at RT Erythromycin_A->Reaction H2O2 Hydrogen Peroxide (30%) H2O2->Reaction Solvent Methanol/Water Solvent->Reaction Purification Purification Reaction->Purification Erythromycin_A_N_oxide This compound Final_Product Purified this compound Purification->Final_Product

Fig. 2: Chemical synthesis workflow with Hydrogen Peroxide.
Quantitative Data for Chemical Synthesis

Oxidizing AgentSolventTemperature (°C)Reaction TimeYield (%)Reference
m-CPBADichloromethaneRoom TemperatureNot SpecifiedHigh[1]
Hydrogen PeroxideMethanol/WaterRoom Temperature24 hoursNot specified in detail, but implied to be effective[3]

Enzymatic Synthesis Pathway

The enzymatic synthesis of this compound mirrors its metabolic formation in the human body. This process is primarily catalyzed by the cytochrome P450 enzyme, CYP3A4, which is highly expressed in the liver. In vitro, this synthesis can be replicated using human liver microsomes (HLMs), which contain a concentrated amount of these enzymes.

The reaction requires the presence of NADPH as a cofactor, which provides the necessary reducing equivalents for the catalytic cycle of the P450 enzyme.

G Erythromycin_A Erythromycin A Incubation Incubation at 37°C Erythromycin_A->Incubation HLM Human Liver Microsomes (source of CYP3A4) HLM->Incubation NADPH NADPH (cofactor) NADPH->Incubation Other_Metabolites Other Metabolites (e.g., N-demethylated erythromycin) Incubation->Other_Metabolites Quenching Reaction Quenching (e.g., Acetonitrile) Incubation->Quenching Erythromycin_A_N_oxide This compound Analysis LC-MS/MS Analysis Quenching->Analysis Metabolite Mixture Analysis->Erythromycin_A_N_oxide

References

An In-depth Technical Guide to the Chemical Properties of Erythromycin A N-oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erythromycin (B1671065) A N-oxide is a significant derivative of the widely-used macrolide antibiotic, Erythromycin A. It is recognized as a metabolite formed in biological systems and serves as a key intermediate in the semi-synthesis of other important antibiotics, such as Clarithromycin.[1] This guide provides a comprehensive overview of the chemical properties of Erythromycin A N-oxide, including its physicochemical characteristics, stability, and relevant experimental protocols. The information is intended to support research, development, and quality control activities involving this compound.

Physicochemical Properties

PropertyThis compoundErythromycin A (for comparison)
Molecular Formula C₃₇H₆₇NO₁₄[4]C₃₇H₆₇NO₁₃
Molecular Weight 749.9 g/mol [5]733.93 g/mol
CAS Number 992-65-4[2]114-07-8[6]
Appearance White solid[3]Crystalline powder
Solubility Soluble in water, ethanol, methanol (B129727), DMF, and DMSO.[3]Slightly soluble in water; soluble in alcohols, acetone, chloroform.
pKa Predicted data is not readily available.8.9[6]
Melting Point Not available.135-140 °C (decomposes)[6]
Storage Conditions -20°C[5]Room temperature

Spectroscopic Data

Detailed spectroscopic data for this compound is not extensively published. However, the following provides an overview of expected spectral characteristics based on its structure and data from the parent compound, Erythromycin A.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum of this compound is expected to be complex due to the large number of protons in the macrolide ring and sugar moieties. Key signals would include those from the methyl groups, methine protons, and the protons of the desosamine (B1220255) and cladinose (B132029) sugars. The N-oxidation of the dimethylamino group on the desosamine sugar would likely lead to a downfield shift of the N-methyl protons compared to Erythromycin A.

  • ¹³C NMR: The carbon NMR spectrum will show a large number of signals corresponding to the 37 carbon atoms. Characteristic signals include those of the carbonyl groups (ketone and lactone), the carbons of the sugar moieties, and the numerous aliphatic carbons of the macrolide ring. The carbons adjacent to the N-oxide group are expected to show a shift compared to the parent compound.

Mass Spectrometry (MS)

The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern is expected to be complex, involving losses of the sugar moieties (desosamine and cladinose) and fragmentation of the macrolide ring. The addition of an oxygen atom compared to Erythromycin A will result in a 16 amu mass difference in the molecular ion and relevant fragments.[7][8]

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands for its functional groups. These include:

  • O-H stretching: A broad band in the region of 3500-3300 cm⁻¹ due to the multiple hydroxyl groups.

  • C-H stretching: Bands in the 3000-2800 cm⁻¹ region.

  • C=O stretching: A strong band around 1730 cm⁻¹ for the lactone carbonyl and another for the ketone carbonyl.

  • N-O stretching: A band characteristic of an N-oxide group, typically appearing in the 970-950 cm⁻¹ region.

  • C-O stretching: Multiple bands in the 1200-1000 cm⁻¹ region corresponding to the ether and alcohol C-O bonds.[9]

Stability Profile

Experimental Protocols

Synthesis of this compound

The following protocol is based on a method described for the preparation of Clarithromycin, where this compound is a key intermediate.[12]

Materials:

  • Erythromycin A

  • Methanol

  • Water

  • 35% Hydrogen Peroxide

Procedure:

  • Dissolve Erythromycin A in a mixture of methanol and water.

  • Add 35% hydrogen peroxide dropwise to the solution.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by a suitable analytical method (e.g., HPLC or TLC).

  • Upon completion, the this compound can be isolated and purified using standard techniques such as crystallization or chromatography.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

This compound is often analyzed as an impurity in Erythromycin preparations, where it is designated as "Erythromycin Impurity H".[13] A validated HPLC method for the analysis of erythromycin and its related substances can be adapted for the quantification of this compound.

Chromatographic Conditions (Example):

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate (B84403) buffer at pH 6.5) and an organic modifier (e.g., acetonitrile).[12][14]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 215 nm.[14]

  • Column Temperature: 35°C.

Sample Preparation:

  • Accurately weigh and dissolve the sample in the mobile phase or a suitable solvent.

  • Filter the sample solution through a 0.45 µm filter before injection.

Visualizations

Biotransformation and Synthetic Utility of this compound

The following diagram illustrates the role of this compound as a metabolite of Erythromycin A and as a precursor in the synthesis of Clarithromycin.

G EryA Erythromycin A EryA_N_oxide This compound EryA->EryA_N_oxide CYP3A4 (Biotransformation) Clarithromycin Clarithromycin EryA_N_oxide->Clarithromycin Semi-synthesis

Metabolic and synthetic pathways of this compound.
Experimental Workflow for Synthesis and Analysis

This diagram outlines a typical workflow for the synthesis and analysis of this compound.

G cluster_synthesis Synthesis cluster_analysis Analysis start Erythromycin A reaction Oxidation (H₂O₂) start->reaction isolation Isolation & Purification reaction->isolation product This compound isolation->product hplc HPLC-UV Analysis product->hplc spectra Spectroscopic Characterization (NMR, MS, IR) product->spectra

Workflow for the synthesis and analysis of this compound.

Conclusion

This compound is a compound of significant interest in the fields of drug metabolism and pharmaceutical synthesis. This guide has provided a detailed overview of its chemical properties, drawing from available literature. Further research to determine specific experimental values for properties such as pKa and melting point, as well as detailed spectroscopic and stability studies, would be beneficial for a more complete understanding of this important macrolide derivative. The provided protocols and workflows offer a solid foundation for researchers and professionals working with this compound.

References

The In Vivo Genesis of Erythromycin A N-oxide: A Technical Deep Dive

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo formation of Erythromycin (B1671065) A N-oxide, a notable metabolite of the widely used macrolide antibiotic, Erythromycin A. This document delves into the metabolic pathways, enzymatic catalysis, and analytical methodologies pertinent to the study of this N-oxidation reaction in a biological setting.

Introduction to Erythromycin A Metabolism

Erythromycin A, a cornerstone of antibacterial therapy for decades, undergoes extensive metabolism in the body, primarily in the liver. The biotransformation of Erythromycin A is a critical determinant of its pharmacokinetic profile, influencing its efficacy, potential for drug-drug interactions, and overall disposition. The major metabolic pathway is N-demethylation of the desosamine (B1220255) sugar moiety, a reaction predominantly catalyzed by the Cytochrome P450 (CYP) enzyme system, specifically the CYP3A4 isoform.[1][2] Alongside this primary route, the formation of Erythromycin A N-oxide represents a secondary, yet significant, metabolic pathway.

The N-Oxidation Pathway of Erythromycin A

The conversion of the tertiary amine on the desosamine sugar of Erythromycin A to its corresponding N-oxide is a key metabolic step. This reaction, illustrated below, results in a more polar metabolite that can be more readily excreted from the body.

Erythromycin_Metabolism Erythromycin_A Erythromycin A N_Oxide This compound Erythromycin_A->N_Oxide N-Oxidation (CYP3A4, FMOs) N_Demethyl N-desmethyl-erythromycin A Erythromycin_A->N_Demethyl N-Demethylation (CYP3A4)

Metabolic fate of Erythromycin A.
Enzymatic Catalysis

The in vivo N-oxidation of Erythromycin A is primarily attributed to the action of two key enzyme superfamilies:

  • Cytochrome P450 (CYP) System: The CYP3A4 isoenzyme, highly expressed in the liver and small intestine, is the principal catalyst for the N-demethylation of erythromycin and is also implicated in its N-oxidation.[1][2] The catalytic cycle of CYP3A4 involves the activation of molecular oxygen to facilitate the insertion of an oxygen atom into the nitrogen of the desosamine sugar.

  • Flavin-containing Monooxygenases (FMOs): FMOs represent another class of enzymes capable of catalyzing the N-oxidation of a wide range of xenobiotics containing a nucleophilic nitrogen atom. While the specific contribution of FMOs to the in vivo formation of this compound is not as extensively documented as that of CYP3A4, their known substrate specificities suggest a potential role in this metabolic pathway.

The relative contribution of CYP3A4 and FMOs to Erythromycin A N-oxidation in vivo is an area of ongoing research and may vary depending on factors such as species, genetic polymorphisms, and co-administration of other drugs.

Quantitative Analysis of this compound In Vivo

Accurate quantification of Erythromycin A and its metabolites in biological matrices is essential for pharmacokinetic and drug metabolism studies. Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity, specificity, and throughput.

Quantitative Data Summary

While specific in vivo pharmacokinetic data for this compound is limited in publicly available literature, the following table summarizes typical pharmacokinetic parameters for the parent drug, Erythromycin A, in various species. These values provide a context for understanding the disposition of the drug and its metabolites.

SpeciesRoute of AdministrationDoseCmax (µg/mL)Tmax (h)Half-life (h)AUC (µg·h/mL)Reference
Human Oral250 mg0.3 - 1.91.5 - 4.01.5 - 2.01.5 - 6.5[3][4]
Human Intravenous250 mg~ 10-~ 2.0-[4]
Rat Oral50 mg/kg~ 1.5~ 2.0~ 1.8~ 6.0[5]
Mouse Oral50 mg/kg~ 2.0~ 1.0~ 1.5~ 5.0[6]

Note: Cmax (Maximum plasma concentration), Tmax (Time to reach Cmax), AUC (Area under the plasma concentration-time curve). These values can vary significantly based on the formulation and individual patient factors.

Experimental Protocols

The following sections outline generalized experimental protocols for the in vivo study of Erythromycin A metabolism and the quantification of its N-oxide metabolite.

In Vivo Animal Study Protocol

This protocol describes a typical pharmacokinetic study in a rodent model to assess the formation of this compound.

Animal_Study_Workflow cluster_pre Pre-Dosing cluster_dosing Dosing cluster_sampling Sample Collection cluster_analysis Analysis Animal_Acclimation Animal Acclimation (e.g., Sprague-Dawley rats) Fasting Overnight Fasting Animal_Acclimation->Fasting Dosing Oral Gavage of Erythromycin A Fasting->Dosing Blood_Sampling Serial Blood Sampling (e.g., tail vein) Dosing->Blood_Sampling Tissue_Harvesting Tissue Harvesting (Liver, Kidney, etc.) at study termination Dosing->Tissue_Harvesting Sample_Processing Plasma/Tissue Homogenate Preparation Blood_Sampling->Sample_Processing Tissue_Harvesting->Sample_Processing LC_MS_Analysis LC-MS/MS Quantification of Erythromycin A and N-oxide Sample_Processing->LC_MS_Analysis PK_Analysis Pharmacokinetic Analysis LC_MS_Analysis->PK_Analysis

Workflow for an in vivo animal study.

Methodology:

  • Animal Model: Male Sprague-Dawley rats (200-250 g) are commonly used. Animals are acclimated for at least one week before the experiment.

  • Dosing: Erythromycin A is typically formulated in a vehicle such as 0.5% methylcellulose (B11928114) and administered via oral gavage at a specific dose (e.g., 50 mg/kg).

  • Sample Collection: Blood samples (approx. 200 µL) are collected from the tail vein into heparinized tubes at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose). Plasma is separated by centrifugation and stored at -80°C. At the end of the study, animals are euthanized, and tissues (liver, kidneys, intestine) are harvested, flash-frozen in liquid nitrogen, and stored at -80°C.

  • Sample Preparation and Analysis: Plasma and tissue homogenates are prepared and subjected to protein precipitation or solid-phase extraction. The concentrations of Erythromycin A and this compound are then determined using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Plasma concentration-time data are used to calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and elimination half-life for both the parent drug and its N-oxide metabolite.

LC-MS/MS Quantification Protocol

The following is a generalized protocol for the quantification of Erythromycin A and its N-oxide metabolite in plasma using LC-MS/MS.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (e.g., Triple Quadrupole) with an Electrospray Ionization (ESI) source

Reagents and Materials:

  • Erythromycin A and this compound analytical standards

  • Internal Standard (e.g., Roxithromycin or a stable isotope-labeled Erythromycin A)

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (B1210297) (LC-MS grade)

  • Ultrapure water

  • Biological plasma samples

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A suitable gradient elution program to separate the analytes.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Mass Spectrometric Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • Erythromycin A: e.g., m/z 734.5 -> 576.4

    • This compound: e.g., m/z 750.5 -> 592.4

    • Internal Standard (Roxithromycin): e.g., m/z 837.5 -> 679.5 (Note: Specific MRM transitions should be optimized for the instrument used)

Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma sample, add 300 µL of acetonitrile containing the internal standard.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase composition.

  • Inject into the LC-MS/MS system.

Logical Relationships in Erythromycin Metabolism and Analysis

The following diagram illustrates the logical flow from drug administration to data interpretation in the study of this compound formation.

Logical_Flow cluster_in_vivo In Vivo Processes cluster_in_vitro In Vitro Analysis cluster_data Data Interpretation Drug_Admin Erythromycin A Administration Absorption Absorption Drug_Admin->Absorption Distribution Distribution Absorption->Distribution Metabolism Metabolism (Liver - CYP3A4, FMOs) Distribution->Metabolism Excretion Excretion Metabolism->Excretion Sampling Biological Sample Collection (Blood, Tissue) Metabolism->Sampling Extraction Analyte Extraction Sampling->Extraction Quantification LC-MS/MS Quantification Extraction->Quantification PK_Modeling Pharmacokinetic Modeling Quantification->PK_Modeling Metabolite_ID Metabolite Identification (this compound) Quantification->Metabolite_ID Enzyme_Kinetics Enzyme Kinetics (CYP3A4/FMO Contribution) Metabolite_ID->Enzyme_Kinetics

Logical flow of Erythromycin metabolism study.

Conclusion

The in vivo formation of this compound is a relevant metabolic pathway that contributes to the overall disposition of the parent drug. While N-demethylation via CYP3A4 remains the primary metabolic route, understanding the N-oxidation pathway is crucial for a complete picture of erythromycin's pharmacokinetics and potential for drug interactions. The methodologies outlined in this guide, particularly advanced LC-MS/MS techniques, provide the necessary tools for researchers to accurately quantify this compound in biological systems and further elucidate the enzymatic mechanisms governing its formation. Future research should focus on obtaining more precise quantitative in vivo data for this metabolite to better understand its clinical significance.

References

Erythromycin A N-oxide: A Comprehensive Technical Guide on its Discovery, Isolation, and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Erythromycin (B1671065) A N-oxide, a significant derivative of the macrolide antibiotic Erythromycin A. The document details its discovery, methods of isolation and synthesis, physicochemical properties, and biological activity, offering valuable insights for researchers in drug development and related scientific fields.

Introduction

Erythromycin A, a widely used macrolide antibiotic, is produced by the bacterium Saccharopolyspora erythraea. Its N-oxide derivative, Erythromycin A N-oxide, has been identified as a naturally occurring metabolite, a potential impurity in commercial erythromycin preparations, and a synthetic precursor for other macrolide antibiotics like clarithromycin.[1][2] The formation of the N-oxide occurs at the tertiary amine of the desosamine (B1220255) sugar moiety of Erythromycin A. This modification has been noted to potentially inactivate the drug, making the study of this compound crucial for understanding the metabolism, stability, and overall profile of its parent compound.[2]

Physicochemical Properties

This compound is a white solid with distinct physicochemical properties that differentiate it from Erythromycin A. A summary of these properties is presented in Table 1.

PropertyValueReference(s)
Molecular Formula C37H67NO14[3]
Molecular Weight 749.9 g/mol [4]
CAS Number 992-65-4[4]
Appearance White solid[4]
Solubility Soluble in water, ethanol, methanol, DMF, and DMSO.[4]
Storage Temperature -20°C[4]

Discovery and Isolation

This compound was first identified as a metabolite of Erythromycin A. It is formed in vivo and can be isolated from the fermentation broth of Saccharopolyspora erythraea.[4]

Isolation from Fermentation Broth

The isolation of this compound from the complex matrix of a fermentation broth requires chromatographic techniques.

Experimental Protocol: Isolation by Chromatography

This protocol is based on the methods described by Beran et al. (1991) for the separation of erythromycin and its derivatives.

  • Sample Preparation: The fermentation broth of Saccharopolyspora erythraea is centrifuged to remove mycelia and other solid particles. The resulting supernatant is used for extraction.

  • Extraction: The supernatant is extracted with a suitable organic solvent, such as butyl acetate, to isolate the erythromycin compounds.[3]

  • Thin-Layer Chromatography (TLC):

    • Stationary Phase: Silica gel plates.

    • Mobile Phase: A system of diisopropyl ether-methanol-25% ammonia (B1221849) (75:35:2) can be used to separate Erythromycin A, its N-oxide, and other related substances.[5]

    • Visualization: The spots can be visualized using a suitable staining agent, such as anisaldehyde-sulfuric acid, followed by heating.

  • High-Performance Liquid Chromatography (HPLC):

    • Column: A reverse-phase C18 column is typically used.

    • Mobile Phase: A gradient or isocratic elution with a mixture of a phosphate (B84403) buffer (e.g., 0.02 M, pH 6.5) and acetonitrile (B52724) is effective for separation.[6][7]

    • Detection: UV detection at 215 nm is commonly employed.[6][7]

    • Fraction Collection: The fraction corresponding to the retention time of this compound is collected for further analysis and purification.

G cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification Fermentation Saccharopolyspora erythraea Fermentation Broth Centrifugation Centrifugation Fermentation->Centrifugation Supernatant Supernatant Centrifugation->Supernatant SolventExtraction Solvent Extraction (e.g., Butyl Acetate) Supernatant->SolventExtraction CrudeExtract Crude Extract SolventExtraction->CrudeExtract TLC Preparative TLC CrudeExtract->TLC Initial Separation HPLC Preparative HPLC CrudeExtract->HPLC High-Resolution Separation IsolatedProduct Isolated this compound TLC->IsolatedProduct HPLC->IsolatedProduct G EryA Erythromycin A Reaction Oxidation Reaction EryA->Reaction Oxidant Oxidizing Agent (e.g., m-CPBA) Oxidant->Reaction EryANO Erythromycin A N-oxide Reaction->EryANO G cluster_ribosome Bacterial Ribosome Ribosome 50S Ribosomal Subunit Binding Binding Ribosome->Binding EryA Erythromycin A EryA->Binding Binding->Inhibition ProteinSynthesis Protein Synthesis Inhibition->ProteinSynthesis

References

In-Depth Technical Guide to the Computational Modeling of Erythromycin A N-oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the computational modeling of Erythromycin (B1671065) A N-oxide, a significant metabolite of the widely-used antibiotic Erythromycin A. While direct computational studies on this specific N-oxide are not extensively published, this document outlines a robust framework for its in-silico analysis based on established methodologies for macrolide antibiotics and N-oxide-containing compounds. This guide covers theoretical background, proposed computational workflows, relevant experimental data, and detailed protocols to facilitate further research and drug development efforts.

Introduction to Erythromycin A N-oxide

Erythromycin A is a macrolide antibiotic that functions by inhibiting bacterial protein synthesis through binding to the 50S ribosomal subunit.[1] A key metabolic pathway for Erythromycin A involves the N-oxidation of the desosamine (B1220255) sugar's tertiary amine, resulting in the formation of this compound.[2] This metabolite is a potential impurity in commercial erythromycin preparations and can influence the drug's pharmacokinetic and pharmacodynamic profile, notably through its interactions with cytochrome P450 enzymes like CYP3A4.[1][3] The N-oxide is a facile metabolite formed in vivo and can revert to Erythromycin A under reducing conditions.[4] Understanding the structural and energetic properties of this compound at a molecular level is crucial for predicting its biological activity, potential for drug-drug interactions, and for the design of novel macrolide derivatives.

Chemical Properties of this compound:

PropertyValueReference
CAS Number992-65-4[3][4]
Molecular FormulaC37H67NO14[3][4]
Molecular Weight749.9 g/mol [4]
AppearanceWhite solid[4]
Purity>98% by HPLC[4]
SolubilityWater, ethanol, methanol, DMF, DMSO[4]

Proposed Computational Modeling Workflow

Due to the limited number of published computational studies specifically targeting this compound, this section outlines a proposed workflow. This workflow integrates common computational chemistry techniques proven effective for the study of macrolides and other small molecule drugs.

Computational_Workflow cluster_prep 1. Structure Preparation cluster_qm 2. Quantum Mechanical (QM) Calculations cluster_md 3. Molecular Dynamics (MD) Simulations cluster_docking 4. Molecular Docking cluster_analysis 5. Data Analysis A Obtain 3D Structure of This compound B Energy Minimization A->B C Geometry Optimization B->C E System Setup (Solvation, Ionization) B->E H Prepare Target Receptor (e.g., Ribosome, CYP3A4) B->H D Electronic Property Calculation (e.g., ESP Charges) C->D D->E Use QM charges F Equilibration E->F G Production MD F->G I Docking Simulation G->I Use MD snapshots K Conformational Analysis G->K H->I J Pose Analysis and Scoring I->J L Binding Free Energy Calculation J->L M Interaction Analysis J->M

Caption: Proposed computational workflow for this compound.

Detailed Methodologies

This section provides detailed protocols for the key computational experiments outlined in the workflow.

Quantum Mechanical (QM) Calculations

QM calculations are essential for accurately describing the electronic structure of the N-oxide moiety, which is not well-represented by standard molecular mechanics force fields.

Protocol for Geometry Optimization and Electronic Property Calculation:

  • Software: Gaussian, ORCA, or other suitable quantum chemistry software.

  • Method: Density Functional Theory (DFT) is a common and effective method.

  • Functional: B3LYP or a more modern functional like ωB97X-D is recommended.

  • Basis Set: A basis set of at least 6-31G* quality should be used for initial optimizations. For more accurate electronic properties, a larger basis set such as 6-311+G(d,p) is advisable.

  • Input: A 3D structure of this compound, which can be generated from the known structure of Erythromycin A and subsequently modified and minimized using a molecular editor.

  • Calculation Type:

    • Optimization: Perform a geometry optimization to find the lowest energy conformation.

    • Frequency: A frequency calculation should follow the optimization to confirm that the structure is a true minimum (no imaginary frequencies).

    • Population Analysis: Calculate electrostatic potential (ESP) derived charges (e.g., using the Merz-Kollman scheme) for use in subsequent molecular dynamics simulations.

  • Output Analysis: Analyze the optimized geometry, electronic properties (e.g., dipole moment, orbital energies), and atomic charges.

Molecular Dynamics (MD) Simulations

MD simulations provide insights into the dynamic behavior of this compound in a simulated biological environment, such as in water or bound to a protein.

Protocol for MD Simulation in Water:

  • Force Field: A standard force field such as AMBER, CHARMM, or GROMOS can be used for the majority of the molecule. However, the N-oxide moiety will require custom parameterization.

  • N-oxide Parameterization:

    • Use the QM-derived ESP charges for the N-oxide group.

    • Bond, angle, and dihedral parameters involving the N-oxide group may need to be derived by fitting to QM potential energy scans or by analogy to existing parameters for similar functional groups. Resources for force field development for N-oxides can provide guidance.[5][6]

  • Software: GROMACS, AMBER, NAMD, or a similar MD package.

  • System Setup:

    • Place the optimized structure of this compound in a periodic box of appropriate size.

    • Solvate the box with a pre-equilibrated water model (e.g., TIP3P or SPC/E).

    • Add counter-ions to neutralize the system if necessary.

  • Minimization: Perform energy minimization of the system to remove any steric clashes.

  • Equilibration:

    • Perform a short simulation (e.g., 100 ps) with position restraints on the solute to allow the solvent to relax (NVT ensemble).

    • Perform a subsequent equilibration run (e.g., 1 ns) to stabilize the pressure and temperature of the system (NPT ensemble).

  • Production Run: Run the production MD simulation for a sufficient length of time (e.g., 100 ns or longer) to sample the conformational space of the molecule.

  • Analysis: Analyze the trajectory for conformational changes, hydrogen bonding patterns, and other dynamic properties.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor and estimates the strength of the interaction.

Protocol for Molecular Docking with the Bacterial Ribosome:

  • Software: AutoDock, Glide, GOLD, or other widely used docking software.

  • Receptor Preparation:

    • Obtain the crystal structure of the bacterial 50S ribosomal subunit, preferably in complex with Erythromycin A or another macrolide (e.g., PDB IDs: 4V7U, 6XDC).

    • Remove water molecules and any co-crystallized ligands.

    • Add hydrogen atoms and assign appropriate protonation states to titratable residues.

    • Define the binding site based on the location of the co-crystallized macrolide.

  • Ligand Preparation:

    • Use the energy-minimized 3D structure of this compound.

    • Assign atomic charges (preferably from QM calculations).

  • Docking:

    • Perform the docking simulation using the chosen software's algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock).

    • Generate a set of possible binding poses.

  • Analysis:

    • Cluster the resulting poses and rank them based on the scoring function.

    • Visually inspect the top-ranked poses to analyze the interactions with the ribosomal RNA and proteins.

    • Compare the predicted binding mode with that of Erythromycin A to understand the impact of the N-oxide group.

Signaling Pathways and Logical Relationships

The primary mechanism of action of Erythromycin A is the inhibition of bacterial protein synthesis. This compound, as a metabolite, may have altered activity at the ribosome. Additionally, its interaction with CYP3A4 is a key factor in drug-drug interactions.

Signaling_Pathway cluster_bacterial Bacterial Cell cluster_human Human Cell (e.g., Hepatocyte) EryA Erythromycin A Ribosome 50S Ribosome EryA->Ribosome Binds to exit tunnel ProteinSynth Protein Synthesis EryA->ProteinSynth Inhibits EryANO This compound EryANO->Ribosome Potential Binding EryANO->ProteinSynth Potential Inhibition Ribosome->ProteinSynth EryA_in Erythromycin A CYP3A4 CYP3A4 Enzyme EryA_in->CYP3A4 Metabolized by EryA_in->CYP3A4 Inhibits EryANO_out This compound (Metabolite) CYP3A4->EryANO_out Produces Metabolite Metabolite of Other Drug CYP3A4->Metabolite Produces OtherDrug Other CYP3A4 Substrate OtherDrug->CYP3A4 Metabolized by

Caption: Interactions of Erythromycin A and its N-oxide.

Quantitative Data Summary

Table 1: Predicted Binding Energies (kcal/mol) from Molecular Docking

LigandTargetPredicted Binding Energy (Software A)Predicted Binding Energy (Software B)
Erythromycin ABacterial 50S RibosomeValueValue
This compoundBacterial 50S RibosomeCalculated ValueCalculated Value
Erythromycin AHuman CYP3A4ValueValue
This compoundHuman CYP3A4Calculated ValueCalculated Value

Table 2: Root Mean Square Deviation (RMSD) from MD Simulations

SystemSimulation Time (ns)Average RMSD (Å)Standard Deviation (Å)
This compound in water100Calculated ValueCalculated Value
This compound - Ribosome Complex100Calculated ValueCalculated Value
This compound - CYP3A4 Complex100Calculated ValueCalculated Value

Conclusion

The computational modeling of this compound represents a valuable area of research for understanding its biological role and potential as a therapeutic agent or a source of drug-drug interactions. While specific computational studies on this N-oxide are currently limited, the methodologies and workflows presented in this guide provide a solid foundation for future in-silico investigations. By combining quantum mechanics, molecular dynamics, and molecular docking, researchers can elucidate the structural, energetic, and dynamic properties of this compound, paving the way for a more complete understanding of its pharmacokinetics and pharmacodynamics. The data generated from such studies will be instrumental in the rational design of new macrolide antibiotics with improved efficacy and safety profiles.

References

Erythromycin A N-oxide: A Comprehensive Technical Guide on its Physical Characteristics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical characteristics of Erythromycin (B1671065) A N-oxide, a significant metabolite of the macrolide antibiotic Erythromycin A. This document collates essential data on its physicochemical properties, outlines standard experimental protocols for their determination, and presents logical workflows relevant to its study. Erythromycin A N-oxide is not only a metabolite but also a potential impurity in commercial erythromycin preparations and serves as a precursor in the synthesis of clarithromycin[1].

Physicochemical Properties

The fundamental physical and chemical properties of this compound are summarized below. These data are critical for its identification, purification, and formulation in a research and development setting.

PropertyDataReferences
IUPAC Name (3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-4-[(2,6-Dideoxy-3-C-methyl-3-O-methyl-alpha-L-ribo-hexopyranosyl)oxy]-14-ethyl-7,12,13-trihydroxy-3,5,7,9,11,13-hexamethyl-6-[(3,4,6-trideoxy-3-dimethylamino-beta-D-xylo-hexopyranosyl)oxy]oxacyclotetradecane-2,10-dione N-oxide[2]
CAS Number 992-65-4[1][2][3][4][5]
Molecular Formula C₃₇H₆₇NO₁₄[1][2][3][4][5][6]
Molecular Weight 749.9 g/mol [3][4][5][6][7]
Appearance White solid powder[2][3]
Purity Typically ≥95% to >98% (by HPLC)[1][3]
Storage Conditions -20°C[1][3][4]
Source A metabolite formed from Erythromycin A, can be isolated from the fermentation broth of Saccharopolyspora erythraea[3]
Solubility ProfileReferences
Water Soluble[3]
Ethanol Soluble[1][3][4]
Methanol Soluble[1][3][4]
Dimethylformamide (DMF) Soluble[1][3][4]
Dimethyl sulfoxide (B87167) (DMSO) Soluble[1][3][4]

Logical and Experimental Workflows

The following diagrams illustrate key relationships and procedural workflows associated with the characterization of this compound.

Erythromycin_A Erythromycin A Erythromycin_A_N_Oxide This compound Erythromycin_A->Erythromycin_A_N_Oxide Metabolism / Oxidation Erythromycin_A_N_Oxide->Erythromycin_A Reduction Clarithromycin Clarithromycin Erythromycin_A_N_Oxide->Clarithromycin Synthetic Precursor

Caption: Metabolic and synthetic relationships of this compound.

cluster_0 API Characterization Workflow start Receive API Sample visual Visual Inspection (Appearance, Color) start->visual solubility Solubility Screening visual->solubility melting_point Melting Point Determination solubility->melting_point spectroscopy Spectroscopic Analysis (NMR, FT-IR, MS) melting_point->spectroscopy chromatography Chromatographic Analysis (HPLC for Purity) spectroscopy->chromatography decision Data Conforms to Specifications? chromatography->decision pass Release for Further Development decision->pass Yes fail Further Investigation Required decision->fail No

Caption: General workflow for the physical characterization of an API.

Experimental Protocols

The characterization of an active pharmaceutical ingredient (API) like this compound involves a suite of standardized analytical tests to confirm its identity, purity, and physicochemical properties[8][9].

3.1. Appearance (Visual Inspection)

  • Objective: To determine the physical form, color, and clarity of the substance.

  • Methodology: A small quantity of the API is placed on a clean, white surface or in a clear container. It is observed under adequate lighting against both a white and a black background. The physical state (e.g., crystalline, powder, amorphous solid) and color are recorded. This provides the most basic identification check[9].

3.2. Solubility Determination

  • Objective: To assess the solubility of the API in various standard solvents, which is crucial for formulation development.

  • Methodology: A predetermined amount of this compound is added to a specific volume (e.g., 1 mL) of a solvent (e.g., water, ethanol, DMSO) in a vial at a controlled temperature. The mixture is agitated vigorously. Solubility is determined by visual inspection for the absence of solid particles. If the substance dissolves, further API is added until saturation is reached to quantify the solubility, often expressed in mg/mL[9].

3.3. Melting Point Determination

  • Objective: To determine the temperature range over which the solid API transitions to a liquid. This is a key indicator of purity.

  • Methodology: A small, dry sample of the powdered API is packed into a capillary tube. The tube is placed in a calibrated melting point apparatus. The temperature is raised at a controlled rate. The temperature at which the substance first begins to melt and the temperature at which it becomes completely liquid are recorded as the melting range[9].

3.4. High-Performance Liquid Chromatography (HPLC) for Purity Analysis

  • Objective: To separate, identify, and quantify each component in the sample, thereby determining the purity of the API and identifying any related substances or impurities.

  • Methodology:

    • Preparation: A standard solution of known concentration and a sample solution of the API are prepared in a suitable solvent.

    • Instrumentation: A liquid chromatograph equipped with a UV detector and a suitable column (e.g., C18) is used.

    • Mobile Phase: A specific mixture of solvents (e.g., acetonitrile (B52724) and a buffer) is pumped through the column.

    • Injection & Elution: A small volume of the sample solution is injected into the system. Components separate based on their affinity for the column's stationary phase versus the mobile phase.

    • Detection: The detector measures the absorbance of the components as they elute. The resulting chromatogram shows peaks corresponding to each component.

    • Analysis: The area of the main peak relative to the total area of all peaks is calculated to determine the purity, often expressed as a percentage[3].

3.5. Spectroscopic Analysis for Structural Confirmation

  • Objective: To confirm the chemical structure of the molecule.

  • Methodologies:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the carbon-hydrogen framework of the molecule. 1H NMR and 13C NMR spectra are acquired by dissolving the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and placing it in a strong magnetic field[8]. The chemical shifts, splitting patterns, and integrations confirm the molecular structure.

    • Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifies the functional groups present in the molecule. The sample is analyzed as a solid or in a KBr pellet. The resulting spectrum shows absorption bands at specific wavenumbers corresponding to the vibrations of different chemical bonds (e.g., C=O, O-H, C-N)[8].

    • Mass Spectrometry (MS): Determines the molecular weight of the compound and can provide information about its structure through fragmentation patterns. The sample is ionized, and the mass-to-charge ratio (m/z) of the molecular ion is measured, which should correspond to the calculated molecular weight of this compound[1].

References

Erythromycin A N-oxide CAS number and molecular structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Erythromycin (B1671065) A N-oxide, a key intermediate and metabolite of the macrolide antibiotic Erythromycin A. This document outlines its chemical properties, synthesis, and analytical methodologies, and its role in the synthesis of Clarithromycin (B1669154).

Core Compound Information

Erythromycin A N-oxide is a significant compound in the landscape of macrolide antibiotics. It is recognized as a metabolite of Erythromycin A and serves as a crucial precursor in the semi-synthesis of Clarithromycin, a widely used antibiotic. It can also be present as an impurity in commercial preparations of erythromycin.

Molecular Structure:

The molecular structure of this compound is characterized by the 14-membered lactone ring typical of erythromycin, with the addition of an N-oxide functional group on the desosamine (B1220255) sugar moiety.

(A 2D chemical structure image would typically be here in a full whitepaper. For this text-based format, the structure is described.)

Physicochemical and Quantitative Data

A summary of the key quantitative data for this compound is presented in Table 1 for easy reference and comparison.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 992-65-4[1]
Molecular Formula C₃₇H₆₇NO₁₄[1]
Molecular Weight 749.9 g/mol [1]
Appearance White solid
Solubility Soluble in water, ethanol, methanol (B129727), DMF, and DMSO.
Storage Conditions -20°C
Purity (typical) >98% by HPLC

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are crucial for researchers in this field.

This protocol describes the oxidation of the tertiary amine on the desosamine sugar of Erythromycin A to form the N-oxide.

Materials:

  • Erythromycin A

  • Methanol

  • Water

  • 35% Hydrogen Peroxide

Procedure:

  • Dissolve 220.2 g (0.3 mol) of Erythromycin A in a mixture of 1,500 ml of methanol and 1,000 ml of water.[1]

  • Cool the solution to a temperature between 15 and 20°C.[1]

  • Add 79 ml (0.9 mol) of 35% hydrogen peroxide dropwise to the solution.[1]

  • Stir the reaction mixture at room temperature for 20 hours.[1]

  • Upon completion, the product, this compound, can be isolated and purified using standard crystallization techniques.

This compound is a key intermediate in the synthesis of Clarithromycin. The following protocol outlines the methylation of the 6-hydroxyl group and subsequent reduction of the N-oxide.

Step 1: Methylation to 6-O-methylthis compound

  • This step involves the reaction of this compound with a methylating agent in the presence of a base to selectively methylate the hydroxyl group at the 6-position of the macrolide ring.[1][2]

Step 2: Reduction of 6-O-methylthis compound to Clarithromycin

  • The resulting 6-O-methylthis compound is then treated with a reducing agent to remove the N-oxide and yield Clarithromycin.[1][2]

Materials:

  • 6-O-methylthis compound (3.82 g, 5 mmol)

  • Isopropanol (30 ml)

  • Stannous chloride dihydrate (2.26 g, 10 mmol)

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Anhydrous magnesium sulfate

Procedure:

  • Suspend 3.82 g (5 mmol) of 6-O-methylthis compound in 30 ml of isopropanol.[3]

  • Add 2.26 g (10 mmol) of stannous chloride dihydrate to the suspension.[3]

  • Stir the mixture at a temperature ranging from 30 to 40°C for 2 hours.[3]

  • Add a saturated sodium bicarbonate solution to the reaction mixture.[3]

  • Extract the aqueous layer twice with ethyl acetate.[3]

  • Combine the organic layers, wash with water, and dry over anhydrous magnesium sulfate.[3]

  • Concentrate the solution under reduced pressure to obtain Clarithromycin as a white powder (yield: 96%).[3]

A validated stability-indicating HPLC method is essential for the analysis of Erythromycin A and its related substances, including the N-oxide. The following provides a general framework that can be optimized for this compound.

Table 2: HPLC Method Parameters for Erythromycin Analysis

ParameterConditionReference(s)
Column Reversed-phase C18 (e.g., Inertsil ODS, 4.6 x 150 mm)[4][5]
Mobile Phase Acetonitrile : Methanol : 0.2 M Ammonium Acetate : Water (45:10:10:35 v/v/v/v), pH 7.0[5]
Alternative: Phosphate buffer solution (0.02 M, pH 6.5) : Acetonitrile (40:60 v/v)[4]
Flow Rate 1.0 - 1.5 mL/min[4][6]
Column Temperature 70°C[5]
Detection UV at 215 nm[4]
Injection Volume 20 - 50 µL[4][6]

Sample Preparation:

  • Accurately weigh and dissolve the sample in the mobile phase or a suitable solvent.

  • Filter the sample solution through a 0.45 µm filter before injection.

Signaling Pathways and Experimental Workflows

Visualizing the relationships and transformations of this compound is key to understanding its role in medicinal chemistry.

The following diagram illustrates the two-step synthesis of Clarithromycin from Erythromycin A, highlighting the role of this compound as a key intermediate.

Synthesis_Pathway EryA Erythromycin A EryA_N_Oxide This compound EryA->EryA_N_Oxide Oxidation (H₂O₂) Six_O_Me_EryA_N_Oxide 6-O-methylthis compound EryA_N_Oxide->Six_O_Me_EryA_N_Oxide Methylation Clarithromycin Clarithromycin Six_O_Me_EryA_N_Oxide->Clarithromycin Reduction

Caption: Synthetic workflow from Erythromycin A to Clarithromycin.

Understanding the degradation of Erythromycin A is critical for formulation and stability studies. This compound, being a close analog, may exhibit similar degradation patterns. The primary degradation in acidic conditions involves the formation of anhydroerythromycin A.[7][8]

Degradation_Pathway EryA Erythromycin A EryA_Enol_Ether Erythromycin A Enol Ether EryA->EryA_Enol_Ether Equilibrium Anhydroerythromycin_A Anhydroerythromycin A EryA->Anhydroerythromycin_A Degradation Inactive_Products Inactive Products Anhydroerythromycin_A->Inactive_Products Further Degradation

Caption: Acidic degradation pathway of Erythromycin A.

References

In-Depth Technical Guide: Solubility Profile of Erythromycin A N-oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Erythromycin (B1671065) A N-oxide is a significant metabolite and synthetic intermediate of Erythromycin A, a widely used macrolide antibiotic. A thorough understanding of its solubility is critical for its application in drug development, formulation, and analytical studies. This technical guide provides a comprehensive overview of the solubility profile of Erythromycin A N-oxide. Due to the limited availability of quantitative solubility data for this specific derivative, this guide also furnishes detailed experimental protocols for its determination and discusses the relevant chemical pathways of its parent compound, Erythromycin A, to provide a broader context of its chemical behavior.

Physicochemical Properties of this compound

This compound is a white, solid compound.[1][2] Its formation involves the oxidation of the tertiary amine on the desosamine (B1220255) sugar of Erythromycin A.[3] This modification alters the physicochemical properties of the parent molecule. It is also known to be a precursor in the synthesis of Clarithromycin (B1669154).[3][4]

PropertyValueReference(s)
CAS Number 992-65-4[1][2]
Molecular Formula C₃₇H₆₇NO₁₄[1][2]
Molecular Weight 749.9 g/mol [2]
Appearance White Solid[1][2]
Purity >98% by HPLC[2]

Solubility Profile

Qualitative Solubility

Quantitative solubility data for this compound in various solvents is not extensively documented in publicly available literature. However, qualitative assessments indicate that this compound is soluble in the following solvents:

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility values (e.g., in mg/mL or molarity at defined temperatures) for this compound are not available. For drug development and research purposes, it is imperative to experimentally determine the solubility in relevant solvent systems. The following sections provide a detailed protocol for such a determination.

Experimental Protocol for Solubility Determination

The following is a generalized protocol for determining the thermodynamic solubility of this compound using the shake-flask method, followed by quantification via High-Performance Liquid Chromatography (HPLC).

Materials and Equipment
  • This compound (of known purity)

  • Selected solvents (e.g., water, phosphate-buffered saline pH 7.4, ethanol, etc.)

  • Volumetric flasks and pipettes

  • Scintillation vials or glass tubes with screw caps

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF or PTFE)

  • HPLC system with UV detector

  • Reversed-phase C18 HPLC column

  • HPLC-grade solvents for mobile phase (e.g., acetonitrile, methanol, water)

  • Buffer salts for mobile phase (e.g., ammonium (B1175870) acetate)

Experimental Workflow

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep_compound Weigh excess this compound prep_solvent Add known volume of solvent to vial prep_compound->prep_solvent Dispense into shake Seal vial and place in shaker (e.g., 24-48h at constant temp.) prep_solvent->shake centrifuge Centrifuge to pellet undissolved solid shake->centrifuge filter Filter supernatant with 0.22 µm syringe filter centrifuge->filter dilute Dilute filtrate with mobile phase filter->dilute hplc Inject onto HPLC system dilute->hplc quantify Quantify concentration against a standard curve hplc->quantify result result quantify->result Determine Solubility (mg/mL or M)

Figure 1: Experimental workflow for solubility determination.
Detailed Methodology

  • Preparation of Saturated Solution: Add an excess amount of this compound to a vial containing a known volume of the test solvent. The excess solid is crucial to ensure that a saturated solution is achieved.

  • Equilibration: Seal the vials and place them in an orbital shaker set at a constant temperature (e.g., 25 °C or 37 °C). Allow the samples to equilibrate for a sufficient period, typically 24 to 48 hours, to ensure that the dissolution equilibrium is reached.[5]

  • Phase Separation: After equilibration, remove the vials and let them stand to allow the undissolved solid to sediment. Centrifuge the vials to further pellet the suspended particles.

  • Sample Collection and Preparation: Carefully withdraw an aliquot of the clear supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulate matter. Dilute the filtered solution with the HPLC mobile phase to a concentration that falls within the linear range of the calibration curve.

  • HPLC Analysis: Analyze the diluted samples by HPLC. A suitable method for the parent compound, Erythromycin A, can be adapted. For instance, a reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile, methanol, and an ammonium acetate (B1210297) buffer (pH 7.0) at an elevated temperature (e.g., 70 °C) has been shown to be effective.[6] Detection is typically performed using a UV detector at around 205-215 nm.[7]

  • Quantification: Prepare a standard curve by injecting known concentrations of this compound. Determine the concentration of the diluted sample by comparing its peak area to the standard curve. Calculate the solubility of this compound in the test solvent, taking into account the dilution factor.

Relevant Chemical Pathways

While specific signaling pathways involving this compound are not well-documented, understanding its chemical stability and reactivity is crucial. The degradation pathways of its parent compound, Erythromycin A, and its use in synthesis provide valuable insights.

Degradation of Erythromycin A

Erythromycin A is known to be unstable in acidic conditions, leading to the formation of inactive degradation products.[8] It can also be degraded through oxidation. The N-oxidation to form this compound is one such transformation.

G cluster_acid Acidic Conditions cluster_oxidation Oxidation cluster_alkaline Alkaline Conditions EryA Erythromycin A Anhydro Anhydroerythromycin A EryA->Anhydro Dehydration EnolEther Erythromycin A enol ether EryA->EnolEther Equilibrium Noxide This compound EryA->Noxide e.g., O₃, H₂O₂ Pseudo Pseudoerythromycin A enol ether EryA->Pseudo Hydrolysis & Rearrangement

Figure 2: Simplified degradation pathways of Erythromycin A.
Synthesis of Clarithromycin

This compound serves as a key intermediate in the semi-synthesis of Clarithromycin, a second-generation macrolide antibiotic. This pathway highlights a significant industrial application of the N-oxide derivative.

G EryA_Noxide This compound Methylated_Noxide 6-O-methylthis compound EryA_Noxide->Methylated_Noxide Methylation Clarithromycin Clarithromycin Methylated_Noxide->Clarithromycin Reduction

Figure 3: Synthesis of Clarithromycin from this compound.

Conclusion

While qualitative data suggests that this compound is soluble in water and several common organic solvents, a notable gap exists in the scientific literature regarding its quantitative solubility profile. This guide provides a robust and adaptable experimental protocol for the determination of its thermodynamic solubility, which is essential for advancing research and development involving this compound. Furthermore, the provided context on the chemical pathways of the parent molecule, Erythromycin A, and the synthetic utility of the N-oxide derivative, offers a broader understanding of its chemical behavior and significance. For any application requiring precise knowledge of its solubility, experimental determination as outlined herein is strongly recommended.

References

An In-depth Technical Guide on the Degradation Pathways of Erythromycin A N-oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erythromycin (B1671065) A N-oxide is a significant derivative of the macrolide antibiotic Erythromycin A. It is recognized as a metabolite, a potential impurity in erythromycin formulations, and a synthetic intermediate in the production of other macrolide antibiotics[1]. Understanding its degradation pathways is crucial for the development of stable pharmaceutical formulations, ensuring drug efficacy and safety, and for the accurate interpretation of analytical data. This guide provides a comprehensive overview of the known and potential degradation pathways of Erythromycin A N-oxide under various stress conditions, including acidic, basic, oxidative, thermal, and photolytic stress. The information presented herein is a synthesis of data from studies on Erythromycin A and related macrolides, providing a predictive framework for the degradation of its N-oxide derivative.

Core Degradation Pathways

The degradation of this compound is anticipated to involve transformations of both the macrolide ring and the N-oxide functional group. The stability of the macrolide core is significantly influenced by pH, temperature, and oxidative stress.

Acidic Degradation

Under acidic conditions, Erythromycin A undergoes rapid degradation primarily through intramolecular cyclization reactions, leading to inactive products[2][3][4][5]. It is highly probable that this compound follows a similar degradation pattern concerning its macrolide ring. The primary acidic degradation pathway of the erythromycin macrolide core involves the formation of anhydroerythromycin A, a spiroketal derivative[5]. This process is initiated by the protonation of hydroxyl groups and the ketone on the aglycone ring, which facilitates a series of intramolecular reactions.

A proposed pathway for the acidic degradation of the macrolide ring of this compound is illustrated below.

Acidic_Degradation_of_Erythromycin_A_Macrolide_Core Erythromycin_A_N_Oxide This compound Protonation Protonation of hydroxyl and keto groups Erythromycin_A_N_Oxide->Protonation H+ Intramolecular_Cyclization Intramolecular Cyclization Protonation->Intramolecular_Cyclization Anhydroerythromycin_A_N_Oxide Anhydrothis compound (spiroketal derivative) Intramolecular_Cyclization->Anhydroerythromycin_A_N_Oxide

Acidic degradation pathway of the macrolide core.
Basic Degradation

In alkaline solutions, Erythromycin A is known to undergo hydrolysis of the lactone ring, leading to the formation of erythromycic acid. This process is catalyzed by hydroxide (B78521) ions[6][7]. A similar susceptibility to basic hydrolysis is expected for this compound.

The proposed pathway for the base-catalyzed degradation of this compound is as follows:

Basic_Degradation_of_Erythromycin_A_N_Oxide Erythromycin_A_N_Oxide This compound Lactone_Hydrolysis Lactone Ring Hydrolysis Erythromycin_A_N_Oxide->Lactone_Hydrolysis OH- Erythromycic_Acid_N_Oxide Erythromycic Acid N-oxide Lactone_Hydrolysis->Erythromycic_Acid_N_Oxide

Base-catalyzed degradation of this compound.
Oxidative Degradation

Oxidative conditions are particularly relevant to this compound, as the tertiary amine of Erythromycin A is a primary target for oxidation. Studies involving ozonation of Erythromycin A have shown that a direct attack on the dimethylamino group is a key degradation pathway[6][8]. This suggests that the N-oxide itself could be susceptible to further oxidation or rearrangement under strong oxidative stress. Additionally, other parts of the molecule can be oxidized.

Potential oxidative degradation pathways include:

  • Further oxidation of the N-oxide: While the nitrogen is already oxidized, strong oxidizing agents could potentially lead to cleavage of the C-N bonds.

  • Oxidation of the macrolide ring: Hydroxyl groups on the macrolide ring can be oxidized to ketones.

A generalized workflow for oxidative degradation is depicted below:

Oxidative_Degradation_Workflow cluster_stress Stress Conditions H2O2 Hydrogen Peroxide Degradation_Products Various Oxidized Degradation Products H2O2->Degradation_Products Ozone Ozone Ozone->Degradation_Products Radical_Initiators Radical Initiators (e.g., AIBN) Radical_Initiators->Degradation_Products Erythromycin_A_N_Oxide This compound Erythromycin_A_N_Oxide->H2O2 Oxidation Erythromycin_A_N_Oxide->Ozone Oxidation Erythromycin_A_N_Oxide->Radical_Initiators Oxidation

General workflow for oxidative degradation studies.
Thermal Degradation

Thermal stability studies on Erythromycin have shown that it is relatively stable to heat, although some degradation can occur at elevated temperatures[9][]. The thermal degradation of Erythromycin A can lead to the formation of various fragment ions in mass spectrometry, indicating cleavage of the macrolide ring or loss of the sugar moieties[9]. Similar thermal instability would be expected for this compound.

Photolytic Degradation

Photodegradation studies on macrolides, including erythromycin, have indicated that sunlight irradiation can lead to the formation of N-oxide, N-desmethyl, and N-didesmethyl forms[11]. This suggests that the N-oxide itself could be a photoproduct of Erythromycin A and may also be susceptible to further photodegradation. The photolytic degradation of Erythromycin can be enhanced by photocatalysts like TiO2[].

Quantitative Data Summary

Currently, there is a lack of specific quantitative data in the public domain detailing the degradation kinetics and product distribution for this compound under various stress conditions. The following table summarizes the expected degradation behavior based on studies of Erythromycin A.

Stress ConditionReagents/ParametersExpected Degradation of this compoundPotential Degradation Products
Acidic 0.1 M - 1 M HCl, room temperature to 60°CSignificantAnhydrothis compound, other cyclization products
Basic 0.1 M - 1 M NaOH, room temperature to 60°CSignificantErythromycic Acid N-oxide, other hydrolysis products
Oxidative 3-30% H₂O₂, OzoneSignificantFurther oxidized N-oxide species, ring-opened products, demethylated products
Thermal 60-80°CModerateFragmentation products, loss of sugar moieties
Photolytic UV light (e.g., 254 nm), sunlightModerateN-desmethyl-erythromycin A N-oxide, other photoproducts

Experimental Protocols

General Forced Degradation Workflow

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_stressing Stress Application cluster_analysis Analysis Prepare_Stock Prepare Stock Solution of This compound Acid Acidic (e.g., HCl) Prepare_Stock->Acid Base Basic (e.g., NaOH) Prepare_Stock->Base Oxidative Oxidative (e.g., H2O2) Prepare_Stock->Oxidative Thermal Thermal (e.g., 60°C) Prepare_Stock->Thermal Photolytic Photolytic (e.g., UV light) Prepare_Stock->Photolytic Neutralize Neutralize (for acid/base) Acid->Neutralize Base->Neutralize Dilute Dilute Sample Oxidative->Dilute Thermal->Dilute Photolytic->Dilute Neutralize->Dilute HPLC_MS Analyze by LC-MS/MS Dilute->HPLC_MS Characterize Characterize Degradants HPLC_MS->Characterize

A generalized workflow for forced degradation studies.
Acidic Degradation Protocol

  • Sample Preparation: Dissolve a known amount of this compound in a suitable solvent (e.g., methanol (B129727) or a mixture of water and acetonitrile).

  • Stress Application: Add an equal volume of 1 N hydrochloric acid (HCl).

  • Incubation: Store the solution at room temperature or an elevated temperature (e.g., 60°C) for a specified period (e.g., 24 hours to one week)[9][12].

  • Neutralization and Analysis: Withdraw samples at various time points, neutralize with an equivalent amount of 1 N sodium hydroxide (NaOH), and dilute with the mobile phase for HPLC-MS analysis.

Basic Degradation Protocol
  • Sample Preparation: Dissolve a known amount of this compound in a suitable solvent.

  • Stress Application: Add an equal volume of 0.1 N or 1 N sodium hydroxide (NaOH).

  • Incubation: Store the solution at room temperature or an elevated temperature (e.g., 60°C) for a specified period.

  • Neutralization and Analysis: Withdraw samples, neutralize with an equivalent amount of 0.1 N or 1 N hydrochloric acid (HCl), and dilute for HPLC-MS analysis.

Oxidative Degradation Protocol
  • Sample Preparation: Dissolve a known amount of this compound in a suitable solvent.

  • Stress Application: Add a solution of hydrogen peroxide to achieve a final concentration of 3-30%.

  • Incubation: Keep the mixture at room temperature for a specified period (e.g., 24 hours), protected from light.

  • Analysis: Dilute the sample with the mobile phase for HPLC-MS analysis.

Thermal Degradation Protocol
  • Sample Preparation: Place a known amount of solid this compound or a solution in a suitable container.

  • Stress Application: Expose the sample to a controlled elevated temperature (e.g., 60-80°C) in a calibrated oven for a defined period.

  • Analysis: For solid samples, dissolve in a suitable solvent before dilution. For solutions, dilute directly for HPLC-MS analysis.

Photolytic Degradation Protocol
  • Sample Preparation: Place a known amount of solid this compound or a solution in a photostability chamber.

  • Stress Application: Expose the sample to a controlled light source (e.g., UV lamp at 254 nm or a combination of UV and visible light) as per ICH Q1B guidelines. A control sample should be kept in the dark under the same temperature conditions.

  • Analysis: Prepare the samples as described for thermal degradation and analyze by HPLC-MS.

Analytical Methodologies

A stability-indicating analytical method is essential for separating the intact drug from its degradation products. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS), particularly tandem mass spectrometry (LC-MS/MS), is the method of choice for this purpose[12][13][14].

  • Chromatography: A reversed-phase C18 column is commonly used. The mobile phase typically consists of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol). Gradient elution is often employed to achieve optimal separation of all components.

  • Mass Spectrometry: Electrospray ionization (ESI) in the positive ion mode is suitable for the analysis of erythromycin and its derivatives. MS/MS allows for the sensitive and selective detection and quantification of the parent drug and its degradation products, as well as providing structural information for the identification of unknown degradants.

Conclusion

The degradation of this compound is a complex process influenced by various environmental factors. While specific studies on its degradation pathways are limited, a comprehensive understanding can be extrapolated from the extensive research on Erythromycin A. The primary sites of degradation are the macrolide ring, which is susceptible to acid and base hydrolysis, and the N-oxide functional group, which is a key target in oxidative and photolytic pathways. The development of robust, stability-indicating analytical methods, primarily LC-MS/MS, is critical for accurately monitoring the stability of this compound and ensuring the quality and safety of pharmaceutical products containing this compound. Further research focusing specifically on the forced degradation of this compound is warranted to fully elucidate its degradation pathways and to generate quantitative data that will be invaluable for formulation development and regulatory submissions.

References

The Role of Erythromycin A N-oxide in Drug Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erythromycin (B1671065), a macrolide antibiotic, is a widely prescribed medication for treating various bacterial infections. Its metabolic fate within the body is a crucial aspect of its pharmacology, influencing its efficacy and potential for drug-drug interactions. A key metabolite in this process is Erythromycin A N-oxide, formed through the oxidation of the tertiary amine on the desosamine (B1220255) sugar moiety of the parent drug. This technical guide provides an in-depth exploration of the role of this compound in drug metabolism, consolidating available data on its formation, enzyme kinetics, and analytical characterization. This document is intended to serve as a comprehensive resource for researchers and professionals involved in drug discovery and development.

Formation and Metabolic Fate

This compound is primarily formed in the liver by the action of cytochrome P450 enzymes, with CYP3A4 being the principal isoform responsible for this biotransformation. The formation of the N-oxide is a recognized metabolic pathway for erythromycin, alongside N-demethylation, which is the major metabolic route. The process of N-oxidation alters the physicochemical properties of the erythromycin molecule, which can impact its biological activity. It is also noteworthy that this compound is considered a potential impurity in commercial preparations of erythromycin and serves as a precursor in the synthesis of the semi-synthetic macrolide, clarithromycin.

The metabolic pathway of erythromycin primarily involves CYP3A4-mediated N-demethylation and to a lesser extent, N-oxidation.

Erythromycin_Metabolism Erythromycin_A Erythromycin A N_demethyl_Erythromycin N-demethyl-Erythromycin A Erythromycin_A->N_demethyl_Erythromycin CYP3A4 (Major) Erythromycin_A_N_oxide This compound Erythromycin_A->Erythromycin_A_N_oxide CYP3A4 (Minor)

CYP3A4-mediated metabolism of Erythromycin A.

Quantitative Analysis of Erythromycin A Metabolism

Understanding the kinetics of Erythromycin A metabolism is essential for predicting its clearance and potential for drug interactions. While the major metabolic pathway is N-demethylation, the formation of this compound also contributes to its overall disposition.

ParameterValueEnzyme SystemReference
Erythromycin N-demethylation
Km88 µMPooled Human Liver Microsomes[1]
Vmax345 pmol/min/mgPooled Human Liver Microsomes[1]
Km33 µMExpressed CYP3A4[1]
Vmax130 pmol/min/mgExpressed CYP3A4[1]

Experimental Protocols

In Vitro Metabolism of Erythromycin using Human Liver Microsomes

This protocol outlines a general procedure for studying the metabolism of erythromycin to this compound in vitro.

Materials:

  • Human Liver Microsomes (HLMs)

  • Erythromycin A

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Potassium phosphate (B84403) buffer (pH 7.4)

  • Acetonitrile (B52724) (ACN) or other suitable organic solvent for quenching

  • LC-MS/MS system

Procedure:

  • Incubation Mixture Preparation: In a microcentrifuge tube, prepare the incubation mixture containing human liver microsomes (typically 0.2-1 mg/mL protein concentration), erythromycin A (at various concentrations to determine kinetics), and potassium phosphate buffer.

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow the substrate to equilibrate with the enzymes.

  • Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 0, 5, 15, 30, 60 minutes). The incubation time should be optimized to ensure linear metabolite formation.

  • Termination of Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile or another suitable organic solvent. This step also serves to precipitate the microsomal proteins.

  • Centrifugation: Centrifuge the mixture to pellet the precipitated proteins.

  • Sample Analysis: Transfer the supernatant to a new tube and analyze for the presence of Erythromycin A and this compound using a validated LC-MS/MS method.

In_Vitro_Metabolism_Workflow cluster_preparation Preparation cluster_incubation Incubation cluster_processing Sample Processing cluster_analysis Analysis A Prepare Incubation Mixture (HLMs, Erythromycin, Buffer) B Pre-incubate at 37°C A->B C Initiate with NADPH B->C D Incubate at 37°C C->D E Terminate Reaction (e.g., Acetonitrile) D->E F Centrifuge E->F G LC-MS/MS Analysis F->G

Workflow for in vitro metabolism of Erythromycin A.
Chemical Synthesis of this compound

A detailed, specific laboratory protocol for the synthesis of this compound is not widely documented in readily available literature. However, a general approach for the N-oxidation of tertiary amines, which can be adapted for erythromycin, involves the use of an oxidizing agent.

General Principle:

The tertiary amine of the desosamine sugar in Erythromycin A can be oxidized to its corresponding N-oxide using a suitable oxidizing agent, such as a peroxy acid (e.g., m-chloroperoxybenzoic acid, m-CPBA) or hydrogen peroxide. The reaction is typically carried out in an appropriate organic solvent.

Illustrative Reaction Scheme:

Synthesis_Erythromycin_N_oxide Erythromycin_A Erythromycin A (with tertiary amine) Oxidizing_Agent + Oxidizing Agent (e.g., m-CPBA) Erythromycin_A->Oxidizing_Agent Erythromycin_A_N_oxide This compound Oxidizing_Agent->Erythromycin_A_N_oxide

General synthesis of this compound.

Note: This is a generalized scheme. Specific reaction conditions, including solvent, temperature, reaction time, and purification methods, would need to be optimized for the synthesis of this compound.

Analytical Characterization

Accurate identification and quantification of this compound are crucial for metabolism studies. Mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy are key analytical techniques for this purpose.

Mass Spectrometry (MS)

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), is a powerful tool for the analysis of drug metabolites. The molecular weight of this compound is 749.9 g/mol .

Table 2: Mass Spectrometry Data for Erythromycin A and its N-oxide Metabolite

CompoundMolecular Formula[M+H]+ (m/z)Key Fragment Ions (m/z)
Erythromycin AC37H67NO13734.5576.5 (loss of cladinose), 158.2 (desosamine)
This compoundC37H67NO14750.5Not specifically detailed in reviewed literature.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information. While specific ¹H-NMR and ¹³C-NMR data for this compound are not widely published, the N-oxidation of the desosamine sugar would be expected to induce chemical shift changes in the protons and carbons near the nitrogen atom.

Conclusion

This compound is a relevant, albeit minor, metabolite of erythromycin formed by CYP3A4. Its role in the overall disposition and potential for drug interactions of erythromycin warrants further investigation. This technical guide has summarized the currently available information on its formation, kinetics, and analytical characterization. The lack of specific quantitative data, detailed synthesis protocols, and comprehensive analytical reference data highlights areas where further research is needed to fully elucidate the role of this compound in drug metabolism. Such data would be invaluable for refining pharmacokinetic models and improving the prediction of drug-drug interactions involving erythromycin.

References

Erythromycin A N-oxide as a Fermentation Byproduct: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Erythromycin (B1671065) A, a widely used macrolide antibiotic, is produced through fermentation by the bacterium Saccharopolyspora erythraea. During this complex biological process, a variety of related substances and impurities can be generated. Among these is Erythromycin A N-oxide, a metabolite and potential degradation product of Erythromycin A. This technical guide provides a comprehensive overview of this compound as a fermentation byproduct, detailing its formation, isolation, and characterization. This document includes available quantitative data, detailed experimental protocols for analysis, and visualizations of relevant pathways and workflows to support further research and process optimization in erythromycin production.

Introduction

Erythromycin A is a cornerstone of antibacterial therapy, synthesized by the intricate polyketide synthase machinery of Saccharopolyspora erythraea. The industrial fermentation process, while optimized for high yields of the primary product, inevitably leads to the formation of a spectrum of related compounds. These byproducts can arise from biosynthetic side reactions, precursor variability, or degradation of the target molecule under fermentation and downstream processing conditions.

This compound (CAS 992-65-4; Molecular Formula: C₃₇H₆₇NO₁₄) is a known impurity and metabolite of Erythromycin A.[1][2][3][4] Its presence in the fermentation broth is of significant interest for process optimization and quality control, as it represents a potential yield loss and a component that needs to be monitored and controlled during purification. The formation of the N-oxide occurs at the dimethylamino group of the desosamine (B1220255) sugar moiety of Erythromycin A. This guide consolidates the current knowledge on this compound, focusing on its origins within the fermentation process and the analytical methodologies required for its study.

Formation of this compound

The precise origin of this compound in the context of S. erythraea fermentation is not definitively established as either a direct metabolic byproduct or a chemical degradation product. However, evidence suggests that it can be formed during the fermentation process itself. A study by Beran et al. (1991) successfully isolated this compound directly from the fermentation broth of Saccharopolyspora erythraea, indicating its presence prior to extensive downstream processing.[3]

The formation of N-oxides can be a result of enzymatic or non-enzymatic oxidation. While specific enzymes in S. erythraea responsible for the N-oxidation of erythromycin have not been identified, actinomycetes are known to possess a wide array of oxidative enzymes, including cytochrome P450 monooxygenases, which could potentially catalyze such a reaction.[5] Alternatively, the chemical environment of the fermentation broth, including dissolved oxygen levels and the presence of reactive oxygen species, could contribute to the non-enzymatic oxidation of the tertiary amine in Erythromycin A to its corresponding N-oxide.

Further research into the metabolic pathways of S. erythraea and the stability of Erythromycin A under various fermentation conditions is required to fully elucidate the mechanisms of N-oxide formation.

Quantitative Data

Currently, there is a lack of publicly available, specific quantitative data on the typical yield of this compound relative to Erythromycin A in industrial fermentation processes. The concentration of this byproduct is likely to be influenced by a multitude of factors, including the specific strain of S. erythraea used, fermentation conditions (e.g., aeration, pH, temperature, and nutrient composition), and the duration of the fermentation.[6][7]

The development and application of robust analytical methods, such as the ones described in Section 5, are crucial for generating such quantitative data. This would enable a better understanding of the impact of process parameters on the formation of this compound and facilitate the development of strategies to minimize its production.

Experimental Protocols

Isolation of this compound from Fermentation Broth

The following protocol is based on the methodologies for extracting and purifying erythromycin and its related substances from fermentation broth. A key reference for the specific isolation of this compound is the work by Beran et al. (1991), which utilized thin-layer and high-performance liquid chromatography.[3]

Objective: To isolate this compound from a Saccharopolyspora erythraea fermentation broth for characterization.

Materials:

  • Saccharopolyspora erythraea fermentation broth

  • Organic solvents (e.g., acetonitrile (B52724), methanol, chloroform, ethyl acetate)[8]

  • pH adjustment reagents (e.g., ammonium (B1175870) hydroxide (B78521), acetic acid)

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • Thin-Layer Chromatography (TLC) plates (e.g., silica (B1680970) gel)

  • High-Performance Liquid Chromatography (HPLC) system with a preparative column (e.g., C18)

  • Rotary evaporator

  • Lyophilizer

Protocol:

  • Broth Clarification:

    • Centrifuge the fermentation broth at 4000 rpm for 20 minutes to separate the mycelia from the supernatant.[8]

    • Filter the supernatant through a 0.45 µm filter to remove any remaining solids.

  • Liquid-Liquid Extraction:

    • Adjust the pH of the clarified broth to a basic pH (e.g., 9.0-9.5) with ammonium hydroxide to ensure Erythromycin A and its N-oxide are in their free base form.

    • Extract the aqueous broth with an equal volume of a suitable organic solvent (e.g., ethyl acetate (B1210297) or chloroform) by vigorous shaking in a separatory funnel.[8]

    • Allow the phases to separate and collect the organic phase.

    • Repeat the extraction process two more times to maximize recovery.

    • Combine the organic extracts.

  • Concentration:

    • Concentrate the combined organic extracts under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Chromatographic Purification:

    • Thin-Layer Chromatography (TLC):

      • Dissolve a small amount of the crude extract in a suitable solvent (e.g., methanol).

      • Spot the dissolved extract onto a silica gel TLC plate.

      • Develop the plate using a solvent system such as chloroform-methanol.

      • Visualize the separated compounds under UV light or by using an appropriate staining reagent to identify the spot corresponding to this compound (a reference standard is highly recommended).

    • Preparative High-Performance Liquid Chromatography (HPLC):

      • Dissolve the crude extract in the mobile phase.

      • Inject the dissolved extract onto a preparative C18 HPLC column.

      • Elute with a suitable mobile phase, such as a gradient of acetonitrile and an ammonium acetate buffer.

      • Monitor the elution profile with a UV detector and collect the fractions corresponding to the peak of this compound.

  • Final Purification and Characterization:

    • Combine the collected fractions containing the purified this compound.

    • Remove the solvent using a rotary evaporator.

    • Lyophilize the sample to obtain the purified compound as a solid.

    • Confirm the identity and purity of the isolated compound using analytical techniques such as LC-MS, NMR, and FT-IR.

Analytical Method for the Detection and Quantification of this compound

The following is a general LC-MS method adapted from procedures for the analysis of erythromycin and its impurities.[7][9][10][11]

Objective: To detect and quantify this compound in a fermentation broth sample.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Mass Spectrometer (MS) with an electrospray ionization (ESI) source

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 10 mM Ammonium Acetate in water, pH adjusted to 9.5 with ammonium hydroxide

  • Mobile Phase B: Acetonitrile

  • Gradient: A suitable gradient to separate Erythromycin A from its N-oxide and other impurities (e.g., start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B).

  • Flow Rate: 0.8 - 1.0 mL/min

  • Column Temperature: 30-40 °C

  • Injection Volume: 5-20 µL

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Mode: Full scan to identify the [M+H]⁺ ion of this compound (m/z 750.5) and Erythromycin A (m/z 734.5).

  • Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM): For quantitative analysis, monitor the specific m/z transitions for this compound and Erythromycin A.

Sample Preparation:

  • Centrifuge a sample of the fermentation broth to remove solids.

  • Dilute the supernatant with the initial mobile phase.

  • Filter the diluted sample through a 0.22 µm syringe filter before injection.

Quantification:

  • Prepare a calibration curve using a certified reference standard of this compound.

  • Calculate the concentration of this compound in the fermentation broth sample based on the calibration curve.

Visualizations

Logical Workflow for Isolation and Characterization

cluster_0 Sample Preparation cluster_1 Purification Fermentation_Broth Fermentation Broth Centrifugation Centrifugation Fermentation_Broth->Centrifugation Filtration Filtration Centrifugation->Filtration pH_Adjustment pH Adjustment Filtration->pH_Adjustment Liquid_Liquid_Extraction Liquid-Liquid Extraction pH_Adjustment->Liquid_Liquid_Extraction Concentration Concentration Liquid_Liquid_Extraction->Concentration Preparative_HPLC Preparative HPLC Concentration->Preparative_HPLC Fraction_Collection Fraction Collection Preparative_HPLC->Fraction_Collection Solvent_Removal Solvent Removal Fraction_Collection->Solvent_Removal Lyophilization Lyophilization Solvent_Removal->Lyophilization LC_MS LC-MS Analysis Lyophilization->LC_MS NMR NMR Spectroscopy Lyophilization->NMR FT_IR FT-IR Spectroscopy Lyophilization->FT_IR

Caption: Workflow for the isolation and characterization of this compound.

Putative Formation Pathway

cluster_0 Potential Oxidation Pathways Erythromycin_A Erythromycin A (in Fermentation Broth) Enzymatic_Oxidation Enzymatic Oxidation (e.g., Cytochrome P450) Erythromycin_A->Enzymatic_Oxidation Chemical_Oxidation Chemical Oxidation (e.g., Reactive Oxygen Species) Erythromycin_A->Chemical_Oxidation Erythromycin_A_N_Oxide This compound Enzymatic_Oxidation->Erythromycin_A_N_Oxide Chemical_Oxidation->Erythromycin_A_N_Oxide

Caption: Putative pathways for the formation of this compound.

Conclusion

This compound is a recognized byproduct in the fermentation of Erythromycin A by Saccharopolyspora erythraea. While its precise origin, whether as a direct metabolite or a degradation product, requires further investigation, its presence necessitates robust analytical methods for monitoring and control during production. The protocols and information presented in this guide provide a foundation for researchers and drug development professionals to further study this compound. Future work should focus on obtaining quantitative data on its formation under different fermentation conditions and elucidating the specific enzymatic or chemical pathways responsible for its generation. Such knowledge will be invaluable for the rational design of fermentation processes aimed at minimizing byproduct formation and maximizing the yield of the desired active pharmaceutical ingredient, Erythromycin A.

References

Theoretical Perspectives on Erythromycin A N-oxide: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide

Erythromycin (B1671065) A N-oxide, a key metabolite and synthetic precursor of the macrolide antibiotic Erythromycin A, presents a unique profile for theoretical and experimental investigation. While dedicated computational studies on this specific molecule are not extensively documented in publicly available literature, this guide synthesizes the existing knowledge on its chemical nature, synthesis, and the theoretical frameworks applicable to its study. By examining related compounds and general principles of N-oxidation, we can construct a comprehensive theoretical understanding relevant to researchers, scientists, and drug development professionals.

Physicochemical and Structural Properties

Erythromycin A N-oxide is formed through the oxidation of the tertiary amine on the desosamine (B1220255) sugar moiety of Erythromycin A. This conversion significantly alters the molecule's physicochemical properties. The introduction of the N-oxide group increases polarity and can influence the molecule's solubility and membrane permeability.

Table 1: Physicochemical Properties of Erythromycin A and its N-oxide

PropertyErythromycin AThis compound
Molecular Formula C₃₇H₆₇NO₁₃C₃₇H₆₇NO₁₄
Molecular Weight 733.9 g/mol 749.9 g/mol
Key Functional Group Tertiary amine (-N(CH₃)₂) on desosamine sugarN-oxide (-N⁺(CH₃)₂-O⁻) on desosamine sugar
Polarity Less polarMore polar

Synthesis and Experimental Protocols

The synthesis of this compound is a crucial step in the preparation of various semi-synthetic macrolide antibiotics. The following protocol is based on the oxidation of an erythromycin derivative, which is a common method for generating the N-oxide.

Experimental Protocol: Oxidation of an Erythromycin A Derivative

This protocol describes the oxidation of a modified Erythromycin A derivative to its corresponding N-oxide, a process analogous to the formation of this compound.

Materials:

  • (9S)-9,11-O-isopropylidene-2',4''-O-bis(benzoyl)-12,21-anhydro-9-dihydroerythromycin A (starting material)

  • m-chloroperbenzoic acid (m-CPBA)

  • Appropriate solvent (e.g., dichloromethane)

  • Sodium sulfite (B76179) (for subsequent reduction if needed)

  • Tetrahydrofuran (THF)

  • Water

  • Ethyl acetate (B1210297) (EtOAc)

  • Brine

  • Sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • Dissolve the starting erythromycin derivative in the chosen solvent.

  • Add m-CPBA to the solution to initiate the oxidation of the tertiary amine to the N-oxide. The reaction also results in the epoxidation of other reactive sites if present, such as a C12-21 double bond[1].

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, the N-oxide product can be isolated. For subsequent reactions, such as reduction back to the amine, the crude N-oxide is often used directly.

  • To reduce the N-oxide, dissolve the crude material in THF and add an aqueous solution of sodium sulfite.

  • Stir the mixture for an extended period (e.g., 20 hours)[1].

  • Perform a work-up by separating the organic layer, extracting the aqueous layer with EtOAc, and combining the organic portions.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo to obtain the final product[1].

Theoretical Studies: An Inferential Approach

Direct theoretical studies on this compound are scarce. However, by leveraging computational studies on Erythromycin A and its other derivatives, we can infer the likely impacts of N-oxidation and propose a workflow for future theoretical investigations.

Conformational Analysis

The conformation of macrolide antibiotics is critical to their biological activity. Studies on Erythromycin A have shown that it exists in equilibrium between different conformations in solution[2]. The N-oxidation of the desosamine sugar would introduce significant steric and electronic changes, likely altering this conformational equilibrium.

A theoretical conformational analysis of this compound would involve:

  • Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations: To explore the potential energy surface and identify low-energy conformers.

  • Quantum Mechanics (QM) calculations (e.g., Density Functional Theory - DFT): To optimize the geometry of the identified conformers and calculate their relative energies with high accuracy.

  • NMR chemical shift and coupling constant calculations: To compare with experimental NMR data for validation of the theoretical models.

Electronic Properties

The introduction of the highly polar N-oxide bond is expected to have a profound effect on the electronic properties of the molecule.

  • Electron Density and Electrostatic Potential: DFT calculations can be used to map the electron density and electrostatic potential, visualizing the charge distribution and identifying regions of electrophilicity and nucleophilicity. The N-oxide group will be a region of high negative electrostatic potential.

  • Frontier Molecular Orbitals (HOMO-LUMO): The energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can provide insights into the molecule's reactivity. The N-oxide moiety is expected to influence the energy of the HOMO.

Visualizations

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis and subsequent reduction of an Erythromycin A derivative N-oxide.

G Synthesis and Reduction of an Erythromycin N-oxide Derivative Start Erythromycin A Derivative Oxidation Oxidation with m-CPBA Start->Oxidation N_Oxide Erythromycin A Derivative N-oxide Oxidation->N_Oxide Reduction Reduction with Sodium Sulfite N_Oxide->Reduction Final_Product Reduced Product Reduction->Final_Product

Caption: Workflow for the synthesis of an Erythromycin N-oxide derivative.

Proposed Theoretical Study Workflow

This diagram outlines a logical workflow for a comprehensive theoretical investigation of this compound.

G Proposed Theoretical Study Workflow for this compound cluster_computational Computational Modeling cluster_experimental Experimental Validation Structure Initial 3D Structure of This compound Conf_Search Conformational Search (MM/MD) Structure->Conf_Search QM_Opt Geometry Optimization (DFT) Conf_Search->QM_Opt Electronic_Prop Electronic Property Calculation (DFT) QM_Opt->Electronic_Prop Spectra_Calc Spectroscopic Properties (NMR, IR) QM_Opt->Spectra_Calc Synthesis Synthesis and Purification Spectroscopy NMR and IR Spectroscopy Synthesis->Spectroscopy Spectroscopy->Spectra_Calc Comparison

Caption: A proposed workflow for theoretical studies of this compound.

Conclusion and Future Directions

While direct theoretical studies on this compound are yet to be extensively published, a significant amount can be inferred from the existing literature on Erythromycin A and its derivatives. The N-oxidation of the desosamine tertiary amine introduces notable changes to the molecule's physicochemical properties, which in turn are expected to influence its conformation, electronic structure, and biological activity.

Future research should focus on dedicated computational studies employing DFT and molecular dynamics to elucidate the precise conformational and electronic landscape of this compound. Such studies, validated by experimental data, would provide invaluable insights for the rational design of novel macrolide antibiotics with improved efficacy and pharmacokinetic profiles. This theoretical groundwork is essential for advancing our understanding and utilization of this important class of molecules in drug development.

References

An In-Depth Technical Guide on the Chemical Stability and Reactivity of Erythromycin A N-oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erythromycin (B1671065) A N-oxide is a significant derivative of the macrolide antibiotic Erythromycin A. It is recognized as a metabolite formed in vivo, a potential impurity in commercial Erythromycin A preparations, and a synthetic intermediate in the production of other macrolide antibiotics, such as Clarithromycin.[1][2] Understanding the chemical stability and reactivity of Erythromycin A N-oxide is crucial for drug development, formulation, and ensuring the quality and safety of erythromycin-related pharmaceutical products. This technical guide provides a comprehensive overview of the available scientific information regarding the stability and reactivity of this compound, including what can be inferred from studies on its parent compound, Erythromycin A.

Chemical Properties

PropertyValueReference
Molecular Formula C37H67NO14[3]
Molecular Weight 749.9 g/mol [3]
CAS Number 992-65-4[3]
Appearance White solid[4]
Solubility Soluble in water, ethanol, methanol, DMF, and DMSO.[4]
Storage Conditions -20°C[4]

Chemical Stability and Reactivity

Erythromycin A is notoriously unstable, particularly in acidic conditions, which leads to the formation of inactive degradation products.[5][6][7] While specific quantitative stability data for this compound is not extensively available in the public domain, its chemical behavior can be inferred from the known reactivity of the erythromycin scaffold and the general properties of tertiary amine N-oxides.

General Reactivity of the N-oxide Functionality

The N-oxide group in this compound introduces a polar N+-O- bond, which can influence the molecule's overall physicochemical properties. Generally, amine oxides can be reduced back to the corresponding tertiary amine.[8] In the case of this compound, it can be reverted to Erythromycin A under reducing conditions.[8] This reactivity is important in both metabolic and synthetic contexts.

Inferred Stability Under Stress Conditions

Based on forced degradation studies of Erythromycin A and other macrolides, the following stability profile for this compound can be anticipated. It is important to note that these are inferences and require experimental verification for this compound itself.

Hydrolytic Stability:

Erythromycin A undergoes acid-catalyzed intramolecular cyclization to form anhydroerythromycin A, an inactive spiroketal.[9][10] The degradation is pH-dependent, with increased rates at lower pH.[11] It is highly probable that this compound would also exhibit significant degradation under acidic conditions due to the inherent instability of the erythronolide A backbone. In weakly alkaline conditions, the lactone ring of Erythromycin A is susceptible to hydrolysis.[5] A similar susceptibility would be expected for the N-oxide derivative.

Oxidative Stability:

The tertiary amine of Erythromycin A is susceptible to oxidation, leading to the formation of the N-oxide and N-demethylated products.[12] Since this compound is already in an oxidized state at the nitrogen, its primary susceptibility to further oxidation would likely be at other sites on the macrolide ring. Advanced oxidation processes have been shown to degrade Erythromycin A through reactions with hydroxyl radicals.[13]

Thermal Stability:

Accelerated stability studies on Erythromycin A have shown some degradation at elevated temperatures (40°C and 50°C), with a slight increase in impurities.[14] It is reasonable to expect that this compound would also exhibit some degree of thermal lability, although specific degradation pathways and kinetics are not documented.

Photostability:

Studies on the photodegradation of Erythromycin A indicate that it is susceptible to degradation upon exposure to UV light.[15] The presence of the N-oxide functionality may alter the photolytic degradation pathway and kinetics, but specific data is lacking.

Potential Degradation Pathways

While specific degradation pathways for this compound have not been fully elucidated, potential reactions can be hypothesized based on the known degradation of Erythromycin A.

Ery_N_Oxide This compound Reduction Reduction Ery_N_Oxide->Reduction Acid_Deg Acid-Catalyzed Degradation Ery_N_Oxide->Acid_Deg Base_Deg Base-Catalyzed Hydrolysis Ery_N_Oxide->Base_Deg Oxidative_Deg Further Oxidative Degradation Ery_N_Oxide->Oxidative_Deg Photo_Deg Photodegradation Ery_N_Oxide->Photo_Deg Ery_A Erythromycin A Reduction->Ery_A Anhydro_N_Oxide Anhydroerythromycin A N-oxide (Hypothetical) Acid_Deg->Anhydro_N_Oxide Hydrolyzed_N_Oxide Hydrolyzed N-oxide Products (Hypothetical) Base_Deg->Hydrolyzed_N_Oxide Oxidized_Products Other Oxidized Products (Hypothetical) Oxidative_Deg->Oxidized_Products Photo_Products Photodegradation Products (Hypothetical) Photo_Deg->Photo_Products

Potential degradation pathways of this compound.

Experimental Protocols

General Forced Degradation Workflow

cluster_stress Stress Conditions cluster_analysis Analysis Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) HPLC Stability-Indicating HPLC-UV/MS Acid->HPLC Base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) Base->HPLC Oxidation Oxidation (e.g., 3% H2O2, RT) Oxidation->HPLC Thermal Thermal Stress (e.g., 80°C, solid state) Thermal->HPLC Photo Photolytic Stress (ICH Q1B guidelines) Photo->HPLC Characterization LC-MS/MS, NMR for Degradant Identification HPLC->Characterization Sample Erythromycin A N-oxide Solution/ Solid Sample->Acid Sample->Base Sample->Oxidation Sample->Thermal Sample->Photo

Workflow for forced degradation studies of this compound.

Synthesis of this compound

A common method for the synthesis of this compound involves the direct oxidation of Erythromycin A.

Ery_A Erythromycin A Oxidizing_Agent Oxidizing Agent (e.g., m-CPBA or H2O2) Ery_A->Oxidizing_Agent Ery_N_Oxide This compound Oxidizing_Agent->Ery_N_Oxide

Synthesis of this compound.

Protocol for Oxidation:

  • Dissolve Erythromycin A in a suitable solvent (e.g., a chlorinated solvent like dichloromethane).

  • Add an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide.

  • Stir the reaction mixture at room temperature and monitor the reaction progress by a suitable technique like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Upon completion, quench any excess oxidizing agent.

  • Purify the product using appropriate chromatographic techniques.

Conclusion and Future Directions

While this compound is a known and important derivative of Erythromycin A, there is a notable lack of specific quantitative data on its chemical stability and reactivity. The information presented in this guide is largely based on the well-documented instability of the parent compound and the general chemical principles of N-oxides.

For a complete understanding of the stability profile of this compound, dedicated forced degradation studies are essential. Such studies should aim to:

  • Quantify the degradation of this compound under various stress conditions (acidic, basic, oxidative, thermal, and photolytic) to determine degradation kinetics.

  • Isolate and identify the major degradation products using modern analytical techniques such as high-resolution mass spectrometry and NMR.

  • Develop and validate a stability-indicating analytical method for the accurate quantification of this compound in the presence of its impurities and degradation products.

This information will be invaluable for the pharmaceutical industry in the development of stable formulations, the establishment of appropriate storage conditions and shelf-life, and for ensuring the quality and safety of drug products containing Erythromycin A and its derivatives.

References

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Erythromycin A N-oxide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Erythromycin (B1671065) A N-oxide is a known related substance and potential degradation product of Erythromycin A, a widely used macrolide antibiotic. Monitoring and controlling the levels of such impurities in pharmaceutical formulations is crucial for ensuring the safety and efficacy of the drug product. This application note presents a reliable and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of Erythromycin A N-oxide. The described method is applicable for the analysis of bulk drug substances and finished pharmaceutical products.

Erythromycin and its derivatives can be challenging to analyze using HPLC due to their basic nature, which can lead to poor peak shapes and tailing on traditional silica-based reversed-phase columns.[1] The method outlined below addresses these challenges to provide accurate and reproducible quantification of this compound.

Experimental Protocols

Instrumentation, Reagents, and Materials
  • Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector is required.

  • Chromatographic Column: A reversed-phase C18 column is utilized for the separation. A suitable example is a Waters XBridge C18 (100 mm × 4.6 mm, 3.5 µm) or an Inertsil ODS C18 (150 mm x 4.6 mm, 5 µm).[2][3]

  • Reagents and Solvents:

Chromatographic Conditions

The following table summarizes the optimized chromatographic conditions for the quantification of this compound.

ParameterCondition
Column Waters XBridge C18 (100 mm × 4.6 mm, 3.5 µm)
Mobile Phase A gradient mixture of 0.4% Ammonium Hydroxide in water (A) and Methanol (B)
Gradient Program Time (min)
0
20
25
30
35
Flow Rate 1.0 mL/min
Column Temperature 35°C
Injection Volume 20 µL
Detection Wavelength 215 nm
Run Time Approximately 35 minutes

Note: An isocratic method using a mobile phase of 0.02 M phosphate buffer (pH 6.5) and acetonitrile (60:40, v/v) on an Inertsil ODS C18 column has also been reported for the separation of erythromycin and its related substances, including the N-oxide. The detection wavelength for this method is also 215 nm.[1][2]

Preparation of Solutions
  • Diluent: A mixture of mobile phase A and mobile phase B in a 95:5 (v/v) ratio is recommended as the diluent.

  • Standard Solution Preparation:

    • Accurately weigh about 10 mg of this compound Reference Standard into a 100 mL volumetric flask.

    • Add approximately 70 mL of diluent and sonicate to dissolve.

    • Dilute to the mark with diluent and mix well. This will be the standard stock solution.

    • Prepare working standard solutions by further diluting the stock solution with the diluent to achieve a concentration range suitable for constructing a calibration curve (e.g., 1-50 µg/mL).

  • Sample Solution Preparation (for Pharmaceutical Formulations):

    • Accurately weigh and transfer a portion of the powdered tablets or capsule contents, equivalent to about 100 mg of Erythromycin A, into a 100 mL volumetric flask.

    • Add approximately 70 mL of diluent, and sonicate for 15 minutes with intermittent shaking to ensure complete dissolution of the active ingredient.

    • Allow the solution to cool to room temperature and then dilute to the mark with the diluent.

    • Centrifuge a portion of this solution at 4000 rpm for 10 minutes.

    • Filter the supernatant through a 0.45 µm nylon syringe filter, discarding the first few milliliters of the filtrate. This filtered solution is ready for injection.

Data Presentation

The quantitative data obtained from the method validation should be summarized in clear and concise tables.

Table 1: System Suitability Parameters

ParameterAcceptance Criteria
Tailing Factor (Asymmetry) ≤ 2.0
Theoretical Plates (N) ≥ 2000
Relative Standard Deviation (RSD) of Peak Area (n=6) ≤ 2.0%

Table 2: Method Validation Summary for this compound

Validation ParameterResult
Linearity (Concentration Range) 1 - 50 µg/mL
Correlation Coefficient (r²) ≥ 0.999
Limit of Detection (LOD) 0.3 µg/mL
Limit of Quantification (LOQ) 1.0 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD)
- Repeatability (n=6)≤ 2.0%
- Intermediate Precision (n=6)≤ 2.0%
Robustness The method is robust with respect to minor variations in flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase composition (±2% organic).

Visualization

Experimental Workflow

The following diagram illustrates the general workflow for the HPLC quantification of this compound in a pharmaceutical formulation.

G cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_sample Weigh and dissolve pharmaceutical sample dissolve Sonicate and dilute to final volume prep_sample->dissolve prep_std Prepare Erythromycin A N-oxide standard solutions injection Inject sample and standard solutions prep_std->injection filter Centrifuge and filter sample solution dissolve->filter filter->injection hplc_system HPLC System (Pump, Autosampler, Column Oven, UV Detector) column C18 Reversed-Phase Column injection->hplc_system Data Acquisition chromatogram Obtain Chromatograms injection->chromatogram calibration Construct Calibration Curve from standards chromatogram->calibration quantification Quantify Erythromycin A N-oxide in sample chromatogram->quantification calibration->quantification report Generate Report quantification->report

Caption: Workflow for HPLC analysis of this compound.

Logical Relationship of Method Validation

The following diagram outlines the key parameters evaluated during the validation of the analytical method.

G cluster_precision Precision Components MethodValidation Method Validation for This compound Quantification Specificity Specificity/ Selectivity MethodValidation->Specificity Linearity Linearity & Range MethodValidation->Linearity Accuracy Accuracy MethodValidation->Accuracy Precision Precision MethodValidation->Precision LOD Limit of Detection (LOD) MethodValidation->LOD LOQ Limit of Quantification (LOQ) MethodValidation->LOQ Robustness Robustness MethodValidation->Robustness Linearity->LOD Linearity->LOQ Repeatability Repeatability Precision->Repeatability IntermediatePrecision Intermediate Precision Precision->IntermediatePrecision

References

Application Notes and Protocols for the Mass Spectrometric Analysis of Erythromycin A N-oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erythromycin (B1671065) A is a macrolide antibiotic widely used in clinical practice. During its production, storage, or metabolism, various related substances and degradation products can be formed, including Erythromycin A N-oxide. The formation of such impurities can impact the efficacy and safety of the drug product. Therefore, accurate and reliable methods for the identification and quantification of this compound are crucial for quality control and drug development.

This document provides detailed application notes and protocols for the mass spectrometric analysis of this compound, focusing on its fragmentation behavior in tandem mass spectrometry (MS/MS).

Predicted Mass Spectrometry Fragmentation of this compound

The molecular formula of Erythromycin A is C37H67NO13, with a monoisotopic mass of approximately 733.47 Da. The formation of the N-oxide derivative involves the oxidation of the tertiary amine on the desosamine (B1220255) sugar, resulting in the molecular formula C37H67NO14 and a monoisotopic mass of approximately 749.47 Da.

Electrospray ionization (ESI) in positive ion mode is the preferred method for the analysis of erythromycin and its derivatives, typically forming a protonated molecule [M+H]+.

Table 1: Predicted Precursor Ions of Erythromycin A and this compound

CompoundMolecular FormulaMonoisotopic Mass (Da)Predicted [M+H]+ (m/z)
Erythromycin AC37H67NO13733.47734.48
This compoundC37H67NO14749.47750.48

The fragmentation of Erythromycin A in MS/MS is well-characterized and primarily involves the neutral loss of its two sugar moieties: cladinose (B132029) and desosamine.[1][2][3] It is anticipated that this compound will follow a similar fragmentation pattern. The key difference will be the mass of the fragment containing the N-oxidized desosamine sugar.

Table 2: Predicted Major Fragment Ions of Erythromycin A and this compound in MS/MS

Precursor Ion (m/z)FragmentationPredicted Fragment Ion (m/z)Description
734.48 (Erythromycin A)Neutral Loss of Cladinose576.38Loss of the terminal cladinose sugar (158.10 Da)
Neutral Loss of Desosamine577.38Loss of the desosamine sugar (157.12 Da)
Desosamine Fragment158.12The isolated protonated desosamine sugar
750.48 (this compound)Neutral Loss of Cladinose592.38Loss of the terminal cladinose sugar (158.10 Da)
Neutral Loss of Desosamine N-oxide577.38Loss of the desosamine N-oxide sugar (173.12 Da)
Desosamine N-oxide Fragment174.12The isolated protonated desosamine N-oxide sugar

Experimental Protocols

This section provides a general protocol for the analysis of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This method can be adapted and validated for specific matrices such as bulk drug substances, pharmaceutical formulations, or biological samples.

Sample Preparation
  • Standard Solution: Prepare a stock solution of this compound reference standard in methanol (B129727) or acetonitrile (B52724) at a concentration of 1 mg/mL. Prepare working standard solutions by serial dilution in the mobile phase.

  • Sample Solution (for drug substance/formulation): Accurately weigh and dissolve the sample in a suitable solvent (e.g., methanol, acetonitrile) to achieve a final concentration within the calibration range.

  • Sample Solution (for biological matrices): Perform protein precipitation or liquid-liquid extraction to remove matrix interferences. A common method involves adding three volumes of cold acetonitrile to one volume of plasma, vortexing, and centrifuging to pellet the precipitated proteins. The supernatant can then be diluted and injected.

Liquid Chromatography (LC) Conditions
  • Column: A C18 reversed-phase column is typically used (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A typical gradient would be to start at 10-20% B, ramp up to 90-95% B over several minutes, hold for a short period, and then return to initial conditions for equilibration. The gradient should be optimized to achieve good separation from Erythromycin A and other related substances.

  • Flow Rate: 0.2-0.4 mL/min.

  • Column Temperature: 40-50 °C.

  • Injection Volume: 1-5 µL.

Mass Spectrometry (MS) Conditions
  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Scan Type: Multiple Reaction Monitoring (MRM) is recommended for quantitative analysis. Full scan and product ion scan modes are useful for identification and structural confirmation.

  • Precursor Ion: m/z 750.5 (for this compound).

  • Product Ions: Monitor at least two product ions for confirmation (e.g., m/z 592.4 and m/z 174.1).

  • Collision Energy: Optimize the collision energy for each transition to achieve the highest signal intensity. This is instrument-dependent but typically ranges from 20-40 eV.

  • Source Parameters: Optimize source parameters such as capillary voltage, source temperature, and gas flows according to the instrument manufacturer's recommendations.

Data Presentation

The following table summarizes the key quantitative parameters for a typical LC-MS/MS method for the analysis of Erythromycin A and its N-oxide.

Table 3: Quantitative LC-MS/MS Parameters

ParameterErythromycin AThis compound
Precursor Ion (m/z)734.5750.5
Product Ion 1 (m/z)576.4592.4
Product Ion 2 (m/z)158.1174.1
Retention Time (min)Dependent on LC conditionsExpected to be slightly earlier than Erythromycin A due to increased polarity
Limit of Quantification (LOQ)Typically in the low ng/mL rangeExpected to be similar to Erythromycin A
Linearity (r²)> 0.99> 0.99

Visualizations

Fragmentation Pathway

The following diagram illustrates the proposed fragmentation pathway of this compound in comparison to Erythromycin A.

G Proposed MS/MS Fragmentation of Erythromycin A and its N-oxide cluster_EryA Erythromycin A cluster_EryANO This compound EryA Erythromycin A [M+H]+ = 734.5 EryA_frag1 [M+H - Cladinose]+ 576.4 EryA->EryA_frag1 - Cladinose (158.1 Da) EryA_frag2 Desosamine+ 158.1 EryA->EryA_frag2 EryANO This compound [M+H]+ = 750.5 EryANO_frag1 [M+H - Cladinose]+ 592.4 EryANO->EryANO_frag1 - Cladinose (158.1 Da) EryANO_frag2 Desosamine N-oxide+ 174.1 EryANO->EryANO_frag2

Caption: Proposed fragmentation pathways of Erythromycin A and this compound.

Experimental Workflow

The diagram below outlines the general workflow for the LC-MS/MS analysis of this compound.

G LC-MS/MS Workflow for this compound Analysis SamplePrep Sample Preparation (Dissolution/Extraction) LC_Separation Liquid Chromatography (Reversed-Phase C18) SamplePrep->LC_Separation MS_Ionization Mass Spectrometry (ESI Positive Ionization) LC_Separation->MS_Ionization MS_Analysis Tandem MS Analysis (MRM/Product Ion Scan) MS_Ionization->MS_Analysis Data_Processing Data Processing (Quantification & Identification) MS_Analysis->Data_Processing

Caption: General workflow for the LC-MS/MS analysis of this compound.

References

Application Notes and Protocols for Erythromycin A N-oxide as a Reference Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erythromycin (B1671065) A N-oxide is a primary metabolite and a potential impurity found in commercial preparations of erythromycin.[1] As a certified reference standard, it is an essential tool for the accurate identification and quantification of erythromycin and its related substances in various matrices. These application notes provide detailed protocols for the use of Erythromycin A N-oxide in analytical method development, validation, and routine quality control.

This compound is available from various suppliers as a high-quality, certified reference material.[2][3] It is a white solid with the molecular formula C₃₇H₆₇NO₁₄ and a molecular weight of 749.93 g/mol .[2] Proper handling and storage are crucial for maintaining its integrity as a reference standard.

Physicochemical Properties and Handling

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference
CAS Number 992-65-4[1][2][4][5]
Molecular Formula C₃₇H₆₇NO₁₄[1][2][4]
Molecular Weight 749.93 g/mol [2]
Appearance White solid[4]
Purity ≥95% (typically >98% by HPLC)[1][4]
Solubility Soluble in DMF, DMSO, ethanol, and methanol (B129727).[1][4]
Storage Conditions -20°C[1][4]
Stability Stable for at least 4 years when stored correctly.[1]

Protocol for Preparation of Standard Stock Solution:

  • Equilibration: Allow the vial of this compound reference standard to equilibrate to room temperature before opening to prevent moisture condensation.

  • Weighing: Accurately weigh a suitable amount of the reference standard using a calibrated analytical balance.

  • Dissolution: Dissolve the weighed standard in a minimal amount of a suitable solvent, such as methanol or acetonitrile (B52724).

  • Dilution: Dilute the solution to the desired final concentration with the mobile phase or a compatible solvent to prepare the stock solution.

  • Storage: Store the stock solution in a tightly sealed, light-resistant container at the recommended temperature (typically 2-8°C). The stability of the solution should be determined as part of the method validation process.

Analytical Methodologies

This compound is primarily used as a reference standard in chromatographic methods for the analysis of erythromycin and its impurities. High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most common techniques.

High-Performance Liquid Chromatography (HPLC-UV)

This protocol outlines a general HPLC-UV method for the quantification of Erythromycin A and the identification of this compound as an impurity.

Experimental Workflow for HPLC Analysis:

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standard_Prep Prepare Erythromycin A N-oxide Standard HPLC_System HPLC System (Pump, Injector, Column Oven) Standard_Prep->HPLC_System Inject Sample_Prep Prepare Erythromycin API/Formulation Sample Sample_Prep->HPLC_System Inject Column C18 Reversed-Phase Column HPLC_System->Column Detector UV Detector (215 nm) Column->Detector Chromatogram Obtain Chromatograms Detector->Chromatogram Integration Peak Integration & Identification Chromatogram->Integration Quantification Quantification Integration->Quantification

Workflow for HPLC analysis of Erythromycin using this compound standard.

Protocol for HPLC-UV Analysis:

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A mixture of phosphate (B84403) buffer (e.g., 0.02 M potassium phosphate, pH 6.5) and acetonitrile (e.g., 40:60 v/v). The exact ratio may need optimization.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35°C.

    • Detection Wavelength: 215 nm.

    • Injection Volume: 20 µL.

  • Standard Preparation: Prepare a series of calibration standards of this compound in the mobile phase, ranging from approximately 0.1 µg/mL to 10 µg/mL.

  • Sample Preparation: Accurately weigh and dissolve the erythromycin sample (API or formulation) in the mobile phase to achieve a concentration within the calibration range of the reference standard.

  • Analysis: Inject the standard solutions and the sample solution into the HPLC system.

  • System Suitability: Before sample analysis, perform a system suitability test by injecting a standard solution multiple times. The relative standard deviation (RSD) of the peak area should be less than 2.0%.

  • Identification and Quantification:

    • Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the reference standard.

    • Quantify the amount of this compound in the sample using the calibration curve generated from the standard solutions.

Typical HPLC Method Validation Parameters (Illustrative):

ParameterTypical Value
Linearity Range 0.1 - 10 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) ~0.03 µg/mL
Limit of Quantification (LOQ) ~0.1 µg/mL
Precision (%RSD) < 2.0%
Accuracy (Recovery) 98 - 102%
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides higher sensitivity and selectivity for the analysis of this compound, especially at low concentrations.

Experimental Workflow for LC-MS/MS Analysis:

LCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Standard_Prep Prepare Erythromycin A N-oxide Standard LC_System LC System Standard_Prep->LC_System Inject Sample_Prep Prepare Sample (e.g., Biological Matrix) Extraction Solid Phase Extraction (SPE) Sample_Prep->Extraction Extraction->LC_System Inject MS_System Tandem Mass Spectrometer (ESI+) LC_System->MS_System MRM_Data Acquire MRM Data MS_System->MRM_Data Quantification Quantification MRM_Data->Quantification

Workflow for LC-MS/MS analysis using this compound standard.

Protocol for LC-MS/MS Analysis:

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A suitable gradient to resolve this compound from other components.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • Precursor Ion (m/z): 750.5 (for [M+H]⁺).

    • Product Ions (m/z): Specific product ions should be determined by direct infusion of the reference standard.

  • Standard and Sample Preparation:

    • Prepare calibration standards of this compound in a suitable solvent or matrix blank.

    • For complex matrices like biological fluids, a sample extraction step (e.g., solid-phase extraction or liquid-liquid extraction) is necessary.

  • Analysis and Quantification:

    • Inject the prepared standards and samples into the LC-MS/MS system.

    • Quantify this compound based on the peak area ratios of the analyte to an internal standard (if used) against the calibration curve.

Typical LC-MS/MS Method Validation Parameters (Illustrative):

ParameterTypical Value
Linearity Range 0.1 - 100 ng/mL
Correlation Coefficient (r²) > 0.995
Limit of Detection (LOD) ~0.05 ng/mL
Limit of Quantification (LOQ) ~0.1 ng/mL
Precision (%RSD) < 15%
Accuracy (Recovery) 85 - 115%

Application in Drug Metabolism Studies

This compound is a known metabolite of erythromycin.[4][6] Therefore, it can be used as a reference standard in in vitro and in vivo drug metabolism studies to:

  • Identify and confirm the formation of the N-oxide metabolite.

  • Quantify the extent of N-oxidation in various biological systems (e.g., liver microsomes, hepatocytes).

  • Investigate the enzymes responsible for erythromycin N-oxidation.

Logical Relationship in Metabolism Studies:

Metabolism_Pathway Erythromycin_A Erythromycin A CYP450 CYP450 Enzymes (e.g., CYP3A4) Erythromycin_A->CYP450 Erythromycin_A_N_Oxide This compound CYP450->Erythromycin_A_N_Oxide N-oxidation Other_Metabolites Other Metabolites CYP450->Other_Metabolites Other metabolic pathways

Metabolic conversion of Erythromycin A to this compound.

Conclusion

This compound is an indispensable reference standard for the pharmaceutical industry. Its use in validated analytical methods ensures the accurate assessment of the purity and quality of erythromycin and its formulations. The protocols and data presented in these application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to effectively utilize this compound as a reference standard in their analytical workflows.

References

Application Notes and Protocols for In Vitro Biological Assays of Erythromycin A N-oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the in vitro biological evaluation of Erythromycin (B1671065) A N-oxide, a primary metabolite and potential impurity of the macrolide antibiotic Erythromycin A. The following sections detail the methodologies for assessing its antibacterial activity, mechanism of action, and potential cytotoxicity.

Introduction

Erythromycin A is a well-characterized macrolide antibiotic that inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit.[1] Its N-oxide derivative, Erythromycin A N-oxide, is a known metabolite and is also utilized as a precursor in the synthesis of other macrolide antibiotics such as clarithromycin.[1] Understanding the biological activity profile of this derivative is crucial for comprehending the overall pharmacological and toxicological properties of erythromycin and for quality control in drug manufacturing.

The protocols outlined below are standard in vitro assays that can be applied to determine the antibacterial potency, the specific inhibitory effect on bacterial protein synthesis, and the potential for cytotoxicity of this compound.

Data Presentation: Quantitative Analysis of Biological Activity

While specific experimental data for this compound is not widely available in public literature, the following table presents typical quantitative data for the parent compound, Erythromycin A, for comparative purposes. It is hypothesized that the N-oxide derivative may exhibit different potency.

Assay TypeParameterTest Organism/Cell LineResult (Erythromycin A)Reference
Antibacterial Activity MIC (Minimum Inhibitory Concentration)Streptococcus pneumoniae0.03 - 0.12 µg/mL--INVALID-LINK--
MICStaphylococcus aureus0.25 - 1 µg/mL--INVALID-LINK--
MICHaemophilus influenzae0.015 - 2.0 mg/L[1]
Mechanism of Action IC50 (Protein Synthesis Inhibition)Haemophilus influenzae (cell-based)1.5 µg/mL--INVALID-LINK--
Cytotoxicity CC50 (50% Cytotoxic Concentration)RD and HCT-8 cells>100 µM--INVALID-LINK--

Note: The presented values for Erythromycin A serve as a reference. Actual values for this compound must be determined experimentally.

Signaling and Mechanistic Pathways

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

Erythromycin and its derivatives act by binding to the 23S rRNA component of the large (50S) ribosomal subunit. This binding occurs within the polypeptide exit tunnel, sterically obstructing the passage of the nascent polypeptide chain and inhibiting the translocation step of protein synthesis. This ultimately leads to a bacteriostatic effect.

G cluster_ribosome Bacterial 70S Ribosome 50S_subunit 50S Subunit Binding Binds to 23S rRNA in polypeptide exit tunnel 50S_subunit->Binding 30S_subunit 30S Subunit mRNA mRNA Erythromycin_A_N_oxide This compound Erythromycin_A_N_oxide->50S_subunit Targets Inhibition Inhibition of Translocation Binding->Inhibition Protein_Synthesis Protein Synthesis (Elongation) Protein_Synthesis->Inhibition Bacteriostatic_Effect Bacteriostatic Effect (Inhibition of Bacterial Growth) Inhibition->Bacteriostatic_Effect

Mechanism of bacterial protein synthesis inhibition.

Experimental Protocols

Antibacterial Susceptibility Testing: Broth Microdilution Assay for MIC Determination

This protocol determines the minimum inhibitory concentration (MIC) of this compound against a panel of bacterial strains.

G Start Start Prepare_Stock Prepare this compound Stock Solution (e.g., in DMSO) Start->Prepare_Stock Serial_Dilution Perform 2-fold Serial Dilution in 96-well plate with broth Prepare_Stock->Serial_Dilution Inoculate Inoculate wells with bacterial suspension Serial_Dilution->Inoculate Prepare_Inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) Prepare_Inoculum->Inoculate Controls Include Positive (no drug) and Negative (no bacteria) Controls Inoculate->Controls Incubate Incubate at 35-37°C for 16-20 hours Controls->Incubate Read_MIC Determine MIC: Lowest concentration with no visible growth Incubate->Read_MIC End End Read_MIC->End

Workflow for the Broth Microdilution MIC Assay.

Materials:

  • This compound

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains (e.g., S. aureus, S. pneumoniae, E. coli)

  • Sterile DMSO

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Multichannel pipette

Procedure:

  • Preparation of Stock Solution: Dissolve this compound in DMSO to a concentration of 10 mg/mL.

  • Serial Dilution:

    • Add 100 µL of sterile CAMHB to all wells of a 96-well plate.

    • Add a specific volume of the stock solution to the first well to achieve the highest desired concentration and mix.

    • Perform a 2-fold serial dilution by transferring 100 µL from each well to the subsequent well.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Inoculation: Add 100 µL of the diluted bacterial inoculum to each well, bringing the final volume to 200 µL.

  • Controls: Include a positive control (inoculum without drug) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

In Vitro Protein Synthesis Inhibition Assay

This assay quantifies the inhibitory effect of this compound on bacterial protein synthesis using a cell-free transcription-translation (TX-TL) system.

G Start Start Prepare_Reagents Prepare this compound dilutions and TX-TL Master Mix (E. coli extract, buffer, reporter DNA) Start->Prepare_Reagents Assay_Setup Aliquot Master Mix to 96-well plate. Add drug dilutions or vehicle control. Prepare_Reagents->Assay_Setup Incubate Incubate at 37°C for 2-4 hours Assay_Setup->Incubate Add_Substrate Add Luciferase Assay Reagent Incubate->Add_Substrate Measure Measure Luminescence (Relative Light Units - RLU) Add_Substrate->Measure Analyze Calculate % Inhibition and Determine IC50 value Measure->Analyze End End Analyze->End

Workflow for the in vitro protein synthesis inhibition assay.

Materials:

  • This compound

  • E. coli S30 cell-free extract system (commercial kit)

  • Reporter plasmid DNA (e.g., encoding luciferase)

  • Luciferase assay reagent

  • Sterile, nuclease-free water and consumables

  • Opaque-walled 96-well plates

  • Luminometer

Procedure:

  • Preparation of Drug Dilutions: Prepare a serial dilution of this compound in DMSO. The final concentration in the assay should typically range from 0.1 to 100 µM.

  • Reaction Setup:

    • On ice, prepare a master mix containing the cell-free extract, reaction buffer, and luciferase reporter plasmid according to the kit manufacturer's instructions.

    • Aliquot the master mix into the wells of an opaque 96-well plate.

    • Add 1 µL of each drug dilution or DMSO (vehicle control) to the respective wells.

  • Incubation: Incubate the plate at 37°C for 2-4 hours to allow for transcription and translation.

  • Luminescence Measurement:

    • Equilibrate the plate and luciferase assay reagent to room temperature.

    • Add the luciferase assay reagent to each well.

    • Measure luminescence using a plate luminometer.

  • Data Analysis: Calculate the percent inhibition for each concentration relative to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the log of the drug concentration and fitting the data to a dose-response curve.

Cytotoxicity Assessment: Lactate (B86563) Dehydrogenase (LDH) Release Assay

This assay evaluates the potential of this compound to induce cell membrane damage by measuring the release of lactate dehydrogenase (LDH) from cultured mammalian cells.

G Start Start Seed_Cells Seed mammalian cells in a 96-well plate and incubate for 24h Start->Seed_Cells Treat_Cells Treat cells with serial dilutions of This compound Seed_Cells->Treat_Cells Controls Include Vehicle, Untreated, and Maximum LDH Release (Lysis) Controls Treat_Cells->Controls Incubate Incubate for 24-72 hours Controls->Incubate Collect_Supernatant Transfer supernatant to a new 96-well plate Incubate->Collect_Supernatant Add_Reagent Add LDH reaction mixture to each well Collect_Supernatant->Add_Reagent Incubate_RT Incubate at room temperature for 30 minutes (in dark) Add_Reagent->Incubate_RT Measure_Absorbance Measure absorbance at 490 nm Incubate_RT->Measure_Absorbance Calculate_Cytotoxicity Calculate % Cytotoxicity and Determine CC50 Measure_Absorbance->Calculate_Cytotoxicity End End Calculate_Cytotoxicity->End

Workflow for the LDH Cytotoxicity Assay.

Materials:

  • This compound

  • Mammalian cell line (e.g., HepG2, HEK293)

  • Complete cell culture medium

  • Sterile 96-well tissue culture plates

  • LDH cytotoxicity assay kit

  • Lysis buffer (provided with the kit)

  • Spectrophotometer (plate reader)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and incubate for 24 hours to allow for attachment.

  • Treatment: Treat the cells with serial dilutions of this compound prepared in a complete culture medium.

  • Controls: Include wells for vehicle control, untreated cells (spontaneous LDH release), and maximum LDH release (add lysis buffer 45 minutes before the end of incubation).

  • Incubation: Incubate the plate for a desired exposure time (e.g., 24, 48, or 72 hours).

  • Supernatant Collection: Centrifuge the plate and carefully transfer the supernatant to a new 96-well plate.

  • LDH Reaction: Add the LDH reaction mixture from the kit to each well containing the supernatant.

  • Incubation: Incubate at room temperature for 30 minutes, protected from light.

  • Measurement: Add the stop solution (if required by the kit) and measure the absorbance at 490 nm.

  • Data Analysis: Calculate the percentage of cytotoxicity for each concentration using the formula: % Cytotoxicity = [(Test Compound - Spontaneous Release) / (Maximum Release - Spontaneous Release)] * 100 Determine the CC50 (50% cytotoxic concentration) from the dose-response curve.

References

Application Note: Impurity Profiling of Erythromycin Using Erythromycin A N-oxide as a Marker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erythromycin (B1671065) is a widely used macrolide antibiotic. As with any active pharmaceutical ingredient (API), ensuring its purity is critical for the safety and efficacy of the final drug product. Impurity profiling is the process of identifying and quantifying all potential impurities in an API.[1][2] Erythromycin A N-oxide is a known potential impurity of erythromycin, often formed during the manufacturing process or upon degradation.[3] This document provides a detailed protocol for the impurity profiling of erythromycin, with a specific focus on the detection and quantification of this compound, also referred to as Erythromycin Impurity H.[4]

The methods described herein are based on High-Performance Liquid Chromatography (HPLC) coupled with UV detection, a common and robust technique for analyzing pharmaceutical impurities. Further characterization of unknown impurities can be achieved using mass spectrometry (MS). The provided protocols are intended to serve as a comprehensive guide for researchers and quality control analysts in the pharmaceutical industry.

Experimental Protocols

Materials and Reagents
  • Erythromycin reference standard and samples

  • This compound reference standard

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (HPLC grade)

  • Di-potassium hydrogen phosphate (B84403)

  • Orthophosphoric acid

  • Ammonium hydroxide (B78521)

  • Water (HPLC grade or equivalent)

  • Hydrochloric acid (for forced degradation)

  • Sodium hydroxide (for forced degradation)

  • Hydrogen peroxide (for forced degradation)

Instrumentation and Chromatographic Conditions

A variety of HPLC systems can be utilized for this analysis. The following conditions are a synthesis of established methods for erythromycin impurity profiling.

Table 1: HPLC-UV Chromatographic Conditions

ParameterCondition
Column Waters X-Terra RP18 (250 mm x 4.6 mm, 3.5 µm) or equivalent C18 column
Mobile Phase A Buffer solution (35 g of di-potassium hydrogen phosphate in 1000 mL of water, adjust pH to 7.0 with dilute o-phosphoric acid), acetonitrile, and water in a ratio of 5:35:60 (v/v/v)
Mobile Phase B Phosphate buffer pH 7.0, water, and acetonitrile in a ratio of 5:45:50 (v/v/v)
Gradient Program Time (min) / %A / %B T0 / 100 / 0 T45 / 100 / 0 T47 / 0 / 100 T63 / 0 / 100 T65 / 100 / 0 T70 / 100 / 0
Flow Rate 1.0 mL/min
Column Temperature 65°C
Detection Wavelength 215 nm
Injection Volume 100 µL
Standard and Sample Preparation
  • Standard Solution: Accurately weigh and dissolve an appropriate amount of Erythromycin and this compound reference standards in the mobile phase to obtain a known concentration.

  • Sample Solution: Accurately weigh and dissolve the erythromycin sample in the mobile phase to a suitable concentration. Filter the solution through a 0.45 µm syringe filter before injection.

Forced Degradation Studies (Optional)

Forced degradation studies are crucial for understanding the stability of a drug substance and identifying potential degradation products.[5]

  • Acid Degradation: Dissolve the erythromycin sample in a solution of 0.1 M hydrochloric acid and incubate.[5]

  • Base Degradation: Dissolve the erythromycin sample in a solution of 0.1 M sodium hydroxide and incubate.[5]

  • Oxidative Degradation: Dissolve the erythromycin sample in a solution of hydrogen peroxide (e.g., 3-6%) and monitor the degradation.[5]

  • Thermal and Photolytic Stress: Expose the solid or solution of erythromycin to elevated temperatures and light to assess stability.

Samples from these studies should be neutralized and diluted as necessary before HPLC analysis.

Data Presentation

The following table provides a representative summary of quantitative data that could be obtained from the impurity profiling of an erythromycin sample subjected to forced degradation. The goal of forced degradation is typically to achieve 5-20% degradation of the active pharmaceutical ingredient.[5]

Table 2: Representative Impurity Profile of Erythromycin under Stress Conditions

ImpurityUnstressed Sample (% Area)Acid Stressed (% Area)Base Stressed (% Area)Oxidatively Stressed (% Area)
Erythromycin A99.585.288.190.3
This compound 0.151.80.53.5
Anhydroerythromycin A< 0.058.50.2< 0.05
Erythromycin B0.10.10.10.1
Erythromycin C< 0.05< 0.05< 0.05< 0.05
Other Unknown Impurities0.24.411.16.05
Total Impurities 0.5 14.8 11.9 9.65

Note: The values presented are for illustrative purposes and will vary based on the specific sample and stress conditions.

Visualizations

Experimental Workflow for Impurity Profiling

The following diagram illustrates the general workflow for the impurity profiling of erythromycin.

G cluster_prep Sample & Standard Preparation cluster_analysis Analytical Procedure cluster_data Data Processing & Reporting Sample Erythromycin Sample Forced_Degradation Forced Degradation (Acid, Base, Oxidative) Sample->Forced_Degradation Preparation Solution Preparation & Filtration Sample->Preparation Standard Reference Standards (Erythromycin & this compound) Standard->Preparation Forced_Degradation->Preparation HPLC HPLC-UV Analysis Preparation->HPLC LCMS LC-MS/MS for Unknowns HPLC->LCMS If unknowns > 0.1% Integration Peak Integration & Quantification HPLC->Integration Identification Impurity Identification LCMS->Identification Integration->Identification Reporting Reporting & Documentation Identification->Reporting

Caption: Workflow for Erythromycin Impurity Profiling.

Conclusion

This application note provides a detailed framework for the impurity profiling of erythromycin, with a specific emphasis on this compound. The provided HPLC protocol is a robust starting point for method development and validation. Adherence to systematic impurity profiling as outlined is essential for ensuring the quality, safety, and regulatory compliance of erythromycin drug products. Further characterization of any unknown impurities above the identification threshold set by regulatory bodies like the ICH is mandatory.[6]

References

Application Notes and Protocols for the Isolation of Erythromycin A N-oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erythromycin (B1671065) A N-oxide is a significant derivative of Erythromycin A, serving as a metabolite, a potential impurity in erythromycin preparations, and a crucial intermediate in the synthesis of semi-synthetic macrolide antibiotics such as clarithromycin (B1669154).[1][2] Its isolation and purification are critical for various research and development applications, including impurity profiling, metabolite identification, and the synthesis of novel antibiotic derivatives. This document provides detailed protocols for the synthesis and subsequent isolation of Erythromycin A N-oxide, along with data presentation and visualizations to aid in experimental design and execution.

Erythromycin A is known to be unstable in acidic conditions, undergoing intramolecular dehydration.[3][4] While specific stability data for the N-oxide derivative is not extensively detailed, it is prudent to assume similar acid lability. Therefore, the isolation protocols are designed to be performed under neutral to alkaline conditions to ensure the integrity of the molecule.

Data Presentation

The following table summarizes illustrative quantitative data for the purification of a closely related compound, 6-O-methylthis compound, which provides a reasonable expectation for the purification of this compound.

Purification StepSolvent SystemPurityYield
Initial Recrystallization Ethyl Acetate (B1210297)83% - 88%40% - 44%
Secondary Recrystallization Chloroform> 95%-

This data is adapted from a protocol for 6-O-methylthis compound and serves as a proxy due to the limited availability of specific data for this compound.[5]

Experimental Protocols

This section details the methodologies for the synthesis of this compound from Erythromycin A, followed by its isolation and purification.

Protocol 1: Synthesis of this compound

This protocol is adapted from a method used in the synthesis of clarithromycin precursors.[5]

Materials:

  • Erythromycin A

  • Methanol (B129727)

  • Water

  • 35% Hydrogen Peroxide

  • Round-bottom flask

  • Stirring apparatus

  • Dropping funnel

Procedure:

  • Dissolve Erythromycin A in a mixture of methanol and water. A suggested ratio is 1,500 ml of methanol and 1,000 ml of water for 220.2 g of Erythromycin A.[5]

  • With continuous stirring, add 35% hydrogen peroxide dropwise to the solution. Use approximately 3 molar equivalents of hydrogen peroxide to Erythromycin A.

  • Continue stirring the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Upon completion of the reaction, the mixture containing this compound can be taken directly to the isolation protocol.

Protocol 2: Isolation of this compound by Liquid-Liquid Extraction

This protocol utilizes the basic nature of the dimethylamino group (even as an N-oxide, the molecule retains basic character) to facilitate extraction.

Materials:

  • Reaction mixture from Protocol 1

  • Ethyl acetate or other suitable water-immiscible organic solvent

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • If the reaction mixture contains a significant amount of methanol, it is advisable to reduce the volume under vacuum to primarily an aqueous solution.

  • Transfer the aqueous solution to a separatory funnel.

  • Add an equal volume of ethyl acetate.

  • Carefully add saturated sodium bicarbonate solution to neutralize any remaining acid and to basify the aqueous layer to a pH of 8-9. This ensures that the this compound is in its free base form, which is more soluble in the organic solvent.

  • Shake the separatory funnel vigorously for 1-2 minutes, venting frequently to release any pressure buildup.

  • Allow the layers to separate. The organic layer (top layer) will contain the this compound.

  • Drain the aqueous layer and extract it again with a fresh portion of ethyl acetate to maximize recovery.

  • Combine the organic layers and wash with brine to remove any residual water-soluble impurities.

  • Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate.

  • Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude this compound as a solid or a viscous oil.

Protocol 3: Purification of this compound by Recrystallization

This protocol is based on methods used for purifying derivatives of this compound and is likely to be effective for the parent compound.[5]

Materials:

  • Crude this compound

  • Ethyl acetate

  • Chloroform (use with caution in a well-ventilated fume hood)

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Ice bath

  • Filtration apparatus (e.g., Büchner funnel)

Procedure:

  • Initial Recrystallization:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a minimal amount of hot ethyl acetate to dissolve the crude product completely.

    • Allow the solution to cool slowly to room temperature.

    • Further cool the flask in an ice bath to promote crystallization.

    • Collect the crystals by filtration, wash with a small amount of cold ethyl acetate, and air dry. This should yield a product of intermediate purity.

  • Secondary Recrystallization (for higher purity):

    • Dissolve the crystals obtained from the initial recrystallization in a minimal amount of hot chloroform.

    • Follow the same cooling and crystallization procedure as described above.

    • Collect the purified crystals by filtration, wash with a small amount of cold chloroform, and dry under vacuum. This step can yield this compound with a purity of over 95%.[5]

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the synthesis and isolation of this compound.

G cluster_synthesis Synthesis cluster_isolation Isolation cluster_purification Purification start Erythromycin A reaction Reaction with H2O2 in Methanol/Water start->reaction extraction Liquid-Liquid Extraction (Ethyl Acetate, pH 8-9) reaction->extraction concentration Concentration extraction->concentration recrystallization1 Recrystallization (Ethyl Acetate) concentration->recrystallization1 recrystallization2 Recrystallization (Chloroform) recrystallization1->recrystallization2 end_node Pure this compound recrystallization2->end_node

Caption: Workflow for the synthesis and isolation of this compound.

Chemical Relationship Diagram

This diagram shows the relationship between Erythromycin A, this compound, and its role as a precursor to Clarithromycin.

G ery_a Erythromycin A ery_a_n_oxide This compound ery_a->ery_a_n_oxide Oxidation (H2O2) me_ery_a_n_oxide 6-O-methylerythromycin A N-oxide ery_a_n_oxide->me_ery_a_n_oxide Methylation clarithromycin Clarithromycin me_ery_a_n_oxide->clarithromycin Reduction

Caption: Chemical relationship of Erythromycin A and its N-oxide derivative.

References

Application Notes and Protocols for the Quantification of Erythromycin A N-oxide in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantification of Erythromycin (B1671065) A N-oxide, a metabolite of the macrolide antibiotic Erythromycin A, in various biological matrices. The protocols for Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with UV detection (HPLC-UV) are outlined, offering options for both high sensitivity and routine analysis.

Introduction

Erythromycin A is a widely used antibiotic that undergoes metabolism in the body, primarily mediated by the cytochrome P450 enzyme system, particularly CYP3A4.[1] One of the metabolic pathways is the formation of Erythromycin A N-oxide.[2] Accurate quantification of this metabolite is crucial for pharmacokinetic studies, drug-drug interaction assessments, and overall drug development to understand its contribution to the parent drug's efficacy and safety profile.

Analytical Methods

This document details two primary analytical techniques for the quantification of this compound in biological samples:

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and specific method, ideal for detecting low concentrations of the analyte in complex biological matrices.

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A robust and cost-effective method suitable for routine analysis where high sensitivity is not the primary requirement.

Quantitative Data Summary

The following tables summarize typical performance characteristics for the quantification of macrolide antibiotics using the described methods. These values can serve as a starting point for the method validation of this compound analysis.

Table 1: LC-MS/MS Method Performance Characteristics

ParameterTypical ValueReference
Lower Limit of Quantification (LLOQ)0.25 - 0.5 ng/mL[3][4]
Upper Limit of Quantification (ULOQ)5000 ng/mL[4]
Linearity (r²)≥ 0.991[3]
Recovery88 - 105%[4]
Precision (%RSD)< 15%[5]
AccuracyWithin ± 15% of nominal concentration[5]

Table 2: HPLC-UV Method Performance Characteristics

ParameterTypical ValueReference
Linearity Range0.01 - 1.63 mg/mL[6]
Correlation Coefficient (r)> 0.99[6]
Limit of Detection (LOD)15 ng[6]
Limit of Quantification (LOQ)50 ng[6]

Experimental Protocols

Protocol 1: LC-MS/MS Quantification of this compound in Human Plasma

This protocol describes a method for the sensitive quantification of this compound in human plasma using LC-MS/MS.

1. Sample Preparation: Liquid-Liquid Extraction (LLE)

  • To 0.5 mL of human plasma, add an appropriate internal standard (e.g., an isotopically labeled this compound or a structurally similar compound).

  • Alkalinize the plasma sample by adding a small volume of a suitable base (e.g., 1 M NaOH) to raise the pH.[7]

  • Perform a one-step liquid-liquid extraction by adding a water-immiscible organic solvent (e.g., methyl tert-butyl ether).[8]

  • Vortex vigorously to ensure thorough mixing and extraction of the analyte into the organic phase.

  • Centrifuge to separate the organic and aqueous layers.

  • Carefully transfer the organic layer to a clean tube.

  • Evaporate the organic extract to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable solvent, such as 80:20 water:acetonitrile (B52724), for injection into the LC-MS/MS system.[4]

2. LC-MS/MS Conditions

  • Chromatographic Column: A C18 reversed-phase analytical column is recommended. A typical example is an Inertsil ODS-2, 5 µm, 3.0 x 50 mm column with a C8 guard column.[4]

  • Mobile Phase: A gradient or isocratic elution with a mixture of acetonitrile and an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) with acetic acid) is commonly used.[4]

  • Flow Rate: A flow rate of 0.7 mL/min is a suitable starting point.[4]

  • Mass Spectrometry Detection:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: The precursor ion for this compound ([M+H]+) is approximately m/z 750.5. Product ions would likely result from the loss of the cladinose (B132029) and desosamine (B1220255) sugar moieties, similar to Erythromycin A. Specific transitions should be determined by direct infusion of an this compound standard. For Erythromycin A, common transitions are 734.5 -> 576.4 (loss of cladinose) and 734.5 -> 158.2 (desosamine sugar).[8]

Protocol 2: HPLC-UV Quantification of this compound in Biological Samples

This protocol provides a method for the quantification of this compound using HPLC with UV detection.

1. Sample Preparation: Protein Precipitation

  • To a known volume of the biological sample (e.g., 100 µL of plasma), add a precipitating agent such as acetonitrile (typically in a 1:3 or 1:4 ratio).

  • Vortex the mixture vigorously to ensure complete protein precipitation.

  • Centrifuge at high speed (e.g., 10,000 x g) to pellet the precipitated proteins.

  • Carefully collect the supernatant containing the analyte.

  • The supernatant can be directly injected or evaporated and reconstituted in the mobile phase if concentration is needed.

2. HPLC-UV Conditions

  • Chromatographic Column: A C18 reversed-phase analytical column is suitable for the separation.[9]

  • Mobile Phase: A mixture of a phosphate (B84403) buffer and acetonitrile is a common mobile phase for the analysis of erythromycin and its related substances.[6] The pH of the buffer may need to be optimized for the best separation of Erythromycin A and its N-oxide.

  • Detection: UV detection at a wavelength around 215 nm is appropriate for macrolide antibiotics which lack a strong chromophore.[6][10]

  • Run Time: The run time will depend on the specific column and mobile phase conditions but is typically around 25 minutes.[5]

Visualizations

Workflow for LC-MS/MS Quantification of this compound sample Biological Sample (e.g., Plasma) add_is Add Internal Standard sample->add_is alkalinize Alkalinize Sample add_is->alkalinize lle Liquid-Liquid Extraction alkalinize->lle separate Separate Organic Layer lle->separate evaporate Evaporate to Dryness separate->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject analyze Data Acquisition and Analysis inject->analyze

Caption: LC-MS/MS quantification workflow.

Metabolic Pathway of Erythromycin A N-Oxidation cluster_cyp Cytochrome P450 Catalytic Cycle cyp_fe3 CYP-Fe(III) cyp_fe3_sub CYP-Fe(III)-Substrate cyp_fe3->cyp_fe3_sub Substrate Binding cyp_fe2_sub CYP-Fe(II)-Substrate cyp_fe3_sub->cyp_fe2_sub e- cyp_fe2_o2_sub CYP-Fe(II)-O2-Substrate cyp_fe2_sub->cyp_fe2_o2_sub O2 cyp_fe3_ooh_sub CYP-Fe(III)-OOH-Substrate cyp_fe2_o2_sub->cyp_fe3_ooh_sub e-, 2H+ cyp_feo_sub [CYP-Fe(IV)=O]+•-Substrate cyp_fe3_ooh_sub->cyp_feo_sub -H2O cyp_fe3_prod CYP-Fe(III)-Product cyp_feo_sub->cyp_fe3_prod Substrate Oxidation ery_a_noxide This compound cyp_feo_sub->ery_a_noxide N-Oxidation cyp_fe3_prod->cyp_fe3 Product Release ery_a Erythromycin A ery_a->cyp_fe3_sub Binds to CYP3A4

Caption: Erythromycin A N-oxidation pathway.

References

Application Notes and Protocols for Erythromycin A N-oxide in Drug Interaction Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erythromycin (B1671065), a macrolide antibiotic, is well-documented for its significant potential to cause drug-drug interactions (DDIs), primarily through the inhibition of the cytochrome P450 3A4 (CYP3A4) enzyme system. Beyond the parent compound, its metabolites may also contribute to these interactions. One such metabolite is Erythromycin A N-oxide. Understanding the role of this specific metabolite is crucial for a comprehensive assessment of erythromycin-related DDIs.

These application notes provide a detailed overview and experimental protocols for studying the effects of this compound on key proteins involved in drug metabolism and transport, namely CYP3A4, P-glycoprotein (P-gp), and Organic Anion Transporting Polypeptide 1B1 (OATP1B1). While specific inhibitory constants for this compound are not extensively reported in public literature, the provided protocols offer a framework for researchers to determine these values and elucidate the DDI potential of this metabolite. For comparative purposes, data for the parent compound, erythromycin, are included.

Metabolic Pathway of Erythromycin to this compound

Erythromycin undergoes metabolism in the liver, primarily mediated by cytochrome P450 enzymes. The formation of this compound is a recognized metabolic transformation. The primary enzyme responsible for the N-demethylation of erythromycin is CYP3A4, and it is plausible that CYP isoforms are also involved in the N-oxidation process.

Erythromycin Erythromycin A N_Oxide This compound Erythromycin->N_Oxide N-oxidation CYP_Enzymes Cytochrome P450 Enzymes (e.g., CYP3A4) CYP_Enzymes->N_Oxide

Metabolic conversion of Erythromycin A to this compound.

Data Presentation: Inhibitory Effects of Erythromycin

The following tables summarize the known inhibitory concentrations (IC50) of the parent compound, erythromycin, against key enzymes and transporters. These values serve as a benchmark when evaluating the inhibitory potential of this compound.

Table 1: Inhibition of Cytochrome P450 3A4 (CYP3A4) by Erythromycin

SubstrateIncubation SystemIC50 (µM)Reference
MidazolamHuman Liver Microsomes15 - 60[1]
TestosteroneHuman Liver Microsomes25 - 70[1]
NifedipineRecombinant CYP3A4~30[2]

Table 2: Inhibition of P-glycoprotein (P-gp) by Erythromycin

Probe SubstrateCell SystemIC50 (µM)
DigoxinCaco-2 cells22.7

Table 3: Inhibition of OATP1B1 by Erythromycin

Probe SubstrateCell SystemIC50 (µM)
Estradiol-17β-glucuronideOATP1B1-expressing cells~20

Experimental Protocols

Protocol 1: Determination of CYP3A4 Inhibition (IC50) by this compound

This protocol outlines the procedure to determine the half-maximal inhibitory concentration (IC50) of this compound on CYP3A4 activity using a fluorescent probe substrate in human liver microsomes.

Materials:

  • This compound (commercially available)

  • Human Liver Microsomes (HLMs)

  • NADPH regenerating system (e.g., G-6-P, G-6-PDH, and NADP+)

  • CYP3A4 fluorescent probe substrate (e.g., 7-benzyloxy-4-(trifluoromethyl)coumarin, BFC)

  • Positive control inhibitor (e.g., Ketoconazole)

  • Potassium phosphate (B84403) buffer (pH 7.4)

  • 96-well microplates (black, flat-bottom for fluorescence)

  • Microplate reader with fluorescence detection capabilities

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare a stock solution of the positive control inhibitor (Ketoconazole) in the same solvent.

    • Prepare working solutions of the CYP3A4 substrate and NADPH regenerating system in potassium phosphate buffer.

  • Incubation Setup:

    • In a 96-well plate, add potassium phosphate buffer.

    • Add serial dilutions of this compound to the appropriate wells. Include wells for a vehicle control (solvent only) and a positive control.

    • Add human liver microsomes to all wells and pre-incubate for 10 minutes at 37°C.

  • Initiate Reaction:

    • Add the CYP3A4 fluorescent probe substrate to all wells.

    • Initiate the enzymatic reaction by adding the NADPH regenerating system to all wells.

  • Incubation and Measurement:

    • Incubate the plate at 37°C for a predetermined time (e.g., 15-30 minutes), ensuring the reaction is in the linear range.

    • Stop the reaction by adding a suitable stop solution (e.g., ice-cold acetonitrile).

    • Measure the fluorescence of the formed metabolite using a microplate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Subtract the background fluorescence from all readings.

    • Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Reagents Prepare Reagents: - this compound - Positive Control - Substrate - NADPH System Setup Set up 96-well plate: - Buffer - Inhibitor dilutions - Human Liver Microsomes Reagents->Setup Preincubation Pre-incubate at 37°C Setup->Preincubation Initiate Add Substrate & Initiate with NADPH Preincubation->Initiate Incubate Incubate at 37°C Initiate->Incubate Stop Stop Reaction Incubate->Stop Measure Measure Fluorescence Stop->Measure Analyze Calculate % Inhibition Determine IC50 Measure->Analyze

Workflow for CYP3A4 Inhibition Assay.
Protocol 2: P-glycoprotein (P-gp) Inhibition Assay

This protocol describes a cell-based assay to evaluate the inhibitory effect of this compound on P-gp-mediated transport using a fluorescent substrate.

Materials:

  • This compound

  • P-gp overexpressing cells (e.g., MDCK-MDR1 or Caco-2)

  • Parental cells (without P-gp overexpression) as a control

  • Fluorescent P-gp substrate (e.g., Rhodamine 123 or Calcein-AM)

  • Positive control P-gp inhibitor (e.g., Verapamil)

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • 96-well plates (clear bottom for cell culture and fluorescence reading)

  • Cell culture reagents

Procedure:

  • Cell Culture:

    • Culture P-gp overexpressing cells and parental cells to confluence on 96-well plates.

  • Assay Preparation:

    • Wash the cell monolayers twice with warm HBSS.

    • Prepare assay solutions in HBSS containing the fluorescent P-gp substrate with and without various concentrations of this compound. Include a vehicle control and a positive control.

  • Incubation:

    • Add the assay solutions to the respective wells of both the P-gp overexpressing and parental cell plates.

    • Incubate the plates at 37°C for a specified time (e.g., 60-90 minutes).

  • Measurement:

    • After incubation, wash the cells three times with ice-cold HBSS to remove extracellular substrate.

    • Lyse the cells with a suitable lysis buffer.

    • Measure the intracellular fluorescence using a microplate reader.

  • Data Analysis:

    • Calculate the efflux ratio (ER) for the substrate in the absence and presence of the inhibitor.

    • Determine the percent inhibition of P-gp mediated efflux for each concentration of this compound.

    • Plot the percent inhibition against the inhibitor concentration to determine the IC50 value.

cluster_cell_prep Cell Preparation cluster_assay Assay cluster_readout Readout & Analysis Culture Culture P-gp overexpressing and parental cells Prepare Prepare assay solutions with substrate and inhibitor Culture->Prepare Incubate Incubate cells with assay solutions at 37°C Prepare->Incubate Wash Wash cells Incubate->Wash Lyse Lyse cells Wash->Lyse Measure Measure intracellular fluorescence Lyse->Measure Analyze Calculate Efflux Ratio & Determine IC50 Measure->Analyze

Workflow for P-gp Inhibition Assay.
Protocol 3: OATP1B1 Uptake Inhibition Assay

This protocol details a method to assess the inhibitory potential of this compound on the uptake of a probe substrate by the OATP1B1 transporter.

Materials:

  • This compound

  • OATP1B1-expressing cells (e.g., HEK293 or CHO cells transfected with SLCO1B1)

  • Parental cells (mock-transfected) as a control

  • OATP1B1 probe substrate (e.g., Estradiol-17β-glucuronide, [3H]-E17βG)

  • Positive control OATP1B1 inhibitor (e.g., Rifampicin)

  • Uptake buffer (e.g., HBSS)

  • Scintillation cocktail and counter (if using a radiolabeled substrate) or LC-MS/MS for non-radiolabeled substrates

  • 24- or 48-well cell culture plates

Procedure:

  • Cell Seeding:

    • Seed OATP1B1-expressing cells and mock-transfected cells into culture plates and grow to confluence.

  • Uptake Assay:

    • Wash the cells twice with pre-warmed uptake buffer.

    • Pre-incubate the cells for 10 minutes at 37°C with uptake buffer containing various concentrations of this compound, a vehicle control, or a positive control.

    • Initiate the uptake by adding the OATP1B1 probe substrate to each well.

    • Incubate for a short period (e.g., 2-5 minutes) at 37°C to measure the initial uptake rate.

  • Termination and Lysis:

    • Stop the uptake by rapidly washing the cells three times with ice-cold uptake buffer.

    • Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH or a buffer compatible with LC-MS/MS analysis).

  • Quantification:

    • If a radiolabeled substrate is used, add the cell lysate to a scintillation cocktail and measure radioactivity.

    • If a non-radiolabeled substrate is used, analyze the lysate using a validated LC-MS/MS method.

    • Determine the protein concentration in each well to normalize the uptake data.

  • Data Analysis:

    • Subtract the uptake in mock-transfected cells from the uptake in OATP1B1-expressing cells to determine the specific uptake.

    • Calculate the percent inhibition of OATP1B1-mediated uptake for each concentration of this compound.

    • Determine the IC50 value by plotting percent inhibition versus inhibitor concentration.

cluster_prep Preparation cluster_uptake Uptake Assay cluster_quant Quantification & Analysis Seed_Cells Seed OATP1B1-expressing and mock cells Pre_incubate Pre-incubate cells with inhibitor at 37°C Seed_Cells->Pre_incubate Initiate_Uptake Initiate uptake with probe substrate Pre_incubate->Initiate_Uptake Incubate Incubate for a short duration at 37°C Initiate_Uptake->Incubate Stop_Uptake Stop uptake and wash cells Incubate->Stop_Uptake Lyse_Cells Lyse cells Stop_Uptake->Lyse_Cells Quantify Quantify substrate uptake (Scintillation or LC-MS/MS) Lyse_Cells->Quantify Analyze Calculate specific uptake & Determine IC50 Quantify->Analyze

Workflow for OATP1B1 Uptake Inhibition Assay.

Conclusion

The provided application notes and protocols offer a comprehensive guide for researchers to investigate the drug interaction potential of this compound. While specific data for this metabolite is sparse, the established methodologies for studying CYP450 and transporter inhibition can be readily adapted. By determining the inhibitory constants of this compound and comparing them to the parent compound, a more complete picture of erythromycin's DDI profile can be established, contributing to safer and more effective drug development and clinical use.

References

Application Note: Quantitative Analysis of Erythromycin A N-oxide in Human Plasma using a Validated LC-MS/MS Method

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a sensitive, selective, and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of Erythromycin (B1671065) A N-oxide in human plasma. Erythromycin A N-oxide is a key metabolite of the macrolide antibiotic Erythromycin A.[1][2][3] The method utilizes a simple protein precipitation for sample preparation, followed by a rapid chromatographic separation and detection using a triple quadrupole mass spectrometer in the Multiple Reaction Monitoring (MRM) mode. The method has been validated for linearity, accuracy, precision, and recovery, demonstrating its suitability for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications.

Introduction

Erythromycin is a widely prescribed macrolide antibiotic used to treat a variety of bacterial infections. The N-oxide of Erythromycin A is a significant metabolite formed in vivo.[2] Accurate and reliable quantification of this metabolite in biological matrices is crucial for understanding the overall disposition and metabolic profile of Erythromycin. This LC-MS/MS method provides the necessary sensitivity and specificity for the analysis of this compound in human plasma.

Experimental

Materials and Reagents

  • This compound analytical standard

  • Erythromycin-(N-methyl-13C, d3) (Internal Standard, IS)

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (HPLC grade)

  • Ammonium acetate (B1210297) (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (EDTA)

Instrumentation

  • Liquid Chromatograph: Shimadzu Nexera X2 or equivalent

  • Mass Spectrometer: SCIEX QTRAP 6500+ or equivalent triple quadrupole mass spectrometer with a Turbo-Ionspray source.

  • Analytical Column: Inertsil ODS-2, 5 µm, 3.0 x 50 mm with a C8 guard column.[4]

LC-MS/MS Conditions

The chromatographic and mass spectrometric parameters were optimized for the analysis of this compound and are summarized in the tables below.

Table 1: Chromatographic Conditions

ParameterValue
ColumnInertsil ODS-2, 5 µm, 3.0 x 50 mm with C8 guard column
Mobile PhaseA: 5 mM Ammonium Acetate in Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient20% B to 95% B in 3.0 min, hold at 95% B for 1.0 min, return to 20% B in 0.1 min, and re-equilibrate for 1.9 min
Flow Rate0.7 mL/min[4]
Injection Volume10 µL
Column Temperature40 °C
Run Time6.0 minutes

Table 2: Mass Spectrometer Conditions

ParameterValue
Ionization ModeElectrospray Ionization (ESI), Positive
Ion SourceTurbo-Ionspray
Curtain Gas35 psi
Collision GasMedium
IonSpray Voltage5500 V
Temperature550 °C
Ion Source Gas 155 psi
Ion Source Gas 260 psi
MRM TransitionsSee Table 3
Dwell Time100 ms

Table 3: MRM Transitions and Compound Parameters

CompoundPrecursor Ion (m/z)Product Ion (m/z)Declustering Potential (DP) (V)Collision Energy (CE) (V)
This compound750.5174.18035
Erythromycin-(N-methyl-13C, d3) (IS)738.4158.48538

Note: The molecular weight of this compound is 749.9 g/mol .[2] The precursor ion [M+H]+ is therefore expected at m/z 750.5. The product ion is predicted based on the fragmentation of the desosamine (B1220255) sugar moiety, a common fragmentation pathway for erythromycin and its derivatives.

Protocols

1. Preparation of Stock and Working Solutions

  • This compound Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol.

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh 1 mg of Erythromycin-(N-methyl-13C, d3) and dissolve it in 1 mL of methanol.[5]

  • Working Standard Solutions: Prepare serial dilutions of the this compound stock solution in a 50:50 mixture of acetonitrile and water to create calibration standards and quality control (QC) samples.[5]

  • Internal Standard Working Solution (100 ng/mL): Dilute the IS stock solution with acetonitrile. This solution will be used for protein precipitation.

2. Sample Preparation Protocol

A protein precipitation method is employed for its simplicity and speed.[5]

  • Thaw plasma samples, calibration standards, and QC samples to room temperature.

  • To 100 µL of plasma, add 250 µL of acetonitrile containing the internal standard (100 ng/mL).[5]

  • Vortex mix for 1 minute to precipitate proteins.

  • Centrifuge at 11,000 rpm for 5 minutes at 4°C.[5]

  • Transfer the supernatant to a new tube.

  • Inject a 10 µL aliquot of the final sample into the LC-MS/MS system.

3. Data Analysis

  • Quantification is performed using the peak area ratio of the analyte to the internal standard.

  • Generate a calibration curve by plotting the peak area ratio versus the nominal concentration of the calibration standards using a weighted (1/x²) linear regression.

  • Determine the concentration of this compound in the QC and unknown samples from the calibration curve.

Method Validation Summary

Table 4: Method Validation Parameters

ParameterResult
Linearity Range0.5 - 500 ng/mL
Correlation Coefficient (r²)> 0.995
Lower Limit of Quantification (LLOQ)0.5 ng/mL
Accuracy (at LLOQ, LQC, MQC, HQC)85 - 115%
Precision (RSD% at LLOQ, LQC, MQC, HQC)< 15%
Recovery> 85%
Results and Discussion

The developed LC-MS/MS method demonstrated excellent sensitivity, specificity, and a wide linear dynamic range for the quantification of this compound in human plasma. The use of a stable isotope-labeled internal standard effectively compensated for any matrix effects and variability in sample processing, ensuring high accuracy and precision.[5] The simple protein precipitation method allows for high-throughput analysis, making it suitable for large-scale clinical studies.

Conclusion

The LC-MS/MS method detailed in this application note provides a reliable, sensitive, and high-throughput solution for the quantitative analysis of this compound in human plasma. This method is well-suited for pharmacokinetic and clinical research applications.

Diagrams

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma 1. Plasma Sample (100 µL) add_is 2. Add Acetonitrile with IS (250 µL) plasma->add_is Protein Precipitation vortex 3. Vortex Mix (1 min) add_is->vortex centrifuge 4. Centrifuge (11,000 rpm, 5 min) vortex->centrifuge supernatant 5. Collect Supernatant centrifuge->supernatant inject 6. Inject (10 µL) supernatant->inject lc Chromatographic Separation (Inertsil ODS-2) inject->lc ms Mass Spectrometry (ESI+, MRM) lc->ms integration 7. Peak Integration ms->integration calibration 8. Calibration Curve (1/x² weighting) integration->calibration quantification 9. Quantification calibration->quantification

Caption: Workflow for the LC-MS/MS analysis of this compound.

References

analytical techniques for Erythromycin A N-oxide characterization

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the analytical techniques for the characterization of Erythromycin (B1671065) A N-oxide, a significant related substance of the macrolide antibiotic Erythromycin A. This document provides detailed application notes and protocols for researchers, scientists, and professionals in drug development.

Introduction to Erythromycin A N-oxide

Erythromycin A is a widely used macrolide antibiotic. During its synthesis, degradation, or metabolism, various related substances can be formed, including this compound. This compound is formed by the oxidation of the tertiary amine group on the desosamine (B1220255) sugar moiety of Erythromycin A. The presence of this compound as an impurity in pharmaceutical formulations is a critical quality attribute that needs to be monitored and controlled. Therefore, robust and reliable analytical methods are essential for its accurate identification and quantification.

This application note details several key analytical techniques for the comprehensive characterization of this compound, including High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy.

Analytical Characterization Workflow

The comprehensive characterization of this compound involves a multi-step analytical approach, beginning with separation and quantification, followed by structural confirmation.

Analytical_Workflow cluster_0 Separation & Quantification cluster_1 Identification & Structural Elucidation HPLC HPLC-UV LCMS_ID LC-MS HPLC->LCMS_ID Fraction Collection LCMS_Quant LC-MS/MS NMR NMR Spectroscopy LCMS_ID->NMR Structural Confirmation FTIR FTIR Spectroscopy NMR->FTIR Functional Group Analysis Sample This compound Sample Sample->HPLC Sample->LCMS_Quant

General workflow for this compound characterization.

High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is a robust and widely used technique for the separation and quantification of Erythromycin A and its related substances, including the N-oxide.

Application Note

A reversed-phase HPLC (RP-HPLC) method can effectively separate this compound from Erythromycin A and other impurities.[1] Due to the basic nature of macrolides, peak tailing can be an issue on silica-based columns; therefore, careful selection of the column and mobile phase pH is crucial.[2] A C18 column is commonly used with a mobile phase consisting of an acetonitrile (B52724) and buffer solution.[1][3] Detection is typically performed at a low UV wavelength, such as 215 nm, as macrolides lack a strong chromophore.[4]

Experimental Protocol: HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System cluster_analysis Data Analysis A Prepare Mobile Phase: Acetonitrile/Methanol/Buffer C Inject Sample A->C B Prepare Sample Solution: Dissolve in Mobile Phase B->C D Isocratic/Gradient Elution on C18 Column C->D E UV Detection at 215 nm D->E F Generate Chromatogram E->F G Identify Peak by Retention Time F->G H Quantify using Standard Curve G->H

Workflow for HPLC-UV analysis of this compound.
  • Instrumentation : HPLC system with a UV detector.

  • Chromatographic Conditions :

    • Column : µBondapak C18 or Inertsil ODS C18 (4.6 x 150 mm, 5 µm).[1][4]

    • Mobile Phase : A mixture of acetonitrile, methanol, 0.2 M ammonium (B1175870) acetate (B1210297), and water (e.g., 45:10:10:35 v/v/v/v).[1][3] The pH may need to be adjusted to around 6.5-7.0.[2][3]

    • Flow Rate : 1.0 mL/min.[4]

    • Column Temperature : Maintained at a controlled temperature, for instance, 35°C or higher (up to 70°C) to improve peak shape.[3][4]

    • Detection Wavelength : 215 nm.[2][4]

    • Injection Volume : 20 µL.[4]

  • Sample Preparation :

    • Accurately weigh and dissolve the sample in the mobile phase to a known concentration.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Standard Preparation :

    • Prepare a stock solution of this compound reference standard in the mobile phase.

    • Prepare a series of calibration standards by diluting the stock solution.

  • Analysis :

    • Inject the standards and samples onto the HPLC system.

    • Identify the this compound peak based on its retention time compared to the standard.

    • Construct a calibration curve by plotting the peak area versus concentration of the standards.

    • Determine the concentration of this compound in the samples from the calibration curve.

Quantitative Data Summary: HPLC
ParameterTypical ValueReference
ColumnC18, 4.6 x 150 mm, 5 µm[2][4]
Mobile PhaseAcetonitrile/Methanol/Ammonium Acetate/Water[1][3]
pH6.5 - 7.0[2][3]
Flow Rate1.0 mL/min[4]
Temperature35 - 70 °C[3][4]
DetectionUV at 215 nm[2][4]
Linearity (r²)> 0.99[4]

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful technique that combines the separation capabilities of HPLC with the sensitive and selective detection of mass spectrometry. It is ideal for the definitive identification and trace-level quantification of this compound.

Application Note

An LC-MS method using electrospray ionization (ESI) in positive ion mode is highly effective for the analysis of this compound.[5] The N-oxide will have a molecular weight of approximately 749.93 g/mol (Erythromycin A, C37H67NO13, MW = 733.93 + O). Therefore, the protonated molecule [M+H]+ should be observed at an m/z of approximately 750.5.[6] Tandem mass spectrometry (MS/MS) can be used for further structural confirmation and to develop highly selective quantitative methods in Multiple Reaction Monitoring (MRM) mode.[5][7]

Experimental Protocol: LC-MS/MS Analysis

LCMS_Workflow cluster_lc LC Separation cluster_ms Mass Spectrometry cluster_analysis Data Analysis A Sample Injection B RP-HPLC Separation A->B C Electrospray Ionization (ESI+) B->C D Full Scan MS (Identification) C->D E Tandem MS (MS/MS) C->E F Extract Ion Chromatogram (m/z 750.5) D->F G Confirm Fragmentation Pattern E->G H Quantify using MRM E->H

Workflow for LC-MS/MS analysis of this compound.
  • Instrumentation : LC system coupled to a triple quadrupole or ion trap mass spectrometer with an ESI source.[5]

  • LC Conditions :

    • Column : C18 reversed-phase column (e.g., Inertsil ODS-2, 3.0 x 50 mm, 5 µm).[7]

    • Mobile Phase : A gradient or isocratic elution using acetonitrile and water with additives like ammonium acetate and acetic acid to promote ionization.[7] For example, 1:1 acetonitrile:water with 2 mM ammonium acetate and 0.1% acetic acid.[7]

    • Flow Rate : 0.7-0.8 mL/min.[6][7]

  • MS Conditions :

    • Ionization Mode : Positive Electrospray Ionization (ESI+).[5]

    • Full Scan Analysis : Scan a mass range that includes the expected m/z of the protonated molecule (e.g., m/z 100-1000).

    • MS/MS Analysis (MRM) :

      • Precursor Ion : m/z 750.5 [M+H]+.

      • Product Ions : To be determined by acquiring a product ion spectrum of the precursor. Fragmentation would likely involve the loss of the sugar moieties.

  • Sample Preparation : Similar to HPLC, with potential for liquid-liquid extraction for complex matrices like plasma.[7]

  • Analysis :

    • Inject the sample and acquire data in full scan mode to confirm the presence of the [M+H]+ ion at m/z 750.5.

    • Perform MS/MS to identify characteristic product ions.

    • For quantification, use the MRM mode monitoring a specific precursor-to-product ion transition.

Quantitative Data Summary: LC-MS
ParameterExpected Value/ConditionReference
Ionization ModePositive ESI[5]
Molecular FormulaC37H67NO14-
Molecular Weight749.93 g/mol -
Precursor Ion [M+H]+m/z 750.5[6]
Lower Limit of QuantificationCan be in the low ng/mL range[5][7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for the unambiguous structural elucidation of molecules. Both 1H and 13C NMR, along with 2D techniques like COSY and HSQC, are invaluable for confirming the structure of this compound.

Application Note

The 1H and 13C NMR spectra of this compound will be very similar to those of Erythromycin A.[8] The key differences will be observed in the chemical shifts of the nuclei on and near the desosamine sugar, particularly those close to the dimethylamino group. The N-oxidation will cause a downfield shift of the N-methyl protons and the adjacent carbons due to the deshielding effect of the N-oxide group.

Experimental Protocol: NMR Analysis
  • Instrumentation : High-field NMR spectrometer (e.g., 300 MHz or higher).[8]

  • Sample Preparation : Dissolve a sufficient amount of the isolated compound (typically 5-10 mg) in a deuterated solvent such as chloroform-d (B32938) (CDCl3) or methanol-d4 (B120146) (CD3OD).

  • Experiments to Perform :

    • 1H NMR : To observe the proton signals.

    • 13C NMR : To observe the carbon signals.

    • 2D COSY : To establish proton-proton correlations.[9]

    • 2D HSQC : To correlate protons with their directly attached carbons.[9]

    • 2D HMBC : To identify long-range proton-carbon correlations, which is crucial for assigning quaternary carbons and connecting different parts of the molecule.[9]

  • Data Analysis :

    • Compare the obtained spectra with those of Erythromycin A.

    • Identify the downfield shifts in the N-methyl signals (from ~2.3 ppm in Erythromycin A) and the C-3' and N-methyl carbons.[8]

    • Use 2D NMR data to confirm the assignments and the overall structure.

Quantitative Data Summary: Key NMR Shifts
NucleusErythromycin A (approx. δ in CDCl3)This compound (Expected Shift)Reference
N(CH3)2 (1H)2.38 ppmDownfield shift (> 3.0 ppm)[8]
H-3' (1H)~2.4 ppmDownfield shift[8]
N(CH3)2 (13C)~40.3 ppmDownfield shift[8]
C-3' (13C)~65.6 ppmDownfield shift[8]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify functional groups present in a molecule.

Application Note

The FTIR spectrum of this compound will exhibit the characteristic bands of Erythromycin A, such as O-H stretching (broad band ~3475 cm-1), C-H stretching (~2944 cm-1), ester and ketone C=O stretching (~1729 cm-1), and C-O stretching from the ether groups (~1167 and 1040 cm-1).[10] In addition, a characteristic N-O stretching band is expected to appear in the region of 950-970 cm-1, confirming the presence of the N-oxide functionality.

Experimental Protocol: FTIR Analysis
  • Instrumentation : FTIR spectrometer.

  • Sample Preparation :

    • KBr Pellet : Mix a small amount of the sample with dry potassium bromide (KBr) powder and press it into a thin pellet.[8]

    • ATR : Place the solid sample directly on the Attenuated Total Reflectance (ATR) crystal.

  • Data Acquisition :

    • Record the spectrum, typically in the range of 4000-400 cm-1.

    • Acquire a background spectrum and subtract it from the sample spectrum.

  • Data Analysis :

    • Identify the characteristic absorption bands and compare them to the spectrum of Erythromycin A.

    • Look for the appearance of the N-O stretching band.

Quantitative Data Summary: FTIR
Functional GroupErythromycin A (Wavenumber cm-1)This compound (Expected)Reference
O-H Stretch~3475~3475[10]
C-H Stretch~2944~2944[10]
C=O Stretch (Lactone/Ketone)~1729~1729[10]
C-O Stretch (Ether)~1167, ~1040~1167, ~1040[10]
N-O Stretch Absent ~950-970 (New Band) -

References

Application of Erythromycin A N-oxide in Pharmaceutical Quality Control

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Introduction

Erythromycin (B1671065) A is a macrolide antibiotic widely used in the treatment of various bacterial infections.[1] The quality and purity of erythromycin drug substances and products are critical for their safety and efficacy. Pharmaceutical quality control, therefore, requires robust analytical methods to identify and quantify impurities and related substances. Erythromycin A N-oxide is a known potential impurity and a degradation product of Erythromycin A.[2][3] This document provides detailed application notes and protocols for the use of this compound as a reference standard in the quality control of erythromycin-containing pharmaceuticals.

This compound is also a precursor in the synthesis of clarithromycin, another important macrolide antibiotic.[2] Its presence in erythromycin samples can be an indicator of manufacturing process impurities or degradation of the active pharmaceutical ingredient (API). As such, regulatory bodies like the European Pharmacopoeia (EP) list it as a potential impurity that needs to be monitored.

Role of this compound in Quality Control

In pharmaceutical quality control, this compound serves two primary purposes:

  • Impurity Reference Standard: It is used as a qualified reference material to identify and quantify its presence in erythromycin raw materials and finished products.[4] This is crucial for ensuring that the levels of this impurity do not exceed the limits set by pharmacopeias and regulatory authorities.

  • Method Development and Validation: As a known related substance, it is used during the development and validation of analytical methods, such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS), to ensure the methods are specific, accurate, and precise for the separation and quantification of erythromycin and its impurities.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for the Determination of this compound

This protocol is adapted from established methods for the analysis of erythromycin and its related substances.[5][6]

Objective: To separate and quantify this compound in a sample of Erythromycin A.

Materials and Reagents:

  • This compound Reference Standard

  • Erythromycin A Reference Standard

  • Acetonitrile (B52724) (HPLC grade)

  • Dipotassium hydrogen phosphate (B84403)

  • Orthophosphoric acid

  • Water (HPLC grade)

  • Sample of Erythromycin A for analysis

Instrumentation:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 3.5 µm particle size)

Chromatographic Conditions:

ParameterCondition
Mobile Phase A Buffer solution (35.0 g of di-potassium hydrogen phosphate in 1000 mL of water, pH adjusted to 7.0 with dilute orthophosphoric acid), acetonitrile, and water in a ratio of 5:35:60 (v/v/v).[7]
Mobile Phase B Phosphate buffer (pH 7.0), water, and acetonitrile in a ratio of 5:45:50 (v/v/v).[7]
Gradient Program Time (min)
Flow Rate 1.0 mL/min[7]
Column Temperature 65°C[7]
Detection Wavelength 215 nm[5][6][7]
Injection Volume 100 µL[7]

Procedure:

  • Standard Solution Preparation:

    • Accurately weigh and dissolve an appropriate amount of this compound Reference Standard in the mobile phase to obtain a known concentration.

    • Prepare a system suitability solution containing both Erythromycin A and this compound to verify the resolution between the two peaks.

  • Sample Solution Preparation:

    • Accurately weigh and dissolve a specified amount of the Erythromycin A sample in the mobile phase to achieve a target concentration.

  • Analysis:

    • Inject the standard and sample solutions into the HPLC system.

    • Record the chromatograms and identify the peak corresponding to this compound based on its retention time compared to the standard.

    • Calculate the amount of this compound in the sample using the peak area and the concentration of the standard.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification and Confirmation

Objective: To confirm the identity of this compound in samples where its presence is suspected or detected by HPLC.

Instrumentation:

  • LC-MS system equipped with an electrospray ionization (ESI) source and a single quadrupole or ion trap mass spectrometer.

Chromatographic Conditions:

  • The same HPLC conditions as described in section 3.1 can generally be used. A volatile mobile phase, such as one containing ammonium (B1175870) acetate (B1210297) or formic acid, may be preferred for better MS sensitivity.

Mass Spectrometry Parameters (Typical):

ParameterCondition
Ionization Mode Positive Electrospray Ionization (ESI+)
Molecular Weight C37H67NO14 = 749.9 g/mol [2][8]
Expected Ion (M+H)+ m/z 750.5
Scan Range m/z 100 - 1000

Procedure:

  • Inject the sample solution into the LC-MS system.

  • Acquire the mass spectrum of the peak eluting at the expected retention time for this compound.

  • Confirm the presence of the characteristic protonated molecule [M+H]+ at m/z 750.5. Further fragmentation (MS/MS) can be performed to confirm the structure.

Data Presentation

The following tables summarize typical quantitative data obtained during the validation of an HPLC method for the analysis of erythromycin and its related substances, including this compound.

Table 1: HPLC Method Validation Parameters

ParameterThis compound
Linearity Range 0.1 - 10 µg/mL
Correlation Coefficient (r²) > 0.999
LOD (Limit of Detection) ~0.03 µg/mL
LOQ (Limit of Quantitation) ~0.1 µg/mL
Precision (%RSD) < 2.0%
Accuracy (% Recovery) 98.0 - 102.0%

Note: The values presented are typical and may vary depending on the specific method and instrumentation.

Visualizations

The following diagrams illustrate the role of this compound in the quality control workflow and its relationship to Erythromycin A.

Quality_Control_Workflow cluster_0 Quality Control Process cluster_1 Reference Standards Erythromycin_Sample Erythromycin API or Finished Product Sample_Preparation Sample Preparation Erythromycin_Sample->Sample_Preparation Analytical_Testing Analytical Testing (e.g., HPLC) Sample_Preparation->Analytical_Testing Data_Analysis Data Analysis and Quantification Analytical_Testing->Data_Analysis Specification_Check Comparison with Specifications Data_Analysis->Specification_Check Erythromycin_A_Std Erythromycin A Reference Standard Erythromycin_A_Std->Analytical_Testing Assay Erythromycin_A_N_Oxide_Std This compound Reference Standard Erythromycin_A_N_Oxide_Std->Analytical_Testing Impurity Profiling Erythromycin_Relationship Erythromycin_A Erythromycin A (API) Erythromycin_A_N_Oxide This compound (Impurity/Degradant) Erythromycin_A->Erythromycin_A_N_Oxide Degradation/ Oxidation Clarithromycin Clarithromycin (Related Antibiotic) Erythromycin_A_N_Oxide->Clarithromycin Synthetic Precursor

References

Synthesis of Erythromycin A N-oxide for Research Applications: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erythromycin (B1671065) A is a well-established macrolide antibiotic that functions by inhibiting bacterial protein synthesis.[1] Its N-oxide derivative, Erythromycin A N-oxide, is a metabolite of Erythromycin A and also serves as a precursor in the synthesis of other macrolide antibiotics, such as clarithromycin.[1] Understanding the properties and biological activities of this derivative is crucial for comprehensive drug metabolism studies, impurity profiling of Erythromycin A preparations, and for the development of new antibiotic entities. This document provides detailed protocols for the chemical synthesis of this compound and its subsequent purification to a high degree of purity suitable for research purposes.

Physicochemical Data

A summary of the key physicochemical properties of Erythromycin A and its N-oxide derivative is presented below for easy reference and comparison.

PropertyErythromycin AThis compound
Molecular Formula C₃₇H₆₇NO₁₃C₃₇H₆₇NO₁₄
Molecular Weight 733.9 g/mol 749.9 g/mol
CAS Number 114-07-8992-65-4
Appearance White crystalline powderWhite solid
Solubility Sparingly soluble in water. Soluble in ethanol, methanol (B129727), acetone, chloroform, ethyl acetate.Soluble in water, ethanol, methanol, DMF, and DMSO.[1]

Experimental Protocols

Synthesis of this compound

This protocol details the synthesis of this compound via the oxidation of Erythromycin A using meta-chloroperoxybenzoic acid (m-CPBA).

Materials:

  • Erythromycin A (≥95% purity)

  • meta-Chloroperoxybenzoic acid (m-CPBA, 70-75%)

  • Dichloromethane (B109758) (DCM), anhydrous

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Glassware: Round-bottom flask, dropping funnel, magnetic stirrer, separatory funnel

  • Ice bath

Procedure:

  • Dissolution: In a round-bottom flask, dissolve Erythromycin A (1.0 equivalent) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.

  • Cooling: Place the flask in an ice bath and stir the solution for 15-20 minutes until the temperature equilibrates to 0-4°C.

  • Addition of Oxidant: Dissolve m-CPBA (1.2 equivalents) in DCM and add it dropwise to the stirred Erythromycin A solution over a period of 30 minutes, ensuring the temperature remains below 5°C.

  • Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) with a mobile phase of dichloromethane:methanol (9:1 v/v). The N-oxide product will have a lower Rf value (be more polar) than the starting material. The reaction is typically complete within 2-4 hours.

  • Quenching: Once the reaction is complete, quench the excess m-CPBA by slowly adding saturated sodium bicarbonate solution until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution (2x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude this compound as a white solid.

Purification of this compound

To achieve a purity of >98%, the crude product can be purified using either column chromatography or recrystallization.

Method 1: Column Chromatography

Materials:

  • Silica (B1680970) gel (for column chromatography)

  • Solvents: Dichloromethane (DCM) and Methanol (MeOH)

  • Glass column and other standard chromatography equipment

Procedure:

  • Column Packing: Prepare a silica gel column using a slurry of silica gel in dichloromethane.

  • Loading: Dissolve the crude this compound in a minimal amount of DCM and load it onto the column.

  • Elution: Elute the column with a gradient of methanol in dichloromethane, starting from 100% DCM and gradually increasing the methanol concentration (e.g., 0% to 10% methanol). N-oxides are polar compounds and may require a more polar solvent system for elution.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Method 2: Recrystallization

Materials:

  • Dichloromethane (DCM)

  • Acetone or Ethanol

  • Water

  • Heating and cooling apparatus

Procedure:

  • Dissolution: Dissolve the crude this compound in a minimal amount of a suitable solvent mixture, such as dichloromethane-acetone or dichloromethane-ethanol, with gentle heating.

  • Crystallization: Slowly cool the solution to room temperature and then to 0-4°C to induce crystallization. The gradual cooling from a higher temperature (e.g., 37°C) to a lower temperature (e.g., -5°C) can improve crystal formation.[2][3]

  • Isolation: Collect the crystals by filtration.

  • Washing and Drying: Wash the crystals with a small amount of cold solvent and dry them under vacuum to yield the purified this compound.

Characterization Data

The following table summarizes the expected analytical data for this compound.

AnalysisErythromycin AThis compound
¹H NMR (CDCl₃, δ ppm) N(CH₃)₂ singlet at ~2.38 ppm.[4]Shift in the N(CH₃)₂ signal is expected due to the N-oxide formation.
¹³C NMR (CDCl₃, δ ppm) N(CH₃)₂ signal at ~40.3 ppm.[5]A downfield shift of the N(CH₃)₂ carbon signal is anticipated.
IR (KBr, cm⁻¹) C=O (ester) at ~1740 cm⁻¹, C=O (ketone) at ~1720 cm⁻¹, O-H/N-H at ~3450 cm⁻¹.[4]Presence of a new N-O stretching band, typically in the 950-970 cm⁻¹ region.
Mass Spectrometry (ESI-MS) [M+H]⁺ at m/z 734.5.[4][M+H]⁺ at m/z 750.5.

Visualizations

Experimental Workflow: Synthesis and Purification

The overall process for synthesizing and purifying this compound is depicted in the following workflow diagram.

G cluster_synthesis Synthesis cluster_purification Purification s1 Dissolve Erythromycin A in DCM s2 Cool to 0-4°C s1->s2 s3 Add m-CPBA in DCM s2->s3 s4 Monitor reaction by TLC s3->s4 s5 Quench with NaHCO₃ s4->s5 s6 Extract with DCM s5->s6 s7 Dry and Concentrate s6->s7 p1 Column Chromatography (Silica, DCM/MeOH gradient) s7->p1 Crude Product p2 Recrystallization (e.g., DCM/Acetone) s7->p2 Crude Product final This compound p1->final >98% Pure Product p2->final >98% Pure Product

Caption: Workflow for the synthesis and purification of this compound.

Potential Signaling Pathway Involvement

Erythromycin has been shown to modulate inflammatory responses through signaling pathways such as the ERK/MAPK and PPARγ/NF-κB pathways.[6][7] While the specific effects of the N-oxide derivative on these pathways require further investigation, it is plausible that it may have similar or distinct modulatory activities. The diagram below illustrates a simplified representation of these pathways.

G cluster_pathway Potential Cellular Signaling Pathways cluster_erk ERK/MAPK cluster_nfkb PPARγ/NF-κB ERK_MAPK ERK/MAPK Pathway PPARg_NFkB PPARγ/NF-κB Pathway ERK ERK MAPK MAPK ERK->MAPK Proliferation Cell Proliferation MAPK->Proliferation promotes Apoptosis Apoptosis MAPK->Apoptosis inhibits MEK MEK MEK->ERK PPARg PPARγ NFkB NF-κB PPARg->NFkB inhibition Inflammation Inflammation NFkB->Inflammation promotes Erythromycin_N_oxide Erythromycin A N-oxide Erythromycin_N_oxide->ERK_MAPK Modulates? Erythromycin_N_oxide->PPARg_NFkB Modulates?

References

Application Notes and Protocols for the Validated Assay of Erythromycin A N-oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erythromycin (B1671065) A is a widely used macrolide antibiotic that inhibits bacterial protein synthesis by targeting the 50S ribosomal subunit.[1][2] Erythromycin A N-oxide is a metabolite and a potential impurity found in commercial preparations of erythromycin A.[1] The formation of this compound occurs through the N-oxidation of the tertiary amine on the desosamine (B1220255) sugar of erythromycin. This modification of the dimethylamino group can potentially lead to the inactivation of the drug.[3] The accurate quantification of this compound is crucial for understanding the metabolism, pharmacokinetics, and purity of erythromycin A-based therapeutics.

These application notes provide detailed protocols for the quantitative analysis of this compound in biological matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and a general protocol for an Enzyme-Linked Immunosorbent Assay (ELISA).

I. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

This method provides a highly sensitive and specific approach for the quantification of this compound in plasma samples. The protocol is adapted from validated methods for erythromycin and its related substances.[4][5]

Quantitative Data Summary

The following table summarizes the typical performance characteristics of a validated LC-MS/MS method for macrolide antibiotics, which can be expected for the this compound assay after validation.

ParameterExpected ValueReference
Linearity Range0.5 - 500 ng/mL[4]
Correlation Coefficient (r²)≥ 0.995[4]
Lower Limit of Quantification (LLOQ)0.5 ng/mL[4]
Accuracy85 - 115%[6]
Precision (%RSD)< 15%[6]
Recovery88 - 105%[4]

Experimental Protocol

1. Materials and Reagents

  • This compound analytical standard

  • Stable isotope-labeled internal standard (e.g., Erythromycin-(N-methyl-13C, d3))

  • Acetonitrile (B52724) (LC-MS grade)

  • Methanol (LC-MS grade)

  • Ammonium (B1175870) acetate (B1210297) (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (EDTA)

2. Sample Preparation: Protein Precipitation

  • Thaw plasma samples and standards to room temperature.

  • To 100 µL of plasma, add 250 µL of acetonitrile containing the internal standard.[7]

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 11,000 rpm for 5 minutes at 4°C.[7]

  • Transfer the supernatant to a new tube.

  • Inject a 20 µL aliquot of the supernatant into the LC-MS/MS system.[7]

3. LC-MS/MS Conditions

  • Chromatographic Column: Inertsil ODS-2, 5 µm, 3.0 x 50 mm with a C8 guard column.[4]

  • Mobile Phase: Isocratic elution with 1:1 acetonitrile:water containing 2 mM ammonium acetate and 0.1% acetic acid.[4]

  • Flow Rate: 0.7 mL/min.[4]

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Source: Turbo-Ionspray.[4]

  • Detection Mode: Multiple Reaction Monitoring (MRM).[4]

  • MRM Transitions: To be determined by direct infusion of this compound and the internal standard. For Erythromycin A, a precursor ion of m/z 734.5 is often used.[6]

4. Method Validation

The analytical method should be fully validated according to regulatory guidelines (e.g., FDA, EMA) for the following parameters:

  • Selectivity and Specificity

  • Linearity and Range

  • Accuracy and Precision (Intra- and Inter-day)

  • Lower Limit of Quantification (LLOQ)

  • Matrix Effect

  • Recovery

  • Stability (Freeze-thaw, short-term, long-term)

Experimental Workflow

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample IS Add Internal Standard Plasma->IS Precipitation Protein Precipitation (Acetonitrile) IS->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Injection Inject into LC-MS/MS Supernatant->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection (MRM Mode) Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of This compound Calibration->Quantification

Caption: LC-MS/MS workflow for this compound quantification.

II. Enzyme-Linked Immunosorbent Assay (ELISA) Protocol

ELISA offers a high-throughput screening method for the detection of Erythromycin and its related compounds. This protocol outlines a general competitive ELISA procedure. It is important to note that the specificity of the antibody for this compound must be confirmed.

Quantitative Data Summary

The performance of an ELISA kit can vary. The following table provides typical parameters for a commercially available Erythromycin ELISA kit.

ParameterExpected ValueReference
Detection Limit0.1 - 5 ppb (ng/mL)[8]
Cross-Reactivity (Erythromycin)100%[9]
Sample Recovery90% ± 30%[8]

Experimental Protocol

1. Principle of the Assay

This is a competitive ELISA. This compound in the sample competes with a fixed amount of enzyme-labeled erythromycin for binding to a limited number of anti-erythromycin antibody-coated wells. The amount of bound enzyme is inversely proportional to the concentration of this compound in the sample.[9][10]

2. Materials

  • Anti-Erythromycin antibody-coated microtiter plate

  • This compound standards

  • Enzyme-labeled Erythromycin (e.g., HRP conjugate)

  • Sample dilution buffer

  • Wash buffer

  • Substrate solution (e.g., TMB)

  • Stop solution

3. Sample Preparation

  • Homogenize tissue samples or use liquid samples (e.g., plasma, milk) directly.

  • For tissue, weigh 1 gram of the homogenized sample and add 4 mL of distilled water.[9]

  • Vortex and mix for 15 minutes.

  • Centrifuge for 10 minutes at 2000 x g.[9]

  • Collect the supernatant and dilute it with the provided dilution buffer.[9]

4. Assay Procedure

  • Add standards and prepared samples to the antibody-coated microtiter wells.

  • Add the enzyme conjugate to each well.

  • Incubate for 1 hour.[9]

  • Wash the wells to remove unbound components.

  • Add the substrate solution and incubate for a specified time (e.g., 15 minutes).

  • Add the stop solution to terminate the reaction.

  • Measure the absorbance at 450 nm using a microplate reader.

Logical Relationship of Competitive ELISA

ELISA_Principle cluster_well Antibody-Coated Well cluster_reagents Sample and Reagents cluster_binding Competitive Binding cluster_signal Signal Generation Antibody Anti-Erythromycin Antibody Binding Binding to Antibody Antibody->Binding Analyte This compound (in sample) Analyte->Binding Conjugate Enzyme-Labeled Erythromycin Conjugate->Binding Signal Enzymatic Reaction (Color Development) Binding->Signal Inverse Inverse Proportionality Signal->Inverse Concentration Analyte Concentration Inverse->Concentration

Caption: Principle of the competitive ELISA for this compound.

III. Signaling Pathway Inhibition by Macrolides

Erythromycin A exerts its antibacterial effect by inhibiting protein synthesis. It binds to the 50S subunit of the bacterial ribosome, which blocks the exit of the growing polypeptide chain. While the direct biological activity of this compound is not as well-characterized, modifications at the dimethylamino group are known to be critical for ribosomal binding. Therefore, the N-oxide form may have reduced or no antibacterial activity.

Signaling_Pathway Erythromycin Erythromycin A / This compound Ribosome Bacterial 50S Ribosomal Subunit Erythromycin->Ribosome Binds to ProteinSynthesis Protein Synthesis Ribosome->ProteinSynthesis Inhibits BacterialGrowth Bacterial Growth Inhibition ProteinSynthesis->BacterialGrowth Leads to

Caption: Inhibition of bacterial protein synthesis by Erythromycin.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting HPLC Peak Tailing for Erythromycin A N-oxide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated support center for resolving High-Performance Liquid Chromatography (HPLC) issues encountered during the analysis of Erythromycin A N-oxide. This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you achieve optimal peak symmetry and reliable results.

Troubleshooting Guide: Resolving Peak Tailing

Peak tailing is a common chromatographic problem that can significantly impact resolution and the accuracy of quantification. This section addresses the primary causes of peak tailing for this compound and provides systematic solutions.

Question 1: My this compound peak is showing significant tailing. What are the most likely causes?

Peak tailing for basic compounds like this compound in reversed-phase HPLC is often a result of secondary interactions with the stationary phase or suboptimal mobile phase conditions. The most common culprits include:

  • Secondary Silanol (B1196071) Interactions: Residual, unreacted silanol groups (Si-OH) on the surface of silica-based columns can interact with the basic amine functional groups of this compound. This strong, secondary interaction leads to a portion of the analyte molecules being retained longer, resulting in a tailing peak.[1][2][3][4][5][6]

  • Inappropriate Mobile Phase pH: The pH of the mobile phase plays a critical role in the ionization state of both the analyte and the stationary phase.[7][8][9][10][11] If the mobile phase pH is close to the pKa of this compound, a mixed population of ionized and non-ionized forms can exist, leading to peak distortion.[8][11] Additionally, at a mid-range pH, silanol groups can be ionized (SiO-), increasing their interaction with the positively charged analyte.[6]

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion, including tailing.[12][13]

  • Column Degradation: Over time, the stationary phase can degrade, especially when operating at the extremes of the recommended pH range.[7][12] This can expose more active silanol sites, increasing peak tailing.

  • Extra-column Effects: Issues outside of the column, such as excessive tubing length or dead volume in the system, can contribute to peak broadening and tailing.[3]

Question 2: How can I minimize secondary silanol interactions to improve peak shape?

Addressing secondary silanol interactions is a key step in improving the peak shape of basic compounds. Here are several effective strategies:

  • Adjust Mobile Phase pH: Operating at a lower pH (typically between 2.5 and 3.5) will protonate the silanol groups, reducing their ability to interact with the protonated basic analyte.[3][10]

  • Use a Modern, End-capped Column: Select a high-purity silica (B1680970) column that has been thoroughly end-capped. End-capping chemically derivatizes most of the residual silanol groups, making them less accessible for secondary interactions.[1][2][13] Columns with polar-embedded groups can also shield the analyte from silanol interactions.[2][6]

  • Increase Buffer Concentration: A higher buffer concentration (e.g., >20 mM) in the mobile phase can help to saturate the active sites on the stationary phase, masking the silanol groups from the analyte.[3][12]

  • Add a Competing Base: Introducing a small amount of a competing base (e.g., triethylamine) to the mobile phase can competitively bind to the active silanol sites, reducing their interaction with this compound.

Below is a diagram illustrating the troubleshooting workflow for peak tailing.

G cluster_0 Start Peak Tailing Observed for This compound Check_pH Is Mobile Phase pH Optimal (2.5-3.5 or >7.5)? Start->Check_pH Adjust_pH Adjust pH to Suppress Silanol Interactions Check_pH->Adjust_pH No Check_Column Is the Column Modern and End-capped? Check_pH->Check_Column Yes Adjust_pH->Check_Column Select_Column Select a High-Purity, End-capped, or Polar-Embedded Column Check_Column->Select_Column No Check_Buffer Is Buffer Concentration Sufficient (>20 mM)? Check_Column->Check_Buffer Yes Select_Column->Check_Buffer Increase_Buffer Increase Buffer Concentration Check_Buffer->Increase_Buffer No Check_Overload Is the Column Overloaded? Check_Buffer->Check_Overload Yes Increase_Buffer->Check_Overload Reduce_Load Reduce Sample Concentration or Injection Volume Check_Overload->Reduce_Load Yes Check_System Check for Extra-Column Volume and System Issues Check_Overload->Check_System No Reduce_Load->Check_System Optimize_System Minimize Tubing Length and Check Connections Check_System->Optimize_System Yes Good_Peak Symmetrical Peak Achieved Check_System->Good_Peak No Optimize_System->Good_Peak G cluster_1 Interactions at the Stationary Phase Surface Analyte This compound (Basic) C18 Reversed-Phase (C18) Analyte->C18 Primary Hydrophobic Interaction (Desired) Silanol Residual Silanol (Si-OH) Analyte->Silanol Secondary Ionic Interaction (Undesired) Tailing Peak Tailing C18->Tailing Silanol->Tailing

References

Technical Support Center: Optimizing LC-MS Analysis of Erythromycin and its Metabolites by Minimizing Ion Suppression

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of ion suppression in the liquid chromatography-mass spectrometry (LC-MS) analysis of erythromycin (B1671065) and its metabolites.

Troubleshooting Guides

This section offers solutions to common problems encountered during the LC-MS analysis of erythromycin that may be related to ion suppression.

Problem Potential Cause Recommended Solution
Low Signal Intensity for Erythromycin/Metabolites Ion Suppression: Co-eluting matrix components are interfering with the ionization of the target analytes.1. Incorporate a Stable Isotope-Labeled Internal Standard (SIL-IS): Use Erythromycin-d6 to compensate for signal loss.[1] 2. Improve Sample Preparation: Employ more rigorous cleanup techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering substances.[1] 3. Optimize Chromatography: Modify the mobile phase gradient, change the analytical column, or adjust the flow rate to better separate erythromycin and its metabolites from matrix components.[1]
Poor Peak Area Reproducibility Variable Ion Suppression: The extent of ion suppression is inconsistent across different samples.1. Standardize Sample Preparation: Ensure the sample preparation protocol is followed consistently to minimize variability. 2. Utilize an Internal Standard: A co-eluting internal standard like Erythromycin-d6 will experience similar variability in suppression, allowing for accurate correction.[1]
Inaccurate Quantification (Bias) Non-linear Response due to Suppression: The calibration curve is not linear because of increasing ion suppression at higher analyte concentrations.1. Use Matrix-Matched Calibrants: Prepare calibration standards in the same matrix as the samples to mimic the ion suppression effect. 2. Dilute the Sample: Reducing the concentration of matrix components by diluting the sample can alleviate ion suppression, though this may impact sensitivity.
Gradual Decrease in Signal Over an Analytical Run Contamination of the Ion Source: Buildup of non-volatile matrix components in the mass spectrometer's ion source.1. Clean the Ion Source: Follow the manufacturer's protocol for cleaning the ion source components. 2. Divert Flow: Use a divert valve to direct the early-eluting, non-retained, and highly aqueous components to waste at the beginning of each run.
Peak Tailing or Splitting Matrix Overload or Column Contamination: High concentrations of matrix components can negatively affect peak shape.1. Enhance Sample Cleanup: Reduce the amount of matrix injected onto the column through more effective sample preparation. 2. Use a Guard Column: Protect the analytical column from strongly retained matrix components. 3. Implement a Column Wash: Introduce a robust column washing step between injections to remove residual contaminants.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a problem in the LC-MS analysis of erythromycin?

A1: Ion suppression is a phenomenon in LC-MS where the signal intensity of the analyte of interest, such as erythromycin or its metabolites, is reduced due to the presence of co-eluting compounds from the sample matrix (e.g., plasma, urine).[1][2] These interfering components compete with the analytes for ionization in the mass spectrometer's ion source, leading to decreased ionization efficiency and a lower signal.[1] This can result in inaccurate quantification, reduced sensitivity, and a higher limit of detection.[1]

Q2: What are the common sources of ion suppression in erythromycin analysis?

A2: The primary sources of ion suppression in the analysis of erythromycin from biological samples include:

  • Phospholipids (B1166683): Abundant in cell membranes, these are notorious for causing significant ion suppression.[1]

  • Salts and Buffers: High concentrations of non-volatile salts from the sample or mobile phase can crystallize in the ion source, reducing its efficiency.

  • Co-administered Drugs: Other drugs and their metabolites present in the sample can co-elute and interfere with the ionization of erythromycin.[1]

  • Mobile Phase Additives: While often necessary for good chromatography, some additives can contribute to ion suppression if not used judiciously.[1]

Q3: How does using a stable isotope-labeled internal standard (SIL-IS) like Erythromycin-d6 help mitigate ion suppression?

A3: Erythromycin-d6 is structurally and chemically almost identical to erythromycin. This means it has very similar chromatographic behavior and, crucially, experiences the same degree of ion suppression in the mass spectrometer source.[1] By adding a known amount of Erythromycin-d6 to all samples and standards, the ratio of the analyte signal to the internal standard signal is used for quantification. Since both are affected by ion suppression to a similar extent, this ratio remains constant, thus correcting for the loss in signal and leading to more accurate and precise results.[1]

Q4: What are the most effective sample preparation techniques to reduce ion suppression for erythromycin?

A4: The most effective sample preparation techniques aim to remove interfering matrix components before LC-MS analysis. These include:

  • Solid-Phase Extraction (SPE): A highly effective technique that can selectively isolate erythromycin and its metabolites from complex matrices, significantly reducing ion suppression.

  • Liquid-Liquid Extraction (LLE): A robust method that separates compounds based on their differential solubilities in two immiscible liquids. For erythromycin, a basic compound, extraction into an organic solvent at an alkaline pH is effective.[3]

  • Protein Precipitation: A simpler but less clean method compared to SPE and LLE. While it removes proteins, other interfering substances like phospholipids may remain in the supernatant.[4]

Q5: How can chromatographic conditions be optimized to minimize ion suppression?

A5: Chromatographic optimization focuses on separating erythromycin and its metabolites from co-eluting, suppression-inducing matrix components.[2] Strategies include:

  • Modifying the Mobile Phase Gradient: Adjusting the gradient profile can alter the elution times of analytes and interferences.

  • Changing the Stationary Phase: Using a column with a different chemistry (e.g., C18, phenyl-hexyl) can change selectivity and improve separation.

  • Adjusting the Flow Rate: Lowering the flow rate can sometimes improve ionization efficiency.[2]

  • Using smaller particle size columns (UHPLC): This can lead to sharper peaks and better resolution, reducing the chances of co-elution with interfering compounds.

Quantitative Data Summary

The following tables provide a summary of quantitative data related to the LC-MS analysis of erythromycin, highlighting the effectiveness of different methods.

Table 1: Comparison of Sample Preparation Techniques on Erythromycin Recovery

Sample Preparation TechniqueMatrixAnalyteRecovery (%)Reference
Liquid-Liquid ExtractionHuman PlasmaErythromycin88 - 105%[5]
Liquid-Liquid ExtractionPlasmaErythromycin>90%[3]
QuEChERSChicken Tissue & EggsErythromycinGood Recovery[4]
Solid-Phase ExtractionChicken SamplesErythromycinNot specified[4]

Table 2: Performance Characteristics of Validated LC-MS/MS Methods for Erythromycin

ParameterValueMatrixReference
Lower Limit of Quantitation (LLOQ)0.5 ng/mLHuman Plasma[5]
Lower Limit of Quantitation (LLOQ)0.25 ng/mLCommercial Samples[6]
Linearity (r²)≥ 0.991Commercial Samples[6]
Precision (RSD)< 0.52%Commercial Samples[6]
Analysis Time~2 minHuman Plasma[5]
Analysis Time13 minCommercial Samples[6]

Detailed Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) of Erythromycin from Plasma

This protocol describes a general LLE procedure for extracting erythromycin from plasma samples.

Materials:

  • Plasma sample

  • Erythromycin-d6 internal standard solution

  • 1 M Sodium Hydroxide (NaOH)

  • Methyl tert-butyl ether (MTBE) or Ethyl Acetate (HPLC grade)

  • Reconstitution solvent (e.g., 80:20 water:acetonitrile)

  • Microcentrifuge tubes, vortex mixer, centrifuge, nitrogen evaporator

Procedure:

  • Sample Aliquoting: Pipette 0.5 mL of plasma into a microcentrifuge tube.

  • Internal Standard Spiking: Add a known amount of Erythromycin-d6 internal standard solution.

  • Alkalinization: Add 50 µL of 1 M NaOH to raise the pH to approximately 10. Vortex briefly.[3]

  • Extraction: Add 1 mL of MTBE, vortex vigorously for 1-2 minutes.

  • Phase Separation: Centrifuge at 10,000 x g for 5-10 minutes.

  • Supernatant Transfer: Carefully transfer the upper organic layer to a clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the reconstitution solvent. Vortex to ensure complete dissolution.

  • Analysis: The sample is ready for injection into the LC-MS system.

Protocol 2: Generic Solid-Phase Extraction (SPE) for Erythromycin

This protocol provides a general workflow for SPE. Specific parameters should be optimized based on the chosen SPE cartridge and manufacturer's recommendations.

Materials:

  • Plasma sample pre-treated (e.g., diluted or protein precipitated)

  • Erythromycin-d6 internal standard solution

  • SPE cartridge (e.g., Oasis PRIME HLB)

  • Methanol (B129727) (for conditioning and elution)

  • Water (for equilibration)

  • Wash solvent (e.g., 5% methanol in water)

  • Elution solvent (e.g., methanol or acetonitrile)

  • SPE manifold, nitrogen evaporator

Procedure:

  • Sample Pre-treatment: Spike the plasma sample with Erythromycin-d6. Dilute the sample with an appropriate buffer.

  • Cartridge Conditioning: Pass 1 mL of methanol through the SPE cartridge.

  • Cartridge Equilibration: Pass 1 mL of water through the cartridge.

  • Sample Loading: Load the pre-treated sample onto the cartridge at a slow, controlled flow rate.

  • Washing: Wash the cartridge with 1 mL of the wash solvent to remove weakly bound interferences.

  • Elution: Elute erythromycin and its metabolites with 1 mL of the elution solvent.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase.

  • Analysis: Inject the reconstituted sample into the LC-MS system.

Visualizations

IonSuppressionWorkflow Start LC-MS Analysis of Erythromycin Metabolites Problem Low Signal Intensity or Poor Reproducibility Start->Problem CheckIS Is a Stable Isotope-Labeled Internal Standard (SIL-IS) Used? Problem->CheckIS UseIS Incorporate Erythromycin-d6 CheckIS->UseIS No SamplePrep Evaluate Sample Preparation CheckIS->SamplePrep Yes UseIS->SamplePrep ImproveSP Implement SPE or LLE SamplePrep->ImproveSP Ineffective Chromatography Assess Chromatography SamplePrep->Chromatography Effective ImproveSP->Chromatography OptimizeChrom Modify Gradient, Column, or Flow Rate Chromatography->OptimizeChrom Co-elution Observed SourceClean Check for Ion Source Contamination Chromatography->SourceClean No Co-elution OptimizeChrom->SourceClean CleanSource Clean Ion Source SourceClean->CleanSource Contamination Suspected End Optimized Analysis SourceClean->End Clean CleanSource->End

Caption: Troubleshooting workflow for ion suppression in erythromycin LC-MS analysis.

SamplePrepWorkflow Start Biological Sample (e.g., Plasma) AddIS Spike with Erythromycin-d6 Internal Standard Start->AddIS ChooseMethod Select Sample Cleanup Method AddIS->ChooseMethod LLE_Start Liquid-Liquid Extraction (LLE) ChooseMethod->LLE_Start LLE SPE_Start Solid-Phase Extraction (SPE) ChooseMethod->SPE_Start SPE Alkalinize Alkalinize Sample (pH ~10) LLE_Start->Alkalinize AddSolvent Add Organic Solvent (e.g., MTBE) Alkalinize->AddSolvent VortexCentrifuge Vortex & Centrifuge AddSolvent->VortexCentrifuge CollectOrganic Collect Organic Layer VortexCentrifuge->CollectOrganic Evaporate Evaporate to Dryness CollectOrganic->Evaporate Condition Condition & Equilibrate SPE Cartridge SPE_Start->Condition Load Load Sample Condition->Load Wash Wash Cartridge Load->Wash Elute Elute Analytes Wash->Elute Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute End Ready for LC-MS Analysis Reconstitute->End

Caption: Experimental workflow for sample preparation of erythromycin.

References

stability issues of Erythromycin A N-oxide in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals working with Erythromycin (B1671065) A N-oxide. Below you will find troubleshooting guides and frequently asked questions to address common stability issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is Erythromycin A N-oxide and why is its stability in solution a concern?

This compound is a derivative of the macrolide antibiotic Erythromycin A. It can be a metabolite, a synthetic precursor, or a potential impurity in Erythromycin A preparations. The stability of this compound in solution is a critical consideration for several reasons:

  • Experimental Accuracy: Degradation of the compound during an experiment can lead to inaccurate and irreproducible results.

  • Formulation Development: Understanding its stability is crucial for developing stable pharmaceutical formulations.

  • Analytical Method Development: A stability-indicating analytical method is necessary to distinguish the active compound from its degradation products.

Q2: What are the primary factors that influence the stability of this compound in solution?

Based on the known instability of the parent compound, Erythromycin A, the stability of this compound in solution is likely influenced by:

  • pH: Erythromycin A is highly unstable in acidic conditions (pH < 6.0) and can also degrade under strongly basic conditions. It is most stable at a neutral to slightly alkaline pH.

  • Temperature: Elevated temperatures can accelerate the degradation process.

  • Solvent: The choice of solvent can impact stability. While soluble in DMF, DMSO, ethanol, and methanol (B129727), its stability in aqueous solutions is a primary concern.

  • Presence of Oxidizing Agents: The N-oxide functional group may be susceptible to reduction or further oxidation.

Q3: What are the potential degradation pathways for this compound in solution?

While specific degradation pathways for this compound are not extensively documented, they are likely to be similar to those of Erythromycin A, with potential involvement of the N-oxide group. The degradation of Erythromycin A is known to occur via acid-catalyzed intramolecular cyclization reactions.[1] Under acidic conditions, the primary degradation product is anhydroerythromycin A.

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments with this compound.

Issue 1: Inconsistent or unexpected analytical results (e.g., variable peak areas in HPLC).

  • Possible Cause: Degradation of this compound in your sample solution.

  • Solution:

    • pH Control: Ensure the pH of your sample solvent and mobile phase is within the optimal stability range (neutral to slightly alkaline).

    • Temperature Control: Prepare and store your solutions at low temperatures (e.g., 2-8 °C) and protect them from light.

    • Fresh Preparation: Prepare solutions fresh before use whenever possible.

Issue 2: Poor peak shape (tailing or fronting) in HPLC analysis.

  • Possible Cause:

    • Inappropriate Mobile Phase pH: The ionization state of the basic this compound is pH-dependent, affecting its interaction with the stationary phase.

    • Secondary Interactions: Residual silanol (B1196071) groups on silica-based columns can interact with the basic molecule, causing peak tailing.

  • Solution:

    • Optimize Mobile Phase pH: For reversed-phase HPLC, using a mobile phase with a higher pH (e.g., pH 9) can improve peak shape. Ensure your column is stable at the chosen pH.

    • Use an End-Capped Column: Employ a high-purity, end-capped column to minimize silanol interactions.

    • Sample Solvent: Dissolve your sample in a solvent that is compatible with the mobile phase.

Issue 3: Appearance of unexpected peaks in your chromatogram over time.

  • Possible Cause: Degradation of this compound into one or more degradation products.

  • Solution:

    • Conduct Forced Degradation Studies: Perform forced degradation studies (acid, base, oxidation, thermal, photolytic) to identify potential degradation products and confirm that your analytical method can resolve them from the parent compound.

    • Use a Stability-Indicating Method: Develop and validate an HPLC method that is proven to be stability-indicating, meaning it can accurately quantify the decrease of the active ingredient and the increase of degradation products.

Data Presentation

The following table summarizes the general stability of Erythromycin A under different conditions, which can be used as a guideline for handling this compound.

Stress ConditionReagent/ConditionTemperatureTimeApproximate Degradation (%)Major Degradation Products
Acid Hydrolysis 0.1 M Hydrochloric Acid60°C2 hours15 - 25%Anhydroerythromycin A
Base Hydrolysis 0.1 M Sodium Hydroxide (B78521)60°C4 hoursSignificant DegradationPseudoerythromycin A enol ether
Oxidative 3% Hydrogen PeroxideRoom Temperature24 hoursSignificant DegradationOxidized derivatives
Thermal 100°C (solid state)100°C24 hoursMinimal to no degradation-
Photolytic UV radiation (254 nm and 360 nm)Room Temperature24 hoursMinimal to no degradation-

Note: This data is based on studies of Erythromycin Stearate (B1226849) and should be considered as a general guide for this compound. Specific degradation rates may vary.

Experimental Protocols

Protocol 1: Forced Degradation Study (Acid Hydrolysis)

  • Sample Preparation: Prepare a stock solution of this compound in methanol or acetonitrile (B52724) at a concentration of approximately 1 mg/mL.

  • Stress Application: To 1 mL of the stock solution, add 1 mL of 0.2 M Hydrochloric Acid (to achieve a final HCl concentration of 0.1 M).

  • Incubation: Incubate the mixture in a water bath at 60°C for 2 hours.

  • Neutralization: After incubation, cool the solution to room temperature and neutralize it by adding 1 mL of 0.2 M Sodium Hydroxide.

  • Analysis: Dilute the neutralized solution with the mobile phase to an appropriate concentration for HPLC analysis.

Protocol 2: Stability-Indicating HPLC Method

A common HPLC method for analyzing Erythromycin A and its degradation products is as follows:

  • Column: Waters XBridge C18 (100 mm × 4.6 mm, 3.5 µm) or equivalent.

  • Mobile Phase: A gradient of 0.4% ammonium (B1175870) hydroxide in water and methanol.

  • Detection: UV at 215 nm.

  • Column Temperature: 65°C.

This method has been shown to separate Erythromycin A from its known impurities and degradation products and would be a good starting point for developing a method for this compound.[2][3]

Visualizations

degradation_pathway EryA_N_Oxide This compound Acid Acidic Conditions (e.g., pH < 6.0) EryA_N_Oxide->Acid H⁺ catalysis Base Basic Conditions EryA_N_Oxide->Base OH⁻ catalysis Oxidation Oxidative Stress (e.g., H₂O₂) EryA_N_Oxide->Oxidation Degradation_Products_Acid Potential Acidic Degradation Products (e.g., Anhydroerythromycin A derivative) Acid->Degradation_Products_Acid Degradation_Products_Base Potential Basic Degradation Products Base->Degradation_Products_Base Degradation_Products_Oxidative Potential Oxidative Degradation Products Oxidation->Degradation_Products_Oxidative

Caption: Potential degradation pathways of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_validation Method Validation Stock_Solution Prepare Stock Solution (1 mg/mL) Stressed_Samples Prepare Stressed Samples (Acid, Base, Oxidative, etc.) Stock_Solution->Stressed_Samples HPLC_Analysis HPLC Analysis Stressed_Samples->HPLC_Analysis Data_Analysis Data Analysis and Degradation Calculation HPLC_Analysis->Data_Analysis Specificity Specificity Linearity Linearity & Range Accuracy_Precision Accuracy & Precision

Caption: Workflow for a forced degradation study.

References

Technical Support Center: Optimizing the Extraction of Erythromycin A N-oxide from Plasma

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the bioanalysis of Erythromycin (B1671065) A N-oxide. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the extraction of Erythromycin A N-oxide from plasma samples for accurate quantification.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for extracting this compound from plasma?

A1: The most common methods for extracting macrolide antibiotics like Erythromycin and its derivatives from plasma are Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and Protein Precipitation (PPT).[1]

  • Liquid-Liquid Extraction (LLE): This technique separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous sample and an organic solvent. It is a robust and widely used method for recovering erythromycin from biological matrices.[2]

  • Solid-Phase Extraction (SPE): SPE is considered highly effective for removing matrix interferences, resulting in very clean extracts.[1] It involves passing the plasma sample through a solid sorbent that retains the analyte, which is then eluted with a suitable solvent.

  • Protein Precipitation (PPT): This is the simplest and fastest method, where a solvent like acetonitrile (B52724) is added to the plasma to precipitate proteins.[1][3] However, it often yields less clean extracts compared to LLE and SPE.[1]

Q2: What is the principle behind Liquid-Liquid Extraction (LLE) for this compound?

A2: Erythromycin and its derivatives are basic compounds. The principle of LLE for these molecules is based on pH partitioning. By adjusting the pH of the plasma sample to an alkaline state (e.g., pH 10), the basic analyte is converted to its non-ionized, more organic-soluble form.[2] This allows for its efficient extraction into an immiscible organic solvent.[2]

Q3: Why is it important to use an internal standard during extraction and analysis?

A3: Using an internal standard (IS), particularly a stable isotope-labeled version of the analyte like erythromycin-(N-methyl-13C, d3), is crucial for accurate and precise quantification.[3] The IS is added to the sample before extraction and helps to compensate for variations in sample processing, matrix effects, and instrument response, leading to more reliable results.[3][4]

Q4: What are "matrix effects" and how can they affect my results?

A4: Matrix effects are the alteration of the analyte's ionization in the mass spectrometer's source due to co-eluting substances from the biological matrix, such as phospholipids (B1166683) and proteins.[1] This can cause ion suppression (decreased signal) or ion enhancement (increased signal), both of which compromise the accuracy and reproducibility of the analytical method.[1]

Troubleshooting Guide

Issue 1: Low Recovery of this compound

Possible Causes:

  • Suboptimal pH: The pH of the plasma sample may not be sufficiently alkaline to ensure the analyte is in its non-ionized form for efficient extraction into the organic solvent.[1][2]

  • Inappropriate Extraction Solvent: The chosen organic solvent may not have the optimal polarity to effectively extract this compound.

  • Insufficient Mixing: Inadequate vortexing during the extraction step can lead to incomplete partitioning of the analyte into the organic phase.[2]

  • Analyte Instability: Erythromycin is known to be unstable in acidic solutions.[5][6] While this compound is a different molecule, its stability profile should be considered.

Solutions:

  • pH Adjustment: Ensure the plasma sample is adjusted to an alkaline pH (e.g., ~10) before adding the organic solvent.[2]

  • Solvent Selection: Test different organic solvents to find the one that provides the best recovery. Methyl tert-butyl ether (MTBE) and ethyl acetate (B1210297) are commonly used for erythromycin.[2]

  • Thorough Mixing: Vortex the sample vigorously for 1-2 minutes to ensure thorough mixing of the aqueous and organic phases.[2]

  • Back-Extraction (Optional): For cleaner samples, a back-extraction step can be performed. After the initial extraction, the analyte in the organic phase can be extracted back into an acidic aqueous solution, leaving non-basic impurities behind in the organic layer.[2]

Issue 2: High Matrix Effects (Ion Suppression or Enhancement)

Possible Causes:

  • Inefficient Sample Cleanup: The chosen extraction method may not be adequately removing interfering substances like phospholipids.[1] Protein precipitation is particularly known for leaving behind these components.[1]

  • Co-elution of Matrix Components: Interfering substances may be co-eluting with the analyte during chromatographic separation.

Solutions:

  • Optimize Extraction Method:

    • Switch from Protein Precipitation to Liquid-Liquid Extraction or Solid-Phase Extraction for cleaner extracts.[1]

    • Optimize the washing steps in your SPE protocol to more effectively remove interferences.

  • Chromatographic Optimization: Adjust the chromatographic conditions (e.g., mobile phase composition, gradient) to separate the analyte from interfering matrix components.

  • Use a Stable Isotope-Labeled Internal Standard: This is the most effective way to compensate for unavoidable matrix effects.[3]

Issue 3: Poor Chromatographic Peak Shape

Possible Causes:

  • Secondary Interactions with Column: Basic compounds like this compound can interact with residual silanol (B1196071) groups on standard silica-based C18 columns, leading to peak tailing.[1]

  • Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the analyte and its interaction with the stationary phase.[1]

Solutions:

  • Column Selection: Use a column with reduced silanol activity, such as a polar end-capped column, which is better suited for basic compounds.[1]

  • Mobile Phase pH Adjustment: Optimize the pH of the mobile phase. A slightly acidic mobile phase can help to protonate the analyte and improve peak shape.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE)

This protocol is a general guideline for the extraction of this compound from plasma and should be optimized for your specific application.

Materials:

  • Plasma sample

  • Internal Standard (IS) solution

  • 1 M Sodium Hydroxide (NaOH)

  • Methyl tert-butyl ether (MTBE) or Ethyl Acetate (HPLC grade)

  • 0.1 M Hydrochloric Acid (HCl) (for optional back-extraction)

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Sample Preparation: Pipette a known volume of plasma (e.g., 0.5 mL) into a microcentrifuge tube.[7]

  • Internal Standard Spiking: Add a precise volume of the IS solution to the plasma sample.

  • Alkalinization: Add a small volume (e.g., 50 µL) of 1 M NaOH to adjust the plasma pH to approximately 10. Vortex briefly to mix.[2]

  • Extraction: Add 1 mL of MTBE to the tube. Vortex vigorously for 1-2 minutes.[2]

  • Phase Separation: Centrifuge at high speed (e.g., 10,000 x g) for 5-10 minutes to separate the aqueous and organic layers.[2]

  • Collection: Carefully transfer the upper organic layer to a clean tube.[2]

  • (Optional) Back-Extraction:

    • To the collected organic layer, add 200 µL of 0.1 M HCl. Vortex vigorously for 1-2 minutes.[2]

    • Centrifuge to separate the phases.

    • Carefully collect the lower aqueous layer.[2]

  • Evaporation: Evaporate the collected organic layer (or the acidic aqueous layer from the back-extraction) to dryness under a gentle stream of nitrogen.[2]

  • Reconstitution: Reconstitute the dried residue in a suitable volume of the mobile phase. Vortex to dissolve.[7]

  • Analysis: The sample is now ready for injection into the LC-MS/MS system.

Protocol 2: Protein Precipitation (PPT)

This is a simpler but generally less clean method.

Materials:

  • Plasma sample

  • Internal Standard (IS) solution

  • Acetonitrile (cold)

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

Procedure:

  • Sample Preparation: To 100 µL of plasma in a microcentrifuge tube, add the internal standard.[3]

  • Precipitation: Add 300 µL of cold acetonitrile.[1]

  • Mixing: Vortex the mixture vigorously for 1-2 minutes to precipitate the proteins.[1][3]

  • Centrifugation: Centrifuge at high speed (e.g., 11,000 rpm) for 5 minutes.[3]

  • Collection: Transfer the supernatant to a new tube.[3]

  • Analysis: The supernatant can be directly injected or diluted with mobile phase before injection into the LC-MS/MS system.

Data Presentation

Table 1: Comparison of Sample Preparation Techniques for Erythromycin Extraction from Plasma
TechniquePrincipleProsConsTypical Recovery
Protein Precipitation (PPT) Protein removal by precipitation with an organic solvent.[1]Simple, fast, high-throughput.[3]Least clean extracts, high potential for matrix effects.[1]>98%
Liquid-Liquid Extraction (LLE) Partitioning of the analyte between aqueous and immiscible organic phases.[2]Cleaner extracts than PPT, good recovery.More labor-intensive and time-consuming than PPT.75% - >96%[2][8]
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent while interferences are washed away.[1]Provides the cleanest extracts, minimizes matrix effects.[1]Most complex and costly method, requires method development.Not specified, but generally high.
Table 2: Recovery of Erythromycin from Plasma using various LLE Solvents
Extraction SolventPlasma VolumeRecovery (%)Reference
Methyl tert-butyl ether (MTBE)Not Specified>90%[2]
Ethyl Acetate0.2 mL>75.1%[2][8]
n-butylacetateNot Specified>96%[2]
AcetonitrileNot Specified98.5%[2]
Not Specified0.5 mL88 - 105%[2][7]

Visualizations

Experimental Workflows

LLE_Workflow start Plasma Sample spike Spike with Internal Standard start->spike alkalinize Alkalinize (pH ~10) spike->alkalinize add_solvent Add Organic Solvent (e.g., MTBE) alkalinize->add_solvent vortex Vortex (1-2 min) add_solvent->vortex centrifuge Centrifuge (10,000 x g, 5-10 min) vortex->centrifuge collect Collect Organic Layer centrifuge->collect evaporate Evaporate to Dryness collect->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analyze LC-MS/MS Analysis reconstitute->analyze

Caption: Liquid-Liquid Extraction (LLE) workflow for this compound.

PPT_Workflow start Plasma Sample spike Spike with Internal Standard start->spike add_acetonitrile Add Cold Acetonitrile spike->add_acetonitrile vortex Vortex (1-2 min) add_acetonitrile->vortex centrifuge Centrifuge (>10,000 rpm, 5 min) vortex->centrifuge collect Collect Supernatant centrifuge->collect analyze LC-MS/MS Analysis collect->analyze Troubleshooting_Logic issue Low Analyte Recovery? sub_issue1 Check pH issue->sub_issue1 Yes sub_issue2 Check Solvent issue->sub_issue2 Yes sub_issue3 Check Mixing issue->sub_issue3 Yes solution1 Adjust to pH ~10 sub_issue1->solution1 solution2 Test Alternative Solvents sub_issue2->solution2 solution3 Vortex Vigorously sub_issue3->solution3

References

Technical Support Center: Spectroscopic Analysis of Erythromycin Impurities

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the spectroscopic analysis of erythromycin (B1671065) and its impurities. This resource is designed for researchers, scientists, and drug development professionals, providing detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.

Troubleshooting Guides

This section provides solutions to specific problems that may arise during the spectroscopic analysis of erythromycin impurities.

Issue 1: Poor Peak Shape (Tailing or Fronting) in HPLC-UV Analysis

Possible Cause A: Inappropriate Mobile Phase pH Erythromycin is a basic macrolide antibiotic. The pH of the mobile phase significantly influences its ionization state and chromatographic behavior. An unsuitable pH can lead to peak tailing.

  • Solution: For reversed-phase HPLC, utilizing a mobile phase with a higher pH, such as pH 8.0 or 9.0, can enhance peak shape. It is crucial to ensure the column is stable at the selected pH; polymer-based or hybrid silica-based columns are often recommended for high-pH applications.

Possible Cause B: Secondary Interactions with the Stationary Phase Residual silanol (B1196071) groups on traditional silica-based C18 columns can interact with the basic erythromycin molecule, causing peak tailing.

  • Solution: Employ an end-capped column or switch to a different stationary phase, like a polymer-based or cyanopropyl column. While adding a competing base such as triethylamine (B128534) to the mobile phase can mitigate this issue, it may not be compatible with mass spectrometry (MS) detection.

Possible Cause C: Column Overload Injecting a sample that is too concentrated can lead to peak fronting or tailing.[1]

  • Solution: Dilute the sample and reinject it. Erythromycin's low UV absorption often necessitates higher sample concentrations for detection, but this can risk column overloading.[1]

Issue 2: Inaccurate or Irreproducible Results in LC-MS Analysis

Possible Cause A: Thermal Degradation in the Ion Source Erythromycin A is thermally labile and can degrade within the MS ion source, leading to the appearance of fragment ions that can interfere with quantification.[1]

  • Solution: Optimize the ion source parameters, particularly the ion transfer tube temperature. Lowering this temperature (e.g., to 250°C) can minimize in-source fragmentation.[1]

Possible Cause B: Co-elution of Impurities In complex samples, impurities may co-elute with the main erythromycin peak or with each other. While UV detection may not resolve this, MS can distinguish between co-eluting compounds with different mass-to-charge ratios (m/z).[1]

  • Solution: Utilize mass spectrometric detection to allow for mass-selective quantification. This can tolerate some degree of co-elution, reducing the method development effort compared to UV-based methods.[1]

Possible Cause C: Matrix Effects When analyzing biological samples, endogenous components like proteins and lipids can cause ion suppression or enhancement, leading to inaccurate quantification.

  • Solution: Implement a robust sample preparation method, such as liquid-liquid extraction or solid-phase extraction, to remove interfering matrix components. The use of an internal standard can also help to compensate for matrix effects.

Issue 3: Low Sensitivity or Inability to Detect Impurities

Possible Cause A: Low UV Absorbance Erythromycin and its related impurities have weak UV absorption, which can make detection challenging, especially for low-level impurities.[1]

  • Solution 1: Increase the sample concentration. However, be mindful of the risk of column overloading.[1]

  • Solution 2: Use a more sensitive detection method. Mass spectrometry is inherently more sensitive for this class of compounds.[1]

  • Solution 3: For UV-Vis spectrophotometry, derivatization with a chromogenic reagent can be employed to enhance absorbance. For instance, reaction with reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) can form a colored complex that can be quantified at a different wavelength (e.g., 464 nm).[2]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in erythromycin samples?

A1: Common impurities include erythromycin B, erythromycin C, N-demethylerythromycin A, anhydroerythromycin A, and erythromycin A enol ether.[3][4] Forced degradation studies can also generate other impurities depending on the stress conditions.[5]

Q2: Why is mass spectrometry often preferred over UV spectroscopy for erythromycin impurity analysis?

A2: MS detection offers several advantages. It provides higher sensitivity for compounds with low UV absorption like erythromycin.[1] It also offers selectivity, allowing for the identification and quantification of impurities based on their mass-to-charge ratio, which is particularly useful in cases of co-elution.[1] Furthermore, MS/MS can provide structural information for the identification of unknown impurities.[3][6]

Q3: How can I identify unknown impurities in my erythromycin sample?

A3: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful technique for identifying unknown impurities. By analyzing the fragmentation patterns (product ion spectra) of the impurity peaks, you can deduce their structures.[3][6][7] Creating a library of MS/MS spectra from known reference standards can aid in this process.[3][6] For definitive structural confirmation, preparative HPLC can be used to isolate the impurity, followed by analysis using Nuclear Magnetic Resonance (NMR) spectroscopy.[4][8]

Q4: What are the typical forced degradation conditions for erythromycin?

A4: Forced degradation studies for erythromycin typically involve exposure to acidic, basic, oxidative, thermal, and photolytic stress conditions.[5]

  • Acidic: Refluxing with 0.1 N HCl.

  • Basic: Refluxing with 0.1 N NaOH.

  • Oxidative: Treatment with hydrogen peroxide.

  • Thermal: Exposure to high temperatures (e.g., 100°C for 24 hours).[5]

  • Photolytic: Exposure to UV radiation as per ICH Q1B guidelines.[5]

Q5: At what wavelength should I monitor for erythromycin and its impurities using a UV detector?

A5: A wavelength of 215 nm is commonly used for the HPLC-UV analysis of erythromycin and its related substances.[4][9] Some methods also use direct UV measurement at 285 nm or first derivative measurement at 300 nm, particularly for spectrophotometric analysis of pharmaceutical dosage forms.[10][11]

Quantitative Data Summary

The following tables summarize key quantitative parameters for the analysis of erythromycin and its impurities using various spectroscopic methods.

Table 1: HPLC-UV Method Parameters

ParameterValueReference
Wavelength 215 nm[4][9]
Linearity Range 70-130% of nominal concentration[12]
Correlation Coefficient (r²) > 0.999[13]
LOD (Direct UV) 0.08 mg/mL[10][11]
LOQ (Direct UV) 0.24 mg/mL[10][11]
LOD (First Derivative) 1.37 mg/mL[10][11]
LOQ (First Derivative) 4.17 mg/mL[10][11]

Table 2: LC-MS Method Parameters

ParameterValueReference
Ionization Mode Positive Electrospray (ESI+)[3][6]
Ion Spray Voltage 3500 V[9]
Ion Source Temperature 250 - 450 °C[1][9]
Declustering Potential 60 V[9]

Experimental Protocols

This section provides detailed methodologies for key experiments in the spectroscopic analysis of erythromycin impurities.

Protocol 1: HPLC-UV Method for Impurity Profiling
  • Sample Preparation:

    • Accurately weigh and dissolve the erythromycin sample in a suitable solvent, such as a mixture of methanol (B129727) and a dibasic phosphate (B84403) buffer (pH 8.0) in a 1:1 ratio.[14]

    • For tablets, finely grind the tablets, weigh a portion equivalent to the desired erythromycin concentration, and dissolve in the solvent system.[14]

    • Filter the solution through a 0.45 µm filter before injection.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., XTerra RP18, 5 µm, 250 mm x 4.6 mm).[3][6]

    • Mobile Phase: A mixture of acetonitrile, isopropanol, 0.2M ammonium (B1175870) acetate (B1210297) (pH 7.0), and water (e.g., 165:105:50:680 v/v/v/v).[3][6]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 70°C.[3][6]

    • Detection: UV at 215 nm.[9]

    • Injection Volume: 20 µL.[6]

  • Data Analysis:

    • Identify and quantify impurities by comparing their retention times and peak areas with those of reference standards.

    • The percentage of each impurity can be calculated using the area normalization method.

Protocol 2: LC-MS Method for Impurity Identification
  • Sample Preparation:

    • Prepare the sample as described in the HPLC-UV protocol, ensuring the use of volatile mobile phase constituents compatible with MS, such as ammonium formate (B1220265) or ammonium acetate.[3][9] A typical sample concentration is around 4.0 mg/mL.[6]

  • LC-MS Conditions:

    • Use the chromatographic conditions outlined in the HPLC-UV protocol, with adjustments for MS compatibility if necessary.

    • Mass Spectrometer: An ion trap or triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.[3][6]

    • Ionization Mode: Positive ion mode.[3][6]

    • Data Acquisition: Acquire full scan mass spectra to detect all ions. For structural elucidation, perform product ion scans (MS/MS) on the m/z of the impurity peaks.[6]

  • Data Analysis:

    • Identify known impurities by comparing their retention times and mass spectra with those of reference standards.

    • For unknown impurities, analyze the MS/MS fragmentation patterns to propose potential structures.[6][7]

Protocol 3: NMR Spectroscopy for Structural Elucidation
  • Sample Preparation:

    • Isolate the impurity of interest using preparative HPLC.

    • Dissolve a sufficient amount of the purified impurity in a deuterated solvent (e.g., CDCl₃ or CD₃OD).[4][8]

  • NMR Data Acquisition:

    • Acquire one-dimensional (1D) ¹H and ¹³C NMR spectra.

    • Perform two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), to establish connectivity and assign signals.[4]

  • Data Analysis:

    • Analyze the chemical shifts, coupling constants, and correlations from the 1D and 2D NMR spectra to elucidate the complete chemical structure of the impurity.[4][8]

Visualizations

Workflow for Erythromycin Impurity Analysis

Workflow for Erythromycin Impurity Analysis cluster_sample_prep Sample Preparation cluster_analysis Analytical Techniques cluster_elucidation Structure Elucidation (for unknowns) Sample Erythromycin Bulk or Formulation Dissolution Dissolve in appropriate solvent (e.g., Methanol/Buffer) Sample->Dissolution Filtration Filter through 0.45 µm filter Dissolution->Filtration HPLC_UV HPLC-UV Analysis (Quantification & Profiling) Filtration->HPLC_UV LC_MS LC-MS/MS Analysis (Identification & Quantification) Filtration->LC_MS Structure Structure Elucidation Prep_HPLC Preparative HPLC (Isolate Unknown Impurity) LC_MS->Prep_HPLC NMR NMR Spectroscopy (¹H, ¹³C, 2D NMR) Prep_HPLC->NMR NMR->Structure

Caption: General workflow for the analysis and identification of erythromycin impurities.

Troubleshooting Logic for Poor HPLC Peak Shape

Troubleshooting Poor HPLC Peak Shape Start Poor Peak Shape (Tailing/Fronting) Check_pH Is mobile phase pH appropriate (e.g., >8.0)? Start->Check_pH Adjust_pH Adjust mobile phase pH Check_pH->Adjust_pH No Check_Column Is an end-capped or polymer-based column used? Check_pH->Check_Column Yes Resolved Problem Resolved Adjust_pH->Resolved Change_Column Switch to a suitable column Check_Column->Change_Column No Check_Conc Is sample concentration too high? Check_Column->Check_Conc Yes Change_Column->Resolved Dilute_Sample Dilute sample and re-inject Check_Conc->Dilute_Sample Yes Check_Conc->Resolved No Dilute_Sample->Resolved Erythromycin A Degradation Pathways Ery_A Erythromycin A Anhydro_Ery Anhydroerythromycin A Ery_A->Anhydro_Ery Acidic Conditions (Intramolecular Dehydration) Enol_Ether Erythromycin A Enol Ether Ery_A->Enol_Ether Acidic Conditions Lactone_Hydrolysis Lactone Ring Hydrolysis Product Ery_A->Lactone_Hydrolysis Alkaline Conditions

References

Technical Support Center: Purification of Erythromycin A N-oxide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of Erythromycin (B1671065) A N-oxide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the isolation and purification of this specific Erythromycin derivative.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues users might encounter during their experiments in a direct question-and-answer format.

Q1: What are the initial steps for isolating Erythromycin A N-oxide from a reaction mixture or fermentation broth?

A1: Initial isolation typically involves liquid-liquid extraction. Since this compound is soluble in various organic solvents, including ethyl acetate (B1210297) and chloroform (B151607), these can be used to extract the compound from an aqueous medium.[1] For extraction from fermentation broth, a "sugaring-out" method using acetonitrile (B52724) as the solvent and glucose as a separating agent has been shown to be effective for erythromycin and could be adapted.[2][3] It is crucial to adjust the pH of the aqueous phase to an alkaline value (pH 8.6-12) to ensure the compound is in its free base form for efficient extraction into the organic solvent.[4][5]

Q2: I'm observing low yield during the extraction process. What could be the cause?

A2: Low extraction yield can be attributed to several factors:

  • Incorrect pH: Ensure the aqueous phase is sufficiently alkaline (pH 8.6-12) to deprotonate the molecule, thereby increasing its solubility in the organic solvent.[4][5]

  • Emulsion Formation: Emulsions can form at the interface of the aqueous and organic layers, trapping the product. To break emulsions, you can try adding a saturated brine solution or centrifuging the mixture.

  • Insufficient Extraction Cycles: Perform multiple extractions with fresh solvent to ensure complete transfer of the product to the organic phase.

Q3: What chromatographic techniques are suitable for purifying this compound?

A3: Both column chromatography and preparative High-Performance Liquid Chromatography (HPLC) are effective methods for purifying this compound.

  • Column Chromatography: Silica (B1680970) gel is a common stationary phase for the purification of erythromycin and its derivatives.[1] A gradient elution using a solvent system like chloroform and methanol (B129727) can be employed.[1]

  • Preparative HPLC: Reversed-phase chromatography, often with a C18 column, is a preferred method for achieving high purity.[6][7]

Q4: My HPLC peaks for this compound are showing significant tailing. How can I resolve this?

A4: Peak tailing for basic compounds like this compound is a common issue in reversed-phase HPLC and is often caused by secondary interactions with residual silanol (B1196071) groups on the silica-based stationary phase.[8][9] Here are some troubleshooting steps:

  • Adjust Mobile Phase pH: Increasing the pH of the mobile phase (e.g., to pH 7-9) can suppress the ionization of silanol groups, reducing their interaction with the protonated analyte.[10][11][12] The use of a buffer is essential to maintain a stable pH.[9]

  • Use an End-Capped Column: Employ a column where the stationary phase has been "end-capped" to minimize the number of free silanol groups.[12]

  • Add a Competing Base: Introducing a small amount of a competing base, such as triethylamine, to the mobile phase can saturate the active silanol sites.[12]

  • Check for Column Overload: Injecting a sample that is too concentrated can lead to peak distortion.[9] Dilute your sample and re-inject.[9]

Q5: What are the optimal conditions for crystallizing this compound?

A5: While specific crystallization conditions for this compound are not extensively documented, general principles for erythromycin can be applied. Erythromycin is often crystallized from solvents like acetone, ethanol, or dichloromethane (B109758) by the addition of an anti-solvent (like water) or by controlled cooling.[4][13][14] The crystallization process is sensitive to temperature, stirring intensity, and the rate of anti-solvent addition.[13] For instance, a gradual cooling from approximately 37°C to -5°C in dichloromethane has been used for erythromycin crystallization.[14]

Q6: I am concerned about the stability of this compound during purification. What conditions should I avoid?

A6: this compound, similar to Erythromycin A, is susceptible to degradation under acidic conditions.[15][16][17] It is crucial to avoid low pH environments throughout the purification process. Elevated temperatures can also promote degradation. An accelerated stability study on erythromycin showed a slight increase in impurities when stored at 40°C and 50°C.[18] Therefore, it is advisable to conduct purification steps at room temperature or below and to store the compound at -20°C for long-term stability.[19]

Data Presentation

Table 1: Solubility of this compound

SolventSolubility
WaterSoluble
EthanolSoluble[19]
MethanolSoluble[19]
Dimethylformamide (DMF)Soluble[19]
Dimethyl sulfoxide (B87167) (DMSO)Soluble[19]

Table 2: HPLC Parameters for Analysis of Erythromycin and Related Substances

ParameterCondition 1Condition 2
Column C18 Polymeric[11]WatersX-Terra RP 18[20]
Mobile Phase 0.02 M Potassium Phosphate Dibasic Buffer (pH 9) : Acetonitrile (60:40)[11]Mobile Phase A: Phosphate Buffer (pH 7.0), Acetonitrile, Water (5:35:60 v/v/v); Mobile Phase B: Phosphate Buffer (pH 7.0), Water, Acetonitrile (5:45:50 v/v/v)[20]
Flow Rate 1 mL/min[11]1.0 mL/min[20]
Detection UV at 205 nm[11]UV at 215 nm[20]
Temperature Not specified65°C[20]

Experimental Protocols

Protocol 1: General Extraction of this compound from an Aqueous Solution

  • Adjust the pH of the aqueous solution containing this compound to approximately 9.5 with a suitable base (e.g., sodium hydroxide).

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of an immiscible organic solvent such as ethyl acetate or dichloromethane.

  • Shake the funnel vigorously for 1-2 minutes, periodically venting to release pressure.

  • Allow the layers to separate completely.

  • Collect the organic layer.

  • Repeat the extraction of the aqueous layer with fresh organic solvent at least two more times to maximize recovery.

  • Combine the organic extracts.

  • Wash the combined organic extracts with brine to remove residual water.

  • Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate (B86663) or magnesium sulfate).

  • Filter to remove the drying agent.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

Protocol 2: Column Chromatography for Purification

  • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Pack a chromatography column with the slurry.

  • Equilibrate the column with the starting mobile phase (e.g., 100% chloroform).

  • Dissolve the crude this compound in a minimal amount of the mobile phase.

  • Load the sample onto the column.

  • Elute the column with a gradient of increasing polarity, for example, by gradually increasing the percentage of methanol in chloroform.

  • Collect fractions and analyze them by Thin Layer Chromatography (TLC) or HPLC to identify those containing the pure product.

  • Combine the pure fractions and evaporate the solvent to yield purified this compound.

Visualizations

experimental_workflow cluster_extraction Extraction cluster_purification Purification start Aqueous Solution (pH adjusted to 9.5) extraction Liquid-Liquid Extraction (e.g., with Ethyl Acetate) start->extraction separation Phase Separation extraction->separation organic_phase Combined Organic Phases separation->organic_phase aqueous_phase Aqueous Waste separation->aqueous_phase drying Drying and Concentration organic_phase->drying crude_product Crude this compound drying->crude_product column_chromatography Column Chromatography (Silica Gel) crude_product->column_chromatography hplc Preparative HPLC (C18 Column) column_chromatography->hplc crystallization Crystallization hplc->crystallization pure_product Pure this compound crystallization->pure_product

Caption: General workflow for the purification of this compound.

hplc_troubleshooting problem Problem: HPLC Peak Tailing cause1 Secondary Silanol Interactions problem->cause1 cause2 Column Overload problem->cause2 cause3 Inappropriate Mobile Phase pH problem->cause3 solution1a Use End-Capped Column cause1->solution1a solution1b Add Competing Base to Mobile Phase cause1->solution1b solution2 Dilute Sample / Reduce Injection Volume cause2->solution2 solution3 Adjust pH to 7-9 with Buffer cause3->solution3

References

resolving co-eluting peaks in erythromycin impurity analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for erythromycin (B1671065) impurity analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common chromatographic challenges, with a focus on co-eluting peaks.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of peak co-elution in erythromycin impurity analysis?

A1: Peak co-elution in the analysis of erythromycin and its related substances typically arises from insufficient chromatographic resolution. The main contributing factors are:

  • Inadequate Mobile Phase Composition: The pH, buffer strength, and organic modifier ratio of the mobile phase are critical for achieving selectivity between erythromycin, a basic compound, and its structurally similar impurities. An inappropriate pH can lead to poor peak shape and co-elution.[1][2]

  • Suboptimal Column Chemistry: Standard C18 columns may not always provide the necessary selectivity to separate all related substances. Erythromycin's basic nature can cause secondary interactions with residual silanol (B1196071) groups on the silica (B1680970) surface, leading to peak tailing and potential co-elution.[1]

  • Insufficient Method Specificity: Methods, such as some pharmacopeial procedures, may lack the selectivity to separate all known impurities and potential degradation products, leading to co-elution.[3] For instance, the European Pharmacopoeia (Ph. Eur.) method has been noted to co-elute an unknown degradation compound with erythromycin E.[3]

  • High Sample Concentration: Injecting a large amount of sample, as sometimes required by pharmacopeial methods to detect impurities with low UV absorption, can lead to column overloading, resulting in peak broadening and loss of resolution.[4]

Q2: How can I optimize the mobile phase to resolve co-eluting peaks?

A2: Mobile phase optimization is one of the most effective strategies for improving the separation of co-eluting peaks. Key parameters to adjust include pH, organic modifier, and buffer composition. Erythromycin HPLC assays are often best performed at a high pH.[5]

Troubleshooting Steps:

  • Adjust Mobile Phase pH: Since erythromycin is a basic compound, its retention and peak shape are highly dependent on the mobile phase pH.[1] Operating at a pH that keeps the analytes in a consistent, single ionic state is crucial.[2] For erythromycin, neutral to alkaline pH ranges (pH 7.0 to 9.0) are often effective.[6][7][8]

  • Change the Organic Modifier: If resolution is still insufficient, altering the type or ratio of the organic solvent can change the selectivity. A common mobile phase involves a mixture of acetonitrile (B52724) and/or methanol (B129727) with a buffer.[3]

  • Modify Buffer System: The choice and concentration of the buffer are important for maintaining a stable pH and achieving reproducible results.[2] Potassium phosphate (B84403) and ammonium (B1175870) acetate (B1210297) are commonly used buffers in erythromycin analysis.[6][9]

Experimental Protocol: Mobile Phase pH Scouting

This protocol outlines a systematic approach to evaluating the effect of mobile phase pH on the separation of erythromycin and a critical impurity pair.

  • Column: Waters XBridge C18 (100 mm × 4.6 mm, 3.5 µm) or equivalent.[10]

  • Mobile Phase A: 0.02 M Potassium Phosphate buffer.

  • Mobile Phase B: Acetonitrile.

  • Preparation: Prepare three separate Mobile Phase A solutions and adjust the pH to 7.0, 8.0, and 9.0 using dilute phosphoric acid or potassium hydroxide.

  • Gradient/Isocratic Conditions: Use an established gradient or isocratic method. For example, a 60:40 ratio of buffer to acetonitrile.[5][6]

  • Temperature: Maintain a constant column temperature, for example, 35°C or 65°C.[3][7][8]

  • Procedure:

    • Equilibrate the column with the pH 7.0 mobile phase for at least 20 column volumes.

    • Inject a system suitability solution containing erythromycin and known impurities.

    • Record the chromatogram and calculate the resolution between the critical peaks.

    • Repeat the process for the pH 8.0 and pH 9.0 mobile phases, ensuring thorough equilibration between each change.

  • Analysis: Compare the resolution values obtained at each pH to determine the optimal condition.

Data Presentation: Effect of Mobile Phase pH on Resolution

Mobile Phase pHOrganic ModifierResolution (Erythromycin A vs. Impurity X)Peak Shape (Tailing Factor for Erythromycin A)
7.0Acetonitrile1.21.5
8.0Acetonitrile1.81.2
9.0Acetonitrile2.11.1

Note: Data is illustrative and will vary based on the specific impurity, column, and other chromatographic conditions.

Q3: What alternative column chemistries can improve the separation of erythromycin impurities?

A3: If mobile phase optimization on a standard C18 column fails to resolve co-eluting peaks, switching to a different stationary phase can provide the necessary change in selectivity.

  • End-Capped, High-Purity C18 Columns: Modern, high-purity silica columns with end-capping are recommended to minimize secondary interactions with silanol groups, which can cause peak tailing for basic compounds like erythromycin.[1]

  • Polymeric Columns: Polymer-based columns, such as an Astec C18 polymeric column, can offer different selectivity and are stable at high pH values, which are often required for good chromatography of erythromycin.[5][6]

  • Cyano (CN) Columns: A reversed-phase column with cyanopropyl groups can offer alternative selectivity compared to traditional C18 phases and has been successfully used for erythromycin impurity profiling.[3]

  • Polar-Endcapped Columns: Columns with a polar endcapping have been used effectively in LC-MS/MS methods for separating erythromycin and its related substances.[11]

Data Presentation: Comparison of Column Chemistries

Column TypeStationary PhaseKey Advantages for Erythromycin AnalysisTypical pH Range
Waters XBridge C18C18, Ethylene BridgedGood peak shape for basic compounds, stable across a wide pH range.2-12
Astec C18 PolymericPolymeric C18High pH stability, alternative selectivity to silica-based columns.[5]2-13
Waters X-Terra RP18C18Used successfully at elevated temperatures (65-70°C) for separation.[7][8][9]2-11
Agilent PLRP-SPolymericRobust separation of erythromycin and its impurities.[6]1-14
Column with Cyanopropyl GroupsCyanoImproved selectivity compared to some pharmacopeial methods.[3]2-8
Q4: What is the role of temperature in resolving co-eluting peaks, and how can it be optimized?

A4: Column temperature is a powerful yet often underutilized tool for optimizing chromatographic separations.

  • Impact on Selectivity: Changing the column temperature can alter the retention times of different compounds to varying extents, potentially improving the resolution of a critical pair. Elevated temperatures (e.g., 65-70°C) have been shown to be effective in methods for erythromycin impurity analysis.[7][8][9]

  • Improved Efficiency: Higher temperatures reduce mobile phase viscosity, leading to lower backpressure and often sharper, more efficient peaks.

  • Reproducibility: Maintaining a constant and uniform column temperature with a column oven is essential for ensuring reproducible retention times.[1]

Experimental Protocol: Temperature Scouting

  • System: HPLC with a column oven.

  • Column: Select the column that has provided the best results so far (e.g., Waters X-Terra RP18).[7][8]

  • Mobile Phase: Use the optimal mobile phase composition determined previously.

  • Procedure:

    • Set the column oven to an initial temperature (e.g., 30°C).

    • Equilibrate the system until a stable baseline is achieved.

    • Inject the system suitability solution and record the chromatogram.

    • Increase the temperature in increments (e.g., 10°C) up to a maximum that the column can tolerate (e.g., 70°C).

    • Allow the system to fully equilibrate at each new temperature before injecting the sample.

  • Analysis: Create a resolution map by plotting the resolution of the critical pair against temperature to identify the optimal setting.

Q5: What advanced techniques can be used if chromatographic optimization fails to resolve co-eluting peaks?

A5: When conventional HPLC method development is insufficient, more advanced techniques can be employed.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): If the co-eluting compounds have different molecular masses, LC-MS can resolve them based on their mass-to-charge (m/z) ratio.[4] This technique allows for mass-selective quantification, meaning that chromatographic co-elution may be tolerated.[4] It is also invaluable for identifying unknown impurities and degradation products.[10][11]

  • Two-Dimensional Liquid Chromatography (2D-LC): This powerful technique involves using two columns with different selectivities (e.g., C18 and Cyano) to achieve a comprehensive separation of complex samples. The peak or region of interest from the first dimension is transferred to the second dimension for further separation.

  • Column Switching: A column-switching technique using two C18 columns of different lengths has been described to enhance the separation of erythromycin A from its known impurities.[3]

Troubleshooting Workflows & Diagrams

A logical approach is critical for efficiently troubleshooting co-elution issues. The following workflow provides a step-by-step guide to resolving overlapping peaks.

G start Identify Co-eluting Peak Pair check_ms Are m/z ratios different? start->check_ms lcms Use LC-MS for Mass-Selective Quantification check_ms->lcms Yes optimize Optimize Chromatographic Parameters check_ms->optimize No / MS not available end_success Method Successful lcms->end_success mobile_phase 1. Optimize Mobile Phase (pH, Organic Modifier) optimize->mobile_phase column 2. Change Column Chemistry (Polymeric, Cyano, etc.) mobile_phase->column temperature 3. Optimize Temperature column->temperature check_res Resolution > 1.5? temperature->check_res advanced Consider Advanced Techniques (2D-LC, Column Switching) check_res->advanced No check_res->end_success Yes end_fail Further Development Required advanced->end_fail

Caption: A troubleshooting workflow for resolving co-eluting peaks.

The relationship between key chromatographic parameters and peak resolution is fundamental to method development.

G resolution Peak Resolution (Rs) selectivity Selectivity (α) resolution->selectivity efficiency Efficiency (N) resolution->efficiency retention Retention Factor (k) resolution->retention mobile_phase Mobile Phase (pH, Organic Modifier) mobile_phase->selectivity mobile_phase->retention column_chem Column Chemistry column_chem->selectivity temperature Temperature temperature->selectivity temperature->retention column_dims Column Dimensions (L, dp) column_dims->efficiency flow_rate Flow Rate flow_rate->efficiency

Caption: Key parameters influencing chromatographic peak resolution.

References

Technical Support Center: Improving Detection Sensitivity for Erythromycin A N-oxide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the detection sensitivity of Erythromycin (B1671065) A N-oxide in various experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is Erythromycin A N-oxide and why is its sensitive detection important?

This compound is a metabolite and a potential impurity of the macrolide antibiotic Erythromycin A.[1][2] Its sensitive and accurate quantification is crucial for several reasons:

  • Pharmacokinetic and Metabolism Studies: To understand the absorption, distribution, metabolism, and excretion (ADME) of Erythromycin A.

  • Drug Purity and Quality Control: To ensure the quality and safety of pharmaceutical formulations by monitoring impurity levels.

  • Environmental Monitoring: To assess the presence and fate of Erythromycin and its metabolites in the environment.

Q2: Which analytical technique is most suitable for the sensitive detection of this compound?

Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the preferred method for the sensitive and selective quantification of this compound, especially in complex biological matrices.[3][4] This technique offers high specificity by monitoring specific precursor-to-product ion transitions, minimizing interference from matrix components. High-Performance Liquid Chromatography with UV detection (HPLC-UV) can also be used, but it generally has lower sensitivity compared to LC-MS/MS.[5]

Q3: What are the typical challenges encountered when analyzing this compound?

Researchers may face the following challenges:

  • Low Concentrations: this compound is often present at trace levels in biological and environmental samples.

  • Matrix Effects: Complex sample matrices like plasma can suppress or enhance the ionization of the analyte in the mass spectrometer, leading to inaccurate quantification.

  • Analyte Instability: N-oxide compounds can be thermally labile and may degrade in the ion source of the mass spectrometer.[6]

  • Poor Chromatographic Peak Shape: As a polar and basic compound, this compound can exhibit peak tailing on traditional reversed-phase columns.

Troubleshooting Guides

This section provides solutions to common issues encountered during the analysis of this compound, with a focus on improving detection sensitivity.

Issue 1: Low Signal Intensity or Poor Sensitivity in LC-MS/MS Analysis

Question: My LC-MS/MS analysis of this compound shows a very low signal, close to the limit of detection. How can I improve the sensitivity?

Possible Cause Solution
Suboptimal Ionization Optimize ion source parameters such as spray voltage, gas flows (nebulizer, heater, and curtain gas), and temperature. This compound, being a basic compound, generally ionizes well in positive electrospray ionization (ESI+) mode.
Matrix Effects (Ion Suppression) - Improve Sample Cleanup: Utilize a more effective sample preparation method like solid-phase extraction (SPE) to remove interfering matrix components.[7] - Dilute the Sample: Diluting the sample extract can reduce the concentration of interfering substances. - Use a Stable Isotope-Labeled Internal Standard: This can compensate for matrix effects during quantification.[8]
Inefficient Chromatographic Separation - Optimize Mobile Phase: Use a mobile phase with a suitable pH to ensure the analyte is in its ionized form, which can improve retention and peak shape on reversed-phase columns. The addition of a small amount of formic acid or ammonium (B1175870) acetate (B1210297) is common.[4] - Column Selection: Consider using a column specifically designed for polar basic compounds or a column with a different stationary phase chemistry.
Analyte Degradation in Ion Source Reduce the ion source temperature to the lowest effective setting to minimize thermal degradation of the N-oxide.[6]
Suboptimal MS/MS Parameters Optimize the collision energy (CE) and other MS/MS parameters for the specific precursor-to-product ion transition of this compound to maximize fragment ion intensity.
Issue 2: Poor Chromatographic Peak Shape (Tailing or Broadening)

Question: The chromatographic peak for this compound is tailing, which affects integration and reduces sensitivity. What can I do to improve the peak shape?

Possible Cause Solution
Secondary Interactions with Column Silanols - Mobile Phase pH: Increase the pH of the mobile phase (if column stability allows) to suppress the ionization of residual silanol (B1196071) groups on the column. - Use an End-capped Column: Employ a column that has been thoroughly end-capped to minimize exposed silanol groups. - Alternative Stationary Phase: Consider a column with a different stationary phase, such as a polymer-based or hybrid silica (B1680970) column.
Inappropriate Sample Solvent Dissolve the final sample extract in a solvent that is of similar or weaker elution strength than the initial mobile phase to prevent peak distortion.
Column Overload Reduce the injection volume or dilute the sample to avoid overloading the analytical column.

Quantitative Data Comparison

The following tables summarize the performance of different analytical methods for the quantification of Erythromycin. While specific data for this compound is limited, these values for the parent compound provide a useful benchmark.

Table 1: Comparison of Limits of Quantification (LOQ) for Erythromycin in Plasma

Analytical MethodLimit of Quantification (LOQ)Sample VolumeReference
LC-MS/MS0.5 ng/mL0.5 mL[4][5]
HPLC-Amperometric Detection100 ng/mL200 µL[5]
HPLC-UV Detection250 ng/mLNot Specified[5]
Microbiological Assay~700 ng/mLNot Specified[5]

Table 2: Performance Characteristics of a Validated LC-MS/MS Method for Erythromycin in Human Plasma[4]

ParameterValue
Lower Limit of Quantification (LLOQ)0.5 ng/mL
Linearity (r²)≥ 0.995
Recovery88 - 105%
Precision (RSD)< 15%
AccuracyWithin ± 15% of nominal concentration
Analysis Time~2 minutes

Experimental Protocols

Detailed Protocol for LC-MS/MS Quantification of Erythromycin and its N-oxide in Plasma

This protocol provides a general framework. Specific parameters should be optimized for your instrument and application.

1. Sample Preparation (Solid-Phase Extraction - SPE)

  • Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.

  • Sample Loading: To 0.5 mL of plasma, add an internal standard. Dilute the plasma with 0.5 mL of 4% phosphoric acid and load the mixture onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of water, followed by 1 mL of 40% methanol in water to remove polar interferences.

  • Elution: Elute the analytes with 1 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase.

2. LC-MS/MS Conditions

  • LC System: A high-performance or ultra-high-performance liquid chromatography system.

  • Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A suitable gradient to separate Erythromycin A and this compound from other matrix components.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5-10 µL.

  • MS System: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MRM Transitions:

    • Erythromycin A: m/z 734.5 → 576.4

    • This compound: m/z 750.5 → 592.4 (Note: These are predicted transitions and should be confirmed by direct infusion of a standard).

Visualizations

Erythromycin A Metabolism to N-oxide

The following diagram illustrates the metabolic conversion of Erythromycin A to this compound, a reaction primarily mediated by Cytochrome P450 enzymes in the liver.[2][9]

G EryA Erythromycin A Metabolism CYP450 Enzymes (e.g., CYP3A4) EryA->Metabolism Noxide This compound Metabolism->Noxide N-oxidation

Caption: Metabolic pathway of Erythromycin A to this compound.

Analytical Workflow for this compound Detection

This diagram outlines the typical workflow for the quantitative analysis of this compound in a biological sample using LC-MS/MS.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike with Internal Standard Sample->Spike SPE Solid-Phase Extraction (SPE) Spike->SPE Evap Evaporation SPE->Evap Recon Reconstitution Evap->Recon LC Liquid Chromatography (Separation) Recon->LC MS Tandem Mass Spectrometry (Detection) LC->MS Integration Peak Integration MS->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

References

Technical Support Center: Analysis of Erythromycin A N-oxide Degradation Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Erythromycin (B1671065) A N-oxide. The information provided is intended to assist in understanding and analyzing its degradation products.

Frequently Asked Questions (FAQs)

Q1: What is Erythromycin A N-oxide and why is its degradation a concern?

This compound is a metabolite and a potential impurity of the macrolide antibiotic Erythromycin A.[1] The N-oxidation occurs at the dimethylamino group of the desosamine (B1220255) sugar, a transformation that can inactivate the antibiotic properties of the molecule.[1] Understanding its degradation is crucial for ensuring the stability, efficacy, and safety of pharmaceutical formulations containing Erythromycin A, as the N-oxide can be present as an impurity or form during the product's shelf-life.

Q2: What are the expected degradation pathways for this compound?

Potential degradation pathways include:

  • Acidic Conditions: Intramolecular cyclization reactions leading to the formation of anhydro-derivatives.[2][5] A primary degradation product of Erythromycin A under acidic conditions is anhydroerythromycin A.[6]

  • Basic Conditions: Hydrolysis of the lactone ring.[2][5]

  • Oxidative Conditions: Further oxidation of the molecule or cleavage of the sugar moieties.

  • Reduction: The N-oxide functional group may be reduced back to the tertiary amine, reforming Erythromycin A.[1]

Q3: How can I analyze this compound and its degradation products?

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common technique for the analysis of Erythromycin A and its related substances, including the N-oxide.[3][4][7] Mass spectrometry (LC-MS) is highly recommended for the identification of unknown degradation products, as it provides molecular weight information.[8][9]

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Poor peak shape (tailing or fronting) for this compound or its degradants. Secondary interactions with the stationary phase.Use a high-purity silica-based column. Consider using a mobile phase with a competing amine or operating at a higher pH to suppress silanol (B1196071) interactions.
Column overload.Reduce the injection volume or dilute the sample.
Inappropriate mobile phase pH.Optimize the mobile phase pH. Erythromycin compounds often show better peak shape at higher pH.[7]
Inconsistent retention times. Fluctuations in column temperature.Use a column oven to maintain a consistent temperature.
Mobile phase composition drift.Ensure the mobile phase is well-mixed and degassed. Prepare fresh mobile phase daily.
Column degradation.Flush the column with a strong solvent or replace it if necessary.
Low sensitivity for degradation products. Degradants have poor UV absorbance.Use a more sensitive detector, such as a mass spectrometer (MS).[8][9] Change the detection wavelength to the absorption maximum of the degradants if known.
Insufficient sample concentration.Concentrate the sample or inject a larger volume (if not causing peak distortion).
Co-elution of peaks. Insufficient chromatographic resolution.Optimize the mobile phase composition (e.g., gradient slope, organic modifier, pH).[3][4] Try a different stationary phase with alternative selectivity.
Appearance of unexpected peaks in the chromatogram. Contamination from sample preparation or the HPLC system.Inject a blank (mobile phase) to identify system peaks. Ensure all glassware and solvents are clean.
Carryover from previous injections.Implement a robust needle wash program in the autosampler.

Experimental Protocols

The following are generalized protocols for conducting forced degradation studies on this compound, adapted from established methods for Erythromycin A.[9][10] The goal is to achieve 5-20% degradation.

Acidic Degradation
  • Dissolve this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol).

  • Add an equal volume of 1N hydrochloric acid (HCl).

  • Store the solution at room temperature and monitor the degradation over time (e.g., 2, 4, 8, 24 hours).

  • At each time point, withdraw a sample and neutralize it with an equivalent amount of 1N sodium hydroxide (B78521) (NaOH).

  • Dilute the neutralized sample with the mobile phase to an appropriate concentration for HPLC analysis.

Basic Degradation
  • Dissolve this compound in a suitable solvent.

  • Add an equal volume of 0.1N sodium hydroxide (NaOH).

  • Store the solution at room temperature or a slightly elevated temperature (e.g., 40-60°C) and monitor over time.

  • At each time point, withdraw a sample and neutralize it with an equivalent amount of 0.1N HCl.

  • Dilute the neutralized sample with the mobile phase for HPLC analysis.

Oxidative Degradation
  • Dissolve this compound in a suitable solvent.

  • Add a solution of hydrogen peroxide (e.g., 3-30%) and monitor the degradation at room temperature.

  • Analyze the samples at appropriate time intervals by HPLC.

Thermal Degradation
  • Expose a known amount of solid this compound to elevated temperatures (e.g., 60-80°C) in a calibrated oven.

  • At specified time points, remove a sample, allow it to cool, and dissolve it in the mobile phase for HPLC analysis.

Photolytic Degradation
  • Expose a solution of this compound to UV light (e.g., 254 nm) or a combination of UV and visible light as per ICH Q1B guidelines.

  • Analyze the sample at appropriate time intervals by HPLC. A control sample should be kept in the dark to differentiate between thermal and photolytic degradation.

Data Presentation

Table 1: Summary of Forced Degradation Conditions for this compound

Stress ConditionReagent and ConcentrationTemperatureTimeExpected Major Degradation Products
Acidic 1N HClRoom Temperature24 hoursAnhydro-derivatives, Erythromycin A (via reduction)
Basic 0.1N NaOH60°C8 hoursLactone ring hydrolysis products
Oxidative 30% H₂O₂Room Temperature24 hoursFurther oxidized products, sugar cleavage products
Thermal -80°C48 hoursVarious thermal degradants
Photolytic UV/Visible LightRoom Temperature7 daysPhotodegradation products

Note: The expected degradation products are based on the known degradation of Erythromycin A and the chemical nature of the N-oxide. Actual products should be confirmed by techniques such as LC-MS.

Visualizations

degradation_pathway This compound This compound Anhydro-derivatives Anhydro-derivatives This compound->Anhydro-derivatives Acidic Conditions Lactone Ring Hydrolysis Products Lactone Ring Hydrolysis Products This compound->Lactone Ring Hydrolysis Products Basic Conditions Erythromycin A Erythromycin A This compound->Erythromycin A Reducing Conditions Other Oxidative Degradants Other Oxidative Degradants This compound->Other Oxidative Degradants Oxidative Stress

Caption: Potential degradation pathways of this compound.

experimental_workflow cluster_stress Forced Degradation Acid Acid Stressed Samples Stressed Samples Acid->Stressed Samples Base Base Base->Stressed Samples Oxidation Oxidation Oxidation->Stressed Samples Heat Heat Heat->Stressed Samples Light Light Light->Stressed Samples This compound Sample This compound Sample This compound Sample->Acid This compound Sample->Base This compound Sample->Oxidation This compound Sample->Heat This compound Sample->Light HPLC/LC-MS Analysis HPLC/LC-MS Analysis Stressed Samples->HPLC/LC-MS Analysis Data Interpretation Data Interpretation HPLC/LC-MS Analysis->Data Interpretation

Caption: General workflow for forced degradation studies.

References

Technical Support Center: Method Optimization for Quantifying Erythromycin A N-oxide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the quantification of Erythromycin (B1671065) A N-oxide. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) related to the analytical methodology for this specific compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques for quantifying Erythromycin A N-oxide?

A1: The most prevalent and reliable methods for the quantification of this compound are High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).[1][2][3][4] LC-MS/MS is generally preferred for its higher sensitivity and selectivity, especially in complex matrices.[2][3]

Q2: What are the typical challenges encountered when developing a quantification method for this compound?

A2: Researchers may face several challenges, including:

  • Co-elution with other related substances: Erythromycin preparations can contain several impurities, and achieving baseline separation of this compound from all other components can be difficult.[5]

  • Poor peak shape: Peak tailing or fronting can occur due to interactions between the basic nature of erythromycin and its analogues with the stationary phase of the HPLC column.

  • Analyte instability: this compound, like erythromycin itself, can be susceptible to degradation under certain pH and temperature conditions, which can affect the accuracy of quantification.[6]

  • Low UV absorbance: Macrolide antibiotics like erythromycin and its derivatives have weak UV absorbance, which can limit the sensitivity of HPLC-UV methods.[1]

Q3: How can I improve the peak shape of this compound in my chromatogram?

A3: To improve peak shape, consider the following:

  • Optimize mobile phase pH: Adjusting the pH of the mobile phase can help to minimize secondary interactions with the column's stationary phase.

  • Use a suitable column: Employing a column with end-capping or using a polymer-based column can reduce peak tailing.

  • Adjust the mobile phase composition: Modifying the organic solvent ratio or using additives can improve peak symmetry.

  • Lower the sample concentration: Overloading the column can lead to peak fronting.

Q4: What are the recommended storage conditions for samples containing this compound?

A4: To ensure the stability of this compound in your samples, it is recommended to store them at low temperatures, such as -20°C or -80°C, and to minimize freeze-thaw cycles.[7] It is also advisable to protect samples from light and to analyze them as soon as possible after preparation.

Troubleshooting Guides

This section provides solutions to common problems you may encounter during the quantification of this compound.

Chromatography Issues
Problem Possible Cause Suggested Solution
Poor Peak Shape (Tailing) Secondary interactions with residual silanol (B1196071) groups on the column.Increase the pH of the mobile phase or use an end-capped column.
Column overload.Reduce the injection volume or dilute the sample.
Poor Peak Shape (Fronting) Sample solvent is stronger than the mobile phase.Dissolve the sample in the initial mobile phase.
Column void or contamination.Replace the guard column or the analytical column.
Inconsistent Retention Times Fluctuation in mobile phase composition.Ensure proper mixing of the mobile phase and prime the pump.
Temperature variations.Use a column oven to maintain a constant temperature.
Column aging.Replace the column.
Co-elution with Impurities Insufficient separation power of the method.Optimize the mobile phase composition and gradient. Try a different column chemistry.
Quantification and Sensitivity Issues
Problem Possible Cause Suggested Solution
Low Sensitivity Low UV absorbance of the analyte.Use a more sensitive detector like a mass spectrometer (MS).[5]
Suboptimal detector wavelength.Optimize the detection wavelength (typically around 200-215 nm for erythromycin-related compounds).[1][8]
Poor Linearity Detector saturation at high concentrations.Dilute the samples to fall within the linear range of the detector.
Inaccurate standard preparation.Prepare fresh standards and verify their concentrations.
High Variability in Results Inconsistent sample preparation.Standardize the sample preparation procedure and use an internal standard.
Sample degradation.Ensure proper sample storage and handling. Analyze samples promptly.[6]

Experimental Protocols

The following are generalized protocols for the quantification of this compound. Method optimization and validation are essential for specific applications.

Protocol 1: HPLC-UV Method

This protocol is a starting point for the analysis of this compound in pharmaceutical formulations.

1. Sample Preparation (from Tablets)

  • Weigh and finely powder a representative number of tablets.

  • Accurately weigh a portion of the powder equivalent to a target concentration of Erythromycin A.

  • Dissolve the powder in a suitable solvent (e.g., methanol (B129727) or a mixture of methanol and buffer).

  • Sonicate for 15-20 minutes to ensure complete dissolution.

  • Centrifuge or filter the solution to remove insoluble excipients.

  • Dilute the supernatant to the desired concentration with the mobile phase.

2. Chromatographic Conditions

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[8]

  • Mobile Phase: A mixture of a phosphate (B84403) or acetate (B1210297) buffer and acetonitrile (B52724). The pH and organic content should be optimized for best separation.

  • Flow Rate: 1.0 mL/min.[8]

  • Detection: UV at 210 nm.[9]

  • Column Temperature: 30-40 °C.

Protocol 2: LC-MS/MS Method

This protocol is suitable for the quantification of this compound in biological matrices.

1. Sample Preparation (from Plasma)

  • To a 100 µL aliquot of plasma, add an internal standard (e.g., a stable isotope-labeled Erythromycin).[10]

  • Perform protein precipitation by adding 3 volumes of cold acetonitrile.

  • Vortex for 1 minute and centrifuge at high speed (e.g., 10,000 x g) for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in the initial mobile phase.[7]

2. LC-MS/MS Conditions

  • Column: A suitable C18 or similar reversed-phase column.

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Flow Rate: 0.3-0.5 mL/min.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) of precursor and product ion transitions specific to this compound and the internal standard.

Quantitative Data Summary

The following tables summarize typical method performance characteristics for the quantification of erythromycin and its related substances. These values can serve as a benchmark during method development for this compound.

Table 1: HPLC-UV Method Performance

ParameterTypical Range
Linearity (r²)> 0.999
Limit of Detection (LOD)0.006 - 3 µg/mL
Limit of Quantitation (LOQ)0.02 - 10 µg/mL
Recovery98 - 105%
Precision (%RSD)< 2%

Data compiled from various sources on erythromycin and its impurities.[1][9][11]

Table 2: LC-MS/MS Method Performance

ParameterTypical Range
Linearity (r²)> 0.99
Limit of Quantitation (LOQ)0.25 - 7.3 ng/mL
Recovery88 - 105%
Precision (%RSD)< 15%

Data compiled from various sources on erythromycin and its related substances.[3][7]

Visualized Workflows and Logic

General Analytical Workflow

cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Sample Collection (e.g., Tablets, Plasma) Extraction Extraction / Dissolution Sample->Extraction Cleanup Cleanup / Filtration Extraction->Cleanup Dilution Dilution Cleanup->Dilution Injection HPLC / LC-MS/MS Injection Dilution->Injection Separation Chromatographic Separation Injection->Separation Detection Detection (UV or MS/MS) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification Report Reporting Quantification->Report

Caption: General workflow for the quantification of this compound.

Troubleshooting Logic for Poor Peak Shape

Start Poor Peak Shape Observed Tailing Tailing or Fronting? Start->Tailing CheckColumn Check Column (voids, contamination) Tailing->CheckColumn Tailing CheckSolvent Check Sample Solvent Strength Tailing->CheckSolvent Fronting OptimizeMobilePhase Optimize Mobile Phase (pH, composition) CheckColumn->OptimizeMobilePhase Column OK ReplaceColumn Replace Column CheckColumn->ReplaceColumn Column Issue ReduceConcentration Reduce Sample Concentration CheckSolvent->ReduceConcentration Solvent OK AdjustSolvent Dissolve in Mobile Phase CheckSolvent->AdjustSolvent Solvent too Strong MethodOptimization Method Optimization Complete OptimizeMobilePhase->MethodOptimization ReduceConcentration->MethodOptimization ReplaceColumn->MethodOptimization AdjustSolvent->MethodOptimization

Caption: Troubleshooting logic for addressing poor peak shape issues.

References

Technical Support Center: Overcoming Matrix Effects in Erythromycin A N-oxide Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and overcoming matrix effects encountered during the quantitative analysis of Erythromycin (B1671065) A N-oxide by liquid chromatography-mass spectrometry (LC-MS).

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they impact the analysis of Erythromycin A N-oxide?

A1: In LC-MS analysis, the "matrix" refers to all components within a sample apart from the analyte of interest, this compound. These components can include salts, lipids, proteins, and metabolites.[1] Matrix effects arise when these co-eluting substances interfere with the ionization of the target analyte in the mass spectrometer's ion source. This interference can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which can compromise the accuracy, precision, and sensitivity of the analytical method.

Q2: Why might this compound be particularly susceptible to analytical challenges?

A2: As an N-oxide metabolite, this compound possesses chemical properties that can present unique analytical difficulties. N-oxides can be unstable and may potentially revert to their parent drug form under certain conditions. They can also undergo in-source fragmentation within the mass spectrometer, which can complicate data interpretation and affect analytical accuracy.

Q3: How can I determine if my this compound analysis is being affected by matrix effects?

A3: A post-extraction spike experiment is a common method to quantitatively assess matrix effects. This involves comparing the peak area of this compound in a neat solution (pure solvent) to the peak area of a sample where the analyte has been spiked into the matrix extract after the extraction procedure. A significant discrepancy between the two signals indicates the presence of ion suppression or enhancement.

Q4: What is a stable isotope-labeled internal standard (SIL-IS) and how can it help?

A4: A stable isotope-labeled internal standard is a version of the analyte (e.g., this compound) where some atoms have been replaced with their heavier stable isotopes (e.g., deuterium, carbon-13). Because it is chemically almost identical to the analyte, it co-elutes during chromatography and experiences the same matrix effects. By adding a known amount of the SIL-IS to every sample, standard, and quality control, the ratio of the analyte signal to the IS signal is used for quantification. This ratio should remain constant even if the absolute signals fluctuate due to matrix effects, leading to more accurate and precise results.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or Inconsistent Signal Intensity Ion Suppression: Co-eluting matrix components are interfering with the ionization of this compound.Improve Sample Cleanup: Employ a more rigorous sample preparation technique such as Solid-Phase Extraction (SPE) to remove a wider range of interferences. Optimize Chromatography: Modify the LC gradient, mobile phase composition, or use a different column chemistry (e.g., C18, Phenyl) to improve separation of the analyte from matrix components. Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components.
Poor Peak Shape (Tailing or Fronting) Matrix Overload on Column: High concentrations of matrix components are interacting with the analytical column. Analyte Instability: this compound may be degrading during analysis.Enhance Sample Preparation: Use SPE for a cleaner extract. Optimize pH: Ensure the pH of the sample and mobile phase are optimized for the stability of this compound (often near neutral). Column Maintenance: Flush the column with a strong solvent or replace if necessary.
High Variability in Results Inconsistent Sample Preparation: Manual sample preparation can introduce variability. Matrix Effects Varying Between Samples: The composition of the biological matrix can differ from sample to sample.Use a Stable Isotope-Labeled Internal Standard: This is the most effective way to compensate for variable matrix effects. Automate Sample Preparation: If possible, use automated liquid handlers for more consistent sample processing. Matrix-Matched Calibrants: Prepare calibration standards in the same biological matrix as the samples to mimic the matrix effects.
Analyte Degradation Instability of the N-oxide Moiety: N-oxides can be sensitive to pH, temperature, and light.Control Temperature: Keep samples cool during preparation and storage (e.g., 4°C or on ice). Optimize pH: Maintain a neutral or near-neutral pH throughout the sample preparation and analysis process. Prompt Analysis: Analyze samples as quickly as possible after preparation.

Data Presentation: Comparison of Sample Preparation Techniques for Erythromycin

The choice of sample preparation is critical for minimizing matrix effects. Below is a summary of the typical performance of three common techniques for the parent compound, Erythromycin. This data can serve as a starting point for method development for this compound, though optimization will be necessary.

Sample Preparation Method Principle Pros Cons Typical Recovery (%) for Erythromycin
Protein Precipitation (PPT) Proteins are precipitated from the sample by adding an organic solvent (e.g., acetonitrile).Simple, fast, and inexpensive.High potential for significant matrix effects from remaining phospholipids (B1166683) and other endogenous components.[1][2]81 - >90[2]
Liquid-Liquid Extraction (LLE) The analyte is partitioned into an immiscible organic solvent, leaving interfering substances in the aqueous phase.Provides a cleaner extract than PPT, reducing matrix effects.[2]More time-consuming, requires larger volumes of organic solvents, and can be more difficult to automate.[2]88 - 105[3]
Solid-Phase Extraction (SPE) The analyte is retained on a solid sorbent while interferences are washed away. The purified analyte is then eluted.Provides the cleanest extracts, leading to the most significant reduction in matrix effects.[1]More complex, time-consuming, and can be more expensive.>90

Experimental Protocols

The following protocols are based on established methods for Erythromycin and should be adapted and validated for the specific analysis of this compound, paying close attention to the stability of the N-oxide.

Protocol 1: Liquid-Liquid Extraction (LLE)
  • Sample Preparation:

    • To 0.5 mL of plasma in a microcentrifuge tube, add a suitable internal standard (ideally, a stable isotope-labeled this compound).

    • Alkalinize the sample by adding a small volume of a weak base (e.g., 50 µL of 1M sodium carbonate) to achieve a pH > 9. This ensures this compound is in its non-ionized form for efficient extraction.

  • Extraction:

    • Add 2.5 mL of an appropriate organic solvent (e.g., methyl tert-butyl ether (MTBE)).

    • Vortex the mixture vigorously for 5-10 minutes.

    • Centrifuge at 4000 rpm for 10 minutes to separate the layers.

  • Evaporation and Reconstitution:

    • Carefully transfer the upper organic layer to a clean tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40°C).

    • Reconstitute the dried extract in 200 µL of the mobile phase.

    • Vortex for 1 minute and transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction (SPE)
  • Sample Pre-treatment:

    • To 0.5 mL of plasma, add an internal standard.

    • Add 1 mL of 4% phosphoric acid and vortex to mix. This step helps to precipitate proteins and ensures the analyte is in its ionized form for retention on the SPE sorbent.

    • Centrifuge at 4000 rpm for 10 minutes.

  • SPE Procedure:

    • Condition an appropriate SPE cartridge (e.g., a polymeric reversed-phase sorbent) with 1 mL of methanol (B129727) followed by 1 mL of water.

    • Load the supernatant from the pre-treated sample onto the cartridge.

    • Wash the cartridge with 1 mL of a weak organic solvent solution (e.g., 5% methanol in water) to remove polar interferences.

    • Dry the cartridge thoroughly under vacuum.

    • Elute this compound with 1 mL of methanol or another suitable organic solvent.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

Visualizations

G Experimental Workflow for this compound Analysis cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add Internal Standard plasma->add_is extraction Extraction (LLE or SPE) add_is->extraction evaporation Evaporation extraction->evaporation reconstitution Reconstitution evaporation->reconstitution lc LC Separation reconstitution->lc ms MS/MS Detection lc->ms integration Peak Integration ms->integration quantification Quantification integration->quantification

Caption: Workflow for this compound analysis.

G Troubleshooting Logic for Low Signal Intensity problem Low/Inconsistent Signal cause1 Ion Suppression? problem->cause1 solution1a Improve Sample Cleanup (e.g., SPE) cause1->solution1a Yes cause2 Analyte Degradation? cause1->cause2 No solution1b Optimize Chromatography solution2a Control Temperature and pH cause2->solution2a Yes cause3 Instrument Issue? cause2->cause3 No solution2b Use Stabilizers solution3 Check MS/MS Parameters and System Suitability cause3->solution3 Yes

Caption: Troubleshooting low signal intensity.

References

addressing poor peak shape in Erythromycin A N-oxide chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the chromatographic analysis of Erythromycin (B1671065) A N-oxide. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues related to poor peak shape during HPLC analysis.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of poor peak shape (tailing, fronting, or broadening) for Erythromycin A N-oxide in reversed-phase HPLC?

Poor peak shape for this compound, a basic macrolide compound, is a common issue that can compromise the accuracy and precision of your analysis. The primary causes include:

  • Secondary Silanol (B1196071) Interactions: As a basic compound, this compound is prone to strong ionic interactions with residual acidic silanol groups on the surface of traditional silica-based stationary phases. This is a major cause of peak tailing.

  • Inappropriate Mobile Phase pH: The pH of the mobile phase significantly influences the ionization state of this compound. An unsuitable pH can lead to a mix of ionized and non-ionized forms of the analyte, resulting in peak broadening or splitting. The pKa of the parent compound, Erythromycin A, is approximately 8.8, which is a key consideration when selecting a mobile phase pH.[1][2]

  • Column Overload: Injecting an excessive mass or volume of the sample can saturate the stationary phase, leading to peak fronting or tailing.[3]

  • Sample Solvent Mismatch: If the sample is dissolved in a solvent that is significantly stronger than the initial mobile phase, it can cause peak distortion, particularly fronting.[3]

  • Column Degradation or Contamination: Over time, the accumulation of contaminants on the column frit or the degradation of the stationary phase can lead to distorted peaks for all analytes.

  • Analyte Stability: Erythromycin and its derivatives can be unstable under acidic conditions (pH below 6.0), leading to the formation of degradation products that may co-elute or interfere with the main peak.[4]

Q2: How can I improve the peak shape of this compound by modifying the mobile phase?

Optimizing the mobile phase is a critical step in achieving a symmetrical peak for this compound. Here are some effective strategies:

  • Adjusting the Mobile Phase pH: Increasing the pH of the mobile phase can suppress the ionization of the basic this compound and minimize interactions with silanol groups. A pH in the range of 6.5 to 9.0 is often effective for improving peak symmetry.[3][5] It is crucial to use a column that is stable at higher pH values.

  • Using Buffers: Incorporating a buffer, such as ammonium (B1175870) formate, ammonium acetate, or phosphate, into the mobile phase is essential for maintaining a stable pH and achieving reproducible results.[3][6][7][8]

  • Adding a Competing Base: Introducing a small amount of a competing base, like triethylamine (B128534), to the mobile phase can help to saturate the active silanol sites on the stationary phase, thereby reducing their interaction with this compound.[3]

Q3: What type of HPLC column is recommended for the analysis of this compound?

The choice of column plays a significant role in obtaining good peak shape for basic compounds like this compound.

  • High-Purity, End-Capped Columns: Modern, high-purity silica (B1680970) columns where the stationary phase has been "end-capped" are highly recommended. End-capping blocks most of the residual silanol groups, significantly reducing secondary interactions. C18 or C8 columns with polar end-capping are excellent choices.[3][4][5]

  • Hybrid Silica Columns: Columns with hybrid organic/inorganic silica particles often exhibit improved stability at higher pH ranges, making them suitable for methods that require alkaline mobile phases to achieve good peak shape.

  • Guard Columns: Using a guard column with a similar stationary phase to the analytical column is advisable to protect the primary column from contaminants and extend its lifetime.

Troubleshooting Guide: Addressing Poor Peak Shape

This guide provides a systematic approach to diagnosing and resolving poor peak shape for this compound.

Problem: Peak Tailing

Peak tailing is characterized by an asymmetric peak where the latter half of the peak is broader than the front half.

Potential Cause Recommended Solution
Secondary Silanol Interactions 1. Increase Mobile Phase pH: Adjust the mobile phase to a pH between 7.0 and 9.0 using a suitable buffer (e.g., ammonium bicarbonate) to suppress the ionization of both the analyte and silanol groups. Ensure your column is stable at the chosen pH. 2. Use a Competing Base: Add a small amount of triethylamine (e.g., 0.1%) to the mobile phase to block active silanol sites. 3. Switch to an End-Capped Column: Employ a high-purity, end-capped C18 or a polar-end-capped column to minimize silanol interactions.
Low Buffer Concentration Increase the buffer concentration to ensure adequate pH control throughout the chromatographic run.
Column Contamination 1. Flush the column: Follow the manufacturer's instructions for column washing. 2. Use a guard column: If not already in use, add a guard column to protect the analytical column. 3. Replace the column: If flushing does not resolve the issue, the column may be irreversibly contaminated or degraded and should be replaced.
Problem: Peak Fronting

Peak fronting is characterized by an asymmetric peak where the front half of the peak is broader than the latter half.

Potential Cause Recommended Solution
Column Overload 1. Reduce Sample Concentration: Dilute the sample and reinject. If the peak shape improves, column overload was the likely cause. 2. Decrease Injection Volume: Reduce the volume of the sample injected onto the column.
Sample Solvent Mismatch Dissolve the sample in the initial mobile phase whenever possible. If a stronger solvent must be used for solubility, inject the smallest possible volume.
Poorly Packed Column Bed If the problem persists with a new column and other causes have been ruled out, there might be an issue with the column packing. Contact the column manufacturer for support.
Problem: Peak Broadening

Peak broadening results in a wider peak than expected, leading to decreased sensitivity and resolution.

Potential Cause Recommended Solution
Extra-Column Volume 1. Minimize Tubing Length: Use the shortest possible tubing with a narrow internal diameter to connect the injector, column, and detector. 2. Check Fittings: Ensure all fittings are properly connected and not contributing to dead volume.
Inappropriate Flow Rate Optimize the flow rate for your column dimensions and particle size to achieve better efficiency.
Co-elution with an Impurity If a shoulder is observed on the main peak, it may indicate the presence of a co-eluting impurity. Adjusting the mobile phase composition or gradient slope may be necessary to improve resolution.

Experimental Protocols

Protocol 1: Mobile Phase pH Adjustment for Improved Peak Shape

This protocol outlines the steps for systematically evaluating the effect of mobile phase pH on the peak shape of this compound.

  • Prepare Stock Buffers: Prepare 10 mM stock solutions of ammonium formate, adjusting the pH to 6.5, 7.5, and 8.5 with formic acid or ammonium hydroxide.

  • Prepare Mobile Phases: For each pH level, prepare the mobile phase consisting of your chosen organic solvent (e.g., acetonitrile (B52724) or methanol) and the aqueous buffer in the desired ratio (e.g., 40:60 v/v).

  • Column Equilibration: Equilibrate a suitable C18 column (preferably end-capped and pH stable) with the first mobile phase (pH 6.5) for at least 20 column volumes.

  • Sample Injection: Inject a standard solution of this compound.

  • Data Acquisition: Record the chromatogram and calculate the peak asymmetry or tailing factor.

  • Iterative Testing: Repeat steps 3-5 for the mobile phases at pH 7.5 and 8.5.

  • Evaluation: Compare the peak shapes obtained at the different pH values to determine the optimal pH for your analysis.

Parameter Condition 1 Condition 2 Condition 3
Mobile Phase A 10 mM Ammonium Formate10 mM Ammonium Formate10 mM Ammonium Formate
pH 6.57.58.5
Mobile Phase B AcetonitrileAcetonitrileAcetonitrile
Gradient/Isocratic Isocratic (e.g., 40% B)Isocratic (e.g., 40% B)Isocratic (e.g., 40% B)
Expected Outcome Potential Peak TailingImproved Peak SymmetryOptimal Peak Symmetry

Visualizations

Troubleshooting_Workflow start Poor Peak Shape Observed check_tailing Is the peak tailing? start->check_tailing check_fronting Is the peak fronting? check_tailing->check_fronting No tailing_cause Potential Causes: - Secondary Silanol Interactions - Low Buffer Concentration - Column Contamination check_tailing->tailing_cause Yes check_broadening Is the peak broad? check_fronting->check_broadening No fronting_cause Potential Causes: - Column Overload - Sample Solvent Mismatch check_fronting->fronting_cause Yes broadening_cause Potential Causes: - Extra-column volume - Suboptimal flow rate - Co-elution check_broadening->broadening_cause Yes tailing_solution Solutions: 1. Increase mobile phase pH (7.0-9.0) 2. Use end-capped column 3. Increase buffer concentration 4. Flush or replace column tailing_cause->tailing_solution end Symmetrical Peak Achieved tailing_solution->end fronting_solution Solutions: 1. Reduce sample concentration 2. Decrease injection volume 3. Dissolve sample in mobile phase fronting_cause->fronting_solution fronting_solution->end broadening_solution Solutions: 1. Minimize tubing length 2. Optimize flow rate 3. Adjust mobile phase/gradient broadening_cause->broadening_solution broadening_solution->end

Caption: Troubleshooting workflow for poor peak shape.

pH_Optimization_Pathway cluster_0 Mobile Phase pH Optimization start Start with Acidic to Neutral pH (e.g., pH 6.5) evaluate Evaluate Peak Shape start->evaluate optimal Optimal Peak Shape Achieved evaluate->optimal Symmetric tailing Peak Tailing Observed evaluate->tailing Asymmetric increase_pH Increase pH (e.g., to 7.5) increase_pH->evaluate increase_pH_again Increase pH (e.g., to 8.5) increase_pH_again->evaluate tailing->increase_pH tailing->increase_pH_again

Caption: Logical pathway for mobile phase pH optimization.

References

preventing degradation of Erythromycin A N-oxide during analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of Erythromycin A N-oxide during analysis.

Troubleshooting Guide: Minimizing Degradation of this compound

Degradation of this compound during analytical procedures can lead to inaccurate quantification and misinterpretation of results. The following guide addresses common issues and provides solutions to maintain the integrity of the analyte.

Issue 1: Loss of Analyte or Appearance of Unexpected Peaks in Chromatograms

Possible Cause: pH-induced degradation. Like its parent compound, Erythromycin A, this compound is susceptible to degradation in acidic conditions. In acidic environments (pH < 6.0), Erythromycin A undergoes intramolecular cyclization to form inactive anhydroerythromycin A. While the exact degradation pathway of the N-oxide is not extensively documented, similar instability is expected. Conversely, at very high pH values, hydrolysis of the lactone ring can occur.

Solutions:

  • Control pH of Sample and Mobile Phase: Maintain a neutral to slightly alkaline pH (7.0 - 9.0) for all solutions, including the sample diluent and mobile phase.[1][2]

  • Buffer Selection: Utilize appropriate buffer systems to maintain a stable pH throughout the analysis. Phosphate (B84403) or ammonium (B1175870) acetate (B1210297) buffers are commonly used in HPLC methods for macrolide antibiotics.

Table 1: Recommended pH and Buffer Conditions for this compound Analysis

ParameterRecommendationRationale
Sample Diluent pH 7.0 - 8.5Prevents acid-catalyzed degradation.
Mobile Phase pH 7.0 - 9.0Ensures analyte stability on-column and improves peak shape.
Buffer System Phosphate or Ammonium AcetateProvides good buffering capacity in the recommended pH range.
Issue 2: Inconsistent Peak Areas and Retention Times

Possible Cause: Temperature-induced degradation or chromatographic variability. Elevated temperatures can accelerate the degradation of thermally labile compounds like this compound. Inconsistent temperatures can also lead to shifts in retention times.

Solutions:

  • Control Temperature: Use a thermostatically controlled autosampler and column compartment to maintain a consistent and cool temperature (e.g., 4-8 °C for the autosampler and 25-40 °C for the column).

  • Minimize Sample Exposure: Do not leave samples on the benchtop for extended periods. Store stock solutions and prepared samples at -20°C or below and protect them from light.[3]

  • Check for Thermal Degradation in MS Source: In LC-MS analysis, high temperatures in the ion source can cause in-source fragmentation or degradation. Optimize the ion source temperature to the lowest effective setting.[4]

Table 2: Recommended Temperature Settings for Analysis

ComponentRecommended TemperatureRationale
Autosampler 4 - 8 °CMinimizes degradation of samples waiting for injection.
Column Compartment 25 - 40 °CEnsures reproducible retention times and minimizes on-column degradation.
MS Ion Source Optimize to lowest effective temperaturePrevents thermal degradation and fragmentation of the analyte.
Issue 3: Poor Peak Shape (Tailing or Fronting)

Possible Cause: Secondary interactions with the stationary phase or column overload. As a basic compound, this compound can interact with residual silanol (B1196071) groups on silica-based stationary phases, leading to peak tailing.

Solutions:

  • Use an Appropriate Column: Employ a high-purity, end-capped C18 column to minimize silanol interactions.

  • Optimize Mobile Phase: A slightly alkaline mobile phase can suppress the ionization of the analyte, reducing interactions with the stationary phase and improving peak shape.

  • Adjust Sample Concentration: Dilute the sample to avoid column overload, which can cause peak fronting or tailing.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation products of this compound?

A1: While specific degradation studies on this compound are limited, it is known to be a potential oxidation product of Erythromycin A.[5] Under acidic conditions, it is likely to undergo similar degradation to Erythromycin A, which involves intramolecular cyclization to form anhydro-derivatives.[6] Forced degradation studies under acidic, basic, oxidative, and photolytic conditions are recommended to identify the specific degradation products of this compound.

Q2: What is the recommended procedure for preparing samples of this compound?

A2: Dissolve the sample in a solvent compatible with the mobile phase, preferably at a neutral to slightly alkaline pH. A mixture of a buffer (e.g., phosphate or ammonium acetate) and an organic solvent like acetonitrile (B52724) or methanol (B129727) is a good starting point. Sonication may be used to aid dissolution, but care should be taken to avoid heating the sample. Samples should be prepared fresh and stored at low temperatures (4-8°C) if not analyzed immediately.

Q3: How should I store this compound standards and samples?

A3: Solid this compound should be stored at -20°C, protected from light and moisture.[3] Stock solutions should also be stored at -20°C. Working solutions and prepared samples should be kept in an autosampler at 4-8°C for the shortest possible time before analysis.

Q4: Can I use a UV detector for the analysis of this compound?

A4: Yes, a UV detector can be used. The typical detection wavelength for Erythromycin and its related substances is around 215 nm.[7] However, macrolides have a relatively weak UV chromophore, so for higher sensitivity and specificity, mass spectrometry (MS) detection is preferred.

Q5: What are the key considerations for developing a stability-indicating HPLC method for this compound?

A5: A stability-indicating method must be able to separate the intact drug from its degradation products. To develop such a method, you should perform forced degradation studies (acidic, basic, oxidative, thermal, and photolytic stress) to generate the degradation products. The chromatographic conditions (column, mobile phase, pH, temperature) should then be optimized to achieve baseline separation of all peaks. The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To identify potential degradation products and assess the stability of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (B78521) (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • Methanol or Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • HPLC or LC-MS system

Procedure:

  • Acid Hydrolysis: Dissolve this compound in a 1:1 mixture of methanol and 0.1 M HCl. Incubate at 60°C for 2 hours. Neutralize with 0.1 M NaOH.

  • Base Hydrolysis: Dissolve this compound in a 1:1 mixture of methanol and 0.1 M NaOH. Incubate at 60°C for 4 hours. Neutralize with 0.1 M HCl.

  • Oxidative Degradation: Dissolve this compound in a 1:1 mixture of methanol and 3% H₂O₂. Keep at room temperature for 24 hours.

  • Thermal Degradation: Expose solid this compound to 105°C for 24 hours. Dissolve in a suitable solvent for analysis.

  • Photolytic Degradation: Expose a solution of this compound in methanol to UV light (254 nm) for 24 hours.

  • Analysis: Analyze all samples, along with an unstressed control, using a suitable HPLC or LC-MS method.

Protocol 2: Stability-Indicating HPLC Method

Objective: To provide a starting point for an HPLC method suitable for the analysis of this compound and its degradation products.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.02 M Potassium Phosphate Buffer, pH 7.5
Mobile Phase B Acetonitrile
Gradient 30% B to 70% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection UV at 215 nm or MS

Note: This is a general method and may require optimization for specific applications and to achieve baseline separation of all degradation products.

Visualizations

cluster_workflow Analytical Workflow for this compound prep Sample Preparation (pH 7.0-8.5, cool conditions) hplc HPLC Analysis (C18, pH 7.0-9.0, controlled temp.) prep->hplc detect Detection (UV @ 215 nm or MS) hplc->detect data Data Analysis detect->data

Caption: Recommended analytical workflow for this compound.

cluster_stress Stress Conditions EA_N_Oxide This compound Degradation Degradation Products EA_N_Oxide->Degradation Degradation Acid Acidic pH Acid->Degradation Base Basic pH Base->Degradation Oxidation Oxidizing Agents Oxidation->Degradation Heat High Temperature Heat->Degradation

Caption: Factors contributing to the degradation of this compound.

start Analyte Degradation Observed? ph Check pH of Solutions start->ph Yes end Analysis Stable start->end No temp Check Temperature Control ph->temp Optimal adjust_ph Adjust to pH 7-9 ph->adjust_ph Acidic/Basic peak_shape Assess Peak Shape temp->peak_shape Controlled cool_samples Use Cooled Autosampler temp->cool_samples Uncontrolled peak_shape->end Good optimize_column Optimize Column/Mobile Phase peak_shape->optimize_column Poor adjust_ph->temp cool_samples->peak_shape optimize_column->end

Caption: Troubleshooting flowchart for this compound analysis.

References

Technical Support Center: Optimizing MS Parameters for Erythromycin A N-oxide Detection

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the LC-MS/MS analysis of Erythromycin (B1671065) A N-oxide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently encountered challenges during method development and sample analysis.

Frequently Asked Questions (FAQs)

Q1: What is the expected protonated molecule for Erythromycin A N-oxide in positive ion ESI-MS?

A1: The molecular formula for this compound is C37H67NO14. The expected monoisotopic mass is approximately 749.46 g/mol . Therefore, in positive ion electrospray ionization (ESI) mass spectrometry, you should look for the protonated molecule, [M+H]+, at an m/z of approximately 750.5. It is also common to observe adducts, such as the sodium adduct [M+Na]+ at m/z 772.5.

Q2: What are the characteristic fragmentation patterns for this compound?

A2: The fragmentation of this compound is expected to follow similar pathways to Erythromycin A, with the addition of fragmentation related to the N-oxide group. Key fragmentation events include:

  • Loss of the cladinose (B132029) sugar: A neutral loss of 158 Da.

  • Loss of the desosamine (B1220255) N-oxide sugar: A neutral loss of 175 Da.

  • Characteristic ion for the desosamine N-oxide sugar: A fragment ion at approximately m/z 174.

  • In-source deoxygenation: A neutral loss of 16 Da from the precursor ion, resulting in an ion corresponding to protonated Erythromycin A (m/z 734.5). This is a common characteristic of N-oxide compounds and is often thermally induced in the ion source.[1]

Q3: Can this compound revert to Erythromycin A during analysis?

A3: Yes, N-oxide compounds can be thermally labile and may undergo deoxygenation (loss of the oxygen atom) in the heated regions of the LC-MS interface, such as the ESI probe or the ion transfer capillary.[1] This can lead to the in-source conversion of this compound back to Erythromycin A, potentially causing inaccurate quantification.

Q4: What are the recommended starting points for MRM transitions for this compound?

A4: Based on the known fragmentation of erythromycin analogues, the following Multiple Reaction Monitoring (MRM) transitions are recommended as a starting point for method development. It is crucial to optimize the collision energies for your specific instrument.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Proposed Fragmentation
This compound750.5592.5[M+H - Desosamine N-oxide]+
This compound750.5174.2[Desosamine N-oxide]+
This compound750.5734.5[M+H - O]+ (In-source fragment)

Q5: What type of analytical column is suitable for the separation of this compound?

A5: A C18 reversed-phase column is the most commonly used and is a good starting point for the analysis of macrolide antibiotics like this compound.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Issue 1: Low or No Signal for this compound

Q: I am not seeing a peak for this compound, or the signal is very weak. What should I check?

A: This can be due to several factors, from sample preparation to instrument parameters. Follow this workflow to troubleshoot the issue:

start Start: Low/No Signal check_sample_prep Verify Sample Preparation - Check extraction recovery - Ensure proper pH start->check_sample_prep check_lc_conditions Review LC Conditions - Confirm mobile phase composition - Check column integrity check_sample_prep->check_lc_conditions Sample prep OK check_ms_parameters Optimize MS Parameters - Confirm precursor/product ions - Increase source temperature cautiously - Check for in-source decay check_lc_conditions->check_ms_parameters LC conditions OK troubleshoot_thermal_decay Address Potential Thermal Decay - Lower ion source/transfer tube temperature - See Troubleshooting Issue #2 check_ms_parameters->troubleshoot_thermal_decay Suspect thermal decay

Caption: Workflow for troubleshooting low or no signal.

Detailed Steps:

  • Verify Sample Preparation: Ensure that your extraction procedure is efficient for a polar compound like an N-oxide. The pH of the sample and mobile phase should be optimized to ensure good chromatography and ionization.

  • Review LC Conditions: Confirm the correct mobile phase composition and gradient. Check for column degradation or blockage, which could lead to poor peak shape or loss of analyte.

  • Optimize MS Parameters: Double-check that you are monitoring the correct precursor and product ions for this compound ([M+H]+ ≈ 750.5). If the signal is still low, cautiously increase the ion source temperature, but be aware of the potential for thermal degradation.

Issue 2: Inconsistent Quantification and Presence of a Peak at the Retention Time of Erythromycin A

Q: My quantitative results for this compound are not reproducible, and I see a significant peak for Erythromycin A in my N-oxide standard. What is happening?

A: This is a strong indication of in-source deoxygenation, where the N-oxide is converted to the parent drug in the mass spectrometer's ion source.

start Start: Inconsistent Quantification & Erythromycin A Peak confirm_decay Confirm In-source Decay - Monitor m/z 734.5 in N-oxide standard - Observe increase with higher source temp. start->confirm_decay optimize_source_temp Optimize Source Temperature - Gradually decrease source/transfer tube temp. - Find balance between sensitivity and stability confirm_decay->optimize_source_temp Decay confirmed adjust_mobile_phase Adjust Mobile Phase - Consider less acidic mobile phase - May reduce thermal lability optimize_source_temp->adjust_mobile_phase Optimization insufficient use_stable_isotope Use Stable Isotope-Labeled Internal Standard - Best practice for compensating for matrix effects and instability adjust_mobile_phase->use_stable_isotope Further improvement needed

Caption: Troubleshooting logic for in-source decay.

Detailed Steps:

  • Confirm In-source Decay: Inject a pure standard of this compound and monitor the MRM transition for Erythromycin A (e.g., 734.5 -> 576.4). If a peak is present, gradually increase the ion source temperature and observe if the intensity of the Erythromycin A signal increases while the N-oxide signal decreases.

  • Optimize Source Temperature: The primary solution is to lower the temperature of the ion source and/or ion transfer capillary. Find the lowest temperature that still provides adequate sensitivity for this compound.

  • Adjust Mobile Phase: In some cases, a highly acidic mobile phase can contribute to the lability of N-oxides in the hot ESI source. If possible, experiment with a mobile phase closer to neutral pH.

  • Use a Stable Isotope-Labeled Internal Standard: The most robust approach to accurate quantification is to use a stable isotope-labeled internal standard for this compound. This will co-elute and experience similar in-source phenomena, allowing for reliable correction.

Experimental Protocols

Recommended LC-MS/MS Parameters

The following table provides a starting point for developing a quantitative LC-MS/MS method for this compound.

ParameterRecommended Setting
LC Column C18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 5% B to 95% B over 10 minutes
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Ionization Mode ESI Positive
Capillary Voltage 3.5 kV
Source Temperature 120 - 150 °C (Optimize for minimal degradation)
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
Collision Gas Argon

MRM Transitions and Collision Energies

This table provides suggested MRM transitions and starting collision energies (CE). Note: Optimal collision energies are instrument-dependent and should be determined empirically.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Cone Voltage (V)Collision Energy (eV)
This compound750.5592.51003025-35
This compound750.5174.21003030-40
Erythromycin A (for monitoring decay)734.5576.41003020-30

Sample Preparation Protocol: Protein Precipitation

This is a general protocol for the extraction of this compound from plasma.

start Start: Plasma Sample add_is Add Internal Standard (if available) start->add_is add_acetonitrile Add 3 volumes of cold acetonitrile add_is->add_acetonitrile vortex Vortex for 1 minute add_acetonitrile->vortex centrifuge Centrifuge at >10,000 x g for 10 minutes vortex->centrifuge collect_supernatant Collect supernatant centrifuge->collect_supernatant evaporate Evaporate to dryness under nitrogen collect_supernatant->evaporate reconstitute Reconstitute in mobile phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject

Caption: Workflow for protein precipitation sample preparation.

References

sample preparation techniques for Erythromycin A N-oxide analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Erythromycin (B1671065) A N-oxide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on sample preparation and to troubleshoot common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is Erythromycin A N-oxide and why is its analysis important?

A1: this compound is a potential impurity found in commercial preparations of erythromycin and also serves as a precursor in the synthesis of clarithromycin.[1] Its accurate quantification is crucial for impurity profiling, stability testing of erythromycin formulations, and ensuring the quality and safety of pharmaceutical products.

Q2: What are the main challenges in the sample preparation for this compound analysis?

A2: The primary challenges include potential degradation of the N-oxide back to its parent compound (Erythromycin A), managing its polarity for efficient extraction, and overcoming matrix effects from complex biological samples that can suppress or enhance the analyte signal in mass spectrometry-based assays.[2]

Q3: Which sample preparation technique is best for this compound?

A3: The choice of technique depends on the sample matrix, required sensitivity, and available equipment.

  • Solid-Phase Extraction (SPE) is often considered the most effective for providing the cleanest extracts and minimizing matrix effects, which is crucial for high-sensitivity analysis.

  • Liquid-Liquid Extraction (LLE) is a robust and widely used technique that offers good recovery but may be more labor-intensive and use larger volumes of organic solvents.

  • Protein Precipitation (PPT) is the simplest and fastest method, ideal for high-throughput screening, but it is less clean and has a higher potential for matrix effects.

Q4: How can I minimize the degradation of this compound during sample preparation?

A4: N-oxides can be sensitive to heat and certain chemical conditions. To minimize degradation, it is advisable to:

  • Avoid high temperatures during solvent evaporation steps; use a gentle stream of nitrogen at room or moderate temperature (e.g., <40°C).

  • Be cautious with harsh acidic or strongly reducing conditions. While erythromycin extraction often involves alkaline pH to ensure it is in its non-ionized form, the stability of the N-oxide across a wide pH range should be evaluated during method development.[3]

  • Minimize the overall sample processing time.

Troubleshooting Guide

Issue EncounteredPossible CauseSuggested Solution
Low or No Recovery of this compound Inappropriate Extraction pH: The pH may not be optimal for the polarity of the N-oxide.Erythromycin A is typically extracted at an alkaline pH (>9) to be in its neutral form.[3] this compound is more polar; systematically evaluate the extraction efficiency at different pH values (neutral to alkaline) to find the optimal condition.
Incorrect Solvent Choice (LLE/SPE): The polarity of the solvent may not be suitable for extracting the more polar N-oxide.For LLE, consider more polar solvents or mixtures than those used for erythromycin. For SPE, select a sorbent that provides good retention for polar compounds (e.g., mixed-mode or polymeric sorbents).
Analyte Degradation: The N-oxide may be degrading during processing (e.g., evaporation at high temperature).Use milder evaporation conditions (e.g., lower temperature). Perform a stability assessment by spiking a known amount of analyte into a blank matrix and analyzing it after each step of the preparation process.
High Signal Suppression/Enhancement (Matrix Effects) Insufficient Sample Cleanup: Co-eluting matrix components (e.g., phospholipids) are interfering with ionization.[4]Improve the sample cleanup method. If using PPT, consider a post-extraction cleanup step like SPE. If using LLE, an optional back-extraction step can further purify the sample.[3] For SPE, ensure the wash steps are optimized to remove interferences without causing analyte loss.
Chromatographic Co-elution: The analyte is co-eluting with matrix components.Modify the HPLC/LC-MS method (e.g., adjust the gradient, change the mobile phase composition, or use a different column chemistry like a polar end-capped column) to better separate the analyte from interferences.[4]
Poor Peak Shape (Tailing or Fronting) Interaction with Column: As a basic compound, it may interact with residual silanols on silica-based columns.Ensure the mobile phase pH is appropriate. Consider using a column designed for basic compounds or a polar end-capped column to minimize secondary interactions.
Incompatible Reconstitution Solvent: The solvent used to reconstitute the final extract is too strong or too weak compared to the initial mobile phase.Reconstitute the dried extract in the initial mobile phase composition or a weaker solvent to ensure proper peak focusing on the column.[4]
High Variability in Results Inconsistent Sample Preparation: Manual steps in the protocol are not being performed consistently.Ensure precise and consistent execution of each step, particularly pipetting, vortexing, and evaporation times. Automate liquid handling where possible.
Instability in Autosampler: The analyte may be degrading in the reconstituted solution while waiting for injection.Evaluate the stability of this compound in the autosampler over the expected run time. Consider using a cooled autosampler.

Quantitative Data Summary

The following tables summarize performance metrics for common sample preparation techniques based on data for the parent compound, Erythromycin. This information can serve as a baseline for developing and optimizing methods for this compound.

Table 1: Comparison of Sample Preparation Techniques for Erythromycin

Performance MetricProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Recovery Generally lower and more variableHigh (>75%, often >90%)[3]High and reproducible
Matrix Effect High potential for matrix effectsLower than PPTLowest matrix effects, provides the cleanest extract
Speed & Throughput Fast, high-throughputModerate, more difficult to automateSlower, but can be automated
Solvent Consumption LowHighModerate
Cost LowLow to ModerateHigh

Table 2: Reported Extraction Recovery of Erythromycin from Plasma using LLE

Extraction Solvent(s)Extraction Recovery (%)Reference
Methyl tert-butyl ether (MTBE)>90%[3]
Ethyl Acetate>75.1%[3]
n-butylacetate>96%[3]
Acetonitrile (B52724)98.5%[3]
Not Specified88 - 105%[3][5]

Note: The data above is for Erythromycin. Recovery for this compound may differ due to its higher polarity and should be determined experimentally.

Experimental Protocols

The following are general protocols adapted for the analysis of this compound. It is critical to validate these methods for your specific application and matrix.

Protocol 1: Liquid-Liquid Extraction (LLE)

This protocol is adapted from established methods for erythromycin in plasma.[3][5]

  • Sample Preparation: To 0.5 mL of plasma in a centrifuge tube, add a suitable internal standard.

  • Alkalinization: Add a small volume of a suitable base (e.g., 1M NaOH or ammonium (B1175870) hydroxide) to adjust the sample pH. A pH of >9 is a good starting point to evaluate. Vortex briefly.

  • Extraction: Add 2.5 mL of an appropriate organic solvent (e.g., methyl tert-butyl ether or a mixture of hexane (B92381) and isoamyl alcohol). Vortex vigorously for 5-10 minutes.

  • Phase Separation: Centrifuge at 4000 rpm for 10 minutes.

  • Evaporation: Carefully transfer the upper organic layer to a clean tube. Evaporate the solvent to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.

  • Reconstitution: Reconstitute the dried residue in 200 µL of the mobile phase. Vortex for 1 minute.

  • Analysis: Transfer the sample to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction (SPE)

This is a general guideline and requires optimization for the specific SPE cartridge and matrix.

  • Sample Pre-treatment: To 100 µL of plasma, add the internal standard. Add 300 µL of a buffer solution (e.g., phosphate (B84403) buffer, pH 7) and vortex.

  • SPE Cartridge Conditioning: Condition an appropriate SPE cartridge (e.g., a mixed-mode or polymeric reversed-phase sorbent) by passing 1 mL of methanol (B129727) followed by 1 mL of water through it.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of water, followed by 1 mL of a weak organic solvent (e.g., 5% methanol in water) to remove interferences.

  • Elution: Elute this compound from the cartridge with 1 mL of a suitable elution solvent (e.g., methanol or acetonitrile, potentially with a small amount of acid or base to facilitate elution).

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.

  • Reconstitution: Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

Protocol 3: Protein Precipitation (PPT)

This is the simplest but least clean method.

  • Sample Preparation: To 100 µL of plasma in a microcentrifuge tube, add the internal standard.

  • Precipitation: Add 300 µL of cold acetonitrile (or methanol). Adding a small percentage of acid (e.g., 0.1% formic acid) can improve protein precipitation.

  • Mixing and Centrifugation: Vortex the mixture vigorously for 1-2 minutes. Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Supernatant Collection: Carefully transfer the supernatant to a clean tube.

  • Evaporation & Reconstitution (Optional but Recommended): To concentrate the sample and perform a solvent exchange, evaporate the supernatant to dryness and reconstitute in the mobile phase.

  • Analysis: The resulting solution is ready for injection into the analytical instrument.

Visualizations

G cluster_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample (e.g., Plasma, Serum) Add_IS Add Internal Standard Sample->Add_IS Precipitate Protein Precipitation (e.g., Acetonitrile) Add_IS->Precipitate Choose Method Extract Liquid-Liquid or Solid-Phase Extraction Add_IS->Extract Choose Method Centrifuge Centrifuge Precipitate->Centrifuge Evaporate Evaporate to Dryness Extract->Evaporate Centrifuge->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS Data Data Processing & Quantification LCMS->Data

Caption: General workflow for sample preparation and analysis.

G cluster_recovery Low Recovery Troubleshooting cluster_matrix Matrix Effect Troubleshooting cluster_peak Poor Peak Shape Troubleshooting Start Analytical Issue (e.g., Low Recovery, Poor Peak Shape) Check_pH Is Extraction pH Optimal for a Polar N-Oxide? Start->Check_pH Low Recovery Improve_Cleanup Improve Cleanup Method? (PPT -> SPE, Add Wash Steps) Start->Improve_Cleanup High Matrix Effects Check_Recon Is Reconstitution Solvent Weaker Than Mobile Phase? Start->Check_Recon Poor Peak Shape Check_Solvent Is Extraction/Elution Solvent Polarity Correct? Check_pH->Check_Solvent Yes End1 Optimize Parameter Check_pH->End1 No Check_Temp Is Evaporation Temp Too High (<40°C)? Check_Solvent->Check_Temp Yes Check_Solvent->End1 No Check_Temp->End1 No Modify_LC Modify LC Method? (Gradient, Column) Improve_Cleanup->Modify_LC Still High End2 Optimize Parameter Improve_Cleanup->End2 Modify_LC->End2 Check_Column Is Column Suitable for Basic Compounds? Check_Recon->Check_Column Yes End3 Optimize Parameter Check_Recon->End3 No Check_Column->End3 No

Caption: Troubleshooting decision tree for common analytical issues.

References

Validation & Comparative

A Comparative Guide to Validated HPLC Methods for the Quantification of Erythromycin A N-oxide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of Erythromycin A N-oxide, a significant related substance of the antibiotic Erythromycin A, is crucial for quality control and stability studies. This guide provides a detailed comparison of two distinct High-Performance Liquid Chromatography (HPLC) methods, offering insights into their performance based on published experimental data.

Method Performance Comparison

The following tables summarize the key validation parameters for two HPLC methods, herein designated as Method 1 and Method 2, for the analysis of Erythromycin A and its related substances, including the N-oxide derivative.

Table 1: Chromatographic Conditions

ParameterMethod 1Method 2
Column Waters X-Terra RP18 (250 mm x 4.6 mm, 3.5 µm)Inertsil C18 ODS (150 mm x 4.6 mm, 5 µm)
Mobile Phase A: 35g di-potassium hydrogen phosphate (B84403) in 1000mL water (pH 7.0), acetonitrile (B52724), and water (5:35:60 v/v/v)B: Phosphate buffer pH 7.0, water, and acetonitrile (5:45:50 v/v/v)0.02 M Phosphate buffer (pH 6.5) and acetonitrile (60:40 v/v)
Elution Mode GradientIsocratic
Flow Rate 1.0 mL/min1.0 mL/min
Column Temperature 65°C35°C
Detection Wavelength 215 nm215 nm
Injection Volume 100 µLNot Specified

Table 2: Method Validation Parameters

Validation ParameterMethod 1Method 2
Linearity (Correlation Coefficient, r) > 0.999> 0.99
Limit of Detection (LOD) Not explicitly stated for N-oxide8 - 40 ng (for various related substances)
Precision (%RSD) < 2.0%< 1.5%
Specificity The method was able to separate Erythromycin A from its degradation products and related impurities.The method successfully separated Erythromycin A oxime from four of its related substances.
Run Time 70 minutes< 10 minutes

Experimental Workflows and Protocols

The successful implementation of an HPLC method relies on a systematic workflow, from sample preparation to data analysis. The following diagram illustrates a typical workflow for the validation of an HPLC method for this compound.

HPLC_Validation_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_validation Validation & Evaluation Standard_Prep Standard Preparation (this compound) HPLC_System HPLC System Setup (Column, Mobile Phase, etc.) Standard_Prep->HPLC_System Sample_Prep Sample Preparation (e.g., Drug Product) Sample_Prep->HPLC_System Sequence Injection Sequence HPLC_System->Sequence Data_Acquisition Chromatographic Data Acquisition Sequence->Data_Acquisition Peak_Integration Peak Integration & Identification Data_Acquisition->Peak_Integration Validation_Parameters Validation Parameter Calculation (Linearity, Precision, etc.) Peak_Integration->Validation_Parameters Method_Evaluation Method Evaluation & Reporting Validation_Parameters->Method_Evaluation

Caption: Workflow for HPLC Method Validation.

Detailed Experimental Protocols

Below are the detailed methodologies for the two compared HPLC methods.

Method 1 Protocol[1]

1. Materials and Reagents:

  • Erythromycin A and its related impurities (including this compound) reference standards.[1]

  • Di-potassium hydrogen phosphate.

  • Ortho-phosphoric acid.

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

2. Chromatographic System:

  • HPLC system equipped with a UV detector.

  • Column: Waters X-Terra RP18 (250 mm x 4.6 mm, 3.5 µm particle size).[1]

  • Column Temperature: 65°C.[1]

  • Detector Wavelength: 215 nm.[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Injection Volume: 100 µL.[1]

3. Mobile Phase Preparation:

  • Mobile Phase A: Prepare a buffer solution by dissolving 35 g of di-potassium hydrogen phosphate in 1000 mL of water and adjusting the pH to 7.0 with dilute ortho-phosphoric acid. Filter the buffer through a 0.45 µm membrane filter. Mix the buffer, acetonitrile, and water in a ratio of 5:35:60 (v/v/v).[1]

  • Mobile Phase B: Mix the phosphate buffer (pH 7.0), water, and acetonitrile in a ratio of 5:45:50 (v/v/v).[1]

4. Gradient Program:

  • The analysis is performed under the following gradient conditions:

    • T(0 min) / A(100%) : B(0%)

    • T(45 min) / A(100%) : B(0%)

    • T(47 min) / A(0%) : B(100%)

    • T(63 min) / A(0%) : B(100%)

    • T(65 min) / A(100%) : B(0%)

    • T(70 min) / A(100%) : B(0%)[1]

5. Sample and Standard Preparation:

  • Accurately weigh and dissolve the reference standards and samples in a suitable diluent.

Method 2 Protocol[2][3]

1. Materials and Reagents:

  • Erythromycin A oxime and its related substances reference standards.

  • Dipotassium (B57713) hydrogen phosphate.

  • Phosphoric acid.

  • Acetonitrile (LC grade).[2]

  • Water (distilled twice).[3]

2. Chromatographic System:

  • HPLC system with a UV detector and a column oven.[2]

  • Column: Inertsil C18 ODS (150 mm x 4.6 mm, 5 µm).[2]

  • Column Temperature: 35°C.[2]

  • Detector Wavelength: 215 nm.[3][2]

  • Flow Rate: 1.0 mL/min.[2]

3. Mobile Phase Preparation:

  • Prepare a 0.02 M phosphate buffer by mixing 0.02 M dipotassium hydrogen phosphate and phosphoric acid to a pH of 6.5.[2]

  • The mobile phase consists of the 0.02 M phosphate buffer (pH 6.5) and acetonitrile in a 60:40 (v/v) ratio.[3][2]

4. Isocratic Elution:

  • The analysis is performed using the prepared mobile phase under isocratic conditions.

5. Sample and Standard Preparation:

  • Dissolve all samples and standards in the mobile phase.[2]

References

Inter-laboratory Study of Erythromycin Impurity Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the analysis of erythromycin (B1671065) impurities, with a focus on the findings of a significant inter-laboratory study. The objective is to offer an objective overview of method performance, supported by experimental data and detailed protocols, to aid in the selection and implementation of robust analytical strategies for erythromycin and its related substances.

Executive Summary

The analysis of impurities in erythromycin, a widely used macrolide antibiotic, is critical for ensuring its safety and efficacy. High-Performance Liquid Chromatography (HPLC) is the predominant analytical technique for this purpose. An inter-laboratory study involving eight laboratories was conducted to validate a specific liquid chromatography method for erythromycin analysis, providing valuable insights into the method's reproducibility and reliability. This guide summarizes the findings of this collaborative study and compares them with other reported HPLC and Liquid Chromatography-Mass Spectrometry (LC-MS) methods.

Inter-laboratory Study: Performance of a Validated HPLC Method

An inter-laboratory study was conducted to determine the uncertainty of a liquid chromatography method for erythromycin analysis.[1] Eight laboratories participated in this study, which utilized an Astec C18 polymeric column.[1] The study aimed to establish the method's fitness for routine quality control testing by evaluating its repeatability and reproducibility.[1]

The statistical analysis of the data from the eight participating laboratories focused on determining the repeatability variance (s²r), the between-laboratory variance (s²L), and the reproducibility variance (s²R).[1]

Table 1: Summary of Inter-laboratory Study Results for the Determination of Erythromycin A and its Related Substances

ParameterErythromycin AImpurity BImpurity CImpurity DImpurity E
Mean Concentration (%) Data not available in search resultsData not available in search resultsData not available in search resultsData not available in search resultsData not available in search results
Repeatability (RSDr %) Data not available in search resultsData not available in search resultsData not available in search resultsData not available in search resultsData not available in search results
Reproducibility (RSDR %) Data not available in search resultsData not available in search resultsData not available in search resultsData not available in search resultsData not available in search results
Between-Laboratory Variance (s²L) Data not available in search resultsData not available in search resultsData not available in search resultsData not available in search resultsData not available in search results

Note: The specific quantitative data from the inter-laboratory study was not available in the provided search results. The table above serves as a template to illustrate how such data would be presented.

Comparison with Alternative HPLC and LC-MS Methods

Beyond the inter-laboratory study, numerous other analytical methods have been developed and validated for the analysis of erythromycin impurities. These methods often utilize different stationary phases, mobile phases, and detection techniques to achieve optimal separation and sensitivity.

Table 2: Comparison of Chromatographic Conditions for Erythromycin Impurity Analysis

MethodColumnMobile PhaseDetectionKey Advantages
Inter-laboratory Study Method Astec C18 polymericDetails not fully available in search resultsUVValidated through a multi-laboratory study, demonstrating robustness.[1]
RP-HPLC Method 1 WatersX-Terra RP 18 (250 mm x 4.6 mm, 3.5 µm)Gradient elution with a buffer of di-potassium hydrogen phosphate (B84403) (pH 7.0), acetonitrile (B52724), and water.UV at 215 nmSimple, rapid, accurate, and precise for the separation of impurities in erythromycin tablets.
RP-HPLC Method 2 Waters XBridge C18 (100 mm x 4.6 mm, 3.5 µm)Gradient elution with 0.4% ammonium (B1175870) hydroxide (B78521) in water and methanol.UV at 215 nmA rapid, sensitive, and accurate method developed and validated for separating nine erythromycin impurities.
LC-MS Method XTerra RP18Isocratic elution with acetonitrile-isopropanol-0.2M ammonium acetate (B1210297) pH 7.0-water (165:105:50:680).Ion Trap Mass Spectrometry (ESI+)Enables the identification of novel related substances without the need for reference standards.
LC-MS/MS Method Reversed-phase column with polar endcappingDetails not fully available in search resultsIon Trap Tandem Mass Spectrometry (MRM mode, ESI+)High sensitivity (LOQ of 0.25 ng/mL for Erythromycin A) and a short run time of 13 minutes.

Experimental Protocols

Protocol for the Inter-laboratory Study HPLC Method

While the complete detailed protocol was not available in the search results, the key components of the method are outlined below.

1. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

2. Chromatographic Conditions:

  • Column: Astec C18 polymeric column.[1]

  • Mobile Phase: Specific composition and gradient program not detailed in the provided search results.

  • Flow Rate: Not specified.

  • Detection Wavelength: Not specified.

  • Injection Volume: Not specified.

3. Sample Preparation:

  • Specific sample preparation procedures for the inter-laboratory study were not detailed in the provided search results.

General Protocol for a Validated RP-HPLC Method

This protocol is a composite based on several published methods for the analysis of erythromycin impurities.

1. Instrumentation:

  • HPLC system with a gradient pump, autosampler, column oven, and UV detector.

2. Chromatographic Conditions:

  • Column: WatersX-Terra RP 18 (250 mm x 4.6 mm, 3.5 µm particle size).

  • Mobile Phase A: A mixture of a buffer solution (35 g of di-potassium hydrogen phosphate in 1000 mL of water, pH adjusted to 7.0 with o-phosphoric acid), acetonitrile, and water in a ratio of 5:35:60 (v/v/v).

  • Mobile Phase B: A mixture of phosphate buffer pH 7.0, water, and acetonitrile in a ratio of 5:45:50 (v/v/v).

  • Gradient Program:

    • T0: 100% A, 0% B

    • T45: 100% A, 0% B

    • T47: 0% A, 100% B

    • T63: 0% A, 100% B

    • T65: 100% A, 0% B

    • T70: 100% A, 0% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 65°C.

  • Detection Wavelength: 215 nm.

  • Injection Volume: 100 µL.

3. Sample Preparation:

  • Accurately weigh and dissolve the erythromycin sample in a suitable diluent to achieve a target concentration.

  • Filter the sample solution through a 0.45 µm filter before injection.

Visualizations

Experimental_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Analysis sample Weigh Erythromycin Sample dissolve Dissolve in Diluent sample->dissolve filter Filter through 0.45 µm Filter dissolve->filter hplc Inject into HPLC System - Column: WatersX-Terra RP 18 - Mobile Phase: Gradient - Flow Rate: 1.0 mL/min - Temperature: 65°C - Detection: UV at 215 nm filter->hplc acquire Acquire Chromatogram hplc->acquire integrate Integrate Peaks acquire->integrate quantify Quantify Impurities integrate->quantify

Caption: Workflow for Erythromycin Impurity Analysis by RP-HPLC.

Analytical_Technique_Comparison cluster_separation Separation Techniques cluster_detection Detection Methods Erythromycin_Sample Erythromycin Sample (with Impurities) HPLC High-Performance Liquid Chromatography (HPLC) Erythromycin_Sample->HPLC Separation LC_MS Liquid Chromatography- Mass Spectrometry (LC-MS) Erythromycin_Sample->LC_MS Separation & Identification UV UV Detection HPLC->UV Quantification MS Mass Spectrometry LC_MS->MS Identification MS_MS Tandem Mass Spectrometry (MS/MS) MS->MS_MS Structural Elucidation

Caption: Logical Relationship of Analytical Techniques for Impurity Analysis.

References

A Comparative Guide to the Biological Activities of Erythromycin A and Erythromycin A N-oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological activities of the macrolide antibiotic Erythromycin A and its metabolite, Erythromycin A N-oxide. While extensive data is available for Erythromycin A, it is important to note that the biological activity of this compound has not been thoroughly investigated, and current information suggests it may be inactive.

Overview of Biological Activity

Erythromycin A is a well-established bacteriostatic antibiotic that can exhibit bactericidal properties at higher concentrations. Its primary mechanism of action is the inhibition of bacterial protein synthesis. In contrast, this compound is a metabolite of Erythromycin A and is often considered an impurity in commercial preparations.[1] The process of N-oxidation on the desosamine (B1220255) sugar, a critical component for ribosomal binding, may lead to the inactivation of the molecule.[2]

Data Summary

The following table summarizes the known biological properties of Erythromycin A and this compound.

PropertyErythromycin AThis compound
Mechanism of Action Inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit.[3][4][5]Not extensively studied, but N-oxidation of the desosamine sugar is suggested to inactivate the drug.[2][6]
Antibacterial Spectrum Broad-spectrum activity against many Gram-positive bacteria and some Gram-negative bacteria.[4]Not well-characterized.
Minimum Inhibitory Concentration (MIC) Data Extensive MIC data is available for a wide range of bacterial species.No comprehensive MIC data available in the public domain.
Clinical Use Widely used to treat a variety of bacterial infections.Not used clinically; it is a metabolite and a precursor in the synthesis of other macrolides like clarithromycin.[1]
Anti-inflammatory Activity Exhibits anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[3]Not studied.

Mechanism of Action of Erythromycin A

Erythromycin A exerts its antibacterial effect by binding to the 23S rRNA of the 50S ribosomal subunit in bacteria. This binding physically blocks the exit tunnel through which newly synthesized peptides emerge, thereby halting protein elongation and inhibiting bacterial growth.

Mechanism of Action of Erythromycin A Erythromycin A Erythromycin A Bacterial 50S Ribosomal Subunit Bacterial 50S Ribosomal Subunit Erythromycin A->Bacterial 50S Ribosomal Subunit Binds to Binding to 23S rRNA Binding to 23S rRNA Bacterial 50S Ribosomal Subunit->Binding to 23S rRNA Blockade of Peptide Exit Tunnel Blockade of Peptide Exit Tunnel Binding to 23S rRNA->Blockade of Peptide Exit Tunnel Inhibition of Protein Elongation Inhibition of Protein Elongation Blockade of Peptide Exit Tunnel->Inhibition of Protein Elongation Bacteriostatic/Bactericidal Effect Bacteriostatic/Bactericidal Effect Inhibition of Protein Elongation->Bacteriostatic/Bactericidal Effect

Caption: Mechanism of Erythromycin A's antibacterial action.

Anti-inflammatory Signaling Pathway of Erythromycin A

Beyond its antibacterial properties, Erythromycin A has been shown to possess anti-inflammatory effects. It can inhibit the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor involved in the inflammatory response.

Anti-inflammatory Pathway of Erythromycin A Inflammatory Stimulus Inflammatory Stimulus NF-kB Pathway Activation NF-kB Pathway Activation Inflammatory Stimulus->NF-kB Pathway Activation Inhibition of NF-kB Inhibition of NF-kB NF-kB Pathway Activation->Inhibition of NF-kB Erythromycin A Erythromycin A Erythromycin A->Inhibition of NF-kB Reduced Pro-inflammatory Gene Expression Reduced Pro-inflammatory Gene Expression Inhibition of NF-kB->Reduced Pro-inflammatory Gene Expression

Caption: Erythromycin A's anti-inflammatory signaling pathway.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)

This protocol outlines the determination of the MIC of an antimicrobial agent against a specific bacterium in a liquid medium.

a. Preparation of Materials:

  • Bacterial Culture: A pure, overnight culture of the test organism.

  • Antimicrobial Stock Solution: A solution of the antimicrobial agent at a known high concentration.

  • Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is commonly used.

  • 96-Well Microtiter Plate: For setting up the dilutions.

b. Experimental Workflow:

MIC Determination Workflow Prepare Serial Dilutions Prepare Serial Dilutions Inoculate with Bacteria Inoculate with Bacteria Prepare Serial Dilutions->Inoculate with Bacteria Incubate Incubate Inoculate with Bacteria->Incubate Observe for Growth Observe for Growth Incubate->Observe for Growth Determine MIC Determine MIC Observe for Growth->Determine MIC

Caption: Workflow for MIC determination via broth microdilution.

c. Detailed Steps:

  • Prepare Serial Dilutions: Dispense 50 µL of sterile broth into wells 2 through 12 of a 96-well plate. Add 100 µL of the antimicrobial stock solution to well 1. Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and continuing this process to well 10. Discard the final 50 µL from well 10. Well 11 serves as a positive control (bacteria, no antibiotic), and well 12 as a negative control (broth only).

  • Inoculate with Bacteria: Prepare a bacterial inoculum standardized to a 0.5 McFarland turbidity standard. Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well. Add 50 µL of this standardized inoculum to wells 1 through 11.

  • Incubate: Cover the plate and incubate at 35-37°C for 16-20 hours.

  • Observe for Growth: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

Ribosome Binding Assay (Filter Binding Method)

This protocol is used to determine the binding affinity of a compound to bacterial ribosomes.

a. Preparation of Materials:

  • Bacterial Ribosomes: Purified 70S ribosomes from the target bacterial species.

  • Radiolabeled Ligand: Radiolabeled Erythromycin A (e.g., [14C]-Erythromycin A).

  • Unlabeled Competitor: Unlabeled Erythromycin A or the test compound (this compound).

  • Binding Buffer: A buffer that maintains the integrity and activity of the ribosomes.

  • Filter Membranes: Nitrocellulose membranes that bind ribosomes but not unbound ligands.

  • Scintillation Counter: To measure radioactivity.

b. Experimental Workflow:

Ribosome Binding Assay Workflow Incubate Ribosomes and Ligands Incubate Ribosomes and Ligands Filter through Membrane Filter through Membrane Incubate Ribosomes and Ligands->Filter through Membrane Wash Membrane Wash Membrane Filter through Membrane->Wash Membrane Measure Radioactivity Measure Radioactivity Wash Membrane->Measure Radioactivity Calculate Binding Affinity Calculate Binding Affinity Measure Radioactivity->Calculate Binding Affinity

Caption: Workflow for a competitive ribosome binding assay.

c. Detailed Steps:

  • Incubate Ribosomes and Ligands: In a series of tubes, incubate a fixed concentration of bacterial ribosomes with a fixed concentration of radiolabeled Erythromycin A. Add increasing concentrations of the unlabeled competitor (Erythromycin A or this compound). Allow the mixture to incubate at the appropriate temperature and time to reach equilibrium.

  • Filter through Membrane: Rapidly filter the incubation mixture through a nitrocellulose membrane. The ribosomes and any bound radiolabeled ligand will be retained on the filter.

  • Wash Membrane: Wash the filter with cold binding buffer to remove any unbound radiolabeled ligand.

  • Measure Radioactivity: Place the filter in a scintillation vial with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Calculate Binding Affinity: The amount of radioactivity on the filter is proportional to the amount of radiolabeled ligand bound to the ribosomes. By plotting the radioactivity against the concentration of the unlabeled competitor, the IC50 (the concentration of competitor that displaces 50% of the radiolabeled ligand) can be determined, which is related to the binding affinity (Ki).

Conclusion

Erythromycin A is a macrolide antibiotic with a well-defined mechanism of action and a broad spectrum of antibacterial activity. It also possesses anti-inflammatory properties. In contrast, this compound is a metabolite whose biological activity has not been extensively characterized. The available information suggests that the N-oxidation of the desosamine sugar, a moiety crucial for antibacterial action, likely leads to a loss of activity. Further direct comparative studies are necessary to definitively determine the biological activity profile of this compound.

References

A Comparative Analysis of the Chemical Stability of Erythromycin and its N-oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the chemical stability of the macrolide antibiotic erythromycin (B1671065) and its primary metabolite and potential impurity, erythromycin N-oxide. Understanding the relative stability of these two compounds is crucial for the development of stable pharmaceutical formulations, ensuring therapeutic efficacy, and defining appropriate storage conditions. This comparison is based on available experimental data from forced degradation studies.

Erythromycin is a well-established antibiotic known for its susceptibility to degradation, particularly in acidic environments. This instability can impact its bioavailability and shelf-life. Erythromycin N-oxide is formed through the oxidation of the tertiary amine on the desosamine (B1220255) sugar of erythromycin. While it is a known metabolite, its own stability profile is less extensively documented. This guide summarizes the known stability of both compounds under various stress conditions.

Comparative Stability Profile

The following table summarizes the known and inferred stability of erythromycin and erythromycin N-oxide under forced degradation conditions as recommended by the International Council for Harmonisation (ICH) guidelines.

Stress ConditionErythromycinErythromycin N-oxideKey Observations
Acidic Hydrolysis Highly UnstableStability data not extensively available, but inferred to be unstable.Erythromycin rapidly degrades in acidic solutions, forming inactive products like anhydroerythromycin A.[1]
Basic Hydrolysis UnstableStability data not extensively available, but inferred to be unstable.Erythromycin undergoes hydrolysis of its lactone ring in basic conditions.
Oxidative Stress UnstableCan be formed from erythromycin under oxidative conditions. May be susceptible to further degradation.Erythromycin is susceptible to oxidation, leading to the formation of various degradation products, including the N-oxide.[2]
Thermal Stress Relatively StableMay form from erythromycin at elevated temperatures.[3]Erythromycin shows notable stability under dry heat conditions.[3]
Photolytic Stress Relatively StableStability data not extensively available.Erythromycin demonstrates stability when exposed to light.

Note: Direct comparative stability studies between erythromycin and erythromycin N-oxide are limited in publicly available literature. The stability profile of erythromycin N-oxide is largely inferred from its chemical structure and its role as a degradation product of erythromycin.

Experimental Protocols

Detailed methodologies for conducting forced degradation studies are essential for assessing the stability of pharmaceutical compounds. Below are representative protocols for key experiments.

Protocol 1: Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method

This method is designed to separate and quantify erythromycin from its degradation products, including erythromycin N-oxide.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient or isocratic mixture of a phosphate (B84403) buffer and a modified organic solvent (e.g., acetonitrile (B52724) or methanol). A common mobile phase consists of a mixture of dipotassium (B57713) hydrogen phosphate buffer (pH adjusted), acetonitrile, and water.

  • Flow Rate: Typically 1.0 mL/min.

  • Column Temperature: Maintained at an elevated temperature (e.g., 65°C) to improve peak shape.

  • Detection Wavelength: 215 nm.

  • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol (B129727) or a mixture of acetonitrile and water) to a known concentration.

Protocol 2: Forced Degradation Studies

Forced degradation studies are performed to evaluate the stability of a drug substance under various stress conditions.

  • Acid Degradation:

    • Prepare a stock solution of the compound in a suitable solvent (e.g., methanol).

    • Add an equal volume of 0.1 M hydrochloric acid.

    • Incubate the solution at a controlled temperature (e.g., 60°C) for a specified period (e.g., 2 hours).

    • Neutralize the solution with an equivalent amount of 0.1 M sodium hydroxide.

    • Dilute the sample with the mobile phase to an appropriate concentration for HPLC analysis.

  • Base Degradation:

    • Prepare a stock solution of the compound.

    • Add an equal volume of 0.1 M sodium hydroxide.

    • Incubate at a controlled temperature (e.g., 60°C) for a specified duration (e.g., 4 hours).

    • Neutralize with an equivalent amount of 0.1 M hydrochloric acid.

    • Dilute for HPLC analysis.

  • Oxidative Degradation:

    • Prepare a stock solution of the compound.

    • Add an equal volume of a hydrogen peroxide solution (e.g., 3% or 30%).

    • Keep the mixture at room temperature for a defined period (e.g., 24 hours), protected from light.

    • Dilute for HPLC analysis.

  • Thermal Degradation:

    • Expose the solid drug substance to dry heat in an oven at a high temperature (e.g., 105°C) for a specified time.

    • Dissolve the heat-stressed solid in a suitable solvent for HPLC analysis.

  • Photolytic Degradation:

    • Expose a solution of the drug substance to a specific wavelength of UV light (e.g., 254 nm) or to a combination of UV and visible light for a defined duration.

    • Analyze the sample by HPLC.

Visualizations

Experimental Workflow for Comparative Stability Testing

The following diagram illustrates a typical workflow for the comparative stability testing of erythromycin and its N-oxide.

G cluster_0 Sample Preparation cluster_1 Forced Degradation cluster_2 Analysis cluster_3 Data Evaluation prep_ery Erythromycin Stock Solution acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) prep_ery->acid base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) prep_ery->base oxidative Oxidative Stress (e.g., 3% H2O2, RT) prep_ery->oxidative thermal Thermal Stress (e.g., 105°C, solid) prep_ery->thermal photo Photolytic Stress (UV/Vis light) prep_ery->photo prep_nox Erythromycin N-oxide Stock Solution prep_nox->acid prep_nox->base prep_nox->oxidative prep_nox->thermal prep_nox->photo hplc Stability-Indicating HPLC-UV acid->hplc base->hplc oxidative->hplc thermal->hplc photo->hplc compare Compare Degradation Profiles (% Degradation, Degradant Identification) hplc->compare

Caption: Workflow for comparative stability testing.

Degradation Pathway of Erythromycin in Acidic Conditions

This diagram illustrates the initial steps of erythromycin degradation in an acidic environment, a critical factor in its instability.

G Erythromycin Erythromycin Anhydroerythromycin_A Anhydroerythromycin A (Inactive Degradation Product) Erythromycin->Anhydroerythromycin_A Intramolecular Cyclization (Acid-Catalyzed)

Caption: Acid-catalyzed degradation of erythromycin.

References

A Comparative Guide to the Cross-Validation of LC-MS and HPLC-UV for the Quantification of Erythromycin A N-oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for the quantitative analysis of Erythromycin (B1671065) A N-oxide. Erythromycin A N-oxide is a known impurity and degradation product of the macrolide antibiotic Erythromycin.[1] Accurate and precise quantification of this impurity is critical for quality control and stability studies of erythromycin-containing pharmaceutical products. This document outlines detailed experimental protocols and presents a comparative summary of the performance characteristics of each method to aid in the selection and cross-validation of the most suitable analytical technique.

Experimental Protocols

The following protocols are representative methodologies for the analysis of Erythromycin and its related substances, which can be adapted and optimized for the specific quantification of this compound.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

HPLC-UV is a robust and widely used technique for the analysis of pharmaceutical compounds.[2] For erythromycin and its impurities, a common approach involves reversed-phase chromatography with UV detection at a low wavelength, as erythromycin has a low UV absorption.[2]

Sample Preparation: Accurately weigh and dissolve the Erythromycin sample in a suitable diluent, such as a mixture of acetonitrile (B52724) and water or a buffer solution, to achieve a known concentration.

Chromatographic Conditions:

  • Column: A C18 reversed-phase column is frequently used (e.g., Waters X-Terra RP18, 250 mm x 4.6 mm, 3.5 µm).[3][4]

  • Mobile Phase A: A buffer solution, such as di-potassium hydrogen phosphate (B84403) (e.g., 35g/L in water), adjusted to a specific pH (e.g., pH 7.0 with phosphoric acid).[3][4]

  • Mobile Phase B: A mixture of a buffer, water, and an organic solvent like acetonitrile.[3][4]

  • Gradient Elution: A gradient program is often employed to effectively separate Erythromycin A from its related substances, including the N-oxide. An example gradient could be:

    • T0: 100% A

    • T45: 100% A

    • T47: 100% B

    • T63: 100% B

    • T65: 100% A

    • T70: 100% A[3][4]

  • Flow Rate: Typically 1.0 mL/min.[3][4]

  • Injection Volume: Around 100 µL.[3][4]

  • Column Temperature: Elevated temperatures, such as 65°C, can improve peak shape and resolution.[3][4]

  • UV Detection: Detection is commonly performed at 215 nm.[3][4][5]

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS offers superior sensitivity and selectivity compared to HPLC-UV, making it particularly useful for the detection and quantification of low-level impurities.[6][7]

Sample Preparation: Similar to HPLC-UV, samples are accurately weighed and dissolved in a suitable solvent system compatible with mass spectrometry (e.g., a mixture of water and acetonitrile with a volatile modifier like formic acid or ammonium (B1175870) acetate).[8]

Chromatographic Conditions:

  • Column: A C18 or a polar-endcapped reversed-phase column is suitable.[6]

  • Mobile Phase A: Water with a volatile additive such as 0.1% formic acid or 2 mM ammonium acetate (B1210297) with 0.1% acetic acid.[2][8]

  • Mobile Phase B: Acetonitrile or methanol (B129727) with the same volatile additive as the aqueous phase.[2]

  • Gradient Elution: A gradient is typically used to separate the analyte from the main drug substance and other impurities.

  • Flow Rate: Dependent on the column internal diameter, typically in the range of 0.2-1.0 mL/min.[8]

  • Injection Volume: A smaller injection volume (e.g., 5-20 µL) is generally sufficient due to the higher sensitivity of the detector.

Mass Spectrometry Conditions:

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode is commonly used for Erythromycin and its derivatives.[6]

  • Detection Mode: For quantitative analysis, Multiple Reaction Monitoring (MRM) is the preferred mode, offering high selectivity and sensitivity.[6][8] The transition would be specific for this compound.

  • Ion Source Parameters: Parameters such as ion spray voltage, temperature, and gas flows need to be optimized for the specific analyte and instrument.[9]

Data Presentation: A Comparative Overview

The following table summarizes the key performance characteristics for HPLC-UV and LC-MS in the context of analyzing this compound. The values are representative and may vary depending on the specific instrumentation, method optimization, and sample matrix.

Performance Parameter HPLC-UV LC-MS
Specificity/Selectivity Moderate; relies on chromatographic separation. Potential for co-elution with other impurities.[2]High; based on both chromatographic retention time and mass-to-charge ratio (m/z) of the parent and fragment ions.[6]
Sensitivity (LOD/LOQ) Lower; typically in the µg/mL to high ng/mL range.[10]Higher; can achieve low ng/mL to pg/mL levels.[6][8]
Linearity Good; typically demonstrates a wide linear range.[4][11]Excellent; wide linear dynamic range.[6]
Accuracy & Precision Good; %RSD values are generally within acceptable limits for pharmaceutical analysis.[4][12]Excellent; high accuracy and precision are achievable.[6][8]
Robustness Generally robust and less susceptible to matrix effects.Can be prone to matrix effects and ion suppression, requiring careful sample preparation and method development.[13]
Cost & Complexity Lower initial instrument cost and less complex operation and maintenance.[10]Higher initial investment and requires more specialized expertise for operation and data analysis.

Mandatory Visualization

The following diagram illustrates a typical workflow for the cross-validation of LC-MS and HPLC-UV methods for the analysis of this compound.

CrossValidationWorkflow start Start: Define Analytical Requirements method_dev Independent Method Development and Optimization start->method_dev hplc_uv HPLC-UV Method method_dev->hplc_uv lc_ms LC-MS Method method_dev->lc_ms validation Individual Method Validation (ICH Q2(R1) Guidelines) hplc_uv->validation lc_ms->validation hplc_val Validate HPLC-UV: Specificity, Linearity, Accuracy, Precision, LOD, LOQ, Robustness validation->hplc_val lcms_val Validate LC-MS: Specificity, Linearity, Accuracy, Precision, LOD, LOQ, Robustness validation->lcms_val cross_val Cross-Validation Study hplc_val->cross_val lcms_val->cross_val sample_analysis Analyze Same Set of Samples (e.g., Spiked Samples, Stressed Samples) with Both Methods cross_val->sample_analysis data_comp Statistical Comparison of Results (e.g., t-test, Bland-Altman plot) sample_analysis->data_comp conclusion Conclusion on Method Equivalency or Concordance data_comp->conclusion end End conclusion->end

Caption: Workflow for cross-validation of HPLC-UV and LC-MS methods.

Conclusion

Both HPLC-UV and LC-MS are powerful analytical techniques for the quantification of this compound. The choice between the two methods depends on the specific requirements of the analysis. HPLC-UV is a cost-effective and robust method suitable for routine quality control where the levels of the impurity are expected to be within the detection limits of the UV detector. On the other hand, LC-MS is the preferred method for analyses requiring high sensitivity and selectivity, such as in the case of trace-level impurity quantification, metabolite identification, or in complex sample matrices.

A thorough cross-validation study, as outlined in the workflow, is essential to ensure the consistency and reliability of results when transferring methods or comparing data generated by different techniques. This ensures the integrity of the data used for critical decisions in drug development and manufacturing.

References

Erythromycin A N-oxide Certified Reference Material: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quality and availability of certified reference materials (CRMs) are paramount for accurate analytical method development, validation, and routine quality control. This guide provides a comparative overview of the availability of Erythromycin (B1671065) A N-oxide, a key related substance of the macrolide antibiotic erythromycin. It also details relevant analytical methodologies and offers a comparison with alternative reference materials.

Availability and Supplier Comparison of Erythromycin A N-oxide

This compound is available from several suppliers, though the designation as a "Certified Reference Material" varies. For use in regulated environments, materials designated as "Pharmaceutical Analytical Impurity" or those accompanied by a comprehensive Certificate of Analysis (CoA) are generally preferred. Below is a comparison of offerings from prominent suppliers.

SupplierProduct NameCAS NumberStated Purity/GradeFormatIntended Use
LGC Standards This compound992-65-4High-quality reference material5 mg, 10 mg, 25 mgPharmaceutical analytical testing
Cayman Chemical This compound992-65-4≥95%SolidResearch
Santa Cruz Biotechnology This compound992-65-4Not specifiedNot specifiedResearch Use Only
Simson Pharma Limited Erythromycin EP Impurity H992-65-4Accompanied by CoANot specifiedPharmaceutical impurity standard
Pharmaffiliates Erythromycin - Impurity H992-65-4Not specifiedNot specifiedPharmaceutical standard
USP This compound992-65-4Analytical Material25 mgPharmaceutical Analytical Impurity

Note: The information in this table is based on publicly available data and may be subject to change. It is crucial to obtain the latest specifications and Certificate of Analysis directly from the supplier before purchase.

Certificate of Analysis: A Critical Evaluation

A Certificate of Analysis is a crucial document that provides detailed information about the quality and purity of a reference material. When comparing this compound from different sources, researchers should meticulously review the CoA for the following parameters:

ParameterDescriptionImportance
Identity Confirmation of the chemical structure (e.g., by ¹H NMR, ¹³C NMR, MS).Ensures the correct compound is being supplied.
Purity Quantitative measure of the main component (e.g., by HPLC, qNMR).Critical for accurate quantification in analytical methods.
Impurities Identification and quantification of any related substances or residual solvents.Important for understanding potential interferences in analytical assays.
Assigned Value & Uncertainty The certified concentration or purity and its associated measurement uncertainty.Essential for establishing traceability and calculating measurement uncertainty in analytical results.
Traceability Statement of metrological traceability to a national or international standard.A key requirement for CRMs used in regulated laboratories.
Homogeneity & Stability Data demonstrating that the material is uniform and stable over its shelf life.Ensures the reliability of the reference material over time.

Alternative Certified Reference Materials

In the analysis of erythromycin, other related compounds are often monitored as impurities. Certified reference materials for these compounds can serve as important tools for method development and validation. Key alternatives include:

  • Erythromycin A, B, and C: Available as pharmacopoeial reference standards from organizations like the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP).

  • N-Demethylerythromycin A: Another known impurity of erythromycin, with reference materials available from suppliers like USP.

  • Anhydroerythromycin A: A degradation product of erythromycin.

The choice of reference material will depend on the specific requirements of the analytical method and the regulatory landscape.

Experimental Protocols

The following is a representative experimental protocol for the analysis of this compound and other related substances in an erythromycin drug substance or product using High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometric detection. This protocol is a synthesis of methods described in the scientific literature.[1][2][3][4]

Objective: To separate and quantify this compound and other related impurities from the main Erythromycin A peak.

Instrumentation:

  • HPLC system with a gradient pump, autosampler, and UV or Mass Spectrometry (MS) detector.

Chromatographic Conditions:

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 0.05 M Ammonium acetate (B1210297) buffer (pH adjusted to 7.0).

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-10 min: 30% B

    • 10-30 min: 30-70% B (linear gradient)

    • 30-35 min: 70% B

    • 35-40 min: 70-30% B (linear gradient)

    • 40-45 min: 30% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40 °C.

  • Detection: UV at 215 nm or MS with electrospray ionization (ESI) in positive mode.

  • Injection Volume: 20 µL.

Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound certified reference material in a suitable solvent (e.g., acetonitrile/water 50:50 v/v) to obtain a known concentration.

  • Sample Solution: Accurately weigh and dissolve the erythromycin sample in the same solvent to achieve a target concentration.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

Data Analysis:

  • Identify the peaks based on their retention times compared to the standard.

  • Quantify the amount of this compound and other impurities using an external standard method.

Visualizations

To aid in understanding the analytical workflow and the relationship between erythromycin and its impurities, the following diagrams are provided.

Experimental_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weighing Accurate Weighing dissolving Dissolution in Solvent weighing->dissolving filtration Filtration (0.45 µm) dissolving->filtration injection Injection into HPLC filtration->injection separation Chromatographic Separation injection->separation detection UV or MS Detection separation->detection peak_id Peak Identification detection->peak_id quantification Quantification peak_id->quantification reporting Reporting Results quantification->reporting

Figure 1: A generalized workflow for the HPLC analysis of this compound.

Erythromycin_Impurities cluster_impurities Related Substances Erythromycin_A Erythromycin A Erythromycin_A_N_oxide This compound Erythromycin_A->Erythromycin_A_N_oxide Oxidation N_Demethylerythromycin_A N-Demethylerythromycin A Erythromycin_A->N_Demethylerythromycin_A Demethylation Erythromycin_B Erythromycin B Erythromycin_A->Erythromycin_B Biosynthetic Variant Erythromycin_C Erythromycin C Erythromycin_A->Erythromycin_C Biosynthetic Variant Anhydroerythromycin_A Anhydroerythromycin A Erythromycin_A->Anhydroerythromycin_A Degradation

Figure 2: Relationship of Erythromycin A to its key related substances.

References

A Head-to-Head Battle in the Lab: Unraveling the In Vitro Metabolic Fates of Erythromycin A and its N-oxide Metabolite

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists navigating the complexities of drug development, a thorough understanding of a compound's metabolic profile is paramount. This guide provides a detailed in vitro comparison of the metabolism of the widely-used antibiotic, Erythromycin A, and its significant metabolite, Erythromycin A N-oxide. By examining their metabolic stability, pathways, and the enzymes involved, we shed light on the distinct and overlapping metabolic journeys of these two related compounds.

Erythromycin A, a macrolide antibiotic, is a cornerstone in treating various bacterial infections. Its efficacy and potential for drug-drug interactions are intrinsically linked to its metabolism, primarily orchestrated by the cytochrome P450 (CYP) enzyme system in the liver. A key player in this process is the formation of this compound, a metabolite that can also revert to the parent drug, adding a layer of complexity to its pharmacokinetic profile. This guide synthesizes available data to provide a clear comparison of their in vitro metabolic behavior.

Metabolic Stability and Primary Pathways: A Comparative Overview

In vitro studies utilizing liver microsomes are instrumental in predicting a drug's metabolic clearance in the body. For Erythromycin A, the primary metabolic route is N-demethylation, a reaction predominantly catalyzed by the CYP3A4 isozyme. This process leads to the formation of N-desmethylerythromycin A.

While direct comparative quantitative data on the metabolic stability of Erythromycin A versus its N-oxide is limited in publicly available literature, the known metabolic pathways suggest different primary clearance mechanisms. The metabolism of Erythromycin A is an oxidative process, whereas the primary metabolic route for this compound is reductive, converting it back to the parent Erythromycin A. The enzymatic systems responsible for this reduction in vitro are a key area of investigation for understanding the overall disposition of erythromycin.

It has also been observed that Erythromycin A can undergo a metabolic transformation that results in the formation of a complex with cytochrome P-450, which can lead to mechanism-based inhibition of the enzyme.

dot

Figure 1. Simplified overview of the primary in vitro metabolic pathways for Erythromycin A and this compound.

Experimental Protocols: A Guide to In Vitro Metabolism Studies

The following provides a generalized experimental protocol for assessing the in vitro metabolism of Erythromycin A and this compound using liver microsomes. This protocol is a composite based on standard methodologies in the field and should be adapted and optimized for specific laboratory conditions and analytical instrumentation.

Objective:

To compare the metabolic stability and metabolite formation of Erythromycin A and this compound in human liver microsomes.

Materials:
  • Erythromycin A

  • This compound

  • Pooled human liver microsomes (HLM)

  • NADPH regenerating system (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate (B84403) buffer (e.g., 0.1 M, pH 7.4)

  • Acetonitrile (B52724) (ACN) or other suitable organic solvent for quenching

  • Internal standard (IS) for analytical quantification

  • High-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) system

Experimental Workflow:

dot

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation prep_reagents Prepare stock solutions of Erythromycin A, This compound, and internal standard prep_microsomes Prepare incubation mixtures with human liver microsomes in phosphate buffer prep_reagents->prep_microsomes pre_incubation Pre-incubate mixtures at 37°C prep_microsomes->pre_incubation initiate_reaction Initiate reaction by adding NADPH regenerating system pre_incubation->initiate_reaction time_points Incubate at 37°C and collect samples at various time points (e.g., 0, 5, 15, 30, 60 min) initiate_reaction->time_points quench Quench the reaction with ice-cold acetonitrile containing internal standard time_points->quench centrifuge Centrifuge to precipitate proteins quench->centrifuge hplc_ms Analyze supernatant by HPLC-MS/MS centrifuge->hplc_ms quantify Quantify the remaining parent compound and formed metabolites hplc_ms->quantify calculate Calculate metabolic stability (t½, intrinsic clearance) and rates of metabolite formation quantify->calculate

Figure 2. A typical experimental workflow for an in vitro metabolism study.

Data Analysis:

The concentration of the parent compound (Erythromycin A or this compound) at each time point is determined by HPLC-MS/MS. The natural logarithm of the percentage of the remaining parent compound is plotted against time. The slope of the linear portion of this curve is used to calculate the in vitro half-life (t½).

Metabolite formation is monitored by tracking the appearance of product ions specific to the expected metabolites (e.g., N-desmethylerythromycin A from Erythromycin A, and Erythromycin A from this compound). The rate of metabolite formation can be determined from the initial linear phase of the product formation versus time curve.

Concluding Remarks

The in vitro metabolism of Erythromycin A and its N-oxide are distinct yet interconnected processes. While Erythromycin A primarily undergoes CYP3A4-mediated N-demethylation, its N-oxide is subject to enzymatic reduction back to the parent compound. A comprehensive understanding of the kinetics of both the oxidative and reductive pathways is crucial for accurately predicting the in vivo pharmacokinetics and potential for drug interactions of Erythromycin A. The provided experimental framework serves as a foundational guide for researchers to further investigate and quantify the metabolic intricacies of these compounds, ultimately contributing to the development of safer and more effective therapeutic strategies.

A Comparative Spectroscopic Guide: Erythromycin A vs. its N-oxide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced structural differences between a parent drug and its metabolites is crucial. This guide provides a detailed spectroscopic comparison of the widely used macrolide antibiotic, Erythromycin (B1671065) A, and its common metabolite, Erythromycin A N-oxide. While extensive experimental data for Erythromycin A is readily available, specific spectral data for its N-oxide is less accessible in the public domain. This guide therefore presents a combination of experimental data for Erythromycin A and predictive analysis for its N-oxide, based on established principles of organic spectroscopy.

Structural Transformation

The key structural difference between Erythromycin A and its N-oxide is the oxidation of the tertiary amine on the desosamine (B1220255) sugar moiety. This seemingly minor change significantly alters the electronic environment of the surrounding atoms, leading to discernible shifts in their spectroscopic signatures.

Figure 1: Chemical transformation of Erythromycin A to its N-oxide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the detailed structure of organic molecules. The oxidation of the nitrogen atom in Erythromycin A to form the N-oxide is expected to induce significant changes in the chemical shifts of nearby protons and carbons.

¹H NMR Spectroscopy

Erythromycin A: The ¹H NMR spectrum of Erythromycin A is complex, with numerous overlapping signals corresponding to the macrolide ring and the two sugar moieties. A characteristic signal is the singlet for the N,N-dimethyl group of the desosamine sugar, which typically appears around 2.3 ppm.

This compound (Predicted): Upon N-oxidation, the N,N-dimethyl protons are expected to experience a significant downfield shift due to the deshielding effect of the positively charged nitrogen and the electronegative oxygen atom. This signal would likely shift to a region between 3.0 and 3.5 ppm and may show splitting depending on the conformational dynamics. Protons on the carbon atoms adjacent to the nitrogen (C-3' and C-5') are also expected to shift downfield.

Proton Erythromycin A Chemical Shift (δ, ppm) in CDCl₃ This compound Predicted Chemical Shift (δ, ppm) Predicted Shift Change (Δδ, ppm)
N(CH₃)₂~2.3 (s)3.0 - 3.5+0.7 to +1.2
H-3'MultipletDownfield shiftPositive
H-5'MultipletDownfield shiftPositive

Table 1: Comparison of key ¹H NMR chemical shifts for Erythromycin A and predicted shifts for this compound.

¹³C NMR Spectroscopy

Erythromycin A: The ¹³C NMR spectrum of Erythromycin A displays signals for all 37 carbon atoms. The N,N-dimethyl carbons resonate at approximately 40.3 ppm.

This compound (Predicted): Similar to the proton signals, the carbon signals of the N,N-dimethyl groups are expected to be shifted downfield upon N-oxidation, likely appearing in the 50-60 ppm range. The carbons directly bonded to the nitrogen (C-3' and C-5') will also experience a downfield shift.

Carbon Erythromycin A Chemical Shift (δ, ppm) in CDCl₃ This compound Predicted Chemical Shift (δ, ppm) Predicted Shift Change (Δδ, ppm)
N(CH₃)₂~40.350 - 60+10 to +20
C-3'VariesDownfield shiftPositive
C-5'VariesDownfield shiftPositive

Table 2: Comparison of key ¹³C NMR chemical shifts for Erythromycin A and predicted shifts for this compound.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The key difference in the IR spectra of Erythromycin A and its N-oxide will be the appearance of a new absorption band corresponding to the N-O bond.

Functional Group Erythromycin A Absorption (cm⁻¹) ** This compound Predicted Absorption (cm⁻¹) **
O-H stretch~3475 (broad)~3475 (broad)
C-H stretch~2944~2944
C=O (lactone)~1730~1730
C-O stretch~1167, ~1040~1167, ~1040
N-O stretch - ~950 - 970

Table 3: Comparison of key IR absorption bands for Erythromycin A and predicted absorptions for this compound.

The presence of a strong absorption band in the 950-970 cm⁻¹ region is a clear indicator of the N-oxide functionality.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Erythromycin A: The mass spectrum of Erythromycin A typically shows a protonated molecular ion [M+H]⁺ at m/z 734.5.[1][2] Common fragmentation pathways involve the loss of the sugar moieties, desosamine (m/z 158) and cladinose.[1][2]

This compound: The molecular weight of this compound is 749.9 g/mol , due to the addition of an oxygen atom.[3][4][5][6][7] Therefore, its protonated molecular ion [M+H]⁺ is expected at m/z 750.5. A characteristic fragmentation pattern for N-oxides is the loss of an oxygen atom (16 Da), which would result in a fragment ion at m/z 734.5, corresponding to the protonated Erythromycin A. Another common fragmentation is the loss of a hydroxyl radical (OH, 17 Da) from the protonated N-oxide.

Ion Erythromycin A (m/z) This compound (m/z)
[M+H]⁺734.5750.5
[M+H - H₂O]⁺716.5732.5
[M+H - O]⁺-734.5
[M+H - OH]⁺-733.5
[Desosamine fragment]⁺158.1174.1 (as N-oxide)

Table 4: Comparison of key mass spectrometry fragments for Erythromycin A and this compound.

Experimental Protocols

Detailed experimental protocols are essential for reproducible spectroscopic analysis. Below are generalized protocols for the key techniques discussed.

NMR Spectroscopy

G cluster_A cluster_B cluster_C cluster_D A Sample Preparation B NMR Instrument Setup A->B C Data Acquisition B->C D Data Processing C->D A1 Dissolve ~20-40 mg of sample in ~0.6 mL of deuterated solvent (e.g., CDCl₃). A2 Add a small amount of internal standard (e.g., TMS). A3 Transfer to a 5 mm NMR tube. B1 Tune and shim the magnet. B2 Lock onto the deuterium (B1214612) signal of the solvent. C1 Acquire ¹H NMR spectrum (e.g., 16-64 scans). C2 Acquire ¹³C NMR spectrum (e.g., 1024 or more scans). D1 Fourier transform the FID. D2 Phase correct the spectrum. D3 Baseline correct the spectrum. D4 Reference the spectrum to the internal standard.

Figure 2: General workflow for NMR analysis.

A detailed protocol for the structural elucidation of macrolide antibiotics using a combination of 1D and 2D NMR experiments is available.[8] This involves dissolving approximately 40 mg of the sample in 0.7 mL of deuterated chloroform (B151607) (CDCl₃) with tetramethylsilane (B1202638) (TMS) as an internal standard.[8]

Infrared (IR) Spectroscopy

G cluster_A cluster_B cluster_C cluster_D A Sample Preparation (KBr Pellet) B IR Spectrometer Setup A->B C Data Acquisition B->C D Data Processing C->D A1 Grind a small amount of sample with dry KBr powder. A2 Press the mixture into a thin, transparent pellet. B1 Place the KBr pellet in the sample holder. B2 Record a background spectrum of air. C1 Acquire the sample spectrum (e.g., 16-32 scans). D1 Perform background subtraction. D2 Identify and label significant peaks.

Figure 3: General workflow for IR analysis (KBr pellet method).

For Attenuated Total Reflectance (ATR)-FTIR, spectra can be recorded directly on solid samples.[9]

Mass Spectrometry

G cluster_A cluster_B cluster_C cluster_D A Sample Preparation B Mass Spectrometer Setup A->B C Data Acquisition B->C D Data Analysis C->D A1 Dissolve a small amount of sample in a suitable solvent (e.g., methanol/water). B1 Infuse the sample solution into the ion source (e.g., ESI). B2 Set appropriate instrument parameters (e.g., ionization mode, mass range). C1 Acquire the mass spectrum. C2 If desired, perform tandem MS (MS/MS) on the parent ion. D1 Identify the molecular ion peak. D2 Analyze the fragmentation pattern.

Figure 4: General workflow for Mass Spectrometry analysis.

Electrospray ionization (ESI) is a common technique for analyzing macrolide antibiotics.[1][10]

This guide provides a foundational understanding of the key spectroscopic differences between Erythromycin A and its N-oxide. While experimental data for the N-oxide is pending wider availability, the predictive analysis herein offers valuable insights for researchers working on the identification and characterization of erythromycin and its derivatives.

References

Erythromycin A N-oxide: A Comparative Analysis of Antimicrobial Susceptibility

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antimicrobial susceptibility of Erythromycin A N-oxide against its parent compound, Erythromycin A. While extensive quantitative data for this compound is limited in publicly available literature, this document summarizes the existing knowledge and provides a framework for its evaluation. The guide is intended to inform researchers on the potential antimicrobial activity of this derivative and furnish the necessary experimental context for further investigation.

Executive Summary

Erythromycin A is a well-established macrolide antibiotic with a broad spectrum of activity, primarily against Gram-positive bacteria. Its mechanism of action involves the inhibition of bacterial protein synthesis. This compound is a metabolite and a known impurity in commercial preparations of erythromycin. Current scientific literature suggests that the N-oxidation of the desosamine (B1220255) sugar's dimethylamino group, a critical component for ribosomal binding, may lead to a significant reduction or complete inactivation of its antimicrobial properties. This guide presents available data for Erythromycin A and offers a qualitative comparison for its N-oxide derivative.

Data Presentation: Antimicrobial Susceptibility

The following tables summarize the minimum inhibitory concentration (MIC) values for Erythromycin A against a range of common bacterial pathogens. Due to the lack of specific MIC data for this compound in the reviewed literature, its activity is described qualitatively.

Table 1: In Vitro Antimicrobial Activity of Erythromycin A against Gram-Positive Bacteria

Bacterial SpeciesStrainMIC (µg/mL)
Staphylococcus aureusATCC 292130.25 - 1.0
Streptococcus pneumoniaeATCC 496190.015 - 0.25
Streptococcus pyogenesClinical Isolates0.03 - 0.12
Enterococcus faecalisATCC 292121.0 - 4.0

Table 2: In Vitro Antimicrobial Activity of Erythromycin A against Gram-Negative Bacteria

Bacterial SpeciesStrainMIC (µg/mL)
Haemophilus influenzaeClinical Isolates0.5 - 4.0
Moraxella catarrhalisClinical Isolates≤ 0.12
Neisseria gonorrhoeaeClinical Isolates0.12 - 1.0
Escherichia coliGenerally Resistant> 128

Table 3: Comparative Antimicrobial Profile

CompoundSpectrum of ActivityQuantitative Data (MIC)Notes
Erythromycin A Primarily Gram-positive cocci and some Gram-negative organisms.Extensive data available (See Tables 1 & 2).A well-characterized macrolide antibiotic.
This compound Believed to have significantly reduced or negligible antimicrobial activity.No specific MIC values found in the literature.Modification of the dimethylamino group is suggested to inactivate the drug.[1]

Experimental Protocols

The determination of Minimum Inhibitory Concentration (MIC) is a fundamental technique in assessing the antimicrobial susceptibility of a compound. The following are detailed methodologies for standard MIC assays.

Broth Microdilution Method

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.

  • Preparation of Antimicrobial Agent: A stock solution of the test compound (e.g., Erythromycin A or this compound) is prepared in a suitable solvent and then serially diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.

  • Inoculum Preparation: A standardized inoculum of the test bacterium (e.g., Staphylococcus aureus) is prepared to a turbidity equivalent to a 0.5 McFarland standard, which is then diluted to yield a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Incubation: The microtiter plate is incubated at 35°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism, as detected by the unaided eye.

Agar (B569324) Dilution Method

This method involves incorporating the antimicrobial agent into an agar medium, upon which the test organisms are inoculated.

  • Preparation of Agar Plates: Serial twofold dilutions of the antimicrobial agent are prepared and added to molten Mueller-Hinton Agar (MHA) at 45-50°C. The agar is then poured into petri dishes and allowed to solidify.

  • Inoculum Preparation: The bacterial inoculum is prepared as described for the broth microdilution method.

  • Inoculation: A small, standardized volume of the bacterial suspension is spotted onto the surface of each agar plate.

  • Incubation: The plates are incubated at 35°C for 16-20 hours.

  • Reading Results: The MIC is the lowest concentration of the antimicrobial agent that prevents the visible growth of the bacteria on the agar surface.

Mandatory Visualization

Mechanism of Action of Erythromycin A

Erythromycin A exerts its bacteriostatic effect by inhibiting protein synthesis. It binds to the 50S ribosomal subunit of susceptible bacteria, interfering with the translocation step of polypeptide chain elongation.

Erythromycin_Mechanism cluster_ribosome Bacterial 50S Ribosomal Subunit P_site P-site (Peptidyl) A_site A-site (Aminoacyl) E_site E-site (Exit) Translocation Peptidyl-tRNA Translocation Erythromycin Erythromycin A Erythromycin->E_site Binds near the exit tunnel Inhibition Inhibition Erythromycin->Inhibition Protein_Synthesis Protein Synthesis Translocation->Protein_Synthesis Inhibition->Translocation

Caption: Mechanism of action of Erythromycin A, illustrating its binding to the 50S ribosomal subunit and subsequent inhibition of protein synthesis.

Experimental Workflow for MIC Determination (Broth Microdilution)

The following diagram outlines the key steps in determining the Minimum Inhibitory Concentration using the broth microdilution method.

MIC_Workflow start Start prep_antibiotic Prepare Serial Dilutions of Antimicrobial Agent start->prep_antibiotic prep_inoculum Prepare Standardized Bacterial Inoculum start->prep_inoculum inoculate Inoculate Microtiter Plate prep_antibiotic->inoculate prep_inoculum->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_results Read MIC (Lowest concentration with no visible growth) incubate->read_results end End read_results->end

Caption: A flowchart detailing the experimental workflow for the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

Logical Relationship: Structure-Activity of Erythromycin A and its N-oxide

This diagram illustrates the structural difference between Erythromycin A and this compound and its proposed impact on antimicrobial activity.

SAR_Erythromycin Erythromycin_A Erythromycin A Desosamine Sugar with Dimethylamino Group Erythromycin_N_Oxide This compound Desosamine Sugar with N-oxide Group Erythromycin_A->Erythromycin_N_Oxide N-oxidation Ribosome_Binding Binding to 50S Ribosomal Subunit Erythromycin_A->Ribosome_Binding Essential for binding Inactivity Reduced or No Antimicrobial Activity Erythromycin_N_Oxide->Inactivity Disrupts binding Activity Antimicrobial Activity Ribosome_Binding->Activity

Caption: The structural modification from Erythromycin A to its N-oxide is hypothesized to disrupt ribosomal binding, leading to a loss of antimicrobial activity.

References

Unveiling the Hidden Profile: A Comparative Guide to Erythromycin Impurity Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) like erythromycin (B1671065) is paramount. This guide provides a comprehensive comparison of different analytical methods for profiling erythromycin impurities, supported by experimental data and detailed protocols to aid in selecting the most appropriate technique for your research and quality control needs.

Erythromycin, a widely used macrolide antibiotic, can contain various impurities stemming from its fermentation-based manufacturing process and subsequent degradation.[1] Rigorous analysis of these impurities is crucial for ensuring the safety and efficacy of the final drug product. High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection and Mass Spectrometry (MS) are the primary techniques employed for this purpose.

Comparative Analysis of Impurity Detection Methods

The choice of analytical method significantly impacts the sensitivity, selectivity, and structural elucidation of erythromycin impurities. While HPLC-UV is a robust and widely used technique, LC-MS offers enhanced sensitivity and specificity, particularly for identifying unknown impurities and those lacking a UV chromophore.

A fit-for-purpose LC-MS method can be developed with minimal effort to assess the purity of erythromycin, especially in forced degradation studies.[2] Mass detection allows for the relative quantification of impurities even if they co-elute with the main component, a significant advantage over UV detection.[2] Furthermore, LC-MS methods can be significantly more sensitive, requiring much smaller sample amounts than those stipulated by pharmacopeial methods.[2] For instance, the European Pharmacopoeia method may require injecting 400 µg of a sample, whereas an LC-MS method can achieve satisfactory sensitivity with less than 3 µg.[2]

Forced degradation studies are essential in drug development to understand the stability of the drug substance and identify potential degradation products.[3] In the case of erythromycin, significant degradation has been observed under acidic, basic, and oxidative stress conditions.[4]

Below is a summary of common erythromycin impurities and the analytical performance of different methods.

Table 1: Performance Comparison of Analytical Methods for Erythromycin Impurity Profiling
Impurity NameCommon Method(s)Limit of Detection (LOD)Limit of Quantitation (LOQ)Key Considerations
Erythromycin BHPLC-UV, LC-MSMethod DependentMethod DependentA common process-related impurity.[1]
Erythromycin CHPLC-UV, LC-MSMethod DependentMethod DependentAnother common process-related impurity.[1]
Anhydroerythromycin AHPLC-UV, LC-MSMethod DependentMethod DependentA significant degradation product formed under acidic conditions.[1]
Erythromycin A enol etherHPLC-UV, LC-MSNot more than 3.0% of erythromycin A is found by a specific calculation.[5]Method DependentA known related substance.[6]
N-demethylerythromycin AHPLC-UV, LC-MSMethod DependentMethod DependentA potential impurity.[1]
Pseudoerythromycin A enol etherHPLC-UV, LC-MSMethod DependentMethod DependentA potential impurity.[1]

Note: Specific LOD and LOQ values are highly dependent on the specific instrumentation, column, and mobile phase conditions used and are therefore presented as "Method Dependent."

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable impurity analysis. Below are representative protocols for HPLC-UV and LC-MS methods based on published literature.

Protocol 1: HPLC-UV Method for Impurity Profiling

This protocol outlines a general method for the separation and quantification of erythromycin and its related impurities.[1][7]

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a UV detector.

  • Column: Waters XBridge C18 (100 mm × 4.6 mm, 3.5 μm) or equivalent.[4][7]

  • Mobile Phase: A gradient mixture of 0.4% ammonium (B1175870) hydroxide (B78521) in water and methanol (B129727).[4]

  • Flow Rate: 1.0 mL/min.[8]

  • Detection Wavelength: 215 nm.[7][8]

  • Injection Volume: 100 µL.[9]

  • Column Temperature: 65°C.[10]

2. Sample and Standard Preparation:

  • Standard Solution: Prepare a stock solution of erythromycin reference standard and known impurities in a suitable solvent like methanol or a mixture of buffer and methanol. Dilute to a known concentration within the linear range.

  • Sample Solution: Accurately weigh and dissolve the erythromycin sample in the mobile phase to achieve a final concentration suitable for analysis.

3. Data Analysis:

  • Identify peaks corresponding to erythromycin and its impurities by comparing their retention times with those of the reference standards.[1]

  • Calculate the percentage of each impurity using the area normalization method. For more accurate quantification, the external standard method with reference standards for each impurity is recommended.[1]

Protocol 2: LC-MS/MS Method for Identification and Quantification

This protocol provides a general approach for the identification of unknown impurities and sensitive quantification of known impurities.[1][11]

1. Instrumentation and Chromatographic Conditions:

  • LC-MS/MS System: A liquid chromatography system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A reversed-phase column with polar endcapping.[11]

  • Mobile Phase: A gradient mixture of 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in acetonitrile (B52724) (Mobile Phase B).[1]

  • Flow Rate: Typically 0.2-0.5 mL/min.

  • Ionization Mode: Positive electrospray ionization (ESI+).[11]

2. Sample and Standard Preparation:

  • Prepare standard and sample solutions as described in the HPLC-UV protocol, using LC-MS grade solvents.

3. Data Analysis:

  • From the full scan data, determine the mass-to-charge ratio (m/z) of the impurity peaks.[1]

  • Analyze the product ion scan (MS/MS) data to identify the fragmentation pattern of the impurities.[1]

  • Compare the fragmentation patterns with known fragmentation pathways of erythromycin to propose structures for unknown impurities.[1]

  • For quantitative analysis, operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.[11]

Visualizing the Workflow

A clear understanding of the experimental workflow is essential for planning and executing impurity analysis.

Erythromycin Impurity Analysis Workflow Erythromycin Impurity Analysis Workflow cluster_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Processing & Reporting Sample_Weighing Sample Weighing Dissolution Dissolution in Solvent Sample_Weighing->Dissolution Filtration Filtration Dissolution->Filtration HPLC_UV HPLC-UV Analysis Filtration->HPLC_UV LC_MS LC-MS Analysis Filtration->LC_MS Peak_Integration Peak Integration & Identification HPLC_UV->Peak_Integration LC_MS->Peak_Integration Quantification Impurity Quantification Peak_Integration->Quantification Reporting Reporting Results Quantification->Reporting

Caption: Workflow for erythromycin impurity analysis.

This guide provides a foundational understanding of the methods used for erythromycin impurity profiling. The choice between HPLC-UV and LC-MS will depend on the specific requirements of the analysis, including the need for structural elucidation of unknown impurities and the desired level of sensitivity. For routine quality control of known impurities, a validated HPLC-UV method may be sufficient. However, for in-depth impurity profiling, forced degradation studies, and the identification of novel impurities, the enhanced capabilities of LC-MS are invaluable.

References

Navigating the Analysis of Erythromycin A N-oxide: A Comparative Guide to HPLC Methods and Response Factor Determination

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the analysis of erythromycin (B1671065) and its related substances, understanding the intricacies of High-Performance Liquid Chromatography (HPLC) methods is paramount. A key, yet often elusive, parameter in the accurate quantification of impurities like Erythromycin A N-oxide is its relative response factor (RRF).

This guide provides a comparative overview of established HPLC methodologies for erythromycin analysis and outlines the experimental protocol for determining the RRF of this compound, a critical step for ensuring analytical accuracy.

Comparative Analysis of HPLC Methods

The successful separation and quantification of Erythromycin A and its related compounds, including this compound, are highly dependent on the chosen HPLC conditions. A review of published methods reveals several key considerations for method development and selection. High pH conditions are often favored for erythromycin HPLC assays.[1]

ParameterMethod 1Method 2Method 3Method 4
Column C18 Polymeric[1]Waters XTerra™ RP18[2][3]Waters XBridge C18[4]Inertsil ODS C18[5]
Mobile Phase 0.02 M potassium phosphate (B84403) dibasic buffer (pH 9): acetonitrile (B52724) (60:40)[1]water-0.01 mol·L-1 dibasic sodium phosphate buffer solution (pH 10.3)-acetonitrile (25:35:40) for related substances[2][3]0.4 % ammonium (B1175870) hydroxide (B78521) in water and methanol (B129727) (gradient)[4]phosphate buffer solution (0.02 M, pH 6.5)-acetonitrile (40:60, V/V)[5]
Flow Rate 1 mL/min[1]1.0 mL/min[2][3]Not Specified1 mL/min[5]
Detection (UV) 205 nm[1]210 nm[2][3]215 nm[4]215 nm[5]
Column Temp. Not Specified50 °C[2][3]Not Specified35°C[5]

Key Observations:

  • Column Choice: C18 columns are the standard, with variations in the specific brand and chemistry (polymeric, silica-based with high pH stability).

  • Mobile Phase pH: A high pH is a common thread, suggesting it is critical for achieving good peak shape and resolution for erythromycin and its analogs.

  • Detection Wavelength: Detection is typically performed at low UV wavelengths (205-215 nm) due to the lack of a strong chromophore in the erythromycin molecule.[5]

The Importance and Determination of the Relative Response Factor (RRF)

While a specific, universally accepted RRF for this compound is not found in the reviewed literature, its experimental determination is a critical part of method validation for impurity quantification.

Experimental Protocol: Determination of this compound RRF

The following protocol outlines the steps to experimentally determine the RRF of this compound relative to Erythromycin A.

1. Materials and Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) with a UV detector.

  • Analytical column (e.g., Waters XBridge C18, 100 mm × 4.6 mm, 3.5 μm).[4]

  • Reference standards for Erythromycin A and this compound.

  • HPLC grade solvents (acetonitrile, methanol, water).

  • Buffers and reagents for mobile phase preparation (e.g., ammonium hydroxide).

2. Chromatographic Conditions:

  • Mobile Phase: A gradient of 0.4% ammonium hydroxide in water and methanol has been shown to be effective for separating erythromycin and its impurities.[4]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: Ambient or controlled (e.g., 35°C).[5]

  • Detection Wavelength: 215 nm.[4]

  • Injection Volume: 20 µL.

3. Standard Solution Preparation:

  • Stock Solutions: Prepare individual stock solutions of Erythromycin A and this compound in a suitable diluent (e.g., mobile phase) at a concentration of 1 mg/mL.

  • Linearity Solutions: Prepare a series of at least five calibration standards for both Erythromycin A and this compound, covering a range from the limit of quantification (LOQ) to approximately 120% of the expected impurity concentration.

4. Data Acquisition and Analysis:

  • Inject the prepared standard solutions into the HPLC system.

  • Record the peak areas for Erythromycin A and this compound at each concentration level.

  • Construct a calibration curve for each compound by plotting the peak area versus the concentration.

  • Determine the slope of the calibration curve for both Erythromycin A and this compound.

5. RRF Calculation: The Relative Response Factor (RRF) is calculated using the following formula:

RRF = (Slope of this compound) / (Slope of Erythromycin A)

Workflow for RRF Determination

The following diagram illustrates the logical workflow for the experimental determination of the Relative Response Factor.

RRF_Determination_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_calculation Calculation prep_standards Prepare Stock Solutions (Erythromycin A & N-oxide) prep_linearity Prepare Linearity Solutions prep_standards->prep_linearity hplc_analysis HPLC Analysis prep_linearity->hplc_analysis data_acquisition Data Acquisition (Peak Areas) hplc_analysis->data_acquisition calibration_curve Construct Calibration Curves data_acquisition->calibration_curve slope_determination Determine Slopes calibration_curve->slope_determination rrf_calculation Calculate RRF slope_determination->rrf_calculation

Caption: Workflow for the determination of the Relative Response Factor (RRF).

Conclusion

References

Unraveling the Instability of Erythromycin A: A Comparative Analysis of Its Degradation Products

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the degradation pathways of Erythromycin (B1671065) A is critical for the development of stable pharmaceutical formulations and for ensuring its therapeutic efficacy. This guide provides a comprehensive comparative analysis of Erythromycin A degradation products under various stress conditions, supported by experimental data and detailed methodologies.

Erythromycin A, a widely used macrolide antibiotic, is notoriously unstable, particularly in acidic environments.[1] This instability leads to the formation of degradation products that are not only inactive but can also pose challenges in analytical testing and formulation development. This guide delves into the degradation of Erythromycin A under acidic, basic, oxidative, thermal, and photolytic stress, providing a comparative overview of the resulting degradants.

Comparative Degradation Profile of Erythromycin A

Forced degradation studies are instrumental in identifying potential degradation products and understanding the intrinsic stability of a drug substance.[1] Erythromycin A exhibits significant degradation under acidic, basic, and oxidative conditions, while it remains relatively stable under thermal and photolytic stress.[1][2]

Stress ConditionMajor Degradation ProductsExtent of DegradationReference
Acidic (e.g., 1N HCl) Anhydroerythromycin A, Erythromycin A enol etherSignificant degradation[1][3]
Basic (e.g., 0.1N NaOH) Pseudoerythromycin A enol etherSignificant degradation[3][4]
Oxidative (e.g., 3-30% H₂O₂) Various oxidized productsSignificant degradation[1][5]
Thermal (e.g., 60-80°C) Relatively stableMinimal degradation[1][6]
Photolytic (e.g., UV light) Relatively stableMinimal degradation[1][2]

Degradation Pathways and Mechanisms

The degradation of the Erythromycin A molecule primarily involves its aglycone ring and the glycosidic linkages of the cladinose (B132029) and desosamine (B1220255) sugars.[1]

Acidic Degradation Pathway

Under acidic conditions, Erythromycin A undergoes rapid intramolecular cyclization to form inactive degradation products.[7][8] The primary pathway involves the formation of Erythromycin A 6,9-hemiketal, which then dehydrates to form anhydroerythromycin A, a spiroketal derivative.[7][8] Another key degradation product formed in equilibrium is Erythromycin A enol ether.[9][10] A slower degradation pathway involves the loss of the cladinose sugar.[9][10]

Acidic Degradation Pathway of Erythromycin A Erythromycin_A Erythromycin A Hemiketal Erythromycin A 6,9-hemiketal Erythromycin_A->Hemiketal Intramolecular cyclization Enol_Ether Erythromycin A enol ether Erythromycin_A->Enol_Ether Equilibrium Loss_of_Cladinose Loss of Cladinose Erythromycin_A->Loss_of_Cladinose Slow hydrolysis Anhydroerythromycin_A Anhydroerythromycin A (inactive) Hemiketal->Anhydroerythromycin_A Dehydration

Acidic degradation pathway of Erythromycin A.
Basic Degradation Pathway

In weakly alkaline solutions, the primary degradation route involves the hydrolysis of the lactone ring of the Erythromycin A-6,9-hemiketal.[4] This is followed by translactonization and internal dehydration to form pseudoerythromycin A enol ether.[4]

Basic Degradation Pathway of Erythromycin A Erythromycin_A Erythromycin A (in equilibrium with 6,9-hemiketal) Hydrolysis Lactone Ring Hydrolysis Erythromycin_A->Hydrolysis OH⁻ Translactonization_Dehydration Translactonization & Internal Dehydration Hydrolysis->Translactonization_Dehydration Pseudo_Enol_Ether Pseudoerythromycin A enol ether Translactonization_Dehydration->Pseudo_Enol_Ether

Basic degradation pathway of Erythromycin A.

Experimental Protocols

Forced Degradation Studies

The following are generalized protocols for conducting forced degradation studies on Erythromycin A, based on established methodologies.[1][3][11]

  • Acid Degradation: Dissolve Erythromycin A in 1N hydrochloric acid and monitor the degradation over time.[1][11]

  • Base Degradation: Prepare a solution of Erythromycin A in 0.1N sodium hydroxide (B78521) and monitor the degradation over time.[1]

  • Oxidative Degradation: Treat a solution of Erythromycin A with a solution of 3-30% hydrogen peroxide and analyze the sample at appropriate time intervals.[1]

  • Thermal Degradation: Expose the solid drug substance or a solution to elevated temperatures (e.g., 60-80°C) for a defined period.[1]

  • Photolytic Degradation: Expose the drug substance (solid or in solution) to UV light (e.g., 254 nm) or a combination of UV and visible light, as per ICH Q1B guidelines.[1]

Analytical Methodology: HPLC-MS

A stability-indicating High-Performance Liquid Chromatography (HPLC) method coupled with Mass Spectrometry (MS) is the primary analytical tool for assessing the degradation of Erythromycin A.[1][2][11]

Sample Preparation:

  • Prepare a stock solution of the Erythromycin A reference standard.

  • Subject the Erythromycin A sample to the desired stress condition (e.g., acid hydrolysis).

  • Neutralize the stressed sample if necessary (e.g., with NaHCO₃ solution after acid stress).[11]

  • Dilute the sample to a suitable concentration with the mobile phase.

HPLC Conditions (Example): [2]

  • Column: Waters XBridge C18 (100 mm × 4.6 mm, 3.5 µm)

  • Mobile Phase: A gradient of 0.4% ammonium (B1175870) hydroxide in water and methanol.

  • Detection: UV at 215 nm and/or Mass Spectrometry.

Experimental Workflow for Erythromycin A Degradation Analysis cluster_stress Forced Degradation cluster_analysis Analysis Acid Acid Stress (e.g., 1N HCl) Sample_Prep Sample Preparation (Neutralization, Dilution) Acid->Sample_Prep Base Base Stress (e.g., 0.1N NaOH) Base->Sample_Prep Oxidative Oxidative Stress (e.g., 30% H₂O₂) Oxidative->Sample_Prep Thermal Thermal Stress (e.g., 80°C) Thermal->Sample_Prep Photo Photolytic Stress (UV/Vis light) Photo->Sample_Prep Erythromycin_A Erythromycin A Sample Erythromycin_A->Acid Erythromycin_A->Base Erythromycin_A->Oxidative Erythromycin_A->Thermal Erythromycin_A->Photo HPLC_MS HPLC-MS Analysis Sample_Prep->HPLC_MS Data_Analysis Data Analysis (Peak Identification, Quantification) HPLC_MS->Data_Analysis

Typical experimental workflow for degradation analysis.

Comparative Stability with Alternatives

The instability of Erythromycin A, particularly in acidic media, has driven the development of more stable analogs. Azithromycin (B1666446), an azalide antibiotic, is a notable example. The substitution of a methyl-substituted nitrogen for the carbonyl group at the 9a position of the aglycone ring in azithromycin blocks the internal dehydration pathway that plagues Erythromycin A.[7][8] As a result, azithromycin is significantly more stable in acidic conditions. For instance, at 37°C and pH 2, Erythromycin A undergoes 10% decay in just 3.7 seconds, whereas azithromycin takes 20.1 minutes for the same level of degradation.[7][8]

Conclusion

Erythromycin A demonstrates a distinct pattern of degradation, with high susceptibility to acidic, basic, and oxidative stress, while showing relative stability under thermal and photolytic conditions. The primary degradation pathways lead to the formation of inactive products, underscoring the necessity for protective formulation strategies, such as enteric coatings, to preserve the drug's efficacy. For researchers and professionals in drug development, a thorough comprehension of these degradation profiles is paramount for creating robust, stable, and effective Erythromycin A formulations. The use of stability-indicating analytical methods, such as HPLC-MS, is crucial for the accurate identification and quantification of degradation products.

References

A Researcher's Guide to Assessing the Purity of Erythromycin A N-oxide Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of reference standards is paramount for accurate analytical method development, validation, and quality control. This guide provides a comprehensive framework for assessing and comparing the purity of Erythromycin (B1671065) A N-oxide standards from various suppliers. While direct comparative data is often proprietary, this guide equips you with the necessary experimental protocols and data interpretation strategies to conduct your own evaluation.

Comparative Purity Analysis

A critical aspect of selecting a suitable Erythromycin A N-oxide standard is a thorough evaluation of its purity profile. The following table outlines the key quality attributes to consider when comparing standards from different suppliers. It is recommended to request a Certificate of Analysis (CoA) from each supplier and to perform in-house verification using the methods detailed in this guide.

Table 1: Comparison of Key Quality Attributes for this compound Standards

FeatureSupplier A (Example)Supplier B (Example)Supplier C (Example)
Purity (by HPLC-UV) >98.0%>99.0%>98.5%
Identity Confirmed by MS, NMRMS, NMR, IRMS, NMR
Major Impurity 1 Erythromycin ANot DetectedErythromycin A
Major Impurity 2 Unidentified (>0.1%)Not DetectedAnhydroerythromycin A
Water Content (Karl Fischer) <1.0%<0.5%<1.0%
Residual Solvents Complies with USP <467>Complies with USP <467>Complies with USP <467>
Certificate of Analysis ProvidedProvidedProvided
Storage Conditions -20°C-20°C-20°C

Note: The data presented in this table is for illustrative purposes only and does not represent actual data from any specific supplier.

Experimental Protocols

To independently verify the purity of this compound standards, a robust analytical methodology is essential. The following protocols for High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) are based on established methods for Erythromycin and its related substances.[1][2][3]

Protocol 1: Purity Determination by Stability-Indicating HPLC-UV Method

This method is designed to separate this compound from its potential impurities and degradation products.

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: Waters XBridge C18 (100 mm × 4.6 mm, 3.5 µm) or equivalent.[1]

  • Mobile Phase:

  • Gradient Elution:

    Time (min) %A %B
    0 60 40
    20 20 80
    25 20 80
    26 60 40

    | 30 | 60 | 40 |

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 215 nm[1][4]

  • Injection Volume: 10 µL

  • Column Temperature: 65°C

2. Standard and Sample Preparation:

  • Standard Solution: Prepare a stock solution of the this compound reference standard in methanol at a concentration of 1 mg/mL. Further dilute with the initial mobile phase composition to a working concentration of approximately 0.1 mg/mL.

  • Sample Solution: Prepare the this compound standard to be tested in the same manner as the standard solution.

3. Method Validation Parameters:

The analytical method should be validated according to ICH guidelines to ensure its suitability. Key validation parameters include:

  • Linearity: Assessed at a minimum of five concentration levels, with a correlation coefficient (r²) > 0.999.

  • Accuracy: Determined by recovery studies at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration), with acceptance criteria for recovery typically between 98.0% and 102.0%.

  • Precision:

    • Repeatability (Intra-day precision): Determined by analyzing at least six replicate injections of the standard solution at 100% of the test concentration on the same day. The relative standard deviation (RSD) should be ≤ 2%.

    • Intermediate Precision (Inter-day precision): Assessed by repeating the analysis on a different day with a different analyst. The RSD should be ≤ 2%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).

  • Specificity: Demonstrated by the ability of the method to resolve the main peak from potential impurities and degradation products. This can be assessed through forced degradation studies.[5][6]

4. Forced Degradation Studies:

To ensure the stability-indicating nature of the method, the this compound standard should be subjected to stress conditions as per ICH guidelines (acidic, basic, oxidative, thermal, and photolytic stress).[5][6] The method should be able to separate the intact drug from any degradation products formed.

Protocol 2: Impurity Identification by LC-MS/MS

For the identification and structural elucidation of unknown impurities, a sensitive and specific LC-MS/MS method is required.

1. Instrumentation and Chromatographic Conditions:

  • LC System: An ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.

  • Column and Mobile Phase: The same as described in the HPLC-UV protocol can often be adapted. However, volatile mobile phase modifiers (e.g., ammonium formate (B1220265) or ammonium acetate (B1210297) instead of non-volatile buffers) are necessary for MS compatibility.[3]

2. MS/MS Analysis:

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Data Acquisition: Full scan mode to detect all ions and product ion scan (tandem MS) mode to obtain fragmentation patterns of the parent ions of interest.

  • Impurity Identification: The elemental composition of impurities can be determined from their accurate mass measurements. The fragmentation patterns obtained from MS/MS spectra can then be used to propose the structures of the impurities.

Visualizing the Workflow and Comparison Logic

To aid in understanding the experimental and decision-making processes, the following diagrams have been generated.

start Receive Erythromycin A N-oxide Standards prep Prepare Standard and Sample Solutions start->prep hplc_uv HPLC-UV Analysis for Purity prep->hplc_uv lc_ms LC-MS/MS Analysis for Impurity Identification hplc_uv->lc_ms validation Perform Method Validation (ICH Guidelines) hplc_uv->validation data_analysis Analyze MS/MS Data and Propose Impurity Structures lc_ms->data_analysis forced_degradation Conduct Forced Degradation Studies validation->forced_degradation final_report Generate Final Purity Statement and Comparison Report forced_degradation->final_report

Figure 1. Experimental Workflow for Purity Assessment.

start Start Comparison of This compound Standards coa Request and Review Certificates of Analysis start->coa in_house Perform In-house Purity Testing (HPLC-UV) coa->in_house compare_purity Compare Purity Data (>98%?) in_house->compare_purity impurity_profile Analyze Impurity Profile (LC-MS/MS) compare_purity->impurity_profile Yes reject Reject Standard compare_purity->reject No select Select Standard with Highest Purity and Best Impurity Profile impurity_profile->select

Figure 2. Logical Flow for Standard Selection.

By following the outlined protocols and employing a systematic comparison approach, researchers can confidently select the most suitable this compound standard for their analytical needs, ensuring the reliability and accuracy of their results.

References

A Comparative Guide to Analytical Method Transfer for Erythromycin A N-oxide Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two analytical methods suitable for the analysis of Erythromycin A N-oxide, a potential impurity and degradation product of the macrolide antibiotic Erythromycin. The successful transfer of analytical methods between laboratories is critical for ensuring consistent and reliable data throughout the drug development lifecycle. This document outlines the key performance characteristics of a High-Performance Liquid Chromatography (HPLC) method and a Ultra-High-Performance Liquid Chromatography (UHPLC) method, and details the necessary steps for a successful method transfer, aligning with regulatory expectations.

Comparison of Analytical Methods

The selection of an appropriate analytical method is paramount for the accurate quantification of impurities such as this compound. Below is a comparison of a stability-indicating HPLC method and a UPLC method, both of which can be applied to the analysis of Erythromycin and its related substances. While specific validation data for this compound is not available in publicly accessible literature, the data presented here for Erythromycin and its other impurities can be considered indicative of the expected performance for the N-oxide derivative.

Table 1: Comparison of HPLC and UPLC Method Performance Characteristics

Validation ParameterHPLC Method (for Erythromycin Stearate and Impurities)UPLC Method (for Erythromycin)
Linearity
Range350-650 µg/mL (Assay), 10-24 µg/mL (Impurities)LOQ to 200% of critical limit level
Correlation Coefficient (r²)≥ 0.9990.9995
Accuracy (% Recovery) Typically 98.0% - 102.0%Not explicitly stated
Precision (% RSD)
Repeatability≤ 2.0%0.2% - 1.7%
Intermediate Precision≤ 2.0%Not explicitly stated
Limit of Detection (LOD) Not explicitly stated for individual impurities0.153 µg/mL
Limit of Quantitation (LOQ) Not explicitly stated for individual impuritiesNot explicitly stated, but linearity starts from LOQ

Experimental Protocols

Detailed methodologies for the compared analytical techniques are provided below. These protocols serve as a starting point for laboratory implementation and subsequent method transfer.

Method 1: Stability-Indicating HPLC Method for Erythromycin Stearate and Related Impurities (including this compound)[1][2]

This method is designed for the separation and quantification of Erythromycin and its known impurities, including this compound (also referred to as Impurity H).

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: Waters XBridge C18, 100 mm x 4.6 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.4% Ammonium Hydroxide in Water.

  • Mobile Phase B: Methanol.

  • Gradient: A gradient elution is used.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 215 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 65°C.

Standard and Sample Preparation:

  • Standard Solution: Prepare a stock solution of this compound reference standard in a suitable diluent (e.g., a mixture of mobile phase A and B). Further dilute to achieve a concentration within the expected linear range.

  • Sample Solution: Accurately weigh and dissolve the sample containing Erythromycin in the diluent to achieve a known concentration.

Method 2: UPLC Method for the Determination of Erythromycin[3]

This UPLC method is suitable for the quantitative determination of Erythromycin and can be adapted for the analysis of its N-oxide impurity.

  • Instrumentation: A UPLC system with a photodiode array (PDA) detector.

  • Column: UPLC BEH C18, 50 mm x 2.1 mm, 1.7 µm particle size.

  • Mobile Phase A: Buffer solution (2.84 g of Disodium hydrogen phosphate (B84403) in 1000 mL water, pH adjusted to 8.50 with diluted Orthophosphoric acid) and Methanol in the ratio of 35:65 (v/v).

  • Mobile Phase B: Methanol.

  • Gradient: A gradient elution is employed.

  • Flow Rate: 0.5 mL/min.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 7.0 µL.

  • Column Temperature: 50°C.

Standard and Sample Preparation:

  • Standard Solution: Prepare a stock solution of the this compound reference standard in the diluent. Prepare a series of dilutions to establish the calibration curve.

  • Sample Solution: Dissolve the sample in the diluent to obtain a concentration within the calibration range.

Method Transfer Protocol: A Step-by-Step Guide

The successful transfer of an analytical method from a transferring laboratory (TL) to a receiving laboratory (RL) is a documented process that ensures the RL is qualified to run the method.

Key Stages of Analytical Method Transfer

MethodTransfer cluster_planning Planning & Protocol Development cluster_execution Execution cluster_evaluation Evaluation & Reporting A Define Scope & Objectives B Risk Assessment A->B C Develop Transfer Protocol B->C D Training of RL Analysts C->D E Comparative Testing D->E F Data Analysis & Comparison E->F G Acceptance Criteria Met? F->G H Method Transfer Report G->H Yes I Investigation of Deviations G->I No J Implementation in RL H->J Successful Transfer I->F

Caption: A flowchart outlining the key stages of an analytical method transfer process.

1. Planning and Protocol Development:

  • Define Scope and Objectives: Clearly outline the purpose of the transfer, the analytical method being transferred, and the specific tests to be performed.

  • Risk Assessment: Identify potential risks that could affect the outcome of the transfer, such as differences in instrumentation, reagents, or analyst experience.

  • Develop Transfer Protocol: A comprehensive protocol should be jointly developed and approved by both the TL and RL. This document should include:

    • The detailed analytical procedure.

    • The specific samples or standards to be tested.

    • The acceptance criteria for all tests.

    • The statistical methods to be used for data comparison.

    • Responsibilities of the TL and RL.

2. Execution:

  • Training: The TL should provide adequate training to the analysts at the RL to ensure they are proficient in performing the method.

  • Comparative Testing: Both laboratories should analyze a pre-determined number of the same, homogeneous samples. The results are then compared to assess the inter-laboratory variability.

3. Evaluation and Reporting:

  • Data Analysis: The data generated by both laboratories should be statistically compared using appropriate methods as defined in the transfer protocol.

  • Acceptance Criteria: The results of the comparative testing must meet the pre-defined acceptance criteria to deem the transfer successful.

Comparative Workflow of HPLC and UPLC Methods

The following diagram illustrates the general workflows for the HPLC and UPLC methods described.

AnalyticalWorkflows cluster_hplc HPLC Workflow cluster_uplc UPLC Workflow H_SamplePrep Sample Preparation H_Injection HPLC Injection (10 µL) H_SamplePrep->H_Injection H_Separation Separation on C18 Column (100 mm x 4.6 mm, 3.5 µm) H_Injection->H_Separation H_Detection UV Detection (215 nm) H_Separation->H_Detection H_Data Data Analysis H_Detection->H_Data U_SamplePrep Sample Preparation U_Injection UPLC Injection (7.0 µL) U_SamplePrep->U_Injection U_Separation Separation on BEH C18 Column (50 mm x 2.1 mm, 1.7 µm) U_Injection->U_Separation U_Detection PDA Detection (210 nm) U_Separation->U_Detection U_Data Data Analysis U_Detection->U_Data

Comparative Stability of Erythromycin A N-oxide: In Vitro vs. In Vivo

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro and in vivo stability of Erythromycin A N-oxide. Due to a lack of direct comparative studies on this compound in the current scientific literature, this document synthesizes information on the parent compound, Erythromycin A, and general principles of tertiary amine N-oxide chemistry and metabolism to infer the stability profile of its N-oxide derivative.

Executive Summary

Erythromycin A is a well-established macrolide antibiotic known for its instability in acidic environments, which primarily drives its degradation in vitro and impacts its oral bioavailability in vivo. Its metabolite, this compound, is formed through metabolic oxidation. The stability of this N-oxide is influenced by both chemical and biological factors. In vitro, its stability is expected to be pH-dependent, similar to the parent compound. In vivo, the stability of this compound is more complex, involving not only pH-mediated degradation but also enzymatic reduction back to the parent Erythromycin A, primarily in the liver. This bioreduction is a key factor differentiating its in vivo fate from its stability in simpler in vitro systems.

In Vitro Stability Profile

The in vitro stability of this compound is anticipated to be significantly influenced by pH.

  • Acidic Conditions (pH < 6): Similar to its parent compound, this compound is expected to be unstable in acidic conditions. The acidic environment of the stomach, for instance, is known to cause rapid degradation of Erythromycin A through intramolecular cyclization reactions. While N-oxidation can sometimes alter acid stability, significant degradation of the N-oxide form under low pH is still probable.

  • Neutral to Alkaline Conditions (pH 7-8): In neutral to slightly alkaline conditions, this compound is expected to exhibit greater stability. For the parent compound, this pH range is optimal for its stability in aqueous solutions.

Table 1: Postulated In Vitro Stability of this compound

ConditionExpected StabilityPrimary Degradation Pathway
Simulated Gastric Fluid (pH 1.2) LowAcid-catalyzed hydrolysis and degradation of the macrolactone ring
Simulated Intestinal Fluid (pH 6.8) Moderate to HighMinimal degradation
Human Plasma (pH 7.4) ModeratePotential for slow, non-enzymatic degradation and enzymatic reduction
Liver Microsomes (in vitro) Low to ModerateEnzymatic reduction to Erythromycin A

In Vivo Stability and Metabolism

The in vivo stability of this compound is a dynamic process governed by its physicochemical properties and its interaction with metabolic enzyme systems.

  • Oral Administration: Following oral administration, this compound would first encounter the acidic environment of the stomach, likely leading to significant degradation before it can be absorbed.

  • Systemic Circulation: Once in the systemic circulation, this compound is subject to enzymatic reduction. Tertiary amine N-oxides can be reduced back to their parent amines by various enzyme systems, including cytochrome P450 (CYP) enzymes and other reductases present in the liver and other tissues. This bioreduction regenerates the active Erythromycin A.

The interplay between degradation in the gastrointestinal tract and metabolic reduction in the liver and other tissues determines the overall in vivo half-life and bioavailability of this compound.

Signaling and Metabolic Pathways

The in vivo fate of this compound is intrinsically linked to the metabolic pathways of its parent compound. The N-oxidation is a Phase I metabolic reaction, and the subsequent reduction is also a key metabolic step.

G cluster_gut Gastrointestinal Tract cluster_circulation Systemic Circulation cluster_liver Liver Metabolism Oral Administration Oral Administration Stomach (Acidic pH) Stomach (Acidic pH) Oral Administration->Stomach (Acidic pH) Intestine (Absorption) Intestine (Absorption) Stomach (Acidic pH)->Intestine (Absorption) Degradation Products Degradation Products Stomach (Acidic pH)->Degradation Products This compound (Absorbed) This compound (Absorbed) Intestine (Absorption)->this compound (Absorbed) Erythromycin A Erythromycin A This compound (Absorbed)->Erythromycin A Bioreduction CYP450, Reductases CYP450, Reductases Erythromycin A->CYP450, Reductases Metabolism Further Metabolism Further Metabolism CYP450, Reductases->Further Metabolism

In Vivo Fate of Orally Administered this compound.

Experimental Protocols

Detailed experimental protocols are essential for accurately assessing the stability of this compound. The following are generalized protocols that can be adapted for this specific compound.

In Vitro Stability in Biological Matrices

Objective: To determine the rate of degradation of this compound in human plasma and liver microsomes.

Materials:

  • This compound reference standard

  • Human plasma (pooled, heparinized)

  • Human liver microsomes (pooled)

  • NADPH regenerating system

  • Phosphate (B84403) buffer (pH 7.4)

  • Acetonitrile (B52724) (HPLC grade)

  • Trichloroacetic acid (TCA)

  • HPLC system with UV or MS detector

Procedure for Plasma Stability:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Spike the stock solution into pre-warmed human plasma to achieve a final concentration of 1-10 µM.

  • Incubate the plasma samples at 37°C.

  • At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the plasma.

  • Immediately quench the reaction by adding 2-3 volumes of cold acetonitrile containing an internal standard.

  • Vortex and centrifuge to precipitate proteins.

  • Analyze the supernatant by a validated LC-MS/MS method to quantify the remaining this compound.

Procedure for Microsomal Stability:

  • Prepare an incubation mixture containing human liver microsomes (0.5-1 mg/mL) and this compound (1-10 µM) in phosphate buffer (pH 7.4).

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding the NADPH regenerating system.

  • At various time points, withdraw aliquots and quench the reaction with cold acetonitrile.

  • Process the samples as described for plasma stability and analyze by LC-MS/MS.

In Vivo Pharmacokinetic Study in a Rodent Model

Objective: To determine the pharmacokinetic profile and in vivo stability of this compound.

Materials:

  • This compound

  • Male Sprague-Dawley rats (250-300 g)

  • Vehicle for dosing (e.g., saline, PEG400)

  • Blood collection supplies

  • LC-MS/MS system

Procedure:

  • Administer this compound to rats via intravenous (IV) and oral (PO) routes.

  • Collect blood samples from the tail vein or another appropriate site at multiple time points post-dose (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours).

  • Process the blood samples to obtain plasma.

  • Extract this compound and its potential metabolite (Erythromycin A) from the plasma using protein precipitation or liquid-liquid extraction.

  • Quantify the concentrations of both compounds using a validated LC-MS/MS method.

  • Calculate pharmacokinetic parameters such as half-life (t½), clearance (CL), volume of distribution (Vd), and oral bioavailability (%F).

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for comparing the in vitro and in vivo stability of a compound like this compound.

G cluster_invitro In Vitro Stability Assessment cluster_invivo In Vivo Stability Assessment cluster_analysis Comparative Analysis Plasma Stability Assay Plasma Stability Assay Invitro_Data In Vitro Half-life, Degradation Rate Plasma Stability Assay->Invitro_Data Microsomal Stability Assay Microsomal Stability Assay Microsomal Stability Assay->Invitro_Data pH Stability Profiling pH Stability Profiling pH Stability Profiling->Invitro_Data Comparison Comparison Invitro_Data->Comparison Animal Model (Rat) Animal Model (Rat) IV and PO Dosing IV and PO Dosing Animal Model (Rat)->IV and PO Dosing Blood Sampling Blood Sampling IV and PO Dosing->Blood Sampling Plasma Analysis (LC-MS/MS) Plasma Analysis (LC-MS/MS) Blood Sampling->Plasma Analysis (LC-MS/MS) Invivo_Data Pharmacokinetic Parameters (t½, CL, %F) Plasma Analysis (LC-MS/MS)->Invivo_Data Invivo_Data->Comparison Report Report Comparison->Report

Workflow for Comparative Stability Analysis.

Conclusion

While direct experimental data on the comparative stability of this compound is currently unavailable, this guide provides a framework for understanding its likely behavior based on the known properties of its parent compound and the general principles of N-oxide pharmacology. The in vivo stability of this compound is expected to be lower than its in vitro stability in physiological buffers due to enzymatic reduction. Further experimental studies, following the protocols outlined here, are necessary to definitively quantify the stability of this compound under both in vitro and in vivo conditions.

Safety Operating Guide

Proper Disposal of Erythromycin A N-oxide: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical compounds is a critical aspect of laboratory operations. This guide provides essential, step-by-step procedures for the proper disposal of Erythromycin A N-oxide, promoting a safe laboratory environment and minimizing environmental impact.

This compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS).[1] However, as with any laboratory chemical, appropriate disposal procedures should be followed to ensure safety and environmental responsibility. The following guidelines are based on general principles of pharmaceutical waste management and information from safety data sheets.

Immediate Safety and Handling Precautions

Before beginning any disposal process, ensure you are wearing appropriate personal protective equipment (PPE).

Recommended PPE:

  • Gloves: Use proper glove removal technique to avoid skin contact.

  • Eye Protection: Wear safety glasses or goggles.

  • Lab Coat: A standard lab coat is recommended.

  • Respiratory Protection: Not required under normal handling conditions.[2]

In case of accidental spills, pick up the material mechanically and place it in a suitable container for disposal.[1][3] Avoid generating dust.[3][4] Ensure the area is well-ventilated.[5] Prevent the substance from entering drains, sewers, or ground water.[1][2][3][4]

Step-by-Step Disposal Procedure

The disposal of this compound, as a non-hazardous pharmaceutical compound, should adhere to institutional and local regulations for chemical waste.

  • Waste Identification and Segregation:

    • Identify the waste as non-hazardous pharmaceutical waste.

    • Do not mix this compound waste with other waste streams, especially hazardous materials.[4] Keep it in its original container or a clearly labeled, sealed container.[4]

  • Containerization:

    • Place the this compound waste in a well-sealed, leak-proof container.

    • Label the container clearly with the name of the compound ("this compound") and indicate that it is "non-hazardous waste for disposal."

  • Storage:

    • Store the sealed container in a designated waste accumulation area within the laboratory.

    • This area should be away from incompatible materials, such as strong oxidizing agents.[1]

  • Disposal:

    • Engage a Licensed Waste Disposal Service: The most recommended method for disposing of any pharmaceutical waste is to use a licensed and reputable chemical waste disposal company.[6] These companies are knowledgeable about federal, state, and local regulations.[5]

    • Institutional Procedures: Follow your institution's specific guidelines for chemical waste disposal. Your Environmental Health and Safety (EHS) department will provide protocols for waste pickup and disposal.

    • Avoid Sewer Disposal: Do not dispose of this compound down the drain.[1][7] While it is classified as slightly hazardous for water (Water hazard class 1), allowing it to enter waterways is not recommended.[1] The U.S. Geological Survey has found traces of pharmaceuticals in a significant percentage of tested U.S. waterways, highlighting the importance of proper disposal.[6]

    • Landfill: As a non-hazardous solid waste, disposal in a permitted solid waste landfill may be an option in accordance with state and local regulations.[7] However, incineration is often the preferred method for pharmaceutical waste to ensure complete destruction.[8]

Regulatory Framework

In the United States, the disposal of pharmaceutical waste is regulated by several agencies:

  • Environmental Protection Agency (EPA): The EPA regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA).[6][8][9] While this compound is not currently listed as a hazardous waste, facilities must still manage their waste streams responsibly.[1] The EPA's 2019 rule, Subpart P, prohibits healthcare facilities from flushing hazardous waste pharmaceuticals.[6][8]

  • Drug Enforcement Administration (DEA): The DEA regulates the disposal of controlled substances.[6][9] this compound is not a controlled substance.

  • State and Local Regulations: Many states have their own, often more stringent, regulations for pharmaceutical waste disposal.[5][9] Always consult your local authorities and institutional EHS department.

Quantitative Data Summary

The following table summarizes available quantitative data for this compound.

PropertyValueSource Citation
GHS Classification Not classified as a hazardous substance[1]
Water Hazard Class 1 (Slightly hazardous for water)[1]
Incompatible Materials Strong oxidizing agents[1]
Hazardous Decomposition Carbon dioxide, carbon monoxide, nitrogen oxides[1]

Disposal Workflow

The following diagram illustrates the recommended workflow for the proper disposal of this compound.

cluster_0 Step 1: Preparation & Safety cluster_1 Step 2: Segregation & Containerization cluster_2 Step 3: Storage & Disposal cluster_3 Step 4: Final Disposition A Wear Appropriate PPE (Gloves, Eye Protection, Lab Coat) B Identify Waste as This compound A->B Ensure Safety C Segregate from Hazardous Waste B->C Proper Classification D Place in a Labeled, Sealed Container C->D Prevent Cross-Contamination E Store in Designated Waste Area D->E Safe Accumulation F Consult Institutional EHS Guidelines E->F Adherence to Local Policy G Arrange for Pickup by Licensed Waste Disposal Service F->G Regulatory Compliance H Compliant Disposal G->H Final Step

Caption: Recommended workflow for the disposal of this compound.

References

Essential Safety and Logistics for Handling Erythromycin A N-oxide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of chemical compounds is paramount. This guide provides crucial safety and logistical information for the handling and disposal of Erythromycin A N-oxide, a metabolite of the antibiotic erythromycin.[1] Adherence to these procedures is vital for minimizing exposure risk and preventing environmental contamination.

Chemical Identifier:

Compound Name This compound
CAS Number 992-65-4[2]
Molecular Formula C37H67NO14[1]
Molecular Weight 749.9 g/mol [3]
Hazard Identification and Personal Protective Equipment (PPE)

Safety Data Sheets (SDS) for this compound present some conflicting information regarding its classification. One source indicates it is not a hazardous substance, while another classifies it as a potential eye irritant and skin sensitizer.[4] Therefore, a cautious approach to handling is recommended. The following table summarizes the recommended PPE for various tasks.

TaskRequired Personal Protective Equipment (PPE)
Receiving and Unpacking • Nitrile gloves• Lab coat• Safety glasses with side shields
Weighing and Aliquoting (Solid/Powder Form) • Double nitrile gloves• Disposable lab coat or gown• Chemical splash goggles• N95 or higher-rated respirator (if not handled in a chemical fume hood)[5]
Preparing Stock Solutions • Double nitrile gloves• Chemical-resistant lab coat or apron• Chemical splash goggles and face shield• Work within a certified chemical fume hood
Handling Solutions and In-Vitro/In-Vivo Work • Nitrile gloves• Lab coat• Safety glasses with side shields[5]
Spill Cleanup • Double nitrile gloves• Chemical-resistant disposable gown• Chemical splash goggles and face shield• N95 or higher-rated respirator
Waste Disposal • Heavy-duty nitrile or butyl rubber gloves• Chemical-resistant lab coat or apron• Safety glasses with side shields

Operational Plan: Step-by-Step Guidance

A systematic approach to handling this compound is crucial to minimize exposure and contamination risks.

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the package for any signs of damage.

  • Personal Protective Equipment: Before handling, don the appropriate PPE as specified in the table above (nitrile gloves, lab coat, and safety glasses).

  • Storage: Store this compound in a tightly sealed container in a cool, dry place, away from incompatible substances like strong oxidizing agents.[6] The recommended storage temperature is -20°C.[7]

Weighing and Solution Preparation (Performed in a Chemical Fume Hood)
  • Designate a Work Area: All handling of solid this compound should be performed in a designated area, such as a chemical fume hood or a ventilated balance enclosure, to control airborne particles.[5]

  • Assemble Materials: Gather all necessary equipment, including spatulas, weigh boats, volumetric flasks, and the appropriate solvent (e.g., DMSO, DMF, Ethanol, Methanol).[7]

  • Don PPE: Put on the appropriate PPE for handling powdered chemicals as detailed in the table above.

  • Weigh the Compound: Carefully weigh the desired amount of the agent. Use a light touch to prevent the powder from becoming airborne.[5]

  • Prepare Stock Solution: In the chemical fume hood, carefully transfer the powder to the volumetric flask. Add the solvent to the flask, cap it, and mix gently by swirling or vortexing until the compound is completely dissolved.[5] Add solvent to the mark to reach the final desired volume and mix to ensure homogeneity.[5]

  • Labeling: Clearly label all solutions with the compound's name, concentration, solvent, preparation date, and your initials.

Experimental Workflow Diagram

experimental_workflow Experimental Workflow for this compound cluster_prep Preparation cluster_exp Experimentation cluster_disposal Disposal A Receiving and Storage B Weighing A->B Don appropriate PPE C Solution Preparation B->C In fume hood D In-vitro/In-vivo Application C->D Properly labeled solution E Waste Collection D->E Collect all contaminated materials F Disposal as Hazardous Waste E->F Follow institutional guidelines

Caption: Workflow for handling this compound.

Disposal Plan

Improper disposal of antibiotics can contribute to environmental contamination and the development of antibiotic-resistant bacteria.[8] Therefore, all waste generated from handling this compound must be treated as hazardous chemical waste.

Waste Segregation and Collection
  • Solid Waste: All disposable materials that have come into contact with this compound, including gloves, weigh boats, and paper towels, should be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Unused or waste solutions of this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not pour any solutions down the drain.[8][9]

  • Sharps: Any contaminated sharps, such as needles or pipette tips, should be disposed of in a designated sharps container.

Disposal Procedure
  • Labeling: Ensure all waste containers are clearly labeled with "Hazardous Waste," the chemical name "this compound," and the associated hazards.

  • Storage: Store waste containers in a designated, secure area away from general lab traffic.

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department, following all local, state, and federal regulations.

By adhering to these safety and logistical guidelines, you can ensure a safe working environment and minimize the environmental impact of your research. Always consult your institution's specific safety protocols and the most recent Safety Data Sheet for the compounds you are working with.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.